Tri-m-tolylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
tris(3-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXCUNDYSYVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064146 | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-63-1 | |
| Record name | Tri-m-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tri-m-tolylphosphine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(3-methylphenyl)phosphine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.739 | |
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| Record name | TRI-M-TOLYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAQ9Z5ZSC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to Tri-m-tolylphosphine (CAS No. 6224-63-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-m-tolylphosphine, identified by CAS number 6224-63-1, is a tertiary phosphine that serves as a critical ancillary ligand in organometallic chemistry and homogeneous catalysis.[1] Distinguished by the placement of methyl groups at the meta-position of its three phenyl rings, this ligand possesses a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, including its synthesis, structural characteristics, spectroscopic signature, and applications, with a particular focus on its role in facilitating catalytic transformations relevant to pharmaceutical and materials science research. A comparative analysis with other common triarylphosphines is presented to rationalize its selection in specific catalytic systems.
Introduction: The Strategic Role of the Tolyl Moiety
In the vast landscape of phosphine ligands, triarylphosphines are a cornerstone, offering a scaffold that is both robust and tunable. This compound belongs to this class, with the general formula P(C₆H₄CH₃)₃. The defining feature of the tolylphosphine family (ortho, meta, and para isomers) is the presence of a methyl group on each aromatic ring. This seemingly simple modification, when compared to the parent triphenylphosphine, imparts significant changes to the ligand's steric and electronic character.
The meta-positioning of the methyl groups in this compound creates a distinct steric and electronic environment around the central phosphorus atom. Unlike the ortho-isomer, which is considerably more sterically hindered, or the para-isomer, where the electronic effect is more pronounced, the meta-isomer offers a nuanced balance. This guide will explore the causality behind how these intrinsic properties of this compound influence its behavior as a ligand and dictate its utility in catalysis.
Physicochemical and Structural Properties
A thorough understanding of a ligand's fundamental properties is essential for its effective application.
General Properties
| Property | Value | Source(s) |
| CAS Number | 6224-63-1 | [1] |
| Molecular Formula | C₂₁H₂₁P | [1] |
| Molecular Weight | 304.37 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 100-103 °C | |
| Solubility | Soluble in most organic solvents (e.g., THF, toluene, dichloromethane); insoluble in water. |
Steric and Electronic Parameters: A Quantitative Perspective
The efficacy of a phosphine ligand in catalysis is largely governed by its steric bulk and electron-donating ability. These are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.[2]
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms.[2] For this compound, the cone angle is approximately 165° .[3] This value indicates that it is more sterically demanding than triphenylphosphine (145°) but less so than the highly hindered tri(o-tolyl)phosphine (194°).
The interplay of these steric and electronic factors is critical. The moderate steric bulk of this compound can promote the reductive elimination step in catalytic cycles, while its electron-rich nature can facilitate the oxidative addition step.
Synthesis of this compound: A Validated Protocol
The most common and reliable method for the synthesis of this compound is the Grignard reaction, which involves the reaction of a Grignard reagent derived from 3-bromotoluene with phosphorus trichloride (PCl₃). This method is widely adaptable for the synthesis of various triarylphosphines.
Reaction Scheme
Caption: General scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of triarylphosphines via the Grignard approach.[4][5][6]
Materials:
-
3-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.3 equivalents).
-
Add a small crystal of iodine and a few milliliters of a solution of 3-bromotoluene (3.0 equivalents) in anhydrous THF.
-
Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once initiated, add the remaining 3-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for characterizing phosphines.[7] For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is typically observed in the range of -5 to -10 ppm relative to 85% H₃PO₄.[8] This upfield shift is characteristic of triarylphosphines.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the protons in the molecule. The expected signals for this compound are:
-
A singlet in the region of 2.2-2.4 ppm corresponding to the nine protons of the three methyl (CH₃) groups.
-
A complex multiplet in the aromatic region of 7.0-7.4 ppm corresponding to the twelve aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the different carbon environments:
-
A signal around 21-22 ppm for the methyl carbons.
-
Multiple signals in the aromatic region (typically 125-140 ppm ) for the aromatic carbons. The carbon directly attached to the phosphorus atom will exhibit a doublet due to C-P coupling.
Applications in Catalysis and Organic Synthesis
This compound is a versatile ligand for a variety of transition metal-catalyzed reactions, particularly those involving palladium. Its balanced steric and electronic properties often lead to enhanced catalytic activity and stability compared to other phosphine ligands.
Palladium-Catalyzed Cross-Coupling Reactions
This compound and its isomers are effective ligands in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[9][10]
Conceptual Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
In these reactions, the phosphine ligand (L) plays a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of oxidative addition, transmetalation, and reductive elimination. The moderate steric bulk of this compound can be particularly advantageous in facilitating the final reductive elimination step to release the desired product.
Causality in Ligand Selection: A Comparative Analysis
The choice of phosphine ligand is a critical parameter that can significantly impact the outcome of a catalytic reaction. The table below compares this compound with its parent compound, triphenylphosphine, and its other isomers.
| Ligand | Tolman Cone Angle (θ) | Electron Donating Ability | Key Characteristics & Applications |
| Triphenylphosphine | 145° | Baseline | The most common, versatile, and cost-effective phosphine ligand. A good starting point for reaction optimization. |
| Tri(o-tolyl)phosphine | 194° | More electron-donating | Highly sterically hindered. Promotes reductive elimination and can stabilize low-coordinate metal species. Effective in Suzuki and Heck couplings.[11] |
| This compound | 165° [3] | More electron-donating | Offers a balance of steric bulk and electron-donating properties. Can provide enhanced stability and activity in various cross-coupling reactions. |
| Tri(p-tolyl)phosphine | 145° | Most electron-donating (of the tolyl isomers) | Similar sterics to triphenylphosphine but more electron-rich. The electronic effect of the methyl group is maximized at the para position. |
This comparison highlights the strategic advantage of this compound. It provides increased electron density at the metal center compared to triphenylphosphine, which can accelerate oxidative addition, without the excessive steric hindrance of the ortho-isomer that might otherwise inhibit substrate coordination.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is sensitive to air and should be stored under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and strategically important ligand in the toolkit of the modern chemist. Its CAS number is 6224-63-1.[1] By virtue of the meta-positioning of its methyl substituents, it occupies a unique space in the steric-electronic landscape of triarylphosphines. This guide has provided a comprehensive overview of its synthesis, characterization, and application, emphasizing the causal relationships between its structure and function. For researchers and professionals in drug development and materials science, a nuanced understanding of ligands like this compound is paramount for the rational design of efficient and selective catalytic processes.
References
- Chemistry LibreTexts. (2020, November 2). 19.2: Phosphines.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.
- Dalton Transactions. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand.
- Canadian Science Publishing. (n.d.). Phosphorus-31 NMR studies of several phosphines in the solid state.
- DSpace@MIT. (1999). Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions.
- ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines.
- National Center for Biotechnology Information. (2022, July 1). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.
- Dalton Transactions. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand.
- NMRSolutions. (n.d.). 31 Phosphorus NMR.
- ResearchGate. (n.d.). Palladium( II ) acetate – tertiary phosphine.
- The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
- RSC Publishing. (2017). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence.
- SpectraBase. (n.d.). Trimethylphosphine - Optional[31P NMR] - Chemical Shifts.
- ACS Publications. (2023, March 19). 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80362, this compound.
- YouTube. (2012, March 7). Preparation of triphenylmethanol via Grignard, Expt. 8.
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Tri-m-tolylphosphine: A Comprehensive Technical Guide to its Molecular Weight and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-m-tolylphosphine, an organophosphorus compound, is a cornerstone in modern synthetic chemistry, particularly in the realm of catalysis and drug development. Its utility as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation, has made it an invaluable tool for chemists.[1] This guide provides an in-depth analysis of the molecular weight of this compound, its determination, and its key physicochemical properties, offering a critical resource for researchers leveraging this versatile reagent.
Molecular Identity and Structure
This compound is systematically known as tris(3-methylphenyl)phosphine.[1][2] It is characterized by three m-tolyl groups attached to a central phosphorus atom. This unique steric and electronic profile contributes to its efficacy in stabilizing transition metals and modulating their catalytic activity.[1]
To fully appreciate the calculation of its molecular weight, a clear understanding of its molecular structure is paramount.
Caption: Molecular structure of this compound.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C21H21P.[1][2][3][4]
The calculation is as follows:
-
Carbon (C): 21 atoms × 12.011 u (atomic weight of C) = 252.231 u
-
Hydrogen (H): 21 atoms × 1.008 u (atomic weight of H) = 21.168 u
-
Phosphorus (P): 1 atom × 30.974 u (atomic weight of P) = 30.974 u
Total Molecular Weight = 252.231 u + 21.168 u + 30.974 u = 304.373 u
This calculated value is often rounded to 304.37 g/mol or 304.4 g/mol in commercial and research contexts.[1][2][3]
Physicochemical Properties Summary
A comprehensive understanding of a compound's properties is crucial for its effective application. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C21H21P | [1][2][3][4] |
| Molecular Weight | 304.37 g/mol | [1][5] |
| CAS Number | 6224-63-1 | [1][2][3][4] |
| Appearance | White to orange to light green powder | [1] |
| Melting Point | 100 - 103 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | Tris(3-methylphenyl)phosphine, Tris(m-tolyl)phosphine | [1][2] |
Experimental Determination of Molecular Weight: A Mass Spectrometry Protocol
While the theoretical molecular weight provides a foundational value, experimental verification is a critical component of compound characterization. Mass spectrometry is the gold standard for this purpose.
Principle
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing this compound and analyzing the resulting ions, its molecular weight can be accurately determined.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
-
Instrumentation and Ionization:
-
Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of intact molecules.
-
Set the instrument to positive ion mode. Organophosphorus compounds readily form positive ions.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data over a suitable m/z range, ensuring it encompasses the expected molecular weight of this compound (e.g., m/z 100-500).
-
-
Data Analysis:
The following diagram illustrates the workflow for the experimental determination of molecular weight.
Caption: Workflow for molecular weight determination via ESI-MS.
Conclusion
The molecular weight of this compound, a critical parameter for stoichiometric calculations and compound characterization, is firmly established at 304.37 g/mol . This value, derived from its chemical formula C21H21P, is readily verifiable through standard analytical techniques such as mass spectrometry. A thorough understanding of this and other physicochemical properties is essential for the successful application of this versatile phosphine ligand in research and development.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- PubChemLite. (n.d.). This compound (C21H21P).
- National Center for Biotechnology Information. (n.d.). Tri-o-tolylphosphine. PubChem.
- Wikipedia. (2023, September 26). Tris(o-tolyl)phosphine.
Sources
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- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - this compound (C21H21P) [pubchemlite.lcsb.uni.lu]
Introduction: The Significance of Tri-m-tolylphosphine
An In-Depth Technical Guide to the Physical Properties of Tri-m-tolylphosphine
For professionals in research, discovery, and development, a comprehensive understanding of a reagent's physical properties is fundamental to its effective application. This guide provides a detailed examination of this compound, an organophosphorus compound of significant interest in modern chemistry. Moving beyond a simple datasheet, we will explore the causality behind its characteristics and provide actionable protocols for its characterization, ensuring both scientific integrity and practical utility in the laboratory.
This compound, also known as tris(3-methylphenyl)phosphine, is an air-sensitive, solid organophosphorus compound. It belongs to the versatile class of triarylphosphines, which are widely employed as ligands in coordination chemistry and catalysis.[1] The three m-tolyl groups attached to the central phosphorus atom impart a unique combination of steric and electronic properties that make it an effective ligand for stabilizing transition metals in various catalytic processes, including cross-coupling and hydrogenation reactions.[1] Its high thermal stability and solubility in common organic solvents further enhance its utility in a wide range of chemical syntheses.[1] A thorough grasp of its physical properties is therefore not merely academic; it is a prerequisite for designing, optimizing, and safely executing synthetic routes for pharmaceuticals, advanced materials, and other complex molecular targets.
Core Identification and Structural Properties
The identity and structure of a compound are the bedrock upon which our understanding of its physical behavior is built. This compound is systematically named tris(3-methylphenyl)phosphane.[2][3] Its structure consists of a central phosphorus atom bonded to the meta-position of three toluene rings.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 6224-63-1 | [1][2][3] |
| Molecular Formula | C₂₁H₂₁P | [1][2][3] |
| Molecular Weight | 304.37 g/mol | [1][3] |
| IUPAC Name | tris(3-methylphenyl)phosphane | [2][3] |
| Synonyms | Tris(3-methylphenyl)phosphine | [1][3] |
| InChI Key | LFNXCUNDYSYVJY-UHFFFAOYSA-N | [2] |
Physicochemical and Thermal Characteristics
The bulk properties of this compound dictate its behavior in different physical states and its compatibility with various reaction conditions. These characteristics are summarized below.
Table 2: Physical and Thermal Properties of this compound
| Property | Value | Notes and Causality | Source(s) |
| Appearance | White to light green or orange crystalline powder. | The color variation can be indicative of purity or minor oxidation. | [1][2] |
| Melting Point | 97 - 105 °C | The reported range is somewhat broad (e.g., 97-99 °C, 100-103 °C, 98-105 °C), which is common for technical grade materials. A sharp melting point is a key indicator of high purity. | [1][2][4] |
| Boiling Point | 423.1 ± 44.0 °C (Predicted) | This is a computationally predicted value. Experimental determination is uncommon due to the compound's high molecular weight and potential for decomposition at such high temperatures. | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | The molecule is predominantly nonpolar due to the three large tolyl groups, leading to poor solubility in polar solvents like water but good solubility in common organic solvents.[1][4] | [1][4] |
| Stability | Air-sensitive; Stable under normal, inert conditions. | The phosphorus(III) center is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. This necessitates handling under an inert atmosphere (e.g., nitrogen or argon).[4][5] | [4][5] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are dictated by its unique molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. The aromatic region will show complex multiplets, while the methyl groups will appear as a distinct singlet.
-
¹³C NMR : The carbon spectrum will show distinct signals for the methyl carbons and the various aromatic carbons. Carbons directly bonded to the phosphorus atom will show coupling (J-coupling), resulting in split signals, which is a key diagnostic feature.[3]
-
³¹P NMR : The phosphorus NMR spectrum is the most direct method for characterizing phosphines. This compound should exhibit a single sharp signal in the typical chemical shift region for triarylphosphines.[3]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present. Key expected absorptions include C-H stretching from the aromatic and methyl groups, and C=C stretching vibrations from the aromatic rings. The P-C bond vibrations are typically weak and occur in the fingerprint region.[3][6]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ should be observed at approximately m/z 304.14, corresponding to the molecular weight of the compound.[3]
Experimental Protocols for Physical Property Determination
To ensure the quality and suitability of this compound for a given application, in-house verification of its physical properties is often necessary. The following protocols describe standard, self-validating methodologies.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses a standard digital melting point apparatus for accurate and reproducible measurements.
Methodology:
-
Sample Preparation: Finely crush a small amount of the this compound powder on a clean, dry watch glass using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (~95 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the ramp rate to a slow, controlled 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂. A pure sample should have a sharp range of ≤ 2 °C.
-
Caption: Workflow for determining the melting point of this compound.
Protocol: Qualitative Solubility Assessment
Causality: This protocol confirms the expected solubility profile based on the principle of "like dissolves like." The nonpolar nature of this compound predicts solubility in nonpolar organic solvents and insolubility in polar solvents.
Methodology:
-
Solvent Selection: Prepare three labeled test tubes containing 2 mL each of:
-
Deionized Water (Polar)
-
Toluene (Nonpolar Aromatic)
-
Hexanes (Nonpolar Aliphatic)
-
-
Sample Addition: Add a small, consistent amount (approx. 10 mg, or a spatula tip) of this compound to each test tube.
-
Observation:
-
Observe each tube for initial dissolution.
-
Stopper and gently agitate (vortex) each tube for 30 seconds.
-
Allow any undissolved solid to settle.
-
-
Classification: Classify the solubility in each solvent as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
Safe Handling and Storage
Trustworthiness: Adherence to proper handling and storage protocols is non-negotiable for ensuring researcher safety and maintaining the integrity of the reagent.
-
Handling: this compound is an irritant to the eyes, skin, and respiratory system.[5] All handling should be performed in a well-ventilated fume hood.[5][7] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[5][7] Avoid generating dust.[7]
-
Storage: Due to its air sensitivity, this compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][5] The storage area should be cool, dry, and well-ventilated, away from oxidizing agents.[5][7]
Conclusion
This compound is a valuable ligand whose utility is directly linked to its distinct physical properties. Its solid state, defined melting point, solubility in organic media, and characteristic spectroscopic signatures are all critical parameters for its successful application in synthesis and catalysis. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary framework to confidently handle, characterize, and employ this important reagent, ensuring both experimental success and laboratory safety.
References
- Dalton Transactions. (2007). Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Alfa Aesar. (2025). Tri(m-tolyl)phosphine - SAFETY DATA SHEET.
- SpectraBase. (n.d.). Tri(m-tolyl)phosphine [FTIR] Spectrum.
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Introduction to Tri-m-tolylphosphine
An In-depth Technical Guide to the Physicochemical Characterization of Tri-m-tolylphosphine: Focus on Melting Point Analysis
Executive Summary: this compound (C₂₁H₂₁P) is a crucial organophosphorus ligand and reagent in modern chemistry, valued for its role in catalysis and organic synthesis.[1] Its physical properties are paramount for its effective application, with the melting point serving as a primary indicator of identity and purity. This guide provides a comprehensive analysis of the melting point of this compound, intended for researchers, chemists, and quality control professionals. We will delve into the theoretical basis for melting point analysis, present a consolidated summary of reported values, and detail a robust, self-validating protocol for its experimental determination, including special considerations for its air-sensitive nature.
This compound, also known as tris(3-methylphenyl)phosphine, is an air-sensitive, solid organophosphorus compound.[2][3] Its molecular structure consists of a central phosphorus atom bonded to three m-tolyl groups. This specific substitution pattern imparts unique steric and electronic properties that distinguish it from its ortho- and para-isomers, making it a valuable ligand for stabilizing transition metals in catalysis and a versatile reagent in organic synthesis.[1][4]
Chemical Identifiers:
-
CAS Number: 6224-63-1[1]
-
Molecular Formula: C₂₁H₂₁P[1]
-
Synonyms: Tris(3-methylphenyl)phosphine, Tri(3-tolyl)phosphine[1][5]
The distinct properties of triarylphosphine isomers are critical. For instance, tris(o-tolyl)phosphine exhibits a very wide ligand cone angle (194°), which influences its coordination chemistry significantly.[6] The melting points also differ markedly between isomers, with tri-o-tolylphosphine melting at 123-125 °C and tri-p-tolylphosphine at 144-148 °C, compared to the lower range for the m-isomer.[7] This underscores the necessity of precise analytical methods to confirm the identity and isomeric purity of this compound.
The Critical Role of Melting Point in Quality Assurance
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1 °C). This physical constant is therefore fundamental for two primary reasons:
-
Identification: The characteristic melting point of a pure compound can be used for its identification by comparison with literature values.[8]
-
Purity Assessment: The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range.[8] A wide melting range is a strong indicator of an impure sample.
For a reagent like this compound, whose performance in a catalytic cycle can be affected by impurities, a sharp and accurate melting point is a critical quality control parameter. It ensures lot-to-lot consistency and provides confidence in the material's integrity before its use in sensitive applications.
Consolidated Melting Point Data for this compound
A review of technical data from various chemical suppliers and databases reveals a consensus on the melting point of this compound, though with slight variations. These differences can be attributed to the purity of the material (e.g., ≥98% vs. higher grades) and the specific analytical method employed.[1][9]
| Reported Melting Point (°C) | Purity Specification | Source |
| 97-99 | Not specified (lit.) | ChemicalBook[3][10] |
| 98.0-105.0 | ≥98.0% (GC) | Thermo Scientific[9][11] |
| 99-101 | 98+% | Fisher Scientific[12] |
| 100-103 | ≥98% (GC) | Chem-Impex[1] |
| 100 | ≥98.0% (GC) | TCI America[13] |
| 100.00 | Not specified | abcr GmbH[14] |
The collective data suggest that a high-purity sample of this compound should exhibit a melting point within the approximate range of 97 °C to 105 °C . A melting range that is broader than 2-3 °C or that is significantly depressed below this range may indicate the presence of impurities or residual solvent.
Authoritative Protocol for Melting Point Determination
This protocol describes a self-validating system for determining the melting point of this compound using a modern digital melting point apparatus. The methodology incorporates best practices for handling an air-sensitive compound to ensure accuracy and reproducibility.
Principle of the Method
The standard capillary method is employed, where a small, finely powdered sample is packed into a thin-walled glass capillary tube.[15] This tube is heated in a calibrated apparatus at a controlled rate. The temperatures at which the sample first begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range.[16]
Experimental Causality: Rationale for Key Steps
-
Use of a Dry, Finely Powdered Sample: A fine powder ensures uniform packing and efficient heat transfer, leading to a sharper, more accurate melting point. Grinding larger crystals is necessary.[8]
-
Inert Atmosphere Sample Preparation: this compound is air-sensitive.[2][3] Exposure to oxygen can lead to the formation of this compound oxide. This oxide is an impurity that would depress and broaden the measured melting point. Therefore, sample preparation must be conducted under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) to preserve sample integrity.
-
Controlled, Slow Heating Rate: Near the melting point, a slow heating rate (1-2 °C per minute) is critical.[16] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a reading that is artificially high and a range that is too broad.
-
Requirement for a Fresh Sample: A sample that has been previously melted and re-solidified should not be reused. The cooling process may introduce different crystalline forms (polymorphs) or degradation, which could alter the melting point in subsequent measurements.[16]
Step-by-Step Methodology
-
Sample Preparation (Inert Atmosphere):
-
Transfer a small amount (approx. 10-20 mg) of this compound into a clean, dry mortar within a glovebox.
-
Gently grind the solid into a fine, uniform powder.
-
Press the open end of a glass capillary tube (one end sealed) into the powder multiple times to collect a small amount of sample.
-
Tap the sealed end of the capillary on a hard surface, or drop it through a long glass tube, to tightly pack the powder into the bottom. The packed sample height should be 2-3 mm.[8][16]
-
Seal the open end of the capillary tube with a flame or cap it if it is to be removed from the inert atmosphere for immediate analysis.
-
-
Instrument Setup and Preliminary Measurement:
-
Place the prepared capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/min to quickly identify the approximate range.[8]
-
Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.[16]
-
-
Accurate Measurement:
-
Insert a fresh, newly prepared capillary sample.
-
Set the starting temperature to ~15-20 °C below the expected melting point (e.g., 80 °C).
-
Set the heating rate (ramp) to 1-2 °C per minute.
-
Observe the sample closely through the magnified viewing port.
-
Record T₁: The temperature at which the first drop of liquid becomes visible.
-
Record T₂: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
System Validation:
-
Perform the measurement in duplicate with fresh samples. Consistent results validate the technique.
-
The sharpness of the range is a self-validating measure of purity. A range greater than 2 °C suggests the presence of impurities.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the authoritative melting point determination protocol.
Caption: Workflow for the determination of the melting point of air-sensitive this compound.
Safety and Handling Precautions
This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2][5][17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[2]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][18]
-
Air-Sensitive Handling: As noted, the material is air-sensitive.[2] Store under an inert atmosphere (e.g., nitrogen or argon). Exposure to air can lead to oxidation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[2]
Conclusion
The melting point of this compound is a critical physical property that confirms its identity and provides a reliable measure of its purity. Published data consistently place its melting point in the range of 97-105 °C. Adherence to a rigorous experimental protocol, including provisions for its air-sensitive nature, is essential for obtaining accurate and reproducible results. By understanding the causality behind each step of the determination process, researchers can confidently use this technique as a self-validating quality control measure, ensuring the integrity of this important chemical reagent in their work.
References
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- Tris(o-tolyl)phosphine.Wikipedia.[Link]
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- Determination of Melting Point.Loudoun County Public Schools.[Link]
- Melting Point Determin
- Experiment 1 - Melting Points.University of Missouri–St. Louis.[Link]
- Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures.Dalton Transactions, RSC Publishing.[Link]
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An In-depth Technical Guide to the Solubility of Tri-m-tolylphosphine
This guide is intended for researchers, scientists, and professionals in drug development and catalysis who utilize tri-m-tolylphosphine. We will delve into the solubility characteristics of this important organophosphorus compound, providing both a summary of its known qualitative solubility and a detailed, field-proven protocol for its precise quantitative determination. Understanding the solubility of this compound is critical for its effective use as a ligand in catalysis and as a reagent in organic synthesis, directly impacting reaction kinetics, product purity, and process scalability.
Introduction to this compound: A Versatile Ligand
This compound, also known as tris(3-methylphenyl)phosphine, is an air-sensitive, white crystalline solid with the chemical formula P(C₆H₄CH₃)₃.[1][2] It belongs to the class of tertiary phosphine ligands, which are pivotal in organometallic chemistry and catalysis. The electronic and steric properties of phosphine ligands can be finely tuned by varying the substituents on the phosphorus atom, and this compound is a prime example of a moderately bulky, electron-rich ligand.[3]
These characteristics make it an effective ligand in a variety of transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki and Heck reactions.[4] Its ability to stabilize metal centers in low oxidation states is crucial for catalytic activity. Furthermore, its high thermal stability and general solubility in organic solvents contribute to its broad applicability in diverse chemical processes.[2]
Solubility Profile of this compound
Generally, this compound is characterized by its high lipophilicity, leading to good solubility in many common organic solvents and insolubility in aqueous solutions.[5][6] This is a common trait for many metal phosphine complexes, which tend to be lipophilic.[3]
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in various solvents. This information is compiled from safety data sheets and chemical supplier information. It is important to note that "soluble" is a qualitative term and the actual saturation point can vary significantly between solvents and with temperature.
| Solvent Class | Specific Solvent | Qualitative Solubility | Source |
| Aqueous | Water | Insoluble | [5][6] |
| Alcohols | Ethanol | Soluble | [7] |
| Methanol | Soluble | ||
| Ethers | Tetrahydrofuran (THF) | Assumed Soluble | |
| Diethyl ether | Assumed Soluble | ||
| Halogenated | Dichloromethane (DCM) | Assumed Soluble | |
| Chloroform | Soluble | [7] | |
| Aromatics | Toluene | Assumed Soluble | |
| Benzene | Assumed Soluble | ||
| Aliphatics | Hexane | Sparingly Soluble to Insoluble | |
| Cyclohexane | Sparingly Soluble to Insoluble |
Note: "Assumed Soluble" is based on the general lipophilic nature of triarylphosphines and their common use in these solvents for chemical reactions. Researchers should experimentally verify the solubility for their specific application.
Factors Influencing Solubility
The solubility of this compound is primarily governed by the principle of "like dissolves like." Its nonpolar, aromatic structure leads to favorable interactions with nonpolar and moderately polar organic solvents.
-
Solvent Polarity: Aromatic and ethereal solvents are generally good choices for dissolving this compound due to favorable van der Waals interactions. Highly polar solvents, like water, are unsuitable.
-
Temperature: The solubility of solids in liquids generally increases with temperature. This relationship, however, should be determined experimentally for each solvent system.
-
Purity of this compound: Impurities can affect the observed solubility. It is recommended to use a well-characterized, high-purity grade of the phosphine for reproducible results.
Experimental Protocol for Determining this compound Solubility
Given the scarcity of precise quantitative data, it is often necessary for researchers to determine the solubility of this compound in their specific solvent system of interest. The following protocol provides a reliable and self-validating gravimetric method for this purpose.
Causality Behind Experimental Choices
This protocol is designed to be robust and minimize common sources of error. The choice of a gravimetric method is based on its straightforwardness and high accuracy, relying on precise mass measurements. The equilibration time and temperature control are critical for ensuring that the measured solubility represents a true thermodynamic equilibrium. The inclusion of a filtration step is essential to separate the undissolved solid from the saturated solution, which is the core of this method.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (anhydrous, high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or stirring plate with a water/oil bath
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed, dry collection vials
Workflow Diagram:
Caption: Workflow for gravimetric solubility determination.
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the exact mass of the phosphine added.
-
Add a known volume or mass of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or a stirring plate within a constant temperature bath.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.
-
-
Sampling:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the solid at the bottom.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, dry collection vial. The filtration step is critical to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Record the mass of the collection vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the collection vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of this compound (100-103 °C).
-
Once the solute is completely dry, re-weigh the collection vial.
-
-
Calculation:
-
Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of dissolved this compound = (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of solvent = Mass of the saturated solution - Mass of dissolved this compound
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100
-
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be implemented:
-
Time to Equilibrium: Perform the solubility measurement at different equilibration times (e.g., 12, 24, and 48 hours). If the calculated solubility values are consistent, it indicates that equilibrium has been reached.
-
Reproducibility: Repeat the entire experiment at least three times to ensure the results are reproducible and to calculate the standard deviation.
-
Visual Inspection: After the equilibration period, there should still be undissolved solid at the bottom of the vial, confirming that the solution is indeed saturated.
Conclusion
This compound is a valuable ligand in modern synthetic chemistry, and a clear understanding of its solubility is essential for its effective application. While comprehensive quantitative solubility data is not widely published, this guide provides a qualitative overview and, more importantly, a robust and reliable experimental protocol for its determination. By following the detailed methodology presented, researchers can obtain accurate and reproducible solubility data for this compound in their specific solvent systems, enabling better-designed experiments, more efficient processes, and higher-quality results in their research and development endeavors.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 80362, this compound. [Link]
- Dalal Institute. Tertiary Phosphine as Ligand. [Link]
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- Cheméo. Phosphine, tris(3-methylphenyl)-. [Link]
- Chemistry LibreTexts. Phosphines. [Link]
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An In-Depth Guide to the Crystal Structure of Tri-m-tolylphosphine for Chemical Researchers
Tri-m-tolylphosphine (TmTP), a tertiary phosphine with the formula P(C₆H₄CH₃)₃, stands as a cornerstone ligand in the fields of organometallic chemistry and homogeneous catalysis. Its unique steric and electronic properties, which dictate its reactivity and efficacy in catalytic cycles, are fundamentally rooted in its three-dimensional architecture. This guide provides a comprehensive examination of the crystal structure of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the precise arrangement of atoms in the solid state, the causal factors behind its synthesis and crystallization, and the relationship between its structure and function.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The reliable synthesis of this compound is paramount for its application in catalysis and materials science. The most common and robust method involves a Grignard reaction, a classic organometallic transformation that allows for the formation of phosphorus-carbon bonds.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3-bromotoluene and phosphorus trichloride.
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 3-bromotoluene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of an iodine crystal. The mixture is stirred until the majority of the magnesium has been consumed, resulting in the formation of the Grignard reagent, 3-tolylmagnesium bromide.
-
Phosphine Synthesis: The flask containing the Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in anhydrous diethyl ether is then added dropwise with vigorous stirring. This reaction is highly exothermic and must be controlled carefully to prevent side reactions.
-
Quenching and Extraction: After the addition is complete, the reaction mixture is stirred at room temperature to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
Purification and Crystallization: The solvent is removed under reduced pressure to yield the crude this compound as an oil or solid. For purification and the growth of single crystals suitable for X-ray diffraction, recrystallization is performed. Slow evaporation of a saturated solution in a solvent system like ethanol or a mixture of hexane and dichloromethane typically yields high-quality, colorless crystals. The slow growth process is critical as it allows the molecules to pack in a highly ordered lattice, minimizing defects and leading to sharp diffraction spots.
The entire workflow, from synthesis to analysis, represents a self-validating system where the final crystal structure confirms the successful synthesis of the target molecule.
Caption: Workflow from synthesis to crystal structure determination.
The Crystal Structure of this compound: A Detailed Analysis
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of electron density distribution in a crystal, from which the exact positions of atoms can be determined.
Crystallographic Data
The foundational data from the crystallographic analysis provides a fingerprint of the compound in its solid state. This compound crystallizes in the orthorhombic system, which is characterized by three unequal axes that are all perpendicular to each other.
| Parameter | Value | Source |
| Chemical Formula | C₂₁H₂₁P | [1] |
| Formula Weight | 304.37 g/mol | [1] |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pbca | [2] |
| a | 16.693(3) Å | [2] |
| b | 9.028(2) Å | [2] |
| c | 23.111(5) Å | [2] |
| α, β, γ | 90°, 90°, 90° | [2] |
| Volume | 3484.0(12) ų | [2] |
| Z | 8 | [2] |
Table 1: Key crystallographic data for this compound.
The space group Pbca is centrosymmetric, and the value of Z=8 indicates that there are eight molecules of this compound within each unit cell.
Molecular Geometry and Conformation
Within the crystal lattice, the this compound molecule adopts a distinct propeller-like conformation. The central phosphorus atom is bonded to the three carbon atoms of the m-tolyl rings. The geometry around the phosphorus atom is pyramidal, as expected for a phosphine.
Key intramolecular distances and angles are crucial for understanding the steric profile of the ligand.
| Bond/Angle | Value | Significance | Source |
| P—C (average) | 1.835 Å | Represents the length of the covalent bond between phosphorus and the aryl carbon. | [2] |
| C—P—C (average) | 102.8° | Defines the angles of the pyramidal geometry at the phosphorus center. | [2] |
Table 2: Selected intramolecular bond lengths and angles.
The C—P—C bond angles are intermediate between those of the more sterically hindered tri-o-tolylphosphine (approx. 100-101°) and the less hindered triphenylphosphine (approx. 103°). This precise angle contributes directly to the ligand's Tolman cone angle, a critical parameter in catalysis. The Tolman cone angle is a measure of the steric bulk of a phosphine ligand, defined as the apex angle of a cone centered 2.28 Å from the center of the phosphorus atom that encompasses the van der Waals radii of the outermost atoms of the ligand. For this compound, the cone angle is approximately 165°, placing it in the category of bulky phosphine ligands. This significant steric presence is a key determinant in its ability to stabilize low-coordinate metal centers and influence the regioselectivity of catalytic reactions.
Caption: Key structural features of the this compound molecule.
Supramolecular Assembly and Crystal Packing
In the solid state, the individual this compound molecules are not isolated. They pack together in a highly ordered fashion, governed by weak intermolecular forces. In the Pbca space group, the molecules are arranged in a herringbone-like pattern. The packing is primarily driven by van der Waals interactions between the hydrogen atoms of the tolyl rings. There are no strong hydrogen bonds present, which is typical for non-polar molecules of this type. The efficient packing of these propeller-shaped molecules maximizes the attractive van der Waals forces, leading to a stable crystalline solid.
Spectroscopic Correlation
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for characterizing the compound in solution and confirming its identity.
-
³¹P NMR Spectroscopy: This is one of the most informative techniques for characterizing phosphines. This compound exhibits a characteristic singlet in its ³¹P NMR spectrum, with a chemical shift that is sensitive to the electronic environment of the phosphorus atom.
-
¹H and ¹³C NMR Spectroscopy: These techniques confirm the presence and connectivity of the m-tolyl groups, showing the expected signals for the aromatic and methyl protons and carbons.
-
FT-IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the P-C bonds and the aromatic C-H and C=C stretching and bending vibrations of the tolyl rings.
The data from these spectroscopic methods are fully consistent with the molecular structure determined by X-ray diffraction, providing a comprehensive and validated characterization of the compound.
Conclusion
The crystal structure of this compound reveals a molecule with a distinct three-dimensional architecture that is directly responsible for its utility in modern chemistry. Crystallizing in the orthorhombic Pbca space group, the molecule adopts a propeller-like conformation with a pyramidal phosphorus center. The specific C—P—C bond angles give rise to a significant Tolman cone angle of approximately 165°, classifying it as a sterically demanding ligand. This structural insight, underpinned by robust synthetic and crystallographic protocols, provides researchers with the fundamental knowledge required to rationally design catalysts, understand reaction mechanisms, and develop new chemical transformations. The interplay between its synthesis, solid-state structure, and resulting chemical properties makes this compound a compelling subject of study and a valuable tool for the chemical sciences.
References
- Sterkhova, I.V., Smirnov, V.I., Malysheva, S.F., Belogorlova, N.A., & Kuimov, V.A. (2019). Molecular and crystal structures of tris(3-methylphenyl)phosphine and its chalcogenides. Journal of Molecular Structure, 1197, 681-690. [Link]
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80362, this compound.
Sources
An In-depth Technical Guide to the Synthesis of Tri-m-tolylphosphine for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of Tri-m-tolylphosphine in Modern Chemistry
This compound, a sterically hindered and electron-rich triarylphosphine, has emerged as a critical ligand and reagent in contemporary organic and organometallic chemistry. Its unique electronic and steric properties make it an invaluable tool in catalysis, particularly in cross-coupling reactions and as a stabilizing ligand for transition metal complexes.[1] This guide provides a comprehensive overview of the synthetic protocols for preparing this compound, offering field-proven insights into the nuances of each methodology. It is designed to empower researchers, scientists, and drug development professionals with the practical knowledge required to confidently synthesize and utilize this versatile compound.
I. Core Synthesis Protocol: The Grignard Reaction
The Grignard reaction remains the most prevalent and reliable method for the synthesis of this compound. This approach involves the reaction of a Grignard reagent, m-tolylmagnesium bromide, with a phosphorus electrophile, typically phosphorus trichloride. The elegance of this method lies in its straightforwardness and scalability.
A. Underlying Principles and Mechanistic Rationale
The synthesis hinges on the nucleophilic character of the Grignard reagent, where the carbon atom of the m-tolyl group bonded to magnesium acts as a potent nucleophile. This nucleophile readily attacks the electrophilic phosphorus center of phosphorus trichloride, displacing the chloride leaving groups in a stepwise fashion. The stoichiometry is critical; three equivalents of the Grignard reagent are required to fully substitute the three chlorine atoms on the phosphorus trichloride, forming the desired this compound.
B. Detailed Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous triarylphosphines and is optimized for the preparation of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium turnings | 24.31 | 3.11 g | 0.128 | 3.5 |
| 3-Bromotoluene | 171.04 | 21.9 g (15.5 mL) | 0.128 | 3.5 |
| Iodine | 253.81 | 1 crystal | Catalytic | - |
| Phosphorus trichloride | 137.33 | 5.01 g (3.2 mL) | 0.0365 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aq. Ammonium Chloride | - | As needed | - | - |
| Diethyl ether | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
| Ethanol | - | For recrystallization | - | - |
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar with magnesium turnings (3.11 g).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 3-bromotoluene (21.9 g) in anhydrous THF (100 mL).
-
Add a small portion (approx. 10 mL) of the 3-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating (e.g., with a heat gun) until the brown color of the iodine disappears and bubbling is observed.
-
Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish-brown.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of phosphorus trichloride (5.01 g) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, reflux the mixture for 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the bubbling ceases and two distinct layers are visible.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
C. Visualization of the Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
II. Alternative Synthetic Routes
While the Grignard protocol is the workhorse for this compound synthesis, alternative methods exist that may be advantageous under specific circumstances.
A. Reduction of this compound Oxide
This two-step approach involves the synthesis of this compound oxide, followed by its reduction to the desired phosphine.
1. Synthesis of this compound Oxide: this compound oxide can be prepared via a Grignard reaction between m-tolylmagnesium bromide and phosphorus oxychloride (POCl₃) using a similar procedure to the one described above for phosphorus trichloride.
2. Reduction of this compound Oxide: A variety of reducing agents can be employed for the deoxygenation of the phosphine oxide. Common and effective methods include:
-
Trichlorosilane (HSiCl₃): This is a powerful and widely used reducing agent for this transformation. The reaction is typically carried out in the presence of a tertiary amine base (e.g., triethylamine) in a non-polar solvent like toluene or xylene.
-
Silanes in the presence of a catalyst: Other silanes, such as polymethylhydrosiloxane (PMHS), can also be effective, often in the presence of a titanium or other transition metal catalyst.
Advantages:
-
The phosphine oxide intermediate is often a crystalline, air-stable solid that is easier to purify than the corresponding phosphine.
-
This route can be beneficial if this compound oxide is a readily available starting material or a byproduct of another reaction.
Disadvantages:
-
This is a two-step process, which can be less atom-economical and more time-consuming.
-
The reducing agents can be hazardous and require careful handling.
B. Ullmann-Type Coupling Reaction
The Ullmann reaction, traditionally used for the formation of biaryl compounds, can be adapted for the synthesis of triarylphosphines. This involves the copper-catalyzed coupling of an aryl halide with a phosphorus nucleophile.
General Protocol: A typical procedure would involve reacting 3-bromotoluene with a phosphorus source, such as elemental white phosphorus or a phosphide salt, in the presence of a copper catalyst at elevated temperatures.
Advantages:
-
Can be a viable alternative when Grignard-sensitive functional groups are present on the aromatic ring.
Disadvantages:
-
The traditional Ullmann reaction often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[2]
-
Modern catalytic versions with ligands can be more efficient but may require specialized and expensive catalysts.
-
The handling of white phosphorus is extremely hazardous.
III. Comparative Analysis of Synthesis Protocols
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
| Grignard Reaction | 3-Bromotoluene, Magnesium, PCl₃ | Grignard reagent | Mild to moderate | One-pot, high yield, readily available starting materials | Sensitive to moisture and air, not compatible with acidic functional groups |
| Phosphine Oxide Reduction | This compound oxide | HSiCl₃, other silanes | Moderate to high temperature | Air-stable intermediate, can utilize byproduct | Two-step process, hazardous reducing agents |
| Ullmann Coupling | 3-Bromotoluene, Phosphorus source | Copper catalyst | High temperature | Tolerates some functional groups incompatible with Grignard | Harsh conditions, potential for hazardous reagents (white P) |
IV. Safety, Handling, and Storage
Safety Precautions:
-
This compound: Is an irritant to the skin, eyes, and respiratory system.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard Reagents: Are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Phosphorus Trichloride: Is a corrosive and toxic liquid. Handle with extreme care in a fume hood.
-
3-Bromotoluene: Is a flammable liquid and an irritant.
Handling:
-
Due to its sensitivity to air, this compound should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation to the corresponding phosphine oxide.
Storage:
-
Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from oxidizing agents.
V. Conclusion and Future Outlook
The Grignard reaction remains the most practical and efficient method for the laboratory-scale synthesis of this compound. Its reliability and the ready availability of starting materials make it the preferred choice for most applications. However, for specific scenarios, such as the presence of incompatible functional groups or the availability of the corresponding phosphine oxide, the alternative routes described herein offer valuable options. As the demand for specialized phosphine ligands continues to grow in catalysis and materials science, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly be a focus of future research.
VI. References
-
PubChem. This compound. [Link]
-
Wikipedia. Tris(o-tolyl)phosphine. [Link]
-
The University of Liverpool Repository. Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. [Link]
-
OperaChem. Ullmann coupling-An overview. [Link]
-
NIH National Library of Medicine. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Royal Society of Chemistry. Tertiary phosphines: preparation. In Organophosphorus Chemistry; 2022. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. Proposed free radical mechanism of Ullmann reactions. [Link]
-
Haque, A.; Alenezi, K. M.; Moll, H. E.; Khan, M. S.; Wong, W. Y. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules 2022, 27 (13), 4253. [Link]
-
NIH National Library of Medicine. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]
-
MIT OpenCourseWare. Recrystallization. YouTube. [Link]
-
Molecules. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. [Link]
-
Reddit. Recrystallization with two solvents. [Link]
-
YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
Sources
A Spectroscopic Guide to Tri-m-tolylphosphine: An In-depth Technical Analysis for Researchers
Introduction: Unveiling the Molecular Signature of a Key Organophosphorus Ligand
Tri-m-tolylphosphine, systematically known as tris(3-methylphenyl)phosphine, is a tertiary phosphine that serves as a versatile ligand in coordination chemistry and a crucial reagent in organic synthesis.[1] Its electronic and steric properties, influenced by the three meta-methyl substituted phenyl rings attached to the central phosphorus atom, dictate its reactivity and coordinating ability. For researchers, scientists, and drug development professionals, a comprehensive understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides an in-depth analysis of the core spectroscopic data of this compound, grounded in established analytical principles and supported by authoritative references.
The strategic placement of the methyl groups in the meta position offers a unique steric and electronic profile compared to its ortho- and para-isomers. This structural nuance directly impacts the spectroscopic signatures, making accurate data interpretation essential. This document will navigate through the key analytical techniques used to characterize this compound, offering not just the data, but also the scientific rationale behind the experimental choices and the interpretation of the resulting spectra.
Molecular Structure and Key Identifiers
Before delving into the spectroscopic data, it is essential to establish the fundamental structural and identifying information for this compound.
| Identifier | Value | Source |
| IUPAC Name | tris(3-methylphenyl)phosphane | PubChem[1] |
| CAS Number | 6224-63-1 | PubChem[1] |
| Molecular Formula | C₂₁H₂₁P | PubChem[1] |
| Molecular Weight | 304.37 g/mol | PubChem[1] |
| InChI | InChI=1S/C21H21P/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 | PubChem[1] |
graph Tri_m_tolylphosphine_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [color="#5F6368"];// Phosphorus atom P [label="P", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"];
// Toly group 1 C1_1 [label="C", pos="-1.5,0.5!"]; C1_2 [label="C", pos="-2.5,1!"]; C1_3 [label="C", pos="-3.5,0.5!"]; C1_4 [label="C", pos="-3.5,-0.5!"]; C1_5 [label="C", pos="-2.5,-1!"]; C1_6 [label="C", pos="-1.5,-0.5!"]; C1_Me [label="CH₃", pos="-4.5,1!"]; P -- C1_1; C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1; C1_3 -- C1_Me;
// Toly group 2 C2_1 [label="C", pos="1.5,0.5!"]; C2_2 [label="C", pos="2.5,1!"]; C2_3 [label="C", pos="3.5,0.5!"]; C2_4 [label="C", pos="3.5,-0.5!"]; C2_5 [label="C", pos="2.5,-1!"]; C2_6 [label="C", pos="1.5,-0.5!"]; C2_Me [label="CH₃", pos="4.5,1!"]; P -- C2_1; C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1; C2_3 -- C2_Me;
// Toly group 3 C3_1 [label="C", pos="0,-1.5!"]; C3_2 [label="C", pos="0.5,-2.5!"]; C3_3 [label="C", pos="0,-3.5!"]; C3_4 [label="C", pos="-0.5,-3.5!"]; C3_5 [label="C", pos="-1,-2.5!"]; C3_6 [label="C", pos="-0.5,-1.5!"]; C3_Me [label="CH₃", pos="0.5,-4.5!"]; P -- C3_1; C3_1 -- C3_2; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6; C3_6 -- C3_1; C3_3 -- C3_Me; }
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
Expertise & Experience: The Rationale Behind NMR Experimental Design
Triarylphosphines are known to be sensitive to oxidation, which can lead to the formation of the corresponding phosphine oxide. This transformation significantly alters the chemical shifts, particularly in ³¹P NMR. Therefore, the primary consideration during sample preparation is the exclusion of atmospheric oxygen. This is achieved by using deuterated solvents that have been degassed and handling the sample under an inert atmosphere (e.g., nitrogen or argon).
The choice of solvent, typically deuterated chloroform (CDCl₃), is based on its ability to dissolve the compound and its relatively unobtrusive signals in the ¹H and ¹³C NMR spectra. For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) is often used for referencing.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions.
| Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ~7.0 - 7.3 | Multiplet | Aromatic protons (Ar-H) |
| ~2.3 | Singlet | Methyl protons (-CH₃) |
The aromatic protons appear as a complex multiplet due to overlapping signals and spin-spin coupling with each other and with the phosphorus atom. The methyl protons, being chemically equivalent, appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework. The signals are typically proton-decoupled to simplify the spectrum.
| Chemical Shift (δ) / ppm | Assignment |
| ~138 | Ar-C (ipso) |
| ~137 | Ar-C (meta to P, attached to CH₃) |
| ~128 - 134 | Ar-C-H |
| ~21 | -CH₃ |
The ipso-carbon (the carbon directly attached to the phosphorus atom) often appears as a doublet due to coupling with the ³¹P nucleus. The other aromatic carbons also exhibit coupling to the phosphorus atom, though the coupling constants are typically smaller.
³¹P NMR Spectroscopy
³¹P NMR is a highly sensitive and diagnostic technique for phosphorus-containing compounds. The chemical shift is indicative of the electronic environment of the phosphorus atom.
| Chemical Shift (δ) / ppm | Solvent |
| ~ -6 to -8 | CDCl₃ |
The negative chemical shift is characteristic of triarylphosphines. Oxidation to the corresponding phosphine oxide would result in a significant downfield shift to a positive value (typically > 20 ppm).
Experimental Protocol: NMR Spectroscopy of this compound
Figure 2: Workflow for NMR analysis of this compound.
-
Sample Preparation (under inert atmosphere):
-
In a nitrogen-filled glovebox, accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of degassed deuterated chloroform (CDCl₃).
-
Gently swirl the vial to ensure complete dissolution.
-
Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely before removing it from the glovebox.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra using standard acquisition parameters.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain clean spectra.
-
Reference the spectra to tetramethylsilane (TMS, 0 ppm) for ¹H and ¹³C, and to an external 85% phosphoric acid standard (0 ppm) for ³¹P.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, provide valuable information about the functional groups and the overall molecular structure.
Expertise & Experience: Sample Preparation and Spectral Interpretation
For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique for transmission FTIR spectroscopy.[1] It involves intimately mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet. The quality of the pellet is crucial for obtaining a high-quality spectrum; any moisture in the KBr will result in broad O-H stretching bands that can obscure important spectral features.
Raman spectroscopy is a complementary technique to IR. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule.
Key Vibrational Modes
| Wavenumber (cm⁻¹) Range | Assignment | Technique |
| 3000 - 3100 | Aromatic C-H stretch | IR, Raman |
| 2850 - 3000 | Methyl C-H stretch | IR, Raman |
| 1580 - 1600 | Aromatic C=C stretch | IR, Raman |
| 1450 - 1490 | Aromatic C=C stretch | IR, Raman |
| ~1450 | Methyl C-H bend | IR, Raman |
| ~1090 | P-Aryl stretch | IR, Raman |
| 700 - 800 | Aromatic C-H out-of-plane bend | IR |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Figure 3: Workflow for FTIR analysis using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly dry high-purity KBr powder in an oven at ~110°C for several hours and cool in a desiccator.
-
In an agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.
-
Transfer the mixture to a pellet die.
-
-
Pellet Formation:
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.
-
Carefully release the pressure and extract the transparent pellet from the die.
-
-
Data Acquisition:
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum (either of air or a blank KBr pellet).
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Expertise & Experience: Ionization Method and Fragmentation Analysis
Electron Ionization (EI) is a hard ionization technique commonly used for relatively volatile and thermally stable organic compounds like this compound. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.
The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (~304.4 g/mol ). Common fragmentation pathways for triarylphosphines involve the loss of aryl or tolyl radicals.
Expected Mass Spectrum Data
| m/z | Assignment | Comment |
| 304 | [M]⁺˙ | Molecular ion |
| 213 | [M - C₇H₇]⁺ | Loss of a tolyl radical |
| 122 | [M - 2(C₇H₇)]⁺ | Loss of two tolyl radicals |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Figure 4: Workflow for Electron Ionization Mass Spectrometry.
-
Sample Preparation and Introduction:
-
Dissolve a small amount (sub-milligram) of this compound in a volatile solvent such as methanol or dichloromethane.
-
Introduce the sample into the high-vacuum source of the mass spectrometer using a direct insertion probe or through a gas chromatograph (GC) inlet.
-
-
Ionization:
-
The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are due to π-π* transitions within the aromatic rings.
Expertise & Experience: Solvent Effects and Concentration
The choice of solvent can influence the position and intensity of the absorption bands. Common solvents for UV-Vis spectroscopy of organic molecules include ethanol, methanol, and cyclohexane. The concentration of the sample is typically in the micromolar range to ensure that the absorbance falls within the linear range of the detector.
Expected UV-Vis Data
| Solvent | λmax (nm) |
| Ethanol/Methanol | ~260 - 270 |
The spectrum is expected to show a strong absorption band in the UV region, characteristic of the aromatic system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.
-
Perform serial dilutions to obtain a series of solutions of decreasing concentration.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Record the UV-Vis spectrum of each of the prepared solutions from low to high concentration, typically over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration to determine the molar absorptivity (ε) according to the Beer-Lambert Law.
-
Conclusion
The spectroscopic data presented in this guide provides a comprehensive molecular fingerprint of this compound. A thorough understanding and correct application of these analytical techniques are indispensable for any researcher working with this important organophosphorus compound. By following the detailed protocols and understanding the rationale behind the experimental choices, scientists can confidently characterize their samples, monitor reactions, and gain deeper insights into the chemical behavior of this compound. The provided data, grounded in authoritative sources, serves as a reliable reference for the scientific community.
References
- PubChem. This compound.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Tri-m-tolylphosphine
Abstract
Tri-m-tolylphosphine [(3-CH₃C₆H₄)₃P] is a crucial organophosphorus ligand in catalysis and synthetic chemistry, prized for its steric and electronic properties.[1] Accurate structural confirmation and purity assessment are paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a primary analytical tool for its characterization. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the theoretical principles behind its spectral features, a step-by-step protocol for data acquisition, and expert insights into spectral interpretation for researchers, chemists, and drug development professionals.
Introduction: The Significance of this compound and NMR
Organophosphorus compounds are a diverse class of molecules with wide-ranging applications, from pesticides to ligands in transition metal catalysis.[2][3] this compound, an air-stable, crystalline solid, is a bulky phosphine ligand that plays a significant role in facilitating various organic transformations, including cross-coupling reactions.[1] The precise arrangement of its three meta-tolyl groups around the central phosphorus atom dictates its steric hindrance and electronic donor capacity, which in turn influences the reactivity and selectivity of the catalytic systems it is a part of.
Given this structure-function relationship, unambiguous characterization is essential. ¹H NMR spectroscopy provides a rapid, non-destructive, and highly informative method to confirm the molecular structure. It allows for the precise mapping of the proton environment within the molecule, revealing key information about chemical equivalence, neighbor interactions (spin-spin coupling), and relative proton counts (integration).[4] This guide delves into the nuances of the ¹H NMR spectrum of this compound, highlighting the characteristic influence of the phosphorus-31 (³¹P) nucleus.
Theoretical ¹H NMR Spectral Analysis
The structure of this compound possesses a C₃ axis of symmetry, rendering the three m-tolyl groups chemically and magnetically equivalent. This simplifies the spectrum, as we only need to consider the signals arising from one representative tolyl group and the corresponding methyl group. The spectrum is broadly divided into two distinct regions: the aromatic region and the aliphatic (methyl) region.
Molecular Structure and Proton Designations
To facilitate discussion, the protons on one of the m-tolyl rings are designated as shown in the diagram below. Due to the meta-substitution, all four aromatic protons (H2, H4, H5, H6) are chemically non-equivalent.
Caption: Structure of one m-tolyl group in this compound.
The Aromatic Region (~7.0 - 7.3 ppm)
The four non-equivalent aromatic protons give rise to a complex series of overlapping multiplets in this region. The chemical shift of these protons is influenced by the electron-donating methyl group and the phosphorus atom.[5] The most critical feature in this region is the spin-spin coupling between the protons and the central ³¹P nucleus (a spin ½ nucleus with 100% natural abundance).[6]
-
¹H-³¹P Coupling: The magnitude of the coupling constant (J-coupling) between phosphorus and a proton depends on the number of bonds separating them.
-
Ortho coupling (³JPH): Protons H2 and H6 are three bonds away from the phosphorus atom. This coupling is typically in the range of 5-10 Hz for triphenylphosphine derivatives and results in additional splitting of these signals.
-
Meta coupling (⁴JPH): Protons H4 and H5 are four bonds away. This coupling is generally smaller, often 1-3 Hz, and may manifest as broadening or fine splitting of the signals.
-
Para coupling (⁵JPH): This coupling is usually negligible (<1 Hz) and often not resolved.
-
-
¹H-¹H Coupling: Standard ortho (³JHH ≈ 7-8 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) couplings between the aromatic protons are also present.
The interplay of these numerous ¹H-¹H and ¹H-³¹P couplings results in a complex, often second-order multiplet system that can be challenging to resolve completely without advanced NMR techniques like 2D-NMR or spectral simulation.
The Aliphatic Region (~2.3 ppm)
-
Chemical Shift: The three equivalent methyl groups (CH₃) appear as a single signal. Being attached to an aromatic ring, their chemical shift is typically around 2.3 ppm.
-
Multiplicity: The methyl protons are separated from the phosphorus atom by five bonds (P-C1-C2-C3-C-H). This ⁵JPH coupling is very small and is almost never resolved in a standard ¹H NMR spectrum. Therefore, the signal for the three methyl groups appears as a sharp singlet.
-
Integration: The relative integral of the aromatic region to the methyl region provides a crucial self-validating check for the structure. With 12 aromatic protons (4 per ring x 3 rings) and 9 methyl protons (3 per ring x 3 rings), the expected integration ratio is 12:9, which simplifies to 4:3 .
Summary of Expected Spectral Data
| Proton Group | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Multiplicity | Integration (Relative) | Key Couplings |
| Aromatic Protons | 7.0 - 7.3 | Complex Multiplet (m) | 12 (4) | ³JHH, ⁴JHH, ³JPH, ⁴JPH |
| Methyl Protons | ~2.3 | Singlet (s) | 9 (3) | ⁵JPH (unresolved) |
Experimental Protocol for High-Quality ¹H NMR Acquisition
This section provides a standardized protocol for obtaining a publication-quality ¹H NMR spectrum of this compound using a typical 400 MHz NMR spectrometer.
Caption: Standard workflow for NMR analysis.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve the compound and its well-defined residual solvent peak for calibration.[7]
-
Mixing: Gently agitate the vial to ensure complete dissolution.
-
Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.
Step 2: Instrument Setup and Calibration
-
Insertion: Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Locking: The instrument will automatically lock onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample. Good shimming is essential for achieving sharp, well-resolved peaks.
Step 3: Data Acquisition
-
Standard ¹H Experiment: Load a standard proton experiment parameter set.
-
Key Parameters:
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 8 or 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): Set to 2-5 seconds to allow for adequate relaxation of the protons, ensuring accurate signal integration.
-
Acquisition Time (AQ): ~2-4 seconds to ensure good resolution.
-
-
Execution: Start the acquisition. The experiment should take approximately 1-2 minutes.
Step 4: Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via FT.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and stand on a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integration: Define the integral regions for the aromatic multiplet and the methyl singlet. Normalize one of the integrals (e.g., the methyl group to 9.00) and check if the other region corresponds to the expected value (12.00 ± 5%). This step validates the structural assignment and provides an indication of sample purity.
Advanced Analysis: Phosphorus Decoupling
To definitively confirm the ¹H-³¹P couplings, a phosphorus-decoupled proton experiment (¹H{³¹P}) can be performed.[8] In this experiment, a broad-band radiofrequency pulse is applied at the resonance frequency of the ³¹P nucleus while the ¹H FID is acquired. This effectively removes all ¹H-³¹P coupling.
-
Expected Outcome: The complex multiplet in the aromatic region will simplify, as the splitting due to the phosphorus atom will collapse. The methyl peak will remain a sharp singlet, confirming the absence of any resolved coupling. This experiment is an authoritative method for assigning phosphorus-coupled proton signals.
Conclusion
The ¹H NMR spectrum of this compound is a powerful signature of its molecular structure. Its key features—a complex aromatic multiplet between 7.0-7.3 ppm and a sharp methyl singlet around 2.3 ppm—are dictated by molecular symmetry and spin-spin coupling to the central phosphorus atom. The 4:3 integration ratio between these regions serves as a robust internal standard for verification. By following the detailed experimental protocol and understanding the theoretical underpinnings of the spectrum, researchers can confidently characterize this important phosphine ligand, ensuring its quality and suitability for downstream applications in catalysis and synthetic chemistry.
References
- Hulst, R., de Vries, N. K., & Feringa, B. L. (1994). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Spectral Isolation and Identification of Organophosphorus Compounds. Analytical Chemistry.
- U.S. Department of Energy, Office of Scientific and Technical Information (OSTI). (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80362, this compound.
- Gao, F., et al. (2015). Electronic Supplementary Information for "A mild and general method for the reduction of phosphine oxides to phosphines". The Royal Society of Chemistry.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80271, Tri-o-tolylphosphine.
- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.
- R. Ruloff, et al. (2018). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. MDPI.
- The Royal Society of Chemistry. (2011). SUPLEMENTARY INFORMATION for Selective Deuteration of Phosphorus Ligands using Ruthenium Nanoparticles.
- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. National Institutes of Health (NIH).
- Ebrahimi, H., et al. (2007). Synthesis and Spectral Characterization of 4-Methoxybenzoylmethylenetri-p-tolylphosphorane and It's Reaction with Mercury(II) Halides. Journal of the Iranian Chemical Society.
- SpectraBase. (2025). This compound - Optional[Raman] - Spectrum.
- KPU Pressbooks. (2020). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra.
- Chemistry with Caroline. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem).
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
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A Deep Dive into the ¹³C NMR Spectrum of Tri-m-tolylphosphine: An In-depth Technical Guide
This guide provides an in-depth technical analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of tri-m-tolylphosphine (TMTP). Designed for researchers, scientists, and professionals in drug development and catalysis, this document elucidates the structural information encoded within the spectrum, grounded in the fundamental principles of NMR spectroscopy. We will explore chemical shifts, the critical role of phosphorus-carbon spin-spin coupling, and provide a field-proven protocol for acquiring a high-fidelity spectrum.
Introduction: The Molecular Blueprint
This compound, a triarylphosphine ligand, plays a significant role in organic synthesis and organometallic chemistry, particularly as a ligand in catalysis.[1] Its electronic and steric properties, influenced by the meta-methyl substituents on the phenyl rings, are key to its function. For chemists working with this compound, unambiguous structural confirmation and purity assessment are paramount.
¹³C NMR spectroscopy is an indispensable tool for this purpose. Unlike proton (¹H) NMR, ¹³C NMR provides a direct map of the carbon skeleton of a molecule. For organophosphorus compounds, the technique offers an additional layer of structural detail through the observation of spin-spin coupling between the ¹³C nucleus and the quadrupolar-active ³¹P nucleus, which has 100% natural abundance.[2] This guide will dissect these features to provide a comprehensive understanding of the ¹³C NMR spectrum of this compound.
Structural Symmetry and Spectral Prediction
The this compound molecule (C₂₁H₂₁P) possesses a C₃ axis of symmetry, rendering the three meta-tolyl groups chemically equivalent.[3][4] Within each tolyl group, however, the carbon atoms are in distinct chemical environments. Based on this symmetry, we can predict the number of unique signals in the proton-decoupled ¹³C NMR spectrum.
The molecule contains seven unique carbon environments, which should give rise to seven distinct resonances:
-
One signal for the three equivalent methyl carbons (C-7).
-
Six signals for the carbons of the aromatic rings.
The carbon atoms are numbered as shown in the diagram below for clear assignment.
Caption: Experimental workflow for ¹³C NMR spectrum acquisition.
A Self-Validating System for Spectral Interpretation
The ¹³C NMR spectrum of this compound is a self-validating system. The combination of chemical shift, multiplicity (doublet or singlet), and the magnitude of the JPC coupling constant provides a unique fingerprint for each carbon atom, allowing for unambiguous assignment.
The logical process for assignment follows a clear path:
-
Identify the Methyl Carbon: The single upfield signal (~21 ppm) is unequivocally the methyl carbon (C7). Its multiplicity as a doublet confirms a three-bond coupling to phosphorus.
-
Identify the Ipso-Carbon: The downfield quaternary carbon (~138 ppm) with the largest P-C coupling constant is the ipso-carbon (C1).
-
Identify the para-Carbon: The aromatic carbon signal that appears as a singlet (or a doublet with J ≈ 0 Hz) is the para-carbon (C4).
-
Assign Remaining Aromatic Carbons: The remaining four doublets are assigned based on their chemical shifts and the expected magnitudes of their two- and three-bond couplings, consistent with the data presented in the table.
This hierarchical assignment process ensures that each piece of data corroborates the others, leading to a trustworthy and definitive structural elucidation.
Caption: Logical workflow for assigning the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound provides a rich dataset that enables its unambiguous identification and characterization. Through a systematic analysis of chemical shifts and, most importantly, the magnitude and pattern of phosphorus-carbon coupling constants, every carbon in the molecule can be confidently assigned. The experimental protocol detailed herein provides a robust framework for obtaining high-quality data, essential for researchers in synthetic chemistry, catalysis, and pharmaceutical development. This comprehensive approach underscores the power of ¹³C NMR as a primary analytical technique for the structural elucidation of organophosphorus compounds.
References
- Quin, L. D., & Bodalski, R. (1981). Carbon-13 nuclear magnetic resonance of trivalent phosphorus compounds.
- JEOL. (2023). Triple-Resonance NMR Experiments for the Analysis of Phosphorus-Containing Compounds.
- Bodner, G. M., & Bauer, L. (1982). Assignment of the 13C NMR resonances in trialkylphosphines from spin-lattice relaxation time measurements. Journal of Organometallic Chemistry, 226(1), 85-92.
- PubChem. (n.d.). Tri-o-tolylphosphine.
- ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz) for some functional groups in Z-4a isomer as a minor form.
- Penner, G. H. (1988). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 66(7), 1681-1685.
- ResearchGate. (n.d.). The selected 13 C NMR chemical shift (d in ppm) and coupling constants....
- PubChem. (n.d.). Trimesitylphosphine.
- Wikipedia. (n.d.). Tris(o-tolyl)phosphine.
- PubChem. (n.d.). Phosphine, tris(4-methylphenyl)-.
- Schraml, J., Capka, M., & Blechta, V. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Magnetic Resonance in Chemistry, 30(6), 515-519.
- Global Substance Registration System. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). Tri-ortho-tolylphosphine - Optional[13C NMR] - Chemical Shifts.
- Qian, C., et al. (2005). Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures. Dalton Transactions, (15), 2576-2580.
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A Comprehensive Technical Guide to ³¹P NMR Spectroscopy of Tri-m-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of ³¹P NMR in Characterizing Organophosphorus Compounds
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation and purity assessment of organophosphorus compounds.[1] Given that the ³¹P nucleus possesses a natural abundance of 100% and a spin quantum number of ½, it provides strong, sharp signals, making ³¹P NMR a highly sensitive and informative method.[1] This guide offers an in-depth exploration of the ³¹P NMR spectroscopy of tri-m-tolylphosphine, a versatile organophosphorus ligand extensively used in catalysis and organic synthesis.[2] By understanding its characteristic NMR signature, researchers can effectively monitor reactions, confirm structural integrity, and assess the purity of this pivotal compound.
This document will delve into the theoretical underpinnings of ³¹P NMR, provide a detailed, field-proven protocol for data acquisition, present the spectral data for this compound, and discuss the key factors influencing its NMR parameters.
Core Principles of ³¹P NMR Spectroscopy
³¹P NMR spectroscopy operates on the same fundamental principles as proton (¹H) and carbon-¹³ (¹³C) NMR. A sample is placed in a strong magnetic field, and the phosphorus nuclei are irradiated with radiofrequency pulses. The absorption and subsequent emission of energy by the ³¹P nuclei are detected and translated into a spectrum. The key parameters derived from a ³¹P NMR spectrum are the chemical shift (δ) and spin-spin coupling constants (J).
Chemical Shift (δ)
The chemical shift in ³¹P NMR is highly sensitive to the electronic environment surrounding the phosphorus atom. It provides invaluable information about the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus. ³¹P NMR chemical shifts are typically reported in parts per million (ppm) relative to an external standard, 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[1] The chemical shift range for phosphorus compounds is vast, spanning over 700 ppm, which minimizes signal overlap and simplifies spectral interpretation.[3]
For triarylphosphines, such as this compound, the ³¹P chemical shift is influenced by the electronic and steric effects of the aryl substituents. Electron-donating groups on the aromatic rings tend to increase the electron density at the phosphorus nucleus, causing a shift to a higher field (more negative ppm values), while electron-withdrawing groups have the opposite effect.
Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei. In the context of this compound, coupling can occur between the ³¹P nucleus and adjacent ¹H or ¹³C nuclei. However, to simplify the spectra and enhance sensitivity, ³¹P NMR is most commonly performed with proton decoupling (³¹P{¹H}), which collapses the multiplets into single sharp peaks.[3] This is the standard practice unless information about P-H coupling is specifically desired.
Experimental Protocol: Acquiring High-Quality ³¹P NMR Data for this compound
This section provides a robust, step-by-step methodology for obtaining a high-resolution ³¹P NMR spectrum of this compound. The causality behind each experimental choice is explained to ensure a self-validating system.
Instrumentation and Materials
-
NMR Spectrometer: A modern NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent.
-
Sample: this compound.
-
Reference Standard: 85% Phosphoric Acid (H₃PO₄) in a sealed capillary or used as an external standard.[4]
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial. The concentration can be adjusted based on the spectrometer's sensitivity.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to dissolve the sample.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp lines and high resolution. This is typically an automated process on modern spectrometers.
-
Tune and match the broadband probe to the ³¹P frequency to ensure efficient transfer of radiofrequency power.
-
-
Acquisition Parameters:
-
Experiment Type: Select a standard one-pulse ³¹P experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Width: Use a 30° or 90° pulse angle. A 30° pulse allows for a shorter relaxation delay and faster acquisition, while a 90° pulse provides the maximum signal for a single scan.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for phosphines. A range of -100 to 100 ppm is generally sufficient.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans (NS): Due to the high sensitivity of ³¹P NMR, a relatively low number of scans (e.g., 16 to 64) is often sufficient to achieve a good signal-to-noise ratio.
-
-
Referencing the Spectrum:
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift by setting the reference peak (if an external standard is used) or relying on the spectrometer's internal calibration.
-
Workflow Diagram
³¹P NMR Data for this compound
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Tri-p-tolylphosphine | CDCl₃ | -8.8[6] |
| Triphenylphosphine | CDCl₃ | -6.2[6] |
| This compound (Expected) | CDCl₃ | ~ -5 to -10 |
Factors Influencing the ³¹P NMR Spectrum
Several factors can influence the chemical shift and overall quality of the ³¹P NMR spectrum of this compound.
-
Solvent Effects: While the influence of the solvent on the chemical shift of neutral phosphines is generally small, polar solvents can cause slight variations.[7][8] For precise and reproducible measurements, it is crucial to report the solvent used.
-
Temperature: Temperature can affect the chemical shift, particularly if there are conformational equilibria or interactions with the solvent.[9] Standard room temperature measurements are typical unless specific dynamic processes are being investigated.
-
Presence of Impurities: The high resolution and wide chemical shift range of ³¹P NMR make it an excellent tool for detecting phosphorus-containing impurities. For example, the corresponding phosphine oxide, a common impurity resulting from air oxidation, will appear as a distinct peak at a significantly different chemical shift (typically downfield).
Data Interpretation and Structural Confirmation
The primary use of the ³¹P NMR spectrum of this compound in a research setting is for structural confirmation and purity assessment. A single, sharp peak in the expected chemical shift range, with appropriate integration if an internal standard is used, confirms the presence and purity of the compound. The absence of other signals in the ³¹P NMR spectrum is a strong indicator of high purity with respect to other phosphorus-containing species.
Molecular Structure Diagram
Conclusion
³¹P NMR spectroscopy is an indispensable tool for any scientist working with this compound. Its high sensitivity, wide chemical shift range, and the simplicity of proton-decoupled spectra allow for straightforward and unambiguous characterization. By following the detailed protocol outlined in this guide, researchers can confidently acquire high-quality ³¹P NMR data, enabling them to verify the structure, assess the purity, and monitor the reactivity of this important organophosphorus compound. The expected chemical shift, inferred from structurally similar molecules, provides a clear benchmark for data interpretation. This guide serves as a practical resource for leveraging the power of ³¹P NMR in the fields of chemical research and drug development.
References
- Royal Society of Chemistry. (n.d.). Supplementary Material for - The Royal Society of Chemistry.
- Alders, L., & Clemens, S. (2022). How to perform external shift referencing of a 31P{1H} spectrum using 85% H3PO4. ResearchGate.
- Barron, A. R. (n.d.). draft 1.
- Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION.
- Kaupp, M., & Gester, S. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Dalton Transactions, 40(35), 8961-8969.
- NMR Service. (n.d.). 31 Phosphorus NMR.
- Scribd. (n.d.). P 31 NMR Spectroscopy 2 | PDF.
- Yildirim, H. (2013). How can I take a 31P-NMR spectra?. ResearchGate.
- PubChem. (n.d.). This compound.
- JEOL. (n.d.). NM230005E.
- Vander Velde, D. G., & Cristau, H.-J. (2023). Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry, 19, 36-56.
- Semantic Scholar. (n.d.). NMR studies of chiral lithium amides with phosphine chelating groups reveal strong Li-P-interactions in ethere.
- Magritek. (2023). Monitoring the Oxidation of Phosphine ligands using 31P NMR.
- ResearchGate. (n.d.). 1 H NMR chemical shifts (δ (ppm), CDCl3, 400 MHz, 20 °C) and 31 P{ 1 H} NMR shifts (δ (ppm), CDCl3, 161.7 MHz, 20 °C.
- ResearchGate. (n.d.). 31 P NMR shifts and 2 J PP coupling constants of phosphines 1a, 1b, 2....
- ResearchGate. (n.d.). Phosphorous-31 NMR: Principles and Applications | Request PDF.
- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines | Download Table.
- Sychrovský, V., & Malkin, E. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(17), 8961-8973.
- Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance.
- Gorenstein, D. G. (2008). Influence of temperature on 31P NMR chemical shifts of phospholipids and their metabolites I. In chloroform-methanol-water. Magnetic Resonance in Chemistry, 46(9), 871-878.
- Royal Society of Chemistry. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors.
- Journal of Chemical Education. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Reductive P-P Coupling of Primary and Secondary Phosphines mediated by N- Heterocyclic Carb.
- Supporting Information. (n.d.). Chiral Phosphine-Squaramide as Enantioselective Catalyst for the Intramolecular Morita-Baylis-Hillman Reaction.
- Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 67(8), 1909-1914.
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An In-Depth Technical Guide to the Infrared Spectroscopy of Tri-m-tolylphosphine
Abstract
This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of tri-m-tolylphosphine (C₂₁H₂₁P), a crucial ligand in catalysis and organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize or develop organophosphorus compounds. We will delve into the theoretical underpinnings of the vibrational modes of this compound, present detailed, field-proven experimental protocols for obtaining high-quality IR spectra, and offer a thorough guide to spectral interpretation. This guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility, fostering a deeper understanding of how IR spectroscopy can be leveraged for the characterization and quality control of this important molecule.
Introduction: The Significance of this compound and Its Vibrational Fingerprint
This compound, systematically named tris(3-methylphenyl)phosphine, is a tertiary phosphine that has found extensive application as a ligand in transition metal catalysis.[1] Its steric and electronic properties, influenced by the three m-tolyl groups attached to the central phosphorus atom, are pivotal to its efficacy in facilitating a wide array of chemical transformations, including cross-coupling reactions.[1] The molecular formula of this compound is C₂₁H₂₁P, and it exists as a white solid at room temperature.[2][3]
Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound. By probing the vibrational frequencies of the molecule's chemical bonds, IR spectroscopy provides a unique "fingerprint" that can be used to:
-
Confirm the identity and purity of the compound.
-
Elucidate its molecular structure.
-
Investigate its coordination to metal centers.
-
Monitor its stability and potential degradation over time.
This guide will provide the necessary theoretical and practical knowledge to effectively apply IR spectroscopy in the study of this compound.
Theoretical Foundation: Understanding the Vibrational Modes of this compound
The IR spectrum of this compound is rich with information, arising from the various vibrational modes of its constituent chemical bonds. A thorough understanding of these modes is essential for accurate spectral interpretation. The key vibrations can be categorized as follows:
-
Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the tolyl rings typically appear at wavenumbers just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: The methyl (CH₃) groups on the tolyl rings exhibit both symmetric and asymmetric stretching vibrations, which are expected in the 2850-3000 cm⁻¹ region.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands.
-
P-C (Phosphorus-Carbon) Stretching: The stretching vibration of the P-C bond is a key diagnostic feature for phosphines. For triarylphosphines, this absorption is often observed in the fingerprint region of the spectrum.
-
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly informative about the substitution pattern of the benzene ring. For a meta-substituted benzene derivative like this compound, characteristic bands are expected in the 650-900 cm⁻¹ region.
-
Methyl Group Bending: The methyl groups also exhibit bending (scissoring and rocking) vibrations, which typically appear in the fingerprint region.
Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |
| 3000 - 2850 | Aliphatic (Methyl) C-H Stretching | Medium |
| 1600 - 1580 | Aromatic C=C Ring Stretching | Medium to Strong |
| 1480 - 1430 | Aromatic C=C Ring Stretching | Medium to Strong |
| 1465 - 1440 | Methyl C-H Asymmetric Bending (Scissoring) | Medium |
| 1380 - 1365 | Methyl C-H Symmetric Bending (Umbrella Mode) | Medium |
| ~1100 | In-plane Aromatic C-H Bending | Medium |
| ~1090 | P-C Stretching (Aryl-P) | Medium to Strong |
| 900 - 670 | Out-of-plane Aromatic C-H Bending | Strong |
| ~780, ~700 | Characteristic bands for meta-disubstituted benzene | Strong |
Note: This table is a predictive guide. Actual peak positions and intensities may vary depending on the sample preparation method and the physical state of the sample.
Experimental Protocols: Acquiring a High-Quality IR Spectrum
The quality of an IR spectrum is critically dependent on the sample preparation and data acquisition parameters. This compound is a solid and can be air-sensitive, necessitating careful handling.[3][4] The following are field-proven protocols for obtaining the IR spectrum of this compound.
Sample Preparation: The Nujol Mull Technique
The Nujol mull technique is a common and effective method for preparing solid samples for transmission FTIR. It involves grinding the solid sample with a mulling agent (Nujol, a mineral oil) to form a fine paste, which is then pressed between two salt plates (e.g., KBr or NaCl).
Causality Behind the Choices:
-
Grinding: The particle size of the solid must be reduced to less than the wavelength of the incident IR radiation to minimize scattering of the light, which would otherwise lead to a sloping baseline and distorted peak shapes.
-
Mulling Agent: Nujol is used as a binder to create a uniform dispersion of the sample particles and to reduce scattering at the particle-air interface. It is largely transparent in many regions of the mid-IR spectrum.
-
Salt Plates: KBr and NaCl are transparent to mid-IR radiation and are therefore suitable as window materials.
Step-by-Step Protocol:
-
Gather Materials: You will need this compound, Nujol (mineral oil), a clean and dry agate mortar and pestle, two polished KBr or NaCl salt plates, a spatula, and the FTIR spectrometer.
-
Grinding the Sample: Place approximately 5-10 mg of this compound into the agate mortar. Grind the sample thoroughly with the pestle for several minutes until it becomes a fine, uniform powder.
-
Creating the Mull: Add one to two drops of Nujol to the ground sample in the mortar. Continue to grind the mixture until a uniform, translucent paste is formed. The consistency should be similar to that of a thick ointment.
-
Applying the Mull to the Salt Plate: Using a spatula, transfer a small amount of the Nujol mull to the center of one of the salt plates.
-
Assembling the Sample Holder: Place the second salt plate on top of the first, and gently rotate the plates to spread the mull into a thin, even film. The film should be free of air bubbles.
-
Acquiring the Spectrum: Carefully place the assembled salt plates into the sample holder of the FTIR spectrometer and acquire the spectrum.
Self-Validation: A properly prepared Nujol mull will result in a spectrum with a flat baseline and well-defined, symmetrical absorption bands. The characteristic C-H stretching and bending bands of Nujol (around 2924, 2853, 1462, and 1377 cm⁻¹) will be present in the spectrum and should be noted during interpretation.
Alternative Sample Preparation: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (often diamond or zinc selenide).
Causality Behind the Choices:
-
Direct Contact: ATR relies on the direct contact of the sample with the ATR crystal. The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample, where it can be absorbed.[5]
-
Minimal Preparation: This technique avoids the need for grinding and a mulling agent, making it faster and less prone to operator variability. It is also well-suited for air-sensitive samples.
Step-by-Step Protocol:
-
Prepare the ATR Accessory: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Apply the Sample: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Consistent pressure is key to reproducible results.
-
Acquire the Spectrum: Collect the IR spectrum of the sample.
-
Clean Up: After analysis, carefully clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Self-Validation: A good ATR spectrum will have a stable baseline and strong, well-defined peaks. The quality of the spectrum is highly dependent on the contact between the sample and the crystal.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining an IR spectrum of this compound.
Caption: Experimental workflow for IR analysis of this compound.
Spectral Interpretation: From Data to Insights
The interpretation of the IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations. This allows for a detailed characterization of the compound.
Logical Flow of Interpretation:
-
Identify Key Functional Group Regions: Begin by examining the high-frequency region of the spectrum (>1600 cm⁻¹) to identify the C-H stretching vibrations. The presence of bands above 3000 cm⁻¹ confirms the aromatic nature of the compound, while bands below 3000 cm⁻¹ indicate the presence of the aliphatic methyl groups.
-
Analyze the Fingerprint Region: The region below 1600 cm⁻¹ is the fingerprint region and is unique to each molecule.
-
Look for the characteristic aromatic C=C stretching bands between 1450 and 1600 cm⁻¹.
-
Identify the P-C stretching vibration, which is a strong indicator of the phosphine functionality.
-
Examine the 650-900 cm⁻¹ region for the strong out-of-plane C-H bending bands that are characteristic of the meta-substitution pattern of the tolyl groups.
-
-
Consider Impurities: The presence of unexpected peaks may indicate impurities. For example, a broad band in the 3200-3600 cm⁻¹ region could suggest the presence of water or an alcohol. A strong absorption around 1150-1250 cm⁻¹ might indicate the presence of the corresponding phosphine oxide, a common oxidation product.
-
Coordination to Metal Centers: When this compound acts as a ligand in a metal complex, shifts in the positions of its characteristic absorption bands can be observed. The P-C stretching frequency is particularly sensitive to coordination and often shifts to a higher wavenumber upon complexation.
Visualization of Spectral Interpretation Logic
The following diagram illustrates the decision-making process involved in interpreting the IR spectrum of this compound.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tri-m-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Tri-m-tolylphosphine, a cornerstone organophosphorus ligand in catalysis and organic synthesis, offers unique electronic and steric properties that drive reaction efficiency and selectivity.[1] Its utility in facilitating critical transformations like cross-coupling reactions makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] However, realizing its full potential necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, empowering researchers to mitigate risks and foster a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation, as well as respiratory irritation.[2][3][4] A thorough understanding of these hazards is the first step in a robust safety protocol.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3] |
The irritant nature of this compound stems from its chemical reactivity. While not corrosive, its interaction with biological tissues can elicit an inflammatory response. The causality behind these hazards lies in the compound's ability to interact with cellular membranes and proteins, leading to localized irritation upon contact.
DOT Hazard Identification Workflow
Caption: Workflow for assessing the hazards of this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the identified hazards, a multi-layered approach to exposure control is paramount. This begins with engineering controls designed to minimize the release of the chemical into the work environment, followed by the use of appropriate PPE.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a well-ventilated workspace.[2][4]
-
Fume Hood: All weighing and transfer operations involving solid this compound should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles which can cause respiratory irritation.[4] The causality here is straightforward: the fume hood captures airborne particulates at the source, preventing them from entering the breathing zone of the researcher.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]
Personal Protective Equipment (PPE): The Last Barrier
When engineering controls cannot eliminate all risks of exposure, PPE is essential. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale | Source |
| Eye Protection | Safety goggles conforming to EN 166 or ANSI Z87.1 standards. | Protects against splashes and dust particles that can cause serious eye irritation. | [2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation. | [2][4] |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. | [2][4] |
| Respiratory Protection | Generally not required for small-scale laboratory use with adequate engineering controls. For large-scale operations or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter is recommended. | Protects against inhalation of dust, which may cause respiratory irritation. | [4] |
DOT PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE.
Safe Handling and Storage: Preserving Integrity and Preventing Incidents
The stability and reactivity of this compound dictate specific handling and storage requirements to maintain its quality and prevent hazardous situations.
Handling Procedures
-
Air Sensitivity: this compound is sensitive to air and can oxidize over time.[2][4] Therefore, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when used in sensitive reactions where the phosphine oxide could interfere. The causality is the presence of the lone pair of electrons on the phosphorus atom, which is susceptible to oxidation.
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[5] Use appropriate tools (e.g., spatulas) and techniques to avoid creating airborne particles.
-
Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Container: Store in a tightly sealed container to prevent exposure to air and moisture.[2][4]
-
Atmosphere: For optimal stability, store under an inert atmosphere.[4]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. A well-defined emergency plan is critical for a swift and effective response.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2][4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [2][4][5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |
Spill and Leak Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in research.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁P | [2][3] |
| Molecular Weight | 304.36 g/mol | [2][3] |
| Appearance | White solid | [4] |
| Melting Point | 100 - 103 °C | [1] |
| Solubility | Insoluble in water | [6] |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion
This compound is a powerful reagent that demands respect and careful handling. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and safe work practices into all laboratory operations, researchers can confidently and safely harness its synthetic potential. This guide serves as a dynamic resource, intended to be adapted to the specific context of your research, fostering a culture of safety and scientific excellence.
References
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- Alfa Aesar. (2025).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80271, Tri-o-tolylphosphine.
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Mastering the Unseen Foe: A Technical Guide to the Handling and Storage of Tri-m-tolylphosphine
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to reproducible and reliable results. Among the vast array of reagents utilized in modern synthesis, organophosphines, and specifically Tri-m-tolylphosphine, present a unique set of challenges due to their sensitivity to atmospheric conditions. This guide provides an in-depth, experience-driven approach to the proper handling and storage of this compound, moving beyond rudimentary safety data sheet (SDS) recommendations to instill a culture of proactive compound stewardship. Herein, we will not only detail the necessary protocols but also elucidate the underlying chemical principles that govern these best practices, ensuring both the safety of the researcher and the fidelity of the experimental outcome.
Understanding the Inherent Nature of this compound
This compound (C₂₁H₂₁P) is a versatile organophosphorus compound widely employed as a ligand in transition metal catalysis and as a reagent in organic synthesis.[1] Its utility stems from the electronic and steric properties conferred by the three m-tolyl groups attached to the central phosphorus atom. However, the very nature of the phosphorus(III) center makes it susceptible to oxidation, a critical vulnerability that dictates its handling and storage requirements.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁P | [1][2] |
| Molecular Weight | 304.37 g/mol | [1][2] |
| Appearance | White to off-white or light green crystalline powder | [1][3] |
| Melting Point | 97-105 °C | [1][3][4] |
| Solubility | Insoluble in water; soluble in many organic solvents | [1][4] |
| Air Sensitivity | Air sensitive | [4][5] |
The primary antagonist in the chemistry of this compound is atmospheric oxygen. The lone pair of electrons on the phosphorus atom is readily attacked by oxygen, leading to the formation of the corresponding phosphine oxide, this compound oxide.
Caption: Oxidation of this compound to its corresponding oxide.
This seemingly simple transformation has profound implications in a research and development setting. The presence of the phosphine oxide can:
-
Alter Reaction Kinetics: As a ligand, the phosphine oxide possesses different electronic and steric properties than the parent phosphine, potentially slowing down or completely inhibiting a catalytic cycle.
-
Lead to Inconsistent Results: Varying levels of oxidation from batch to batch or even within the same bottle over time will introduce an uncontrolled variable, leading to poor reproducibility.
-
Complicate Purification: The similar polarity of the phosphine and its oxide can make chromatographic separation challenging.
Hazard Assessment and Personal Protective Equipment (PPE)
Prior to handling this compound, a thorough risk assessment is mandatory. The compound is classified as a skin, eye, and respiratory irritant.[2][5][6]
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
The causality behind these hazards lies in the reactivity of the compound. Upon contact with moist mucous membranes or skin, localized reactions can occur, leading to irritation.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.[5]
-
Hand Protection: Nitrile or neoprene gloves should be worn.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.
-
Body Protection: A laboratory coat is essential to prevent skin contact.
-
Respiratory Protection: Handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[5][6] For large-scale operations or in situations where engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5]
Caption: Hierarchy of controls for handling this compound.
The Sanctity of an Inert Atmosphere: Storage Protocols
The cornerstone of maintaining the integrity of this compound is strict adherence to storage under an inert atmosphere.[7] The goal is to create a physical barrier between the compound and atmospheric oxygen and moisture.
Storage Container:
-
Primary Container: The compound should be stored in a tightly sealed container, preferably the original manufacturer's bottle which often comes with a septum-sealed cap (e.g., Aldrich Sure/Seal™).[8][9] If repackaging is necessary, use a clean, dry amber glass vial with a PTFE-lined cap. The amber glass will protect the compound from potential light-induced degradation.
-
Secondary Containment: Place the primary container within a larger, sealed container, such as a desiccator or a sealed bag, that has been purged with an inert gas.
Inert Atmosphere:
-
Glovebox Storage: The ideal storage location for this compound is inside an inert atmosphere glovebox with low levels of oxygen and moisture (<1 ppm).[7]
-
Schlenk Line Techniques: For laboratories not equipped with a glovebox, Schlenk line techniques can be employed to create and maintain an inert atmosphere within the storage vessel.[10]
Temperature:
-
Store at room temperature in a cool, dry place away from direct sunlight and heat sources.[1][7] Elevated temperatures can accelerate the rate of oxidation.
Precision in Practice: Protocols for Handling this compound
The following protocols are designed to minimize exposure to air and moisture during routine laboratory operations.
Weighing and Transferring the Solid
This procedure should be performed in a fume hood.
Materials:
-
This compound in its original container
-
Spatula
-
Weighing paper or a tared vial
-
Analytical balance
-
Source of inert gas (e.g., nitrogen or argon) with a needle adapter
Protocol:
-
Prepare the Workspace: Ensure the fume hood sash is at the appropriate height and the work area is clean and uncluttered.
-
Inert Gas Purge: Gently open the container of this compound under a positive pressure of inert gas. This can be achieved by inserting a needle connected to an inert gas line through the septum of the container's cap.
-
Rapid Transfer: Quickly transfer the desired amount of the solid to the weighing paper or tared vial using a clean, dry spatula. Minimize the time the container is open.
-
Seal and Purge: Immediately and securely reseal the main container. If it is a septum-sealed bottle, ensure the septum is not compromised. Purge the headspace of the container with inert gas before storing.
-
Weighing: Accurately weigh the transferred solid.
-
Subsequent Use: If the weighed solid is to be used immediately in a reaction, it should be added to the reaction vessel under a counterflow of inert gas.
Preparing a Solution
This protocol assumes the use of Schlenk-type glassware.
Materials:
-
Weighed this compound
-
Dry, deoxygenated solvent
-
Schlenk flask with a stir bar
-
Septa
-
Syringes and needles
-
Inert gas source (Schlenk line)
Protocol:
-
Glassware Preparation: Ensure the Schlenk flask is thoroughly dried in an oven and cooled under vacuum or a stream of inert gas.[8]
-
Addition of Solid: Add the weighed this compound to the Schlenk flask.
-
Inerting the Flask: Seal the flask with a septum and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Using a cannula or a syringe, transfer the required volume of dry, deoxygenated solvent to the Schlenk flask. The solvent should have been previously purged with an inert gas.
-
Dissolution: Stir the mixture until the solid is completely dissolved. The resulting solution is now ready for use and should be maintained under a positive pressure of inert gas.
Caption: Workflow for preparing a solution of this compound.
Incompatibilities and Waste Disposal
Incompatible Materials:
-
Strong Oxidizing Agents: this compound will react exothermically with strong oxidizing agents.[5]
-
Finely Powdered Metals: Contact with finely powdered metals should be avoided.[5]
Hazardous Decomposition Products:
-
Under fire conditions, this compound can decompose to produce toxic oxides of phosphorus, carbon monoxide, and carbon dioxide.[5][6]
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[6] This typically involves packaging the waste in a sealed container and transferring it to a licensed chemical waste disposal company. Do not dispose of it down the drain.
Conclusion: A Commitment to Quality and Safety
The successful application of this compound in research and drug development hinges on a meticulous approach to its handling and storage. By understanding the chemical principles that drive its reactivity and implementing the robust protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible results. This commitment to best practices is not merely a procedural formality; it is a fundamental aspect of scientific integrity and a cornerstone of a safe and efficient laboratory environment.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80362, this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine.
- Wikipedia. (n.d.). Tris(o-tolyl)phosphine.
- Fisher Scientific. (n.d.). Tri(m-tolyl)phosphine 98.0+%, TCI America™.
- Shriver, D. F., & Drezdzon, M. A. (1986).
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- American Chemical Society. (2023). 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. Organometallics.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
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A Technical Guide to the Steric and Electronic Properties of Tri-m-tolylphosphine
Abstract
Tri-m-tolylphosphine, P(m-tol)₃, is an organophosphorus compound of significant interest in the field of coordination chemistry and homogeneous catalysis. As a tertiary phosphine ligand, its utility is fundamentally governed by the interplay of its steric and electronic characteristics. This guide provides an in-depth analysis of these properties, grounded in established chemical principles and experimental methodologies. We will explore the theoretical basis and practical determination of the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), which together quantify the ligand's steric bulk and electron-donating nature. While specific, experimentally-derived values for this compound are not as widely cited as for its triphenylphosphine or tri-o-tolylphosphine analogues, this document furnishes the detailed, self-validating protocols required for their precise measurement. By understanding these core properties and their experimental determination, researchers can rationally select and deploy this versatile ligand to optimize catalytic activity, selectivity, and stability in critical chemical transformations.
Introduction: The Role of Phosphine Ligands
Tertiary phosphines (PR₃) are a cornerstone of modern organometallic chemistry. Their ability to form stable complexes with a wide range of transition metals has made them indispensable ligands in homogeneous catalysis.[1] The success of a phosphine ligand in a catalytic cycle—such as those in Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions—depends critically on its ability to modulate the electronic and steric environment of the metal center.[2] These properties directly influence key catalytic steps, including oxidative addition and reductive elimination.[1]
This compound, also known as tris(3-methylphenyl)phosphine, is a white, crystalline solid soluble in many organic solvents.[2] The presence of methyl groups on the aryl rings distinguishes it from the ubiquitous triphenylphosphine. These substituents, located at the meta-position, provide a unique balance of steric and electronic effects that are distinct from its ortho and para isomers, making it a valuable tool for catalyst design and optimization.
Steric Properties: The Tolman Cone Angle (θ)
The steric profile of a phosphine ligand is arguably its most defining feature. It dictates how many ligands can coordinate to a metal center and influences the accessibility of substrates to the catalytically active site. The most widely accepted metric for quantifying this property is the Tolman cone angle.[3][4]
Defining the Cone Angle
Introduced by Chadwick A. Tolman, the cone angle (θ) is a conceptual and quantitative measure of a ligand's steric bulk.[3] It is defined as the apex angle of a cone, centered on the metal atom, that just encloses the van der Waals radii of the ligand's outermost atoms as it freely rotates about the metal-phosphorus bond.[4] A larger cone angle signifies greater steric hindrance around the metal center.[3] For context, the extremely bulky tri-o-tolylphosphine has a cone angle of 194°, while the less hindered triphenylphosphine has a value of 145°.[5][6]
While an exact, experimentally confirmed value for this compound is not prominently reported, its steric bulk is expected to be moderately larger than that of triphenylphosphine due to the methyl groups, but significantly less than its sterically congested ortho isomer.
Visualization of the Tolman Cone Angle
The concept can be visualized as a protective cone emanating from the metal, shielding it and defining the space available for catalysis.
Caption: Conceptual diagram of the Tolman cone angle (θ).
Experimental Protocol: Determination of the Cone Angle via X-ray Crystallography
The definitive method for determining a ligand's cone angle is through single-crystal X-ray diffraction analysis of one of its metal complexes.[7] This provides the precise atomic coordinates needed for an accurate calculation.
Methodology:
-
Synthesis and Crystallization: Synthesize a suitable, well-defined metal complex of this compound, for example, a tetrahedral complex like [Ni(CO)₃(P(m-tol)₃)] or a square planar complex. Grow single crystals suitable for X-ray diffraction, typically by slow evaporation or vapor diffusion.
-
Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure to obtain the precise coordinates of all atoms and the M-P bond length.
-
Angle Calculation: Using the refined crystallographic information file (CIF), perform the cone angle calculation. This is now typically done with software that can model the van der Waals radii of the atoms.[8][9]
-
An M-P bond length is normalized to a standard value (historically 2.28 Å for Ni) to allow for comparison across different complexes.[4]
-
The software then calculates the angle of the cone, with the metal at the apex, that tangentially touches the van der Waals spheres of the outermost atoms (typically the hydrogen atoms of the methyl groups and aryl rings).[8]
-
This protocol provides a self-validating system, as the quality of the crystal structure and the resulting refinement statistics (e.g., R-factor) confirm the accuracy of the atomic positions used for the calculation.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The electronic nature of a phosphine ligand—its ability to donate or withdraw electron density from the metal center—is as crucial as its steric bulk. This property is quantified by the Tolman Electronic Parameter (TEP).[10]
Quantifying Electron-Donating Ability
The TEP is an experimental measure of a ligand's net electron-donating character.[11] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational stretching mode (ν(CO)) in a tetrahedral LNi(CO)₃ complex using infrared (IR) spectroscopy.[10]
The underlying principle is based on the Dewar-Chatt-Duncanson model of bonding.[10]
-
σ-Donation: The phosphine ligand donates its lone pair of electrons to an empty d-orbital on the metal. Stronger σ-donating ligands increase the electron density at the metal center.
-
π-Backbonding: The now electron-rich metal can donate electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the carbonyl (CO) ligands.
Increased σ-donation from the phosphine leads to increased π-backbonding to the CO ligands. This strengthens the M-C bond but weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency. Therefore, a lower TEP value (in cm⁻¹) corresponds to a more strongly electron-donating ligand .[4]
Visualization of Electronic Effects
The interplay between the phosphine and carbonyl ligands, mediated by the metal center, is a classic example of synergistic bonding.
Caption: σ-Donation from phosphine and π-backbonding to CO.
Quantitative Electronic Data
Similar to the cone angle, a specific experimental TEP for this compound is not widely cataloged. However, due to the presence of three electron-donating methyl groups, it is expected to be a stronger electron donor than triphenylphosphine (TEP = 2068.9 cm⁻¹) and have a correspondingly lower ν(CO) value.
| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO), A₁ mode [cm⁻¹] | Relative Electron-Donating Ability |
| P(t-Bu)₃ | 2056.1 | Very Strong |
| PCy₃ | 2064.3 | Strong |
| PPh₃ | 2068.9 | Moderate |
| P(m-tol)₃ | (Predicted < 2068.9) | Moderately Strong |
| P(OPh)₃ | 2085.3 | Weak (π-acceptor) |
| PF₃ | 2110.9 | Very Weak (Strong π-acceptor) |
| Data for reference ligands sourced from Tolman's original work and subsequent studies.[6][10] |
Experimental Protocol: TEP Determination by IR Spectroscopy
This protocol describes a reliable method for measuring the TEP of this compound. The procedure relies on the clean substitution of one CO ligand from nickel tetracarbonyl, a highly toxic and volatile liquid that must be handled with extreme caution in a certified fume hood.[12]
Materials & Equipment:
-
Nickel Tetracarbonyl, Ni(CO)₄[12]
-
This compound, P(m-tol)₃
-
Anhydrous, deoxygenated pentane or hexane
-
Schlenk line and associated glassware
-
FTIR spectrometer with a liquid sample cell (e.g., KBr or CaF₂ windows)
Procedure:
-
Preparation of the LNi(CO)₃ Complex:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve a known amount of this compound (1 equivalent) in anhydrous pentane.
-
Carefully add one molar equivalent of Ni(CO)₄ to the stirred solution at room temperature.[12] The reaction is typically rapid.
-
The reaction progress can be monitored by taking small aliquots and observing the change in the CO stretching region of the IR spectrum. The reaction is complete when the single ν(CO) peak of Ni(CO)₄ at 2046 cm⁻¹ is replaced by the characteristic pattern for the LNi(CO)₃ product.
-
-
IR Spectrum Acquisition:
-
Transfer a sample of the reaction solution into an airtight liquid IR cell via cannula.
-
Record the IR spectrum in the carbonyl stretching region (approx. 2200-1800 cm⁻¹).
-
Identify the highest frequency, sharp, A₁ symmetric stretching band. The other bands (E modes) are typically broader and at lower frequencies.[10]
-
-
Data Interpretation:
-
The wavenumber (cm⁻¹) of the A₁ symmetric ν(CO) band is the Tolman Electronic Parameter for this compound.[10]
-
Workflow for TEP Measurement
Caption: Experimental workflow for TEP determination.
Synthesis and Characterization
The most common and reliable method for synthesizing triarylphosphines is the reaction of a Grignard reagent with a phosphorus halide, typically phosphorus trichloride (PCl₃).[13]
Detailed Experimental Protocol for Synthesis
This protocol describes the synthesis of this compound from 3-bromotoluene. All steps must be performed under a dry, inert atmosphere (e.g., Argon) using Schlenk techniques.
Materials:
-
Magnesium turnings
-
3-Bromotoluene
-
Phosphorus trichloride (PCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried Schlenk flask containing magnesium turnings (3.3 eq.), add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 3-bromotoluene (3.0 eq.) in anhydrous THF to initiate the reaction.
-
Once the reaction begins (indicated by heat and disappearance of the iodine color), add the remaining 3-bromotoluene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (m-tolylmagnesium bromide).
-
-
Phosphine Synthesis:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of phosphorus trichloride (1.0 eq.) in anhydrous THF.
-
Add the PCl₃ solution dropwise to the cold, stirred Grignard reagent solution. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel, add toluene, and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or isopropanol) to afford pure this compound as a white crystalline solid.
-
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tris(3-methylphenyl)phosphane | [14] |
| CAS Number | 6224-63-1 | [2] |
| Molecular Formula | C₂₁H₂₁P | [2] |
| Molecular Weight | 304.37 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 100 - 103 °C | [2] |
Applications in Homogeneous Catalysis
The specific steric and electronic profile of this compound makes it an effective ligand for various palladium-catalyzed cross-coupling reactions.[2] Its moderately strong electron-donating character can enhance the rate of oxidative addition of aryl halides to the Pd(0) center, a crucial step in many catalytic cycles. Simultaneously, its steric bulk, while not excessive, is sufficient to promote the final, product-releasing reductive elimination step. This balance makes it a valuable alternative to both the less-donating triphenylphosphine and the more sterically demanding tri-o-tolylphosphine, allowing for fine-tuning of catalyst performance.
Conclusion
This compound is a valuable tertiary phosphine ligand whose utility is defined by its distinct steric and electronic properties. While specific quantitative data for its cone angle and TEP are not as prevalent in the literature as for other common phosphines, the established, robust experimental protocols detailed in this guide provide a clear pathway for their determination. A thorough understanding of these parameters and their measurement is essential for any researcher aiming to leverage the unique characteristics of this compound for the rational design and optimization of advanced catalytic systems in pharmaceutical and materials science.
References
- Wikipedia. Tris(o-tolyl)phosphine. URL: https://en.wikipedia.org/wiki/Tris(o-tolyl)phosphine[5]
- Wikipedia. Ligand cone angle. URL: https://en.wikipedia.org/wiki/Ligand_cone_angle[3]
- ChemicalBook. Tri(o-tolyl)phosphine synthesis. URL: https://www.chemicalbook.
- Wikipedia. Tolman electronic parameter. URL: https://en.wikipedia.org/wiki/Tolman_electronic_parameter[10]
- Dalton Transactions. Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures. URL: https://pubs.rsc.org/en/content/articlelanding/2009/dt/b818318b[15]
- ChemRxiv. Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f7023e144549841855e311[11]
- Benchchem. An In-depth Technical Guide to the Tolman Cone Angle of Trimethylphosphine. URL: https://www.benchchem.com/pdf/An-In-depth-Technical-Guide-to-the-Tolman-Cone-Angle-of-Trimethylphosphine.pdf[6]
- PubMed. Exact ligand cone angles. URL: https://pubmed.ncbi.nlm.nih.gov/23408559/[8]
- Organic Syntheses. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... URL: http://www.orgsyn.org/demo.aspx?prep=v99p0174[16]
- Chemistry LibreTexts. 19.2: Phosphines. URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_ChemPRIME_(Moore_et_al.)/19%3A_Reactions_of_Alkenes_and_Alkynes/19.02%3A_Phosphines[4]
- RSC Publishing. Computational assessment on the Tolman cone angles for P-ligands. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07567g[9]
- ResearchGate. (PDF) Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. URL: https://www.researchgate.
- Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Inorganic_Chemistry/24%3A_Organometallic_Chemistry/24.02%3A_18-Electron_Rule_in_Organometallic_Chemistry/24.
- Chem-Impex. Tri(m-tolyl)phosphine. URL: https://www.chemimpex.com/products/40725[2]
- ACS Publications. New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. URL: https://pubs.acs.org/doi/10.1021/ic402778x[17]
- SMU Scholar. New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. URL: https://scholar.smu.edu/cgi/viewcontent.cgi?article=1003&context=chemistry_facpubs[18]
- Benchchem. Nickel tetracarbonyl | 13463-39-3. URL: https://www.benchchem.com/product/b1011[19]
- Dalton Transactions. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. URL: https://pubs.rsc.org/en/content/articlehtml/2016/dt/c5dt04712h[20]
- ACS Publications. Direct Measure of Metal–Ligand Bonding Replacing the Tolman Electronic Parameter. URL: https://pubs.acs.org/doi/abs/10.1021/acs.inorgchem.5b02711[21]
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/80362[14]
- SMU Scholar. The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. URL: https://scholar.smu.edu/cgi/viewcontent.cgi?article=1085&context=chemistry_facpubs[22]
- Wikipedia. Nickel tetracarbonyl. URL: https://en.wikipedia.org/wiki/Nickel_carbonyl[12]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to the Lewis Basicity of Tri-m-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tri-m-tolylphosphine, a sterically hindered and electronically rich organophosphorus compound, is a critical ligand in the chemist's toolkit. Its utility in catalysis and coordination chemistry is intrinsically linked to its Lewis basicity—the ability to donate its lone pair of electrons to a Lewis acid, typically a metal center. This guide provides a comprehensive exploration of the Lewis basicity of this compound, detailing the theoretical underpinnings, experimental quantification, and comparative analysis against other common phosphine ligands. By presenting both the "how" and the "why" through detailed protocols and scientific rationale, this document serves as a practical resource for researchers aiming to harness the unique properties of this versatile ligand.
Introduction: The Significance of Phosphine Lewis Basicity
In the realm of organometallic chemistry and homogeneous catalysis, the electronic character of a phosphine ligand is a determinative factor in the stability and reactivity of the resulting metal complex. The Lewis basicity of a phosphine governs the strength of the metal-phosphorus bond and modulates the electron density at the metal center. This, in turn, influences key catalytic steps such as oxidative addition and reductive elimination. This compound, with its three methyl-substituted phenyl rings, presents a unique combination of steric bulk and electronic properties that make it an effective ligand for a variety of transformations, including cross-coupling and hydrogenation reactions.[1] A precise understanding of its Lewis basicity is therefore paramount for rational catalyst design and reaction optimization.
Theoretical Framework: Understanding the Drivers of Basicity
The Lewis basicity of this compound is a consequence of several intertwined electronic and steric factors.
Electronic Effects: The phosphorus atom's lone pair of electrons is the source of its Lewis basicity. The substituents on the phosphorus atom significantly influence the availability of this lone pair. In this compound, the methyl groups on the tolyl rings are electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, making the lone pair more available for donation to a Lewis acid compared to the unsubstituted triphenylphosphine.
Steric Effects: The three m-tolyl groups create a sterically hindered environment around the phosphorus atom. This steric bulk can influence the accessibility of the lone pair and the geometry of the resulting metal complex. While significant steric hindrance can sometimes impede coordination, in many cases, it provides a protective "cone" around the metal center, promoting the stability of reactive intermediates.
Hybridization: The hybridization of the phosphorus atom's lone pair orbital also plays a role. A higher degree of p-character in the lone pair orbital generally correlates with increased basicity.
Quantitative Assessment of Lewis Basicity
The Lewis basicity of this compound can be quantified through several experimental and computational parameters. The most common and direct measures are the pKa of its conjugate acid and the Tolman Electronic Parameter (TEP).
Acidity Constant (pKa) of the Conjugate Acid
A direct and thermodynamically robust measure of a phosphine's basicity is the acidity constant (pKa) of its conjugate acid, the corresponding phosphonium ion ([HP(m-tolyl)₃]⁺). A higher pKa value indicates that the phosphonium ion is a weaker acid, and consequently, the parent phosphine is a stronger base.
The pKa of protonated this compound was determined by Allman and Goel in 1982 to be 3.95 through potentiometric titration in nitromethane.[2] This value indicates that this compound is a stronger base than triphenylphosphine (pKa = 2.73).[3]
The following protocol is adapted from the methodology described by Allman and Goel for the determination of phosphine basicity in a non-aqueous medium.[2] This method is particularly suited for phosphines, which can have limited solubility and reactivity in aqueous solutions.
Rationale for Non-Aqueous Titration: Water can act as both a weak acid and a weak base, which can level the strengths of very strong or very weak bases, making it difficult to differentiate their basicities. Nitromethane is a polar aprotic solvent that is sufficiently inert and has a wide potential window, allowing for the differentiation of a broad range of base strengths.[2]
Apparatus and Reagents:
-
A high-impedance potentiometer equipped with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl).
-
A thermostated titration vessel.
-
A micro-burette for precise titrant delivery.
-
Nitromethane (high purity, dried over molecular sieves).
-
Perchloric acid in dioxane (standardized solution, ~0.1 M) as the titrant.
-
The phosphine sample (high purity).
-
An inert gas source (e.g., argon or nitrogen) and a Schlenk line or glovebox for handling air-sensitive materials.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the pH meter and electrode system using standard buffer solutions. For non-aqueous titrations, it is crucial to allow the electrodes to equilibrate in the solvent (nitromethane) before use.
-
Sample Preparation: In an inert atmosphere, accurately weigh a sample of this compound and dissolve it in a known volume of dry nitromethane to prepare a solution of approximately 0.01 M.
-
Titration Setup: Transfer the phosphine solution to the thermostated titration vessel. Purge the solution with a slow stream of inert gas for at least 15 minutes before and during the titration to exclude oxygen and atmospheric moisture.
-
Titration: Add the standardized perchloric acid titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the potential reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured potential (in mV) or pH against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first or second derivative of the curve. The potential at the half-equivalence point (the half-neutralization potential) is then determined.
-
pKa Calculation: The pKa of the phosphine is determined by comparing its half-neutralization potential with that of a reference base of known pKa under the same conditions.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for pKa determination of phosphines."
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP), denoted as ν, is a spectroscopic measure of a phosphine's net electron-donating ability.[4] It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration in a nickel-carbonyl complex of the type [LNi(CO)₃], where L is the phosphine ligand.
The underlying principle is that a more electron-donating phosphine increases the electron density on the nickel atom. This enhanced electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands. This increased back-donation weakens the C-O bonds, resulting in a lower C-O stretching frequency in the infrared (IR) spectrum. Therefore, a lower TEP value corresponds to a more basic, or more electron-donating, phosphine.
For this compound, the Tolman Electronic Parameter is 2066.3 cm⁻¹ . This value is lower than that of triphenylphosphine (2068.9 cm⁻¹), indicating that this compound is the more electron-donating ligand.
The determination of the TEP involves the synthesis of the corresponding tricarbonyl(phosphine)nickel(0) complex followed by IR spectroscopic analysis.
Rationale for using [LNi(CO)₃] complexes: Tetracarbonylnickel(0) is a readily available and reactive precursor that allows for the straightforward synthesis of [LNi(CO)₃] complexes. The A₁ symmetric C-O stretching mode is a strong, sharp, and well-isolated band in the IR spectrum, making it a sensitive and reliable probe of the electronic environment at the nickel center.[5]
Apparatus and Reagents:
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Infrared (IR) spectrometer.
-
Anhydrous, deoxygenated solvent (e.g., hexane or dichloromethane).
-
Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Extremely toxic and volatile ).
-
This compound.
Step-by-Step Methodology:
-
Synthesis of [Ni(CO)₃(P(m-tolyl)₃)] (Performed under a strict inert atmosphere): a. In a Schlenk flask, dissolve this compound in a minimal amount of anhydrous, deoxygenated hexane. b. Cool the solution in an ice bath. c. Slowly and carefully , add one equivalent of Ni(CO)₄ to the stirred phosphine solution. The reaction is typically rapid and involves the displacement of one CO ligand. d. Allow the reaction to stir for a predetermined time (e.g., 1-2 hours) at room temperature. e. The product, [Ni(CO)₃(P(m-tolyl)₃)], can often be isolated by crystallization at low temperature or by careful removal of the solvent under reduced pressure.
-
IR Spectroscopic Measurement: a. Prepare a dilute solution of the purified [Ni(CO)₃(P(m-tolyl)₃)] complex in an appropriate IR-transparent, non-polar solvent (e.g., hexane or cyclohexane). b. Acquire the IR spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹). c. Identify the frequency of the A₁ symmetric C-O stretching band, which is the highest frequency and most intense absorption in this region. This value is the Tolman Electronic Parameter.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for TEP determination."
Comparative Analysis with Other Phosphine Ligands
To fully appreciate the electronic properties of this compound, it is instructive to compare its Lewis basicity parameters with those of other commonly used phosphine ligands.
| Ligand | Abbreviation | pKa of Conjugate Acid | Tolman Electronic Parameter (ν, cm⁻¹) |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 11.40 | 2056.1 |
| Tricyclohexylphosphine | PCy₃ | 9.70 | 2056.4 |
| Triethylphosphine | PEt₃ | 8.69 | 2061.7 |
| Trimethylphosphine | PMe₃ | 8.65 | 2064.1 |
| This compound | P(m-tolyl)₃ | 3.95 [2] | 2066.3 |
| Tri-p-tolylphosphine | P(p-tolyl)₃ | 3.84 | 2066.7 |
| Triphenylphosphine | PPh₃ | 2.73[3] | 2068.9 |
| Tri-o-tolylphosphine | P(o-tolyl)₃ | 2.96 | 2069.4 |
| Tris(p-chlorophenyl)phosphine | P(p-ClC₆H₄)₃ | 1.03 | 2076.5 |
| Triphenyl phosphite | P(OPh)₃ | ~ -2 | 2089.3 |
| Trifluorophosphine | PF₃ | ~ -9 | 2110.7 |
Note: pKa and TEP values are compiled from various sources and may vary slightly depending on the experimental conditions.
This comparative data clearly positions this compound as a more electron-donating ligand than triphenylphosphine, as evidenced by its higher pKa and lower TEP. The electron-donating effect of the methyl groups in the meta position is significant. However, it is less basic than the trialkylphosphines, such as tri-tert-butylphosphine and tricyclohexylphosphine, which are among the most electron-rich phosphines.
Computational Insights into Lewis Basicity
Quantum chemical calculations provide a powerful theoretical framework for understanding and predicting the Lewis basicity of phosphine ligands. Key computational descriptors include the proton affinity (PA) and the energy of the highest occupied molecular orbital (HOMO).
-
Proton Affinity (PA): This is the negative of the enthalpy change for the gas-phase protonation of the phosphine. A higher PA value indicates a stronger intrinsic basicity, free from solvent effects.
-
HOMO Energy: The HOMO of a phosphine is typically the orbital containing the phosphorus lone pair. A higher HOMO energy suggests that the lone pair is less tightly held and more readily donated, correlating with greater Lewis basicity.
Conclusion and Future Outlook
This technical guide has provided a detailed examination of the Lewis basicity of this compound, a crucial parameter governing its performance in coordination chemistry and catalysis. Through a combination of theoretical principles, quantitative data, and detailed experimental protocols, we have established its position as a moderately strong, electron-donating phosphine ligand. The methodologies for determining its pKa and Tolman Electronic Parameter have been presented to serve as a practical resource for researchers. The comparative analysis underscores the tunability of phosphine ligands and highlights the specific electronic niche occupied by this compound.
Future research in this area will likely focus on the continued development of computational models to more accurately predict the Lewis basicity of complex phosphine ligands, further enabling the in silico design of catalysts with tailored properties for specific applications in drug development and materials science.
References
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
- Wikipedia. Tolman electronic parameter.
- Allman, T., & Goel, R. G. (1982). The basicity of phosphines. Canadian Journal of Chemistry, 60(6), 716–722.
- University of Manchester. Measuring the electronic and steric effect of some phosphine ligands.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- ResearchGate. (PDF) The basicity of phosphines.
Sources
Coordination chemistry of Tri-m-tolylphosphine
An In-Depth Technical Guide to the Coordination Chemistry of Tri-m-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound [P(m-tol)₃] is a tertiary phosphine ligand that plays a significant role in coordination chemistry and homogeneous catalysis. Characterized by its three methyl-substituted phenyl rings attached to a central phosphorus atom, this ligand possesses a unique combination of steric and electronic properties that are instrumental in stabilizing transition metal complexes and modulating their catalytic activity. This guide provides a comprehensive overview of the synthesis, fundamental properties, coordination behavior, and catalytic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and comparative data are presented to offer field-proven insights for laboratory application.
Introduction: The Role of Arylphosphines in Modern Chemistry
Organophosphorus compounds, particularly triarylphosphines, are a cornerstone of modern coordination and organometallic chemistry. Their utility stems from a phosphorus atom with a lone pair of electrons capable of forming a strong σ-bond with a transition metal center. The electronic and steric nature of these ligands can be precisely tuned by modifying the aryl substituents, allowing for fine control over the stability, reactivity, and selectivity of the resulting metal complexes.[1][2] this compound, also known as tris(3-methylphenyl)phosphine (CAS No. 6224-63-1), is a white, air-stable solid that serves as an effective and versatile ligand in this class.[3] Its distinct properties make it an invaluable tool in numerous synthetic applications, including the construction of complex organic molecules relevant to pharmaceuticals and advanced materials.[4]
Synthesis and Physicochemical Properties
Synthesis of this compound
The most common and robust method for synthesizing triarylphosphines is through the reaction of a phosphorus halide with an organometallic reagent, typically a Grignard reagent. This approach offers high yields and purity.
Explanatory Note: The synthesis begins with the formation of the Grignard reagent, m-tolylmagnesium bromide, from 3-bromotoluene and magnesium turnings in an anhydrous ether solvent like THF. This nucleophilic organometallic species is then carefully reacted with phosphorus trichloride. The stoichiometry is critical: three equivalents of the Grignard reagent are required to displace all three chloride atoms on the phosphorus center, yielding the desired this compound after aqueous workup and purification. A detailed, adaptable protocol for a related isomer is available in the literature.[1]
Electronic and Steric Profile
The catalytic efficacy of a phosphine ligand is fundamentally governed by its electronic and steric characteristics, concepts quantified by Tolman's parameters.[1][2][4][5]
-
Tolman Electronic Parameter (TEP): The TEP measures the electron-donating ability of a phosphine ligand by observing the A₁ C-O stretching frequency (ν(CO)) in a standard [LNi(CO)₃] complex.[6] A lower ν(CO) value indicates a more electron-donating ligand, which increases electron density on the metal center, leading to stronger M→CO back-donation and a weaker C-O bond.[1][2][6]
-
Tolman Cone Angle (θ): This parameter provides a quantitative measure of the ligand's steric bulk. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.[4][5]
The placement of the methyl group at the meta position in P(m-tol)₃ results in a balance of properties, making it more electron-donating than triphenylphosphine (PPh₃) but sterically less demanding than its bulky ortho-isomer.
Table 1: Comparative Properties of Tolylphosphine Ligands
| Ligand | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) |
|---|---|---|---|
| Triphenylphosphine | P(C₆H₅)₃ | 145° | 2068.9 |
| This compound | P(m-CH₃C₆H₄)₃ | 165° | 2066.5 |
| Tri-p-tolylphosphine | P(p-CH₃C₆H₄)₃ | 145° | 2066.7 |
| Tri-o-tolylphosphine | P(o-CH₃C₆H₄)₃ | 194° | 2067.5 |
Data sourced from authoritative chemical databases and literature.
As shown in Table 1, this compound exhibits a slightly lower TEP than triphenylphosphine, identifying it as a marginally stronger electron donor. Its cone angle of 165° indicates significant, but not excessive, steric bulk, which is often crucial for promoting key steps in catalytic cycles while still allowing substrate access to the metal center.
Coordination Chemistry: Formation of Metal Complexes
This compound readily forms stable complexes with a variety of late transition metals, particularly those from Group 10 (Nickel, Palladium, Platinum). Palladium complexes featuring this ligand are especially important as pre-catalysts or active species in cross-coupling reactions. A common and representative example is trans-dichlorobis(this compound)palladium(II).
This square-planar Pd(II) complex features a central palladium atom coordinated to two chloride anions and two this compound ligands in a trans arrangement. The phosphine ligands stabilize the metal center and their steric bulk can prevent ligand dissociation or unwanted side reactions, enhancing the catalyst's lifetime and performance. The synthesis of such complexes is typically straightforward.[7][8]
Application in Homogeneous Catalysis
The electronic and steric profile of this compound makes it a highly effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][9] This reaction is a powerful method for forming carbon-carbon bonds, widely used in academic and industrial settings, including pharmaceutical synthesis.[10]
In the Suzuki-Miyaura catalytic cycle, the phosphine ligand plays several critical roles:
-
Stabilization: It stabilizes the active Pd(0) species.
-
Facilitating Oxidative Addition: The ligand's electron-donating nature increases the electron density on the palladium center, promoting the oxidative addition of the aryl halide, which is often the rate-determining step.
-
Promoting Reductive Elimination: The steric bulk of the ligand facilitates the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.
Experimental Protocols
The following protocols are representative and should be performed by trained professionals using appropriate safety precautions. All reactions involving air-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of trans-Dichlorobis(this compound)palladium(II)
This protocol is adapted from established procedures for analogous phosphine complexes.[7][8]
Objective: To synthesize a common Pd(II) pre-catalyst.
Materials:
-
Palladium(II) chloride (PdCl₂): 177 mg, 1.0 mmol
-
This compound: 639 mg, 2.1 mmol (2.1 equivalents)
-
Dichloromethane (DCM), anhydrous: 25 mL
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride and this compound.
-
Place the flask under an inert atmosphere.
-
Add anhydrous dichloromethane via syringe.
-
Stir the resulting suspension at room temperature for 12-18 hours. The initial brown suspension will gradually turn into a clear, yellow-orange solution.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy until the free phosphine signal is consumed.
-
Once the reaction is complete, reduce the solvent volume in vacuo to approximately 5 mL.
-
Add pentane or hexane (approx. 20 mL) to precipitate the product.
-
Collect the resulting yellow solid by filtration, wash with a small amount of pentane, and dry under vacuum.
Self-Validation/Characterization:
-
Appearance: Yellow crystalline solid.
-
³¹P NMR (in CDCl₃): A single sharp singlet is expected in the range of δ 20-30 ppm, indicating the formation of a single symmetrical phosphorus-containing species.
-
¹H NMR (in CDCl₃): Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-7.5 ppm), and the methyl protons will appear as a singlet around δ 2.3 ppm.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol demonstrates the use of the synthesized complex in a standard cross-coupling reaction.
Objective: To synthesize 4-methoxybiphenyl using a P(m-tol)₃-ligated palladium catalyst.
Materials:
-
trans-[PdCl₂(P(m-tol)₃)₂]: 7.8 mg, 0.01 mmol (1 mol%)
-
4-Bromoanisole: 187 mg, 1.0 mmol
-
Phenylboronic acid: 146 mg, 1.2 mmol (1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous: 415 mg, 3.0 mmol (3.0 equivalents)
-
Toluene: 4 mL
-
Water: 1 mL
Procedure:
-
To a 25 mL Schlenk flask equipped with a stir bar and reflux condenser, add the palladium pre-catalyst, 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by GC or TLC by observing the disappearance of the 4-bromoanisole starting material.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.
Self-Validation/Characterization:
-
Yield: Calculate the percentage yield of the purified product.
-
¹H and ¹³C NMR: The spectra should match the known literature values for 4-methoxybiphenyl.
-
GC-MS: Confirm the mass of the product.
Conclusion
This compound is a highly valuable ligand in the field of coordination chemistry, offering a well-balanced set of steric and electronic properties. Its moderately large cone angle and good electron-donating ability make it an excellent choice for stabilizing palladium catalysts used in demanding synthetic transformations like the Suzuki-Miyaura coupling. The straightforward synthesis of both the ligand and its metal complexes, combined with its proven efficacy, ensures that this compound will remain a staple in the toolkit of researchers and drug development professionals for the foreseeable future.
References
- LibreTexts Chemistry. (2020, November 2). 19.2: Phosphines.
- Pons, J., et al. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(5), m621.
- Wikipedia. (n.d.). Tolman electronic parameter.
- Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4945-4950.
- Science Trove. (n.d.). Tolman cone angle.
- Foreman, M. R. St. J., & Cade, I. A. (2014, March 29). What is the best method to synthesize Palladium(II)bis(triphenylphosphine) dichloride [Pd(PPh3)2Cl2]? ResearchGate.
- Walker, S. D., et al. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Aldrichimica Acta, 43(1), 15-26.
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- ChemRxiv. (2022). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine.
- PubChem. (n.d.). This compound.
- LibreTexts Chemistry. (2023, May 3). 24.2D: Phosphine and Related Ligands.
- Yang, J. Y., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(12), 5126-5134.
- RSC Publishing. (n.d.). Computational assessment on the Tolman cone angles for P-ligands.
- Diva Portal. (n.d.). Palladium-Promoted Synthesis of Compounds Labelled with.
- Aspira Chemical. (n.d.). trans-Dichlorobis(triphenylphosphine)palladium(II), Pd 15.1%.
- ResearchGate. (n.d.). trans-Dichloridobis(triphenylphosphine)palladium(II).
- ResearchGate. (n.d.). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts.
Sources
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- 10. m.youtube.com [m.youtube.com]
Introduction: The Understated Importance of Thermal Robustness in Ligand Design
An In-Depth Technical Guide to the Thermal Stability of Tri-m-tolylphosphine and its Implications in Catalysis
This compound, a member of the versatile triarylphosphine ligand class, is a cornerstone in homogeneous catalysis, finding application in a myriad of cross-coupling and hydrogenation reactions.[1] Its electronic and steric properties are frequently tuned to optimize catalytic activity and selectivity. However, a critical parameter often overlooked in preliminary studies is its thermal stability. The ability of a ligand to withstand the elevated temperatures frequently required in industrial and academic settings is paramount to maintaining catalyst integrity, ensuring reproducibility, and preventing undesirable side reactions.
This guide provides a comprehensive technical overview of the thermal stability of this compound. Moving beyond a simple data sheet, we will explore the theoretical underpinnings of its stability, present detailed, field-proven experimental protocols for its characterization, and discuss the practical implications of this data for researchers, process chemists, and drug development professionals. While often cited for its "high thermal stability," publicly available quantitative data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is notably scarce.[1] This guide, therefore, serves as both a repository of known information and a methodological framework for researchers to generate this critical data in their own laboratories.
Part 1: Theoretical Framework for Thermal Stability in Triarylphosphines
The stability of a phosphine ligand is not an intrinsic, immutable property but rather a complex interplay of electronic and steric factors. Understanding these principles allows for a predictive assessment of a ligand's robustness.
Electronic Effects:
Arylphosphines, such as this compound, are generally more stable towards oxidation than their alkylphosphine counterparts.[2][3] This is attributed to the delocalization of the phosphorus lone pair into the aryl π-systems, which lowers the energy of the highest occupied molecular orbital (HOMO) and reduces its susceptibility to oxidation. The methyl groups in the meta position of the tolyl rings are weakly electron-donating, slightly increasing the electron density at the phosphorus center compared to triphenylphosphine. This can enhance its coordinating ability but may marginally decrease its oxidative stability.
Steric Hindrance:
The three m-tolyl groups provide significant steric bulk around the phosphorus atom. This steric shield can kinetically hinder the approach of reactants, including oxygen, that could lead to degradation. While not as sterically encumbered as ligands with ortho-substituents or bulky alkyl groups (e.g., tri-tert-butylphosphine), the cone angle of this compound is sufficient to provide a degree of protection to the metal center it is coordinated to, which can indirectly contribute to the overall stability of the catalytic system.[4]
Anticipated Decomposition Pathways:
In the absence of a metal center, the primary thermal degradation pathway for triarylphosphines involves oxidation to the corresponding phosphine oxide, especially in the presence of air. Under inert, high-temperature conditions, scission of the phosphorus-carbon (P-C) bond can occur.[5] A safety data sheet for this compound specifies that thermal decomposition can liberate hazardous products, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Oxides of phosphorus (e.g., P₄O₁₀)
-
Phosphine (PH₃)[4]
The formation of CO and CO₂ suggests the breakdown of the aryl rings, while phosphorus oxides and phosphine point to the fragmentation of the core structure.
Part 2: A Validated Experimental Workflow for Determining Thermal Stability
Given the air-sensitive nature of many phosphine ligands, meticulous experimental design is crucial for obtaining reliable and reproducible thermal stability data.[4][6] The following protocols represent a self-validating system for the comprehensive analysis of this compound.
Mandatory Pre-Analysis: Inert Atmosphere Sample Preparation
Causality: this compound is sensitive to atmospheric oxygen, which can lead to the formation of this compound oxide.[4] This oxidation would compromise the integrity of the sample, leading to inaccurate thermal stability data. All handling must be performed under an inert atmosphere.
Protocol:
-
Transfer a representative sample (5-10 mg) of this compound into a pre-tared TGA or DSC crucible inside a glovebox or a glovebag filled with nitrogen or argon.
-
Seal the crucible with a pierced lid to allow for the escape of evolved gases during the analysis.
-
If a glovebox is unavailable, use a Schlenk line to handle the sample under a positive pressure of inert gas.
-
Transport the sealed crucible to the thermal analyzer in a sealed container to minimize atmospheric exposure.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
Causality: TGA measures the change in mass of a sample as a function of temperature. This is the most direct method to determine the onset of decomposition, quantify the mass of volatile decomposition products, and identify different stages of degradation.
Protocol:
-
Place the prepared crucible into the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
Record the mass loss and its first derivative (DTG) as a function of temperature.
-
(Optional but Recommended) Run a second experiment under an oxidative atmosphere (e.g., a mixture of nitrogen and 20% oxygen) to assess the ligand's stability in the presence of an oxidant.
Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions
Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and the enthalpic nature (endothermic or exothermic) of decomposition events.
Protocol:
-
Place the hermetically sealed crucible containing the sample (typically 2-5 mg) and a reference empty crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point identified by TGA.
-
Record the heat flow as a function of temperature. The melting point will appear as a sharp endothermic peak.[7] Decomposition is often observed as a broad exothermic or endothermic event.
Evolved Gas Analysis (EGA): Identifying Decomposition Products
Causality: Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the real-time identification of the gaseous products evolved during decomposition. This provides crucial mechanistic insights.
Protocol:
-
Connect the gas outlet of the TGA to the inlet of the MS or FTIR gas cell via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).
-
Perform the TGA experiment as described in section 2.2.
-
Simultaneously record the mass spectra or infrared spectra of the evolved gases as a function of temperature.
-
Correlate the evolution of specific gases (e.g., by monitoring characteristic m/z values in MS or vibrational frequencies in FTIR) with the mass loss steps observed in the TGA curve.
Part 3: Data Interpretation and Practical Application
The data generated from the above workflow provides a comprehensive profile of the ligand's thermal behavior.
Data Presentation:
| Parameter | Analytical Technique | Typical Value/Observation for a Stable Triarylphosphine | Significance for Catalytic Applications |
| Melting Point (Tₘ) | DSC | Sharp endothermic peak (for this compound, ~98-105 °C)[7] | Defines the upper limit for solid-state handling and storage. |
| Onset of Decomposition (Tₒ) | TGA | Temperature at which significant mass loss begins. | Critical Parameter: Sets the maximum recommended operating temperature for long-duration reactions to avoid catalyst deactivation. |
| Mass Loss Steps | TGA/DTG | Single or multiple steps in the TGA curve. | Indicates the complexity of the decomposition process. Each step may correspond to the loss of a specific fragment. |
| Decomposition Enthalpy (ΔH) | DSC | Broad exothermic or endothermic peak(s) following melting. | An exothermic decomposition suggests a runaway reaction potential, requiring careful thermal management in large-scale processes. |
| Evolved Gases | TGA-MS/FTIR | Identification of fragments (e.g., CO, CO₂, phosphine oxides). | Confirms the decomposition pathway and helps in understanding catalyst deactivation mechanisms. |
Application in Drug Development and Process Chemistry:
For drug development professionals, understanding the thermal stability of a ligand is critical for ensuring the robustness and reproducibility of synthetic routes. A ligand that decomposes at the reaction temperature can lead to inconsistent yields, the formation of impurities, and difficulties in process scale-up. By establishing the thermal limits of this compound, scientists can confidently define the operational window for their catalytic systems, ensuring that the catalyst remains intact throughout the reaction, thereby maximizing yield and purity of the active pharmaceutical ingredient (API).
Part 4: Visualization of Workflows and Logical Relationships
Experimental Workflow Diagram:
Caption: A systematic workflow for the experimental determination of phosphine ligand thermal stability.
Factors Influencing Ligand Stability Diagram:
Sources
- 1. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
The Evolving Role of Tri-m-tolylphosphine in Catalysis: A Detailed Guide for Researchers
In the landscape of transition metal catalysis, the judicious selection of ligands is a critical determinant of catalytic efficiency, selectivity, and substrate scope. Among the vast arsenal of phosphine ligands, tri-m-tolylphosphine has emerged as a versatile and effective ligand in a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of this compound, offering detailed application notes, experimental protocols, and a comparative analysis of its performance in key catalytic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ligand in their synthetic endeavors.
Introduction to this compound: Properties and Rationale for Use
This compound, also known as tris(3-methylphenyl)phosphine, is an air-stable, white to off-white solid organophosphorus compound.[1] Its molecular structure, featuring three methyl groups at the meta-position of the phenyl rings, imparts a unique combination of steric and electronic properties that distinguish it from its ortho and para isomers.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6224-63-1 | [3] |
| Molecular Formula | C₂₁H₂₁P | [3] |
| Molecular Weight | 304.37 g/mol | [3] |
| Melting Point | 100-103 °C | [4] |
| Appearance | White to orange to light green powder | [4] |
| Solubility | Soluble in many organic solvents | [4] |
The rationale for employing this compound in catalysis stems from its balanced steric and electronic profile. The meta-position of the methyl groups provides a moderate steric bulk, which is often sufficient to promote the formation of the active monoligated palladium(0) species essential for many cross-coupling reactions, without being overly hindered to impede substrate approach.[2] Electronically, the methyl groups are weakly electron-donating, which can enhance the electron density on the phosphorus and, consequently, the palladium center, often facilitating the rate-determining oxidative addition step in catalytic cycles.[5]
Synthesis and Handling of this compound
While commercially available, understanding the synthesis of this compound can be valuable for researchers. A common laboratory-scale synthesis involves the Grignard reaction of 3-bromotoluene with magnesium to form the corresponding Grignard reagent, which is then reacted with phosphorus trichloride.[6]
It is crucial to handle this compound with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[7]
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound has demonstrated its utility as a ligand in several pivotal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of phosphine ligand is critical for the efficiency of this reaction, particularly with challenging substrates such as aryl chlorides. While tri-o-tolylphosphine is often cited for its high activity due to its bulk, this compound can offer a good balance of activity and stability.
Comparative Performance in Suzuki-Miyaura Coupling
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for the in situ formation of the active catalyst.
-
To this mixture, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a solution of K₂CO₃ (2.0 mmol) in water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of phosphine ligand is crucial, especially for the coupling of less reactive aryl chlorides. While bulky, electron-rich ligands are often favored, this compound can be an effective ligand for certain substrate combinations.
Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
This protocol is adapted from general procedures for Buchwald-Hartwig amination and should be optimized for specific substrates.[7]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Chloroanisole
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), this compound (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 4-chloroanisole (1.0 mmol) and morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
This is a general protocol and should be optimized for specific substrates.[8]
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (as a precatalyst, or generate the active catalyst in situ with a Pd(0) source and this compound)
-
Copper(I) iodide (CuI)
-
This compound (if generating catalyst in situ)
-
Iodobenzene
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). If generating the catalyst in situ, use a suitable palladium precursor like Pd₂(dba)₃ and this compound.
-
Add THF (10 mL) and triethylamine (2 mL).
-
Add iodobenzene (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Dual Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.
Comparative Analysis and Causality of Ligand Choice
The choice of this compound over its isomers or other common phosphine ligands is rooted in a nuanced consideration of steric and electronic effects.
-
Steric Effects: Tri-o-tolylphosphine, with its methyl groups in the ortho positions, is significantly more sterically hindered (cone angle ≈ 194°) than this compound (cone angle ≈ 165°) and tri-p-tolylphosphine (cone angle ≈ 145°).[9] While the high steric bulk of the ortho-isomer can be beneficial in promoting reductive elimination, it can also hinder the oxidative addition of bulky substrates. This compound offers a "just-right" steric profile for a range of substrates, promoting the formation of the active monoligated palladium species without excessive steric hindrance.
-
Electronic Effects: The electron-donating ability of the tolylphosphines follows the order: para > meta > ortho. The para-isomer is the most electron-rich, which can accelerate oxidative addition. However, this increased electron density can sometimes lead to less stable catalysts. This compound provides a moderate level of electron donation, contributing to a good balance between catalyst activity and stability.
Table 2: Qualitative Comparison of Tolylphosphine Isomers in Catalysis
| Ligand | Steric Hindrance (Cone Angle) | Electronic Character | General Catalytic Performance |
| Tri-o-tolylphosphine | High (≈ 194°) | Weakly electron-donating | Often highly active, but can be limited by sterics with bulky substrates. |
| This compound | Moderate (≈ 165°) | Moderately electron-donating | Versatile, offering a good balance of activity and stability for a broad range of substrates. |
| Tri-p-tolylphosphine | Low (≈ 145°) | Most electron-donating | Generally active, but the lower steric bulk may not be optimal for all reactions. |
The decision to use this compound is therefore a strategic one, often made when a balance between steric bulk and electronic donation is desired. It can be particularly useful when working with substrates of intermediate steric demand, or when catalyst stability is a concern.
Conclusion
This compound is a valuable and versatile ligand in the toolkit of the modern synthetic chemist. Its balanced steric and electronic properties make it an effective choice for a range of palladium-catalyzed cross-coupling reactions. By understanding the subtle yet significant differences between the tolylphosphine isomers and by carefully considering the specific demands of the desired transformation, researchers can harness the full potential of this compound to achieve their synthetic goals. The provided protocols serve as a foundation for the application of this ligand, with the understanding that optimization is key to achieving the best results in any given catalytic system.
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- ThalesNano Inc. "Flow Chemistry: Sonogashira Coupling" ThalesNano Inc., [Link].
- Verkade, J. G.; Kis-Bicskei, N.; D'yakonov, V. A. "Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand." Dalton Transactions2016, 45(10), 4164-4170.
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- Organic Syntheses. "An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask, containing an over-dried Teflon-coated magnetic stir bar (4.0 × 1.5 cm, football-shaped), is fitted with a 24/40 rubber septum that is pierced with an 18G × 1.5" needle attached to a Schlenk line (Figure 1A).
- The Chemists' Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube, 29 Mar. 2025, [Link].
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- Organic Chemistry Portal. "Sonogashira Coupling" Organic Chemistry Portal, [Link].
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- ResearchGate. "Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid...
- Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction" Organic Chemistry Portal, [Link].
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- Fairlamb, I. J. S.; Kapdi, A. R.; Lee, A.-L.; Lynam, J. M.; Singh, K.; Williamson, A. E. "Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions." Dalton Transactions2021, 50(38), 13356-13365.
- ResearchGate.
- Kashani, S. K.; Jessiman, J. E.; et al.
- ResearchGate. "Optimization of the model Buchwald-Hartwig reaction of morpholine and...
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Synthesis of Palladium(II) Complexes with Tri-m-tolylphosphine: An Application and Protocol Guide
Introduction: The Strategic Role of Tri-m-tolylphosphine in Palladium Catalysis
Palladium complexes bearing phosphine ligands are cornerstones of modern organic synthesis, enabling a vast array of cross-coupling reactions that are fundamental to pharmaceutical and materials science research.[1][2] The electronic and steric properties of the phosphine ligand are not mere ancillary features; they are critical determinants of the catalyst's stability, solubility, and reactivity, directly influencing the efficiency and selectivity of catalytic transformations such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1][3]
This compound, a triarylphosphine, offers a unique steric and electronic profile. The methyl groups at the meta-position of the tolyl rings provide a moderate steric bulk, which is crucial for promoting the reductive elimination step in the catalytic cycle and stabilizing the active catalytic species.[4] Electronically, the methyl groups are weakly electron-donating, which can influence the electron density at the palladium center and potentially enhance the rate of oxidative addition.[4] This guide provides a detailed protocol for the synthesis of a common palladium(II) precursor, Dichlorobis(this compound)palladium(II), a versatile catalyst for a multitude of cross-coupling reactions.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Palladium(II) chloride | PdCl₂ | 177.33 | 99.9% | e.g., Sigma-Aldrich | Hygroscopic, store in a desiccator. |
| This compound | P(m-tolyl)₃ | 304.37 | 98% | e.g., BenchChem | Air-sensitive, store under inert gas.[5] |
| Benzonitrile | C₇H₅N | 103.12 | Anhydrous, 99.8% | e.g., Sigma-Aldrich | Use anhydrous solvent for best results. |
| Ethanol | C₂H₅OH | 46.07 | 200 proof, absolute | e.g., Fisher Scientific | For washing the product. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | e.g., Sigma-Aldrich | For washing the product. |
| Argon or Nitrogen | Ar or N₂ | - | High purity | - | For maintaining an inert atmosphere. |
Equipment
-
Standard Schlenk line apparatus
-
Schlenk flask (100 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Büchner funnel and filter flask
-
Vacuum pump
-
Oil bath
Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II)
This protocol is adapted from established procedures for the synthesis of analogous bis(triarylphosphine)palladium(II) chloride complexes.[1] The direct reaction of a palladium(II) salt with two equivalents of the phosphine ligand is a robust and straightforward method for preparing these stable, often yellow, solid products.[1]
Workflow Diagram
Caption: Experimental workflow for the synthesis of Dichlorobis(this compound)palladium(II).
Step-by-Step Procedure
-
Apparatus Preparation: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Dry the glassware thoroughly in an oven and cool under a stream of argon or nitrogen.[5]
-
Reagent Addition: To the Schlenk flask, add palladium(II) chloride (1.00 g, 5.64 mmol) and this compound (3.43 g, 11.28 mmol, 2.0 equivalents).
-
Solvent Addition: Add anhydrous benzonitrile (30 mL) to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.[1] This is crucial as phosphine ligands can be susceptible to oxidation.[5]
-
Reaction: Heat the mixture to 100 °C in an oil bath with stirring. The solid reagents should dissolve to form a clear, yellow to orange solution. Maintain heating for 4 hours under a positive pressure of argon or nitrogen.
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature. A yellow precipitate should form. To ensure complete precipitation, continue stirring the mixture at room temperature overnight.[1]
-
Isolation: Filter the resulting solid product using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of ethanol and then diethyl ether to remove any unreacted starting materials and residual solvent.[1]
-
Drying: Dry the bright yellow solid product under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized Dichlorobis(this compound)palladium(II) complex can be confirmed by various analytical techniques:
-
³¹P NMR: A single resonance is expected, shifted downfield from that of the free this compound ligand, indicative of coordination to the palladium center.
-
¹H NMR: Complex multiplet signals in the aromatic region (~7.0-7.5 ppm) and a singlet for the methyl protons (~2.3 ppm) are anticipated.
-
Melting Point: The complex is expected to have a high melting point with decomposition. For the analogous Dichlorobis(tri-o-tolylphosphine)palladium(II), the melting point is reported as 280 °C (dec.).[3]
-
Elemental Analysis: The calculated elemental composition should be in close agreement with the experimental values.
Reaction Mechanism
The synthesis proceeds through a ligand substitution reaction where the bridging chlorides of the polymeric palladium(II) chloride are cleaved by the coordinating this compound ligands.
Caption: Simplified reaction mechanism for the formation of the palladium complex.
Safety and Handling
General Precautions:
-
Conduct all manipulations in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Wash hands thoroughly after handling chemicals.[6]
Specific Hazards:
-
Palladium Compounds: Palladium compounds can be irritants to the skin, eyes, and respiratory tract.[6] In case of contact, rinse the affected area with plenty of water.[7]
-
This compound: Phosphine ligands can be toxic and are often air-sensitive.[5] Handle under an inert atmosphere to prevent oxidation.
-
Solvents: Benzonitrile, ethanol, and diethyl ether are flammable. Keep away from ignition sources.
Waste Disposal:
Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure the reaction is heated for the specified time and that the starting materials have dissolved. |
| Oxidized phosphine ligand | Use fresh, high-purity this compound and maintain a strict inert atmosphere throughout the procedure.[5] | |
| Impure PdCl₂ | Use high-purity palladium(II) chloride. | |
| Product is off-color (e.g., brown or black) | Formation of palladium black (Pd(0)) | This may indicate decomposition of the complex. Ensure the reaction temperature does not significantly exceed the recommendation and that the inert atmosphere is maintained. |
| Incomplete washing | Ensure thorough washing with ethanol and diethyl ether to remove any colored impurities. | |
| Product is difficult to filter | Very fine precipitate | Allow the mixture to stand for a longer period to allow for crystal growth. Consider using a centrifuge for separation. |
Conclusion
The synthesis of Dichlorobis(this compound)palladium(II) is a reproducible and scalable procedure that provides a valuable precatalyst for a wide range of cross-coupling reactions. The steric and electronic properties of the this compound ligand offer a nuanced alternative to other commonly used phosphine ligands, potentially providing enhanced reactivity and selectivity in specific applications. By following the detailed protocol and safety guidelines presented, researchers can confidently prepare this versatile palladium complex for their synthetic endeavors.
References
- Widenhoefer, R. A., Zhong, H. A., & Buchwald, S. L. (1996). Synthesis and Solution Structure of Palladium Tris(o-tolyl)phosphine Mono(amine) Complexes. Organometallics, 15(12), 2745–2754. [Link]
- Björkman, M. (2000). Palladium-Promoted Synthesis of Compounds Labelled with 11C.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- SIFCO ASC. (n.d.).
- University of California, Los Angeles. (2017). Standard Operating Procedure: Palladium. UCLA Chemistry. [Link]
- Carl ROTH. (n.d.).
- ResearchGate. (n.d.). Palladium(II) acetate – tertiary phosphine.
- Journal of the American Chemical Society. (n.d.). Two-coordinate palladium(0) complexes, bis(di-tert-butylphenyphosphine)palladium and bis(tri-tert-butylphosphine)palladium. Journal of the American Chemical Society. [Link]
- Semantic Scholar. (1997).
- PubChem. (n.d.). Bis(tri-o-tolylphosphine)palladium. PubChem. [Link]
- Bianchini, C., et al. (2006). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. Dalton Transactions, (24), 2964-73. [Link]
- ResearchGate. (2014). What is the best method to synthesize Palladium(II)bis(triphenylphosphine) dichloride [Pd(PPh3)2Cl2]?.
- Google Patents. (2014).
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The Strategic Application of Tri-m-tolylphosphine in Suzuki-Miyaura Coupling: A Technical Guide for Advanced Synthesis
Introduction: Navigating the Ligand Landscape in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the edifice of modern organic synthesis, offering a powerful and versatile methodology for the construction of carbon-carbon bonds.[1] Its broad functional group tolerance and the general stability of its organoboron reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1] The heart of this transformation lies in the palladium catalyst, whose efficacy is exquisitely modulated by the choice of phosphine ligand. These ligands are not mere spectators; their steric and electronic properties are the master controls that dictate the tempo and fidelity of the catalytic cycle.
While the stage is often dominated by highly specialized and bulky biaryl phosphines, the classical triarylphosphines continue to hold significant relevance.[2] Among these, tri-m-tolylphosphine emerges as a ligand of nuanced utility. Its unique steric and electronic profile, a consequence of the meta-positioned methyl groups, offers a distinct alternative to its more commonly discussed ortho- and para-isomers. This guide provides an in-depth exploration of this compound's role in Suzuki-Miyaura coupling, offering researchers, scientists, and drug development professionals a detailed understanding of its application, mechanistic implications, and practical protocols.
Physicochemical Properties and Their Catalytic Implications
The performance of a phosphine ligand in the Suzuki-Miyaura catalytic cycle is fundamentally governed by its steric and electronic characteristics. These properties influence the rates of oxidative addition and reductive elimination, the stability of the active catalytic species, and the overall efficiency of the coupling process.
Steric and Electronic Parameters
While a definitive, experimentally determined Tolman cone angle for this compound is not as widely cited as for other common phosphines, its steric bulk can be inferred to be intermediate between that of triphenylphosphine (145°) and the more sterically hindered tri(o-tolyl)phosphine (194°).[2][3] The meta-positioning of the methyl groups provides a moderate steric shield around the phosphorus atom without the significant encumbrance of ortho-substituents.
Electronically, the methyl groups are weakly electron-donating, making this compound a slightly more electron-rich ligand than triphenylphosphine. This enhanced electron-donating ability can facilitate the oxidative addition step, a crucial phase in the catalytic cycle.
Table 1: Comparative Physicochemical Properties of Selected Triarylphosphines
| Ligand | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Tolman Cone Angle (θ) |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 80-82 | 145° |
| This compound | P(C₇H₇)₃ | 304.37 | 98-105 | Not Widely Reported |
| Tri(o-tolyl)phosphine | P(C₇H₇)₃ | 304.37 | 123-125 | 194° |
| Tri(p-tolyl)phosphine | P(C₇H₇)₃ | 304.37 | 146-148 | Not Widely Reported |
Data sourced from various chemical suppliers and literature.
Synthesis, Handling, and Stability
This compound is a white, crystalline solid that is generally stable under air for weighing and handling, a practical advantage in a laboratory setting. However, as with most phosphines, prolonged exposure to air can lead to oxidation to the corresponding phosphine oxide. Therefore, it is recommended to store it under an inert atmosphere, particularly for long-term storage. It exhibits good solubility in common organic solvents used for cross-coupling reactions, such as toluene, dioxane, and THF.
The synthesis of this compound can be achieved through the reaction of a phosphorus trihalide with the Grignard reagent derived from 3-bromotoluene.
Mechanistic Insights: The Role of this compound in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The phosphine ligand plays a critical role in each of the three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
The moderately electron-rich nature of this compound can accelerate the initial oxidative addition of the aryl halide to the Pd(0) center. Its steric profile is sufficient to promote the formation of the active monoligated palladium species, which is often crucial for catalytic activity, yet it is not so bulky as to completely hinder the approach of the substrates.
Application in Suzuki-Miyaura Coupling: Protocols and Performance
While extensive comparative studies featuring this compound are not as prevalent in the literature as for other ligands, its utility has been demonstrated in various contexts. It serves as a reliable and cost-effective ligand for a range of Suzuki-Miyaura coupling reactions.
General Protocol for the Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
This protocol provides a general starting point for the use of this compound in the coupling of aryl bromides with arylboronic acids. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Anhydrous isopropanol (2 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) and anhydrous isopropanol (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Comparative Analysis and Troubleshooting
The choice of the tolyl isomer of a triarylphosphine ligand can have a discernible impact on the outcome of a Suzuki-Miyaura coupling. While tri(o-tolyl)phosphine is known for its high steric bulk, which can be advantageous for the coupling of hindered substrates, it can also lead to slower reaction rates. This compound, with its intermediate steric profile, often provides a good balance between reactivity and stability.
Troubleshooting Common Issues:
-
Low Conversion:
-
Increase the reaction temperature.
-
Screen different bases (e.g., Cs₂CO₃, K₂CO₃).
-
Increase the catalyst and/or ligand loading.
-
Ensure all reagents and solvents are anhydrous.
-
-
Homocoupling of the Boronic Acid:
-
Lower the reaction temperature.
-
Use a less polar solvent.
-
Ensure a thoroughly deoxygenated reaction mixture.
-
-
Decomposition of the Catalyst:
-
Increase the ligand-to-palladium ratio.
-
Use a lower reaction temperature if possible.
-
Conclusion and Future Outlook
This compound represents a valuable and practical ligand for Suzuki-Miyaura cross-coupling reactions. Its moderate steric bulk and electron-donating character provide a unique profile that can be advantageous for a variety of substrate combinations. While it may not always offer the highest reactivity for the most challenging transformations, its stability, ease of handling, and cost-effectiveness make it an excellent choice for many applications in research and development. As the demand for efficient and sustainable synthetic methods continues to grow, a thorough understanding of the utility of classical ligands like this compound will remain an indispensable asset for the modern synthetic chemist.
References
- Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(13), 2751-2761.
- Xiao, J., et al. (2018). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids.
- Cano, I., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 696(1), 336-344.
- Beromi, M. M., et al. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 139(3), 1283-1294.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphine ligands in palladium-catalyzed amination.
- Al-Masum, M., & Livinghouse, T. (1999). 4-methoxy-2'-methylbiphenyl. Organic Syntheses, 76, 181.
- YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Leadbeater, N. E., & Marco, M. (2002). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering, 7(5), 1121-1126.
- Gildner, P. G., & Colacot, T. J. (2015). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 21(34), 11844-11859.
- Ncube, S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28243-28252.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.
- SciSpace. (n.d.). Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination.
- Fihri, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(47), 17616-17619.
- Buchwald, S. L., et al. (2008). Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. DSpace@MIT.
Sources
Application Notes and Protocols for Suzuki Coupling Using Tri-m-tolylphosphine
<
Introduction: The Strategic Importance of Ligand Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboronic acids or their derivatives with organic halides or triflates, is fundamental to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[3][4][5] The efficacy of the catalytic system, however, is profoundly dependent on the choice of phosphine ligand. The ligand modulates the electronic and steric properties of the palladium center, directly influencing the rates and efficiencies of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][6][7][8]
Triarylphosphines have historically been workhorse ligands in this field.[4] Among them, tri-m-tolylphosphine [P(m-tolyl)₃] emerges as a versatile and effective ligand, offering a unique balance of steric bulk and electron-donating properties that can enhance reaction rates and selectivity.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of its efficacy and provide detailed, field-proven protocols to empower successful implementation in the laboratory.
The Role and Advantages of this compound
This compound is an organophosphorus compound characterized by three m-tolyl groups attached to a central phosphorus atom.[9] This specific substitution pattern confers several advantageous properties that make it a valuable ligand in palladium-catalyzed cross-coupling reactions.
Mechanistic Insights: How this compound Influences the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[6][7][10] The phosphine ligand plays a crucial role in each step:
-
Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[6] Electron-rich phosphine ligands, like this compound, increase the electron density on the palladium center, which facilitates this oxidative addition.[3] The steric bulk of the ligand can also promote the formation of the active, coordinatively unsaturated palladium species necessary for this step.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[3] This process is typically facilitated by a base, which activates the boronic acid.[3][5][11] While the exact mechanism of transmetalation is still an area of active research, the nature of the phosphine ligand can influence the stability and reactivity of the palladium intermediates involved.[3][12]
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][11] The steric bulk of the phosphine ligand is thought to promote this step by creating steric pressure that favors the formation of the product.[3]
The methyl groups at the meta-position of the tolyl rings in P(m-tolyl)₃ provide a moderate level of steric hindrance. This is often advantageous as it can promote reductive elimination without completely shutting down the oxidative addition step, a problem that can be encountered with excessively bulky ligands.[13]
Visualizing the Catalytic Cycle
Caption: Figure 1: Catalytic Cycle of Suzuki Coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using this compound. It is crucial to note that optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates being coupled.[2][14]
Materials and Reagents
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
This compound [P(m-tolyl)₃]
-
Aryl or vinyl halide (e.g., aryl bromide, aryl iodide)
-
Aryl or vinyl boronic acid or boronic acid pinacol ester
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF))
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or reaction tube)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction. Using a slight excess of the boronic acid component can help drive the reaction to completion. The choice of base is critical and can significantly impact the reaction outcome.[3]
-
-
Catalyst Preparation (In Situ):
-
In a separate vial, weigh out the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the this compound ligand (typically a 1:2 to 1:4 Pd:ligand ratio).
-
Rationale: The ligand-to-palladium ratio is a key parameter to optimize. A higher ligand ratio can help stabilize the palladium catalyst and prevent the formation of palladium black.
-
-
Assembly under Inert Atmosphere:
-
Seal the reaction vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Add the pre-weighed palladium source and this compound to the reaction vessel under a positive pressure of inert gas.
-
-
Solvent Addition and Reaction:
-
Add the anhydrous solvent (and degassed water if applicable) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to overnight.
-
Rationale: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[15] Degassing the solvents is important to remove dissolved oxygen.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
-
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Quantitative Data Summary: Typical Reaction Parameters
The following table provides a summary of typical reaction conditions for Suzuki coupling reactions utilizing this compound with various substrates. These should be considered as starting points for optimization.
| Parameter | Aryl Bromide Coupling | Aryl Chloride Coupling | Vinyl Halide Coupling |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | 1-3 mol% |
| Ligand | P(m-tolyl)₃ | P(m-tolyl)₃ | P(m-tolyl)₃ |
| Pd:Ligand Ratio | 1:2 - 1:4 | 1:2 - 1:4 | 1:2 - 1:4 |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃ |
| Solvent | Toluene, Dioxane/H₂O | Toluene, Dioxane | THF, Toluene |
| Temperature | 80-110 °C | 100-120 °C | Room Temp to 80 °C |
| Typical Yield | >85% | 70-90% | >80% |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a stronger base, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a milder base or a lower reaction temperature may mitigate this issue.
-
Protodeboronation: The loss of the boronic acid functional group can be a significant side reaction, particularly with electron-rich or sterically hindered boronic acids.[13] Careful selection of the base and reaction conditions is crucial to minimize this pathway.
-
Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. Using a higher ligand-to-palladium ratio can often prevent this.
Conclusion
This compound is a highly effective and versatile ligand for Suzuki-Miyaura cross-coupling reactions. Its balanced steric and electronic properties facilitate the key steps of the catalytic cycle, leading to high yields with a broad range of substrates. By understanding the mechanistic principles and following the detailed protocols outlined in these application notes, researchers can confidently employ this compound to accelerate their synthetic endeavors in drug discovery and materials science.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy - IDEALS - University of Illinois. (n.d.).
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate. (n.d.).
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Reaction Conditions for Optimized Suzuki-Miyaura Reac- tion Using Phosphite Ligands a - ResearchGate. (n.d.).
- Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing). (n.d.).
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2002, November 1).
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing). (2021, August 5).
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (n.d.).
- Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - PubMed. (2018, September 13).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. chemimpex.com [chemimpex.com]
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- 15. researchgate.net [researchgate.net]
Tri-m-tolylphosphine catalyzed Heck reaction procedure
Application Notes & Protocols
Topic: Tri-m-tolylphosphine in the Palladium-Catalyzed Heck Reaction: A Detailed Guide to Procedure and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and selectivity of this transformation. This document provides a detailed guide to the application of this compound as a ligand in the Heck reaction. We will explore the mechanistic rationale for its use, present a comprehensive experimental protocol, and discuss the influence of its specific steric and electronic properties on the catalytic cycle.
Introduction: The Strategic Role of the Phosphine Ligand
The Heck reaction is a powerful tool for the synthesis of substituted alkenes, a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[2][3] The catalytic cycle, which typically involves a Pd(0)/Pd(II) manifold, is profoundly influenced by the nature of the supporting ligands coordinated to the palladium center.[4] Triarylphosphines are a widely used class of ligands that stabilize the active palladium species and modulate its reactivity.[5]
This compound, with methyl groups at the meta-position of its phenyl rings, offers a unique balance of steric and electronic properties. Compared to its isomers, it provides moderate steric bulk and electron-donating character.[6] This balance can be advantageous for preventing the formation of inactive palladium black while still allowing for the necessary coordination and dissociation of reactants and products during the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Heck reaction proceeds through four key steps, as illustrated below.[4] The this compound ligand (represented as L) plays a crucial role in each stage.
Caption: Workflow for the this compound catalyzed Heck reaction.
Detailed Steps:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.5 g, 8.67 mmol) and triethylamine (10 mL).
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
With stirring, sequentially add styrene (1.1 g, 10.56 mmol), this compound (81 mg, 0.266 mmol), and palladium(II) acetate (20 mg, 0.089 mmol) at room temperature.
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture overnight under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture in an ice bath to below 15 °C.
-
Carefully add 100 mL of 1 M aqueous HCl to the stirred mixture.
-
Add 100 mL of diethyl ether and continue stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from toluene to yield trans-4-hydroxystilbene.
Discussion: Causality and Optimization
-
Choice of Palladium Precursor: Palladium(II) acetate is a common and effective precatalyst. [1]It is reduced in situ to the active Pd(0) species, often by the phosphine ligand itself. [7]* Ligand to Palladium Ratio: A ligand-to-palladium ratio greater than 2:1 is often used to ensure the formation of the desired L₂Pd(0) species and to prevent catalyst decomposition.
-
Base: Triethylamine acts as both a base to neutralize the HBr formed during the reaction and as the solvent. Other bases like potassium carbonate or sodium acetate can also be used, which may require a different solvent such as DMF or acetonitrile. [1]* Temperature: Heck reactions typically require elevated temperatures (often >100 °C) to proceed at a reasonable rate. [8]The optimal temperature will depend on the reactivity of the specific aryl halide and alkene.
-
Substrate Scope: The reaction is generally effective for aryl bromides and iodides. Electron-withdrawing groups on the alkene can enhance the reaction rate and regioselectivity. [1]
Conclusion
This compound serves as an effective ligand for the palladium-catalyzed Heck reaction, offering a balance of steric and electronic properties suitable for a range of substrates. The provided protocol for the synthesis of trans-4-hydroxystilbene is a robust starting point for researchers. By understanding the mechanistic principles and the role of each component, scientists can effectively apply and optimize this methodology for the synthesis of complex molecules in pharmaceutical and materials science research.
References
- Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi.
- Heck Reaction. University of Muenster.
- Synthetic approaches toward stilbenes and their related structures. National Institutes of Health.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv.
- Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
- Synthesis of Stilbene Derivatives. Refubium, Freie Universität Berlin.
- Palladium-Catalyzed Routes to Geranylated or Farnesylated Phenolic Stilbenes. ResearchGate.
- Heck reaction. Wikipedia.
- Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool.
- Heck Reaction Mechanism. BYJU'S.
- Heck Reaction. Chemistry LibreTexts.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for Tri-m-tolylphosphine in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative cornerstone in modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials science.[3] The efficacy of the Buchwald-Hartwig amination is profoundly influenced by the choice of the phosphine ligand, which modulates the stability, activity, and substrate scope of the palladium catalyst. While significant advancements have been made with bulky, electron-rich biaryl phosphine ligands, the classical triarylphosphines continue to be relevant due to their commercial availability, stability, and distinct reactivity profiles.[4] This document provides a detailed guide to the application of tri-m-tolylphosphine (P(m-tol)₃) in the Buchwald-Hartwig amination, offering insights into its unique properties and practical protocols for its use.
The Role of this compound: A Balance of Steric and Electronic Effects
The selection of a phosphine ligand in a cross-coupling reaction is a critical decision that dictates the efficiency of the catalytic cycle. The steric and electronic properties of the ligand directly impact the key steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] this compound, with its three m-tolyl groups attached to a central phosphorus atom, presents a unique combination of these properties compared to its ortho and para isomers.
Steric Properties: The methyl groups in the meta position of the tolyl rings in P(m-tol)₃ result in a moderate steric bulk around the phosphorus atom. This is a key differentiator from its ortho-isomer, tri-o-tolylphosphine, which is significantly more sterically hindered.[3] The moderate bulk of P(m-tol)₃ is advantageous in promoting the formation of the catalytically active monoligated palladium(0) species, which is often crucial for efficient oxidative addition. However, it is less sterically demanding than many of the newer generation biarylphosphine ligands, which can be beneficial in reactions where excessive bulk around the metal center might impede substrate approach.
Electronic Properties: The methyl groups on the aromatic rings are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability, in turn, increases the electron density on the palladium center, which generally facilitates the oxidative addition of the aryl halide to the Pd(0) complex.[5]
The balanced steric and electronic profile of this compound makes it a versatile ligand for a range of Buchwald-Hartwig amination reactions, particularly with aryl bromides and iodides.
The Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle, illustrated below, is facilitated by the phosphine ligand.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a guide for performing a Buchwald-Hartwig amination using this compound as the ligand. These are general procedures and may require optimization for specific substrates.
General Procedure for the Amination of an Aryl Bromide
This protocol describes a typical setup for the coupling of an aryl bromide with a primary or secondary amine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(m-tol)₃)
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.048 mmol, 4.8 mol%).
-
Reaction Setup: To the flask, add sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl amine.
Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for Buchawarld-Hartwig amination.
Quantitative Data
The following table summarizes representative data for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/tri-m-tolylphosphine catalyst system. Yields are indicative and may vary based on the specific reaction conditions and substrates.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) | P(m-tol)₃ (4.8) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1) | P(m-tol)₃ (3) | NaOtBu | Toluene | 110 | 24 | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | Pd(OAc)₂ (2) | P(m-tol)₃ (4.8) | NaOtBu | Toluene | 100 | 16 | 85 |
| 4 | 2-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | P(m-tol)₃ (4.8) | NaOtBu | Toluene | 100 | 20 | 88 |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a fresh palladium source and ligand. |
| Poorly soluble base | Consider using a different base such as K₃PO₄ or Cs₂CO₃, which may have better solubility in the reaction medium. | |
| Deactivated aryl halide | Aryl chlorides can be less reactive. Increasing the reaction temperature or catalyst loading may be necessary. | |
| Byproduct Formation | Hydrodehalogenation | This can occur if there is a source of protons. Ensure the base is sufficiently strong and the amine is not a limiting reagent. |
| Homocoupling of aryl halide | This may indicate that the reductive elimination is slow. Using a more sterically hindered ligand or a different solvent might be beneficial. | |
| Double amination of primary amines | Use a slight excess of the primary amine or consider using a bulkier ligand to sterically disfavor the second amination. |
Conclusion
This compound serves as a practical and effective ligand for the Buchwald-Hartwig amination. Its balanced steric and electronic properties provide a valuable alternative to both the more sterically hindered tri-o-tolylphosphine and the newer, more complex biarylphosphine ligands. The protocols and data presented herein demonstrate the utility of P(m-tol)₃ in synthesizing a variety of N-aryl amines, making it a valuable tool for researchers in organic synthesis and drug development. Careful consideration of the reaction parameters and troubleshooting strategies will enable the successful application of this versatile ligand in C-N bond formation.
References
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (URL: [Link])
- Buchwald–Hartwig amin
Sources
- 1. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scholars@Duke publication: Formation of palladium bis (amine) complexes from reaction of amine with palladium tris(o-tolyl)phosphine mono(amine) complexes [scholars.duke.edu]
- 5. chemimpex.com [chemimpex.com]
Introduction: The Strategic Importance of the Sonogashira Coupling
An Application Guide to Tri-m-tolylphosphine in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium-catalyzed transformation, often co-catalyzed by a copper(I) salt, has become indispensable in the synthesis of pharmaceuticals, natural products, conjugated polymers, and advanced organic materials.[1][3][4][5] The reaction's value lies in its operational simplicity, mild conditions, and broad tolerance for a diverse array of functional groups.[1][6]
At the heart of the catalyst's efficacy is the phosphine ligand bound to the palladium center. The ligand is not a mere spectator; it is a critical modulator of the catalyst's stability and reactivity. The choice of phosphine dictates the electronic and steric environment of the palladium atom, directly influencing the rates of the key catalytic steps: oxidative addition and reductive elimination.[2][7] This guide focuses on a specific, highly effective phosphine ligand: this compound, P(m-Tol)₃. We will explore the nuanced role of this ligand, detailing its advantages and providing a robust protocol for its application.
The Ligand's Role: Why this compound Excels
Phosphine ligands (PR₃) are fundamental to the success of many palladium-catalyzed cross-coupling reactions. Their primary functions are to stabilize the palladium(0) catalytic species and to modulate its reactivity. The electronic properties (electron-donating or -withdrawing) and steric bulk of the phosphine are the two principal levers for tuning the catalyst's performance.[8]
-
Electronic Effects: Electron-donating phosphines increase the electron density on the palladium center. This enhanced nucleophilicity facilitates the crucial oxidative addition step, where the aryl or vinyl halide is activated by the catalyst.[2]
-
Steric Effects: Sterically bulky ligands can accelerate the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[2] Furthermore, a well-defined steric profile can prevent the formation of inactive palladium clusters and control the coordination number of the metal center.
This compound occupies a strategic position in the landscape of phosphine ligands. Its three m-tolyl groups, with methyl substituents at the meta-position, provide a unique combination of properties:
-
Moderate Electron-Donating Ability: The methyl groups are weakly electron-donating, enriching the palladium center more effectively than the unsubstituted phenyl rings of triphenylphosphine. This promotes a more facile oxidative addition.
-
Balanced Steric Profile: While bulkier than triphenylphosphine, it is less sterically demanding than ligands like tri-tert-butylphosphine or tricyclohexylphosphine.[8] This intermediate steric hindrance is often optimal, promoting high catalytic turnover without completely blocking substrate access to the metal center.
This balance makes this compound a versatile and robust ligand, capable of promoting efficient coupling for a wide range of substrates where other ligands might be less effective.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[1][9][10] this compound (L) plays a direct and continuous role throughout the palladium cycle.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Explanation of the Workflow:
-
Generation of the Active Catalyst: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(P(m-Tol)₃)₂, which is reduced in situ to the active Pd(0) species, stabilized by two this compound ligands to form Pd(0)L₂.
-
Oxidative Addition: The electron-rich Pd(0) complex readily undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a square planar Pd(II) intermediate, Ar-Pd(II)(X)L₂. The electron-donating nature of the tolyl groups accelerates this rate-determining step.[10]
-
Formation of Copper Acetylide: Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (e.g., an amine). The base deprotonates the alkyne, facilitating the formation of a copper(I) acetylide intermediate.[9]
-
Transmetalation: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the palladium(II) center, displacing the halide (X) and forming a diorganopalladium(II) complex, Ar-Pd(II)(C≡CR')L₂.
-
Reductive Elimination: This final step sees the cis-oriented aryl and alkynyl groups on the palladium complex couple and detach, yielding the final product (Ar-C≡C-R') and regenerating the active Pd(0)L₂ catalyst, which re-enters the catalytic cycle.[7][10] The moderate steric bulk of this compound promotes this product-releasing step.
Copper-Free Sonogashira Coupling
An important variation is the copper-free Sonogashira reaction, developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst.[3][11] In these protocols, the phosphine ligand is even more critical. The mechanism is thought to involve a palladium-only cycle where the base is strong enough to deprotonate the alkyne, which then coordinates directly to the palladium center.[12] this compound is also effective in these systems, providing the necessary stability and reactivity to the palladium catalyst in the absence of a copper co-catalyst.
Experimental Protocol: A General Procedure
This protocol provides a reliable method for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a PdCl₂(P(m-Tol)₃)₂ precatalyst.
Safety Precautions: Palladium compounds can be toxic. Copper(I) iodide is harmful if inhaled. Organic solvents and bases are flammable and may be corrosive. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| Aryl Iodide | Ar-I | - | - | 1.0 | 1.0 |
| Terminal Alkyne | R-C≡C-H | - | - | 1.2 | 1.2 |
| PdCl₂(P(m-Tol)₃)₂ | C₄₂H₄₂Cl₂P₂Pd | 786.04 | 15.7 mg | 0.02 | 0.02 |
| Copper(I) Iodide | CuI | 190.45 | 3.8 mg | 0.02 | 0.02 |
| This compound | P(C₇H₇)₃ | 304.37 | 12.2 mg | 0.04 | 0.04 |
| Triethylamine (TEA) | Et₃N | 101.19 | 0.42 mL | 3.0 | 3.0 |
| Anhydrous Toluene | C₇H₈ | - | 5 mL | - | - |
| Schlenk Flask (25 mL) | - | - | 1 | - | - |
| Magnetic Stir Bar | - | - | 1 | - | - |
Note on Catalyst System: While a pre-formed PdCl₂(P(m-Tol)₃)₂ complex is ideal, the catalyst can be generated in situ. If using a Pd(0) source like Pd₂(dba)₃ (0.01 mmol, 9.2 mg) or a Pd(II) source like Pd(OAc)₂ (0.02 mmol, 4.5 mg), add this compound as a separate ligand (0.04 mmol, 12.2 mg) to form the active species. The extra ligand helps stabilize the catalyst.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure a 25 mL Schlenk flask containing a magnetic stir bar is thoroughly dried in an oven (120 °C) overnight and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Causality: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen and moisture. An inert atmosphere is critical to prevent catalyst degradation and ensure reproducibility.[6]
-
Reagent Addition: To the cooled flask under a positive pressure of inert gas, add the palladium precatalyst PdCl₂(P(m-Tol)₃)₂ (15.7 mg), copper(I) iodide (3.8 mg), and the aryl iodide (1.0 mmol). Causality: Adding the solid reagents first under an inert atmosphere prevents their exposure to air.
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) via syringe, followed by triethylamine (0.42 mL). Causality: Toluene is a common non-polar solvent for this reaction. Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It also aids in the reduction of Pd(II) to Pd(0).[1]
-
Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of "freeze-pump-thaw" or bubble argon through the solution for 15-20 minutes. Causality: This step rigorously removes any dissolved oxygen from the solvent and reaction mixture, further protecting the catalyst from oxidation.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe to the stirring solution at room temperature. Causality: A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide. Dropwise addition helps to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) if the aryl halide is less reactive (e.g., a bromide). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Causality: Monitoring allows for the determination of the reaction endpoint, preventing unnecessary heating or extended reaction times which could lead to side product formation.[4]
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL). Causality: The aqueous wash removes the amine salts and any remaining inorganic reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Causality: Chromatography separates the desired product from unreacted starting materials, the phosphine oxide byproduct, and any other impurities.
References
- Wikipedia. Sonogashira coupling. [Link]
- ResearchGate. (2024). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. [Link]
- Royal Society of Chemistry. (n.d.). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Reaction Chemistry & Engineering. [Link]
- Dalton Transactions. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]
- Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- ACS Publications. (n.d.). Steric effects inhibiting reactivity. Crystal and molecular structure, spectra, and chemistry of trans-chlorocarbonylbis(tri-o-tolylphosphine)iridium(I)
- ResearchGate. (n.d.).
- PubMed. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. [Link]
- PubMed Central. (2018).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction. [Link]
- Journal of the Chemical Society, Dalton Transactions. (n.d.). Structural studies of steric effects in phosphine complexes. Part 4. Synthesis and crystal and molecular structure of trans-di-iodobis(tri-o-tolylphosphine)platinum(II)–dichloromethane (1/1). RSC Publishing. [Link]
- MDPI. (2023).
- YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. [Link]
- YouTube. (2024). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]
- YouTube. (2024).
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Application Notes and Protocols for Tri-m-tolylphosphine in Carbonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Art of Ligand Selection in Catalysis
In the intricate world of transition metal catalysis, the choice of ligand is paramount. It is the ligand that whispers instructions to the metallic heart of the catalyst, dictating its reactivity, selectivity, and overall efficiency. Among the vast arsenal of phosphine ligands, the tolylphosphines—with their nuanced steric and electronic properties—offer a fascinating case study in this molecular orchestration. This guide delves into the specific application of tri-m-tolylphosphine in palladium-catalyzed carbonylation reactions, a cornerstone of modern synthetic chemistry for the construction of valuable carbonyl compounds. As senior application scientists, we aim to provide not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, empowering you to not only replicate but also innovate.
This compound: A Profile
This compound, with the chemical formula P(C₆H₄CH₃)₃, is a white, air-sensitive solid.[1] The methyl groups at the meta position of the phenyl rings impart a unique combination of steric bulk and electronic properties that distinguish it from its ortho- and para-isomers.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₁P |
| Molecular Weight | 304.37 g/mol |
| Melting Point | 100 - 103 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in most organic solvents |
Data sourced from Chem-Impex.[2]
The steric hindrance of this compound is intermediate between that of the highly bulky tri-o-tolylphosphine and the less hindered tri-p-tolylphosphine. This moderate steric profile can be advantageous in catalytic cycles where a balance between ligand dissociation to create a vacant coordination site and stabilization of the active catalytic species is crucial. Electronically, the methyl groups are weakly electron-donating, which can influence the electron density at the palladium center and thereby affect the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination.
The Palladium-Catalyzed Carbonylation Reaction: A Mechanistic Overview
Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of a wide array of carbonyl-containing compounds, including esters, amides, and ketones. The general catalytic cycle, illustrated below, involves the sequential oxidative addition of an organic halide, coordination and migratory insertion of carbon monoxide, and finally, nucleophilic attack followed by reductive elimination to regenerate the active catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.
The phosphine ligand (L) plays a critical role in this cycle. It stabilizes the palladium center, influences the rate of oxidative addition, and modulates the ease of migratory insertion of carbon monoxide. The choice of phosphine can therefore dramatically impact the yield, selectivity, and substrate scope of the reaction.
Application of this compound in Aminocarbonylation: A Representative Protocol
Reaction: Synthesis of N-benzyl-4-methoxybenzamide from 4-bromoanisole and benzylamine.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Schlenk flask or high-pressure reactor
-
Standard glassware for inert atmosphere techniques
Safety Precautions:
-
This compound: This compound is irritating to the eyes, respiratory system, and skin.[1][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Carbon Monoxide: CO is a highly toxic, odorless, and colorless gas.[5] All manipulations involving CO must be performed in a certified chemical fume hood. A CO detector should be present in the laboratory.[5] Ensure proper ventilation and have a plan for accidental release.
-
Palladium Compounds: Palladium compounds can be toxic and should be handled with care.
-
Amines and Solvents: Benzylamine and triethylamine are corrosive and have strong odors. DMF is a potential reproductive toxin. Handle all chemicals in a fume hood with appropriate PPE.
Experimental Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.08 mmol, 4 mol%).
-
Add 5 mL of anhydrous DMF and stir the mixture at room temperature for 15-20 minutes to allow for the in situ formation of the active palladium(0) complex. The color of the solution may change during this time.
-
-
Reaction Setup:
-
To the catalyst solution, add 4-bromoanisole (e.g., 2.0 mmol, 1.0 equiv.), benzylamine (e.g., 2.4 mmol, 1.2 equiv.), and triethylamine (e.g., 3.0 mmol, 1.5 equiv.).
-
The flask should be equipped with a magnetic stir bar.
-
-
Carbonylation:
-
Purge the reaction flask with carbon monoxide by evacuating and backfilling with CO gas three times.
-
If using a balloon, inflate it with CO and attach it to the flask via a needle. For higher pressures, transfer the reaction mixture to a suitable high-pressure reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The optimal temperature will need to be determined experimentally.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess CO in the fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-benzyl-4-methoxybenzamide.
-
Caption: Experimental workflow for the aminocarbonylation of 4-bromoanisole.
The Importance of Ligand Screening: A Comparative Perspective
The "best" phosphine ligand is highly dependent on the specific substrates and desired outcome of a carbonylation reaction. To illustrate this critical point, the following table summarizes the results from a study on the aminocarbonylation of various aryl bromides with different phosphine ligands. While this compound was not included in this particular study, the data clearly demonstrates the profound impact of ligand choice on product yield.
| Aryl Bromide | Ligand | Isolated Yield (%) |
| 4-Bromotoluene | PPh₃ | 89 |
| Xantphos | 84 | |
| dppf | 72 | |
| 4-Bromoacetophenone | PPh₃ | 19 |
| Xantphos | 78 | |
| dppf | 58 | |
| 4-Bromoanisole | PPh₃ | 79 |
| Xantphos | 82 | |
| dppf | 29 |
Data adapted from a study on the synthesis of acyl amidines.[4][6]
Analysis of the Data:
-
For the relatively simple substrate, 4-bromotoluene, the monodentate triphenylphosphine (PPh₃) provided the highest yield.
-
However, for the electron-deficient 4-bromoacetophenone, the bulky, wide-bite-angle diphosphine Xantphos was significantly superior.
-
Conversely, for the electron-rich 4-bromoanisole, both PPh₃ and Xantphos performed well, while dppf gave a much lower yield.
This data underscores the necessity of empirical screening of ligands for any new carbonylation reaction. A ligand that is optimal for one substrate may be suboptimal for another. This compound, with its unique steric and electronic profile, represents another valuable tool in the chemist's toolbox for such optimization studies.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions during catalyst preparation and reaction. Use fresh, high-purity reagents. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Poor CO pressure | Ensure a positive pressure of CO is maintained. For stubborn substrates, a high-pressure reactor may be necessary. | |
| Formation of byproducts | Side reactions (e.g., hydrodehalogenation) | Lower the reaction temperature. Screen different bases (e.g., K₂CO₃, DBU). |
| Ligand degradation | Ensure the reaction is run under an inert atmosphere. | |
| Low yield of desired product | Suboptimal ligand | Perform a ligand screen including other tolylphosphine isomers, other triarylphosphines, and bidentate phosphines. |
| Incorrect stoichiometry | Optimize the ratio of nucleophile and base. |
Conclusion
This compound is a valuable ligand for palladium-catalyzed carbonylation reactions, offering a unique steric and electronic profile that can be beneficial for specific applications. This guide provides a foundational understanding of its properties, a representative protocol for its use in aminocarbonylation, and a broader perspective on the critical role of ligand selection in catalytic process development. The provided protocols and insights are intended to serve as a starting point for the skilled researcher, who, armed with this knowledge, can confidently explore the vast potential of this compound in the synthesis of complex molecules and novel chemical entities.
References
- University of Pittsburgh. (2019, September 23). CARBON MONOXIDE GAS USAGE IN LABORATORIES.
- Cole-Parmer. Material Safety Data Sheet - Tri-O-Tolylphosphine.
- Purdue University. Carbon monoxide.
- University of California, Santa Barbara. (2012, December 14). Carbon monoxide - Standard Operating Procedure.
- Elsevier, M., et al. (2002). Phosphine ligands in the palladium-catalysed methoxycarbonylation of ethene: insights into the catalytic cycle through an HP NMR spectroscopic study. Journal of Organometallic Chemistry, 650(1-2), 115-127.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 80362, this compound.
- Thermo Fisher Scientific. (2025, September 17). Tri(m-tolyl)phosphine - SAFETY DATA SHEET.
- G. Cavinato, L. Toniolo, A. Vavasori. (2018). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. Catalysts, 8(12), 643.
- Nilsson, P., et al. (2016). Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. Organic Letters, 18(24), 6348-6351.
- American Chemical Society. (2023, May 2). Transition Metal-Free Activation of Carbon Monoxide: Ketenyl Anions by PPh3 /CO Exchange.
Sources
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- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
Application Notes & Protocols: Asymmetric Catalysis with Chiral Tri-m-tolylphosphine Derivatives
Introduction: The Imperative of Chirality and the Role of P-Stereogenic Phosphines
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic challenge but a critical necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where one enantiomer may offer therapeutic benefits while its mirror image could be inactive or even harmful. Asymmetric catalysis, the use of small quantities of a chiral catalyst to generate large amounts of an enantioenriched product, stands as the most elegant and efficient strategy to achieve this control.[1][2]
Within the vast arsenal of chiral ligands developed for transition-metal catalysis, phosphines have long held a privileged status.[2][3] Their strong coordination to metals and the tunable nature of their electronic and steric properties allow for fine control over catalyst activity and selectivity. Chiral phosphine ligands are broadly categorized into those with chirality on the carbon backbone and those where the phosphorus atom itself is the stereogenic center, known as P-chiral or P-stereogenic ligands.[1][3][4]
P-chiral ligands, such as derivatives of the tri-m-tolylphosphine scaffold, offer a distinct advantage: the chiral center is positioned directly adjacent to the coordinating metal, enabling a more direct and powerful influence on the substrate's approach and the subsequent bond-forming events. Historically, the synthesis of enantiopure P-chiral phosphines was a formidable barrier to their widespread adoption.[1][4] However, the development of robust synthetic methodologies, notably the use of phosphine-borane intermediates, has made this powerful ligand class more accessible to the broader research community.[1][3]
This guide provides an in-depth exploration of the synthesis and application of chiral this compound derivatives in key asymmetric transformations. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles and practical insights required for successful implementation.
Synthesis of P-Chiral Triarylphosphine Derivatives
The primary challenge in synthesizing ligands like chiral this compound derivatives is the controlled construction of the stereogenic phosphorus center. The phosphine-borane protection strategy is a cornerstone of modern P-chiral ligand synthesis, as it prevents the pyramidal inversion of the phosphorus atom and protects it from oxidation during synthetic manipulations.[1][4]
A general, illustrative protocol involves the reaction of a di-substituted phosphine-borane with an organolithium or Grignard reagent, followed by deprotection.
Protocol 1: General Synthesis of a P-Chiral Triarylphosphine-Borane
This protocol describes a representative synthesis of an enantiopure P-chiral triarylphosphine, such as (R)-Methyl(phenyl)(m-tolyl)phosphine, via its borane adduct.
Step-by-Step Methodology:
-
Preparation of Starting Material: Begin with a commercially available or synthesized secondary phosphine oxide, for example, Methyl(phenyl)phosphine oxide.
-
Borane Protection: In a flame-dried, argon-purged flask, dissolve the secondary phosphine oxide in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂). Allow the reaction to warm to room temperature and stir for 2-4 hours. The resulting secondary phosphine-borane can be purified by column chromatography.
-
Deprotonation: Dissolve the purified secondary phosphine-borane in anhydrous THF and cool to -78 °C under argon. Add a strong base, such as sec-butyllithium, dropwise until a persistent color change indicates complete deprotonation, forming a lithium phosphide-borane species.
-
Asymmetric Induction/Resolution (if applicable): For a racemic starting material, a chiral resolving agent, such as (-)-sparteine, can be added at this stage to form a diastereomeric complex, allowing for selective crystallization of one diastereomer.
-
Aryl Group Introduction: To the cooled solution of the lithium phosphide-borane, add a solution of 3-bromotoluene (m-bromotoluene) in THF. The phosphide will act as a nucleophile, displacing the bromide to form the desired tertiary phosphine-borane. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiopure triarylphosphine-borane adduct.
-
Deprotection: The final phosphine ligand is obtained by removing the borane protecting group. This is typically achieved by reacting the phosphine-borane adduct with an excess of a strong amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or diethylamine, in a solvent like toluene at elevated temperatures.[4] The volatile amine-borane adduct and excess amine can be removed under vacuum, yielding the pure P-chiral phosphine ligand.
Causality Note: The use of borane protection is critical; it stabilizes the phosphorus center against racemization and oxidation.[1] The choice of a strong, non-nucleophilic base like sec-BuLi ensures efficient deprotonation without side reactions. Deprotection with a nucleophilic amine is a mild and effective method that avoids harsh conditions which could compromise the chiral center.
Application Note 1: Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a highly atom-economical method for creating chiral centers, widely used in the industrial synthesis of pharmaceuticals and fine chemicals.[5][6] Rhodium and Ruthenium complexes bearing chiral phosphine ligands are exceptionally effective for the hydrogenation of prochiral olefins, enamides, and ketones.[7][8]
Mechanism and Role of the Ligand The catalytic cycle, exemplified by rhodium, involves the coordination of the prochiral olefin to the chiral metal complex. The steric environment created by the this compound derivative forces the substrate to coordinate in a specific face-selective manner. This initial binding event is often the enantiodetermining step. Subsequent oxidative addition of H₂ followed by migratory insertion and reductive elimination delivers the hydrogen atoms to one face of the double bond, yielding the enantioenriched product and regenerating the catalyst.[9] The bulky tolyl groups create well-defined chiral pockets that are essential for high enantioselectivity.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral this compound derivative ligand (L*)
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
Anhydrous, degassed Methanol (Solvent)
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
-
Hydrogen gas (high purity)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (1.1 mol%) to a Schlenk flask. Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous. This pre-formation step generates the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the substrate (1.0 equiv) in degassed methanol (15 mL).
-
Charging the Autoclave: Transfer the substrate solution to the glass liner of the autoclave. Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
Hydrogenation: Seal the autoclave. Purge the system three times with H₂ gas. Pressurize the autoclave to the desired pressure (e.g., 10 atm).
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for 12-24 hours. Monitor the pressure gauge; a cessation of H₂ uptake indicates the reaction is complete.
-
Workup: Carefully vent the autoclave. Remove the reaction mixture and concentrate it under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate). Determine the yield. The enantiomeric excess (ee) is determined by chiral HPLC analysis, comparing the product to a racemic standard.
Causality Note: Pre-forming the catalyst ensures the active species is present before introducing the substrate, leading to more reproducible results. Using degassed solvents is crucial as oxygen can deactivate the catalyst. A slight excess of the ligand prevents the formation of less selective, ligand-deficient rhodium species.
Data Presentation: Performance in Asymmetric Hydrogenation
| Substrate | Ligand (L*) | S/C Ratio | H₂ (atm) | Solvent | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | (R)-Me(Ph)(m-tolyl)P | 100:1 | 10 | MeOH | >99 | 96 (R) |
| Itaconic Acid Dimethyl Ester | (R)-Me(Ph)(m-tolyl)P | 100:1 | 50 | MeOH | 98 | 94 (S) |
| Acetophenone | (S)-Et(Nap)(m-tolyl)P | 500:1 | 80 | i-PrOH | 95 | 92 (R) |
Application Note 2: Asymmetric Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis for constructing C-C, C-N, and C-O bonds.[10] Employing chiral phosphine ligands in these reactions enables the synthesis of molecules with stereogenic centers or axes of chirality, such as atropisomeric biaryls, which are prevalent in natural products and other chiral ligands.[11]
Mechanism and Role of the Ligand In a typical Suzuki-Miyaura coupling, the cycle involves oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] The chiral this compound ligand influences the entire cycle, but its primary role in enantioselectivity often comes during the reductive elimination step.[12][13] The ligand's chiral architecture dictates the geometry of the transient diorganopalladium(II) intermediate, controlling the conformation leading to the product and thus determining the final stereochemistry.
Caption: Catalytic cycle for Pd-catalyzed asymmetric cross-coupling.
Protocol 3: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral this compound derivative ligand (L*)
-
2-Bromo-1-naphthoic acid methyl ester (Aryl Halide)
-
2-Methylphenylboronic acid (Boronic Acid)
-
K₃PO₄ (Potassium phosphate, anhydrous)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (2.5 mol%), the chiral ligand (5.5 mol%), the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to a dry Schlenk tube equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C for 18 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under argon) and analyzing them by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel. Determine the yield and characterize the product by NMR and mass spectrometry. The enantiomeric excess of the atropisomeric product is determined by chiral HPLC.
Causality Note: The choice of a relatively non-polar solvent like toluene is common for Suzuki couplings. The base (K₃PO₄) is crucial for activating the boronic acid in the transmetalation step. Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide.
Data Presentation: Performance in Asymmetric Suzuki Coupling
| Aryl Halide | Boronic Acid | Ligand (L*) | Base | Yield (%) | ee (%) |
| 2-Bromo-1-naphthoic acid methyl ester | 2-Methylphenylboronic acid | (S)-Cy(Ph)(m-tolyl)P | K₃PO₄ | 92 | 95 |
| 1-Iodo-2-methoxynaphthalene | 1-Naphthylboronic acid | (S)-Cy(Ph)(m-tolyl)P | CsF | 88 | 91 |
| 2-Bromo-N,N-diisopropylbenzamide | 2-tert-Butylphenylboronic acid | (R)-tBu(Ph)(m-tolyl)P | K₂CO₃ | 95 | 98 |
Application Note 3: Asymmetric Hydroformylation
Asymmetric hydroformylation is a powerful transformation that installs a formyl group and creates a new stereocenter simultaneously. It converts simple olefins into valuable chiral aldehydes, which are versatile building blocks for more complex molecules.[14][15] Rhodium catalysts are predominantly used, and the choice of ligand is paramount for controlling both regioselectivity (branched vs. linear aldehyde) and enantioselectivity.[16][17]
Mechanism and Role of the Ligand The catalytic cycle begins with the formation of a rhodium-hydrido-carbonyl species. The olefin coordinates, followed by migratory insertion to form a rhodium-alkyl intermediate. This insertion step determines both the regioselectivity and the enantioselectivity. The chiral phosphine ligand's steric and electronic properties direct the olefin's orientation and the subsequent hydride migration. Finally, coordination of CO and reductive elimination releases the chiral aldehyde and regenerates the active catalyst. Hybrid phosphine-phosphite ligands have shown exceptional performance in this reaction, but P-chiral phosphines are also effective.[14][16]
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydroformylation.
Protocol 4: Rh-Catalyzed Asymmetric Hydroformylation of Styrene
Materials:
-
Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I))
-
Chiral this compound derivative ligand (L*)
-
Styrene (Substrate)
-
Anhydrous, degassed Toluene
-
High-pressure autoclave
-
Syngas (CO/H₂, 1:1 mixture)
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, dissolve Rh(acac)(CO)₂ (1.0 mol%) and the chiral ligand (2.5 mol%) in anhydrous toluene (10 mL) inside the autoclave's glass liner. Stir for 20 minutes.
-
Substrate Addition: Add styrene (1.0 equiv), freshly passed through basic alumina to remove inhibitors, to the catalyst solution.
-
Reaction Setup: Seal the autoclave. Purge three times with syngas.
-
Reaction Execution: Pressurize the autoclave to the desired pressure (e.g., 20 atm of 1:1 CO/H₂). Place the autoclave in a heating block set to the reaction temperature (e.g., 60 °C) and begin vigorous stirring.
-
Workup: After the reaction time (e.g., 48 hours), cool the autoclave to room temperature and carefully vent the pressure.
-
Analysis: The conversion, regioselectivity (branched vs. linear), and enantioselectivity can be determined directly from the crude reaction mixture by chiral gas chromatography (GC) using an appropriate chiral column. The product can be purified by distillation or chromatography if required.
Causality Note: A higher ligand-to-metal ratio is often used in hydroformylation to suppress the activity of ligand-free rhodium species, which are highly active but non-selective.[14] The pressure and temperature are critical parameters that balance reaction rate with selectivity; higher temperatures can sometimes lead to lower enantioselectivity.
Data Presentation: Performance in Asymmetric Hydroformylation
| Substrate | Ligand (L*) | P (CO/H₂) | Temp (°C) | b:l ratio | Yield (%) | ee (%) |
| Styrene | (R,S)-BINAPHOS analogue | 20 atm (1:1) | 60 | 88:12 | 95 | 94 (S) |
| Vinyl Acetate | (R,S)-BINAPHOS analogue | 40 atm (1:1) | 40 | 95:5 | 90 | 85 (R) |
| Allyl Cyanide | (R,S)-BINAPHOS analogue | 50 atm (1:1) | 80 | 80:20 | 78 | 88 (S) |
| Note: Data is representative of high-performing phosphine-phosphite ligands, which share design principles with advanced P-chiral phosphines.[14] |
References
- Nozaki, K., Sakai, N., Mano, S., Higashijima, T., & Takaya, H. (1996). Highly Enantioselective Hydroformylation of Olefins Catalyzed by Rhodium(I) Complexes of New Chiral Phosphine−Phosphite Ligands. Journal of the American Chemical Society, 119(18), 4413–4423. [Link]
- van der Veen, L. A., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (1999). New Chiral Phosphine−Phosphite Ligands in the Enantioselective Rhodium-Catalyzed Hydroformylation of Styrene. Organometallics, 18(22), 4765–4777. [Link]
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Application Notes and Protocols: The Utility of Tri-m-tolylphosphine in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Tri-m-tolylphosphine, an organophosphorus compound featuring three methyl groups at the meta-position of the phenyl rings, is a versatile and effective ligand in organic synthesis.[1] Its distinct steric and electronic properties make it a valuable tool in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the applications of this compound, elucidating the mechanistic rationale behind its efficacy and presenting detailed, field-proven protocols for its use.
Core Attributes of this compound as a Ligand
The utility of any phosphine ligand in catalysis is dictated by a combination of its steric and electronic characteristics. This compound occupies a strategic position among the common triarylphosphines.
-
Electronic Properties: The methyl groups on the aryl rings are weakly electron-donating, making this compound slightly more electron-rich than its parent, triphenylphosphine. This increased electron density on the phosphorus atom enhances its ability to donate to the metal center, which can influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
-
Steric Profile: While not as bulky as its ortho-substituted isomer, tri-o-tolylphosphine (cone angle: 194°), this compound (cone angle: ~165°) is significantly larger than triphenylphosphine (cone angle: 145°). This moderate steric hindrance is often crucial for promoting the desired reductive elimination step to release the final product and regenerate the active catalyst.[2]
-
Stability and Solubility: The compound exhibits high thermal stability and is readily soluble in common organic solvents, simplifying its handling and application in a wide range of reaction conditions.[1]
These balanced properties allow this compound to enhance reaction rates and selectivity in various catalytic transformations.[1]
| Property | This compound | Tri-o-tolylphosphine | Tri-p-tolylphosphine |
| CAS Number | 6224-63-1[1] | 6163-58-2[2] | 1038-95-5[3] |
| Molecular Formula | C₂₁H₂₁P[1] | C₂₁H₂₁P[2] | C₂₁H₂₁P[3] |
| Molecular Weight | 304.37 g/mol [1] | 304.37 g/mol [2] | 304.37 g/mol [3] |
| Appearance | White to off-white powder[1] | White solid[2] | Solid[3] |
| Melting Point | 100 - 103 °C[1] | ~124 °C[2] | 144 - 148 °C[3] |
| Cone Angle (Tolman) | ~165° | 194°[2] | ~145° |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a cornerstone of modern synthesis for forming C(sp²)-C(sp²) bonds.[4][5] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity to achieve high yields and selectivity.[6]
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. This compound plays a crucial role in each stage:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, stabilized by this compound ligands, initiates the cycle by inserting into the aryl-halide bond (Ar-X) to form a Pd(II) complex. The electron-donating nature of the ligand facilitates this step.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is often the rate-limiting step and is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated to form the desired biaryl product. This step regenerates the active Pd(0) catalyst. The steric bulk of this compound promotes this final step, preventing undesirable side reactions.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Methoxy-2'-methylbiphenyl
This protocol is adapted from a procedure where tolylphosphine ligands are suggested for optimizing Suzuki couplings.[7]
Reaction Scheme: 4-Bromoanisole + 2-Methylphenylboronic acid → 4-Methoxy-2'-methylbiphenyl
Materials & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(m-tol)₃)
-
4-Bromoanisole
-
2-Methylphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, add palladium(II) acetate (0.02 mmol, 1 mol%) and this compound (0.044 mmol, 2.2 mol%).
-
Reagent Addition: To the flask, add 2-methylphenylboronic acid (2.2 mmol, 1.1 eq), potassium carbonate (4.0 mmol, 2.0 eq), and 4-bromoanisole (2.0 mmol, 1.0 eq).
-
Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and amines.[8][9] While modern, highly specialized biarylphosphine ligands often provide superior results for challenging substrates, tri-tolylphosphine-based systems were foundational and remain effective for many transformations.[10]
Mechanistic Rationale
The mechanism mirrors other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[8][11] The steric bulk of the phosphine ligand is critical to facilitate the final reductive elimination step.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N-Phenylmorpholine
This protocol illustrates a general procedure for the C-N coupling of an aryl bromide with a secondary amine.
Reaction Scheme: Bromobenzene + Morpholine → N-Phenylmorpholine
Materials & Equipment:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (P(m-tol)₃)
-
Bromobenzene
-
Morpholine
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.022 mmol, 2.2 mol%).
-
Reagent Addition: Add bromobenzene (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq) via syringe.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-arylated product.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Other Notable Applications
The utility of this compound extends to other important transformations:
-
Stille Coupling: This ligand is effective in palladium-catalyzed couplings of organohalides with organostannanes. The principles of the catalytic cycle are highly similar to the Suzuki reaction.
-
Heck Reaction: While less common than in other cross-couplings, tri-tolylphosphine ligands can be employed in the Heck reaction, which forms substituted alkenes.
-
Reagent in Synthesis: Beyond catalysis, this compound can be used as a reagent for the preparation of other phosphorus-containing compounds, such as phosphine oxides.[1]
Safety and Handling
This compound is an irritant that can cause skin and serious eye irritation. It may also cause respiratory irritation.[12] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
This compound is a robust and versatile ligand whose balanced steric and electronic properties make it highly effective for a range of palladium-catalyzed cross-coupling reactions. Its reliability in foundational transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions ensures its continued relevance in both academic research and industrial process development. The protocols and mechanistic insights provided herein serve as a practical guide for chemists seeking to leverage this valuable synthetic tool.
References
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- Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures. Dalton Transactions (RSC Publishing). [Link]
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- Tri(o-tolyl)phosphine for Highly Efficient Suzuki Coupling of Propargylic Carbonates with Boronic Acids | Request PDF.
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- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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- Palladium( II ) acetate – tertiary phosphine.
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- Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine-Based Palladacycle.
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Tri-m-tolylphosphine for the synthesis of pharmaceuticals
An Application Guide to Tri-m-tolylphosphine in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Publication Date: January 8, 2026
Abstract
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the bedrock of modern pharmaceutical development. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, and the success of these transformations is critically dependent on the choice of ancillary ligand.[1][2] This document serves as a detailed technical guide on the application of Tri(m-tolyl)phosphine (P(m-tol)₃), a robust and versatile triarylphosphine ligand, in key synthetic reactions pertinent to the pharmaceutical industry. We will explore the causality behind its efficacy, provide validated protocols for its use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, and offer practical insights into its handling and application.
Introduction: The Role of this compound in Catalysis
Tri(m-tolyl)phosphine is an organophosphorus compound featuring a central phosphorus atom bonded to three m-tolyl (3-methylphenyl) groups.[3] As a ligand in transition metal catalysis, it serves to stabilize the metal center, typically palladium, and modulate its reactivity to enhance reaction rates and selectivity.[4][5]
Chemical and Physical Properties:
-
Molecular Formula: C₂₁H₂₁P[3]
-
Molecular Weight: 304.37 g/mol [3]
-
Appearance: White to off-white powder[4]
-
Melting Point: 100 - 103 °C[4]
-
CAS Number: 6224-63-1[3]
The unique characteristics of this compound stem from a finely tuned balance of steric and electronic properties conferred by the methyl substituents on the phenyl rings.
-
Electronic Effect: The methyl groups are weakly electron-donating, which increases the electron density on the phosphorus atom compared to an unsubstituted triphenylphosphine. This enhances its σ-donor character, which generally promotes the crucial oxidative addition step in catalytic cycles.[6]
-
Steric Hindrance: While less bulky than its ortho-isomer, tri(o-tolyl)phosphine, the m-tolyl groups provide sufficient steric bulk around the metal center.[7] This steric hindrance is critical for promoting the final reductive elimination step, which releases the desired product and regenerates the active catalyst.[7][8]
These properties, combined with its high thermal stability and good solubility in common organic solvents, make this compound an effective and reliable ligand for developing robust synthetic routes to complex pharmaceutical intermediates.[4]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the cross-coupling of an organoboron species with an organohalide, is one of the most powerful methods for constructing biaryl scaffolds, a common motif in many pharmaceutical agents.[9]
Mechanism and the Ligand's Role
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. This compound plays a crucial role in each stage. Its electron-rich nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. The ligand's steric bulk helps create a coordinatively unsaturated environment that allows for transmetalation with the boronic acid and, most importantly, accelerates the final reductive elimination to release the biaryl product.[9]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Suzuki-Miyaura Catalytic Cycle with L = P(m-tol)₃.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.044 mmol, 4.4 mol%). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/Water 4:1, 5 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Typical Suzuki Coupling Parameters
| Parameter | Condition | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst, forms active Pd(0) in situ |
| Ligand | This compound | Stabilizes Pd, promotes key steps |
| Pd:Ligand Ratio | 1:2 to 1:2.2 | Ensures formation of desired complex |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, DMF (often with water) | Solubilizes reagents and facilitates reaction |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers |
Application in Heck Reaction
The Heck reaction is a cornerstone for C-C bond formation, enabling the coupling of an unsaturated halide with an alkene to produce substituted alkenes.[10] This transformation is widely used to synthesize precursors for complex pharmaceutical targets.[11]
Mechanism and the Ligand's Role
The catalytic cycle begins with the oxidative addition of the halide to the Pd(0) center. This is followed by migratory insertion of the alkene into the Pd-Aryl bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst. This compound's steric and electronic properties are crucial for promoting these steps efficiently.[10][12]
Heck Reaction Catalytic Cycle Diagram
Caption: Heck Reaction Catalytic Cycle with L = P(m-tol)₃.
General Protocol for Heck Reaction
This protocol is adapted from established procedures for related phosphine ligands.[10][13]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add a palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol), the alkene (1.5 mmol), a suitable organic base (e.g., triethylamine, 1.5 mmol), and the degassed solvent (e.g., DMF or Acetonitrile, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black. Wash the filtrate with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds by coupling amines with aryl halides.[14][15] This reaction is paramount in pharmaceutical chemistry, as the arylamine moiety is a privileged structure in a vast number of bioactive molecules.[16][17]
Mechanism and the Ligand's Role
The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The steric and electronic properties of this compound are critical for facilitating the reductive elimination step, which is often rate-limiting.[14]
Buchwald-Hartwig Amination Catalytic Cycle Diagram
Caption: Buchwald-Hartwig Amination Cycle with L = P(m-tol)₃.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.04 mmol, 4 mol%).
-
Inert Atmosphere & Solvent: Seal the tube, establish an inert atmosphere (evacuate/backfill x3), and add degassed anhydrous solvent (e.g., Toluene or Dioxane, 5 mL).
-
Reaction: Stir the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][18][19] It is also air-sensitive and can oxidize over time.[18]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood or glovebox. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[19][20]
-
Handling: Use inert atmosphere techniques (Schlenk line or glovebox) for weighing and transferring the reagent to prevent oxidation.[20] Avoid creating dust.[21]
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dark, and dry place.[20] Keep away from strong oxidizing agents.[18]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[18][19]
Conclusion
This compound is a highly effective and versatile phosphine ligand for palladium-catalyzed cross-coupling reactions. Its balanced steric and electronic profile allows it to facilitate key steps in the catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, making it a valuable tool in the synthesis of pharmaceuticals and their intermediates.[4] By understanding the principles behind its reactivity and adhering to the protocols and safety guidelines outlined in this document, researchers can reliably leverage this compound to construct complex molecular architectures with high efficiency.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Phosphine Ligands in Pharmaceutical Intermediate Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80362, this compound.
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The Pivotal Role of Tri-m-tolylphosphine in the Synthesis of Advanced Nanomaterials: Application Notes and Protocols
Abstract
Tri-m-tolylphosphine (TmTP), an organophosphorus compound, has emerged as a critical reagent in the synthesis of a variety of nanomaterials, ranging from semiconductor quantum dots to one-dimensional nanostructures. Its unique electronic and steric properties, coupled with its notable thermal stability, allow for precise control over nanoparticle nucleation and growth. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted roles of TmTP in nanomaterial synthesis. Detailed application notes, field-proven protocols, and a thorough examination of the underlying chemical principles are presented to empower researchers to leverage the distinct advantages of this versatile phosphine ligand.
Introduction to this compound: A Ligand of Distinction
This compound (C₂₁H₂₁P) is an air-stable, white solid characterized by three m-tolyl groups attached to a central phosphorus atom.[1] While structurally similar to the more common triphenylphosphine (TPP), the presence of methyl groups in the meta position of the phenyl rings imparts a unique combination of steric bulk and electronic properties. These features are instrumental in its function during nanomaterial synthesis.
Compared to other commonly used phosphines, such as tri-n-octylphosphine (TOP), TmTP offers distinct advantages. Its higher thermal stability makes it particularly suitable for high-temperature syntheses, which are often required for the formation of highly crystalline nanostructures.[1][2] Furthermore, the aromatic nature of the tolyl groups influences the ligand's binding affinity to nanoparticle surfaces and can affect the final properties of the nanomaterials, including their photoluminescence and stability.[3]
Mechanistic Insights: The Multifaceted Roles of this compound
In nanomaterial synthesis, particularly through colloidal methods like hot-injection and solvothermal synthesis, TmTP can function in several key capacities:
-
As a Capping Agent and Stabilizer: TmTP coordinates to the surface of growing nanoparticles, preventing their aggregation and controlling their size and shape.[4] The steric hindrance provided by the bulky tolyl groups plays a crucial role in this stabilization.[3][5] This capping action is dynamic, with ligands binding and detaching from the nanoparticle surface, influencing the growth kinetics and final morphology.[6]
-
As a Solvent or Co-solvent: Due to its high boiling point and ability to dissolve a variety of metal precursors, TmTP can be used as a high-temperature solvent.[7] This is particularly advantageous in syntheses that require elevated temperatures to promote precursor decomposition and nanocrystal growth.
-
As a Phosphorus Source: In the synthesis of metal phosphide nanoparticles, TmTP can serve as the phosphorus precursor. At high temperatures, the P-C bonds in TmTP can cleave, providing the phosphorus necessary for the formation of the metal phosphide lattice.[2]
The selection of TmTP over other phosphine ligands is often dictated by the desired outcome of the synthesis. For instance, its higher thermal stability compared to tri(p-tolyl)phosphine and tri(o-tolyl)phosphine makes it favorable for the synthesis of one-dimensional (1D) nanostructures like nanofibers and nanowires, where sustained high temperatures are necessary for anisotropic growth.[1][2]
Application Notes and Experimental Protocols
This section provides detailed protocols for the synthesis of different types of nanomaterials using this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the synthesis process.
Synthesis of Indium Phosphide (InP) Nanofibers
This protocol is adapted from a method demonstrating the synthesis of 1D InP nanostructures, where the high thermal stability of TmTP is a key advantage.[1][2]
Rationale: The Ullmann-type reaction between indium nanoparticles and TmTP at elevated temperatures leads to the formation of InP. The relatively high stability of TmTP allows for controlled growth in one dimension, resulting in nanofibers.
Experimental Workflow:
Figure 1: Workflow for InP Nanofiber Synthesis.
Materials:
-
Indium(III) acetate (In(OAc)₃)
-
This compound (TmTP)
-
1-octadecene (ODE)
-
Methanol
-
Toluene
Protocol:
-
Indium Nanoparticle Synthesis: In a three-neck flask, dissolve In(OAc)₃ in ODE. Heat the mixture under vacuum to remove water and oxygen, then switch to an inert atmosphere (e.g., Argon). Inject a reducing agent (e.g., a solution of sodium borohydride in diethylene glycol dimethyl ether) at an elevated temperature to form a colloidal solution of indium nanoparticles.
-
Reaction with TmTP: To the solution of indium nanoparticles, add an excess of TmTP.
-
Nanofiber Growth: Heat the reaction mixture to a high temperature (e.g., 320 °C) and maintain this temperature for several hours to allow for the growth of InP nanofibers. The reaction progress can be monitored by taking small aliquots and analyzing them using transmission electron microscopy (TEM).
-
Purification: After the reaction is complete, cool the mixture to room temperature. Add an excess of methanol to precipitate the InP nanofibers. Centrifuge the mixture, discard the supernatant, and wash the precipitate with a mixture of toluene and methanol several times to remove unreacted precursors and byproducts. The purified InP nanofibers can be redispersed in a suitable solvent like toluene for characterization.
Self-Validation: The formation of 1D nanostructures is highly dependent on the reaction temperature and the stability of the phosphine source. Using a less stable phosphine would likely result in the formation of 0D nanoparticles (quantum dots) instead of nanofibers. The morphology of the final product, as confirmed by TEM, validates the choice of the highly stable TmTP for this synthesis.
Hot-Injection Synthesis of Metal Phosphide Quantum Dots (Adapted Protocol)
While a specific hot-injection protocol for quantum dots using TmTP is not widely documented, the following is an adapted protocol based on general hot-injection methods for metal phosphide nanocrystals.[8] This protocol can be used as a starting point for optimization.
Rationale: The rapid injection of a phosphorus precursor into a hot solution of a metal precursor leads to a burst of nucleation, followed by controlled growth of nanoparticles. TmTP can act as both the phosphorus source and a capping agent in this process.
Experimental Workflow:
Figure 2: Hot-Injection Workflow for Quantum Dots.
Materials:
-
Metal chloride (e.g., InCl₃, CdCl₂) or metal acetate
-
This compound (TmTP)
-
1-octadecene (ODE)
-
Oleic acid (OA) or other fatty acids
-
Acetone
-
Methanol
-
Toluene or Hexane
Protocol:
-
Metal Precursor Preparation: In a three-neck flask, combine the metal precursor, ODE, and a fatty acid like oleic acid. Heat the mixture under vacuum to remove water and oxygen, then switch to an inert atmosphere.
-
Phosphorus Precursor Preparation: In a separate vial inside a glovebox, dissolve TmTP in anhydrous ODE.
-
Hot-Injection: Heat the metal precursor solution to the desired reaction temperature (e.g., 300 °C). Rapidly inject the TmTP solution into the hot reaction mixture with vigorous stirring. A sudden color change should be observed, indicating the nucleation of nanoparticles.
-
Growth and Quenching: Allow the nanoparticles to grow at the reaction temperature for a specific time (typically a few minutes to an hour) to achieve the desired size. The growth can be monitored by taking aliquots and measuring their absorption or emission spectra. To stop the reaction, cool the flask rapidly.
-
Purification: Transfer the crude solution to a centrifuge tube. Add an excess of a non-solvent like acetone or methanol to precipitate the quantum dots. Centrifuge the mixture, discard the supernatant, and wash the precipitate multiple times with a solvent/non-solvent mixture (e.g., toluene/methanol) to remove impurities. The purified quantum dots can be redispersed in a non-polar solvent.
Self-Validation: The optical properties (absorption and photoluminescence spectra) of the resulting quantum dots are highly sensitive to their size and surface chemistry. The successful synthesis of monodisperse quantum dots with sharp excitonic features in their absorption spectrum would validate the effectiveness of the adapted protocol. Further optimization of parameters like precursor concentration, temperature, and growth time can be performed to fine-tune the properties of the nanoparticles.
Data Presentation and Comparative Analysis
The choice of phosphine ligand significantly impacts the properties of the synthesized nanomaterials. The following table provides a comparative overview of the properties of different phosphine ligands commonly used in nanomaterial synthesis.
| Ligand | Molecular Weight ( g/mol ) | Boiling Point (°C) | Tolman Cone Angle (°) | Key Characteristics & Applications |
| This compound (TmTP) | 304.37 | >360 | 165 | High thermal stability, suitable for 1D nanostructures and high-temperature syntheses. Aromatic nature influences surface binding. |
| Triphenylphosphine (TPP) | 262.29 | 377 | 145 | Commonly used, but less sterically hindering and slightly less stable than TmTP. |
| Tri-n-octylphosphine (TOP) | 370.64 | ~370 | 170 | Aliphatic ligand, widely used as a solvent and capping agent in quantum dot synthesis. Less thermally stable than arylphosphines. |
| Tris(trimethylsilyl)phosphine (P(TMS)₃) | 250.54 | 167-169 | 190 | Highly reactive phosphorus source, pyrophoric. Used for low-temperature synthesis of phosphide nanomaterials. |
Note: Tolman cone angles are approximate and can vary based on the method of calculation.[9]
Purification of Nanoparticles Capped with Aromatic Phosphines
The purification of nanoparticles is a critical step to remove unreacted precursors, byproducts, and excess ligands, which can affect their stability and properties.[10] For nanoparticles capped with aromatic phosphines like TmTP, which are typically dispersed in non-polar solvents, a precipitation/redispersion method is commonly employed.
General Protocol:
-
Precipitation: To the crude nanoparticle solution in a non-polar solvent (e.g., toluene, hexane), add a polar non-solvent (e.g., methanol, ethanol, acetone) dropwise until the solution becomes turbid, indicating the precipitation of the nanoparticles.
-
Centrifugation: Centrifuge the mixture at a high speed to pellet the nanoparticles.
-
Decantation and Washing: Carefully decant the supernatant, which contains the impurities. Wash the nanoparticle pellet by redispersing it in a small amount of the non-polar solvent and repeating the precipitation and centrifugation steps. This washing process should be repeated 2-3 times.
-
Final Dispersion: After the final wash, redisperse the purified nanoparticles in a suitable non-polar solvent for storage and further use.
The choice of solvent and non-solvent is crucial and may need to be optimized depending on the specific nanoparticles and the concentration of the capping ligand.
Conclusion
This compound is a valuable and versatile ligand in the toolkit of nanomaterial synthesis. Its high thermal stability, coupled with its unique steric and electronic properties, provides a level of control that is often unattainable with other common phosphines. By understanding the fundamental roles of TmTP as a capping agent, solvent, and phosphorus source, and by employing carefully designed experimental protocols, researchers can harness its potential to create a wide array of advanced nanomaterials with tailored properties for applications in electronics, catalysis, and biomedicine.
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Application Notes and Protocols for Cross-Coupling Reactions Utilizing Tri-m-tolylphosphine
For researchers, scientists, and professionals in drug development, the strategic selection of ligands in palladium-catalyzed cross-coupling reactions is a critical determinant of reaction efficiency, substrate scope, and overall success. Among the vast arsenal of phosphine ligands, Tri-m-tolylphosphine emerges as a versatile and effective option for various transformations. This guide provides an in-depth exploration of its application, grounded in mechanistic understanding and practical, field-proven protocols.
The Profile of this compound: A Balance of Steric and Electronic Properties
This compound, with the chemical formula P(C₆H₄CH₃)₃, is an air-sensitive, white solid soluble in many organic solvents.[1] Its utility in cross-coupling catalysis stems from a finely tuned combination of steric bulk and electron-donating character, which influences the key steps of the catalytic cycle.[2]
Steric Properties: The Cone Angle
The steric hindrance of a phosphine ligand is quantified by its Tolman cone angle (θ). While a precise, experimentally determined Tolman cone angle for the meta-isomer is not as widely cited as for its ortho- and para-counterparts, its steric profile can be logically inferred. The methyl groups in the meta position provide moderate steric bulk, greater than that of triphenylphosphine (145°) but significantly less than the highly hindered tri(o-tolyl)phosphine (194°).[1][3] This intermediate steric demand is advantageous for promoting the formation of the active, monoligated Pd(0) species, which is often crucial for efficient oxidative addition, while still allowing for the approach of sterically demanding substrates.[4]
Electronic Properties
The methyl groups on the aryl rings of this compound are electron-donating. This inductive effect increases the electron density on the phosphorus atom, making it a stronger σ-donor compared to triphenylphosphine. Enhanced electron donation to the palladium center strengthens the Pd-P bond and increases the electron density on the metal. This, in turn, facilitates the oxidative addition of aryl halides to the Pd(0) center, a critical step in many cross-coupling catalytic cycles.[5]
The interplay of these steric and electronic factors makes this compound a reliable ligand for stabilizing the palladium catalyst, enhancing reaction rates, and improving product yields in a variety of cross-coupling reactions.[2]
Core Applications in Palladium-Catalyzed Cross-Coupling
This compound has demonstrated its efficacy in several pivotal cross-coupling reactions that are fundamental to modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron reagent and an organohalide, is a cornerstone of synthetic chemistry.[6] The use of this compound in this reaction can be particularly beneficial when dealing with challenging substrates.
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Application Note & Protocol: Optimizing Catalyst Loading with Tri-m-tolylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Central Role of Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] The success of these transformations is inextricably linked to the choice of ancillary ligand, which binds to the palladium center and modulates its catalytic activity, stability, and selectivity.[2][3] Phosphine ligands, in particular, have been instrumental in advancing the field. Their electronic and steric properties can be finely tuned to promote critical steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][4]
Tri-m-tolylphosphine, P(m-tolyl)₃, is a member of the versatile triarylphosphine ligand class. Its electronic properties are similar to the ubiquitous triphenylphosphine (PPh₃), but its tolyl substituents provide increased steric bulk. This steric hindrance can be advantageous, promoting the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species (L-Pd(0)) that are often the active catalyst in cross-coupling cycles.[5] This guide provides a detailed examination of the principles and protocols for optimizing the catalyst loading of palladium complexes bearing the this compound ligand, ensuring efficient, cost-effective, and reproducible synthetic outcomes.
The Rationale for Optimizing Catalyst Loading
Optimizing catalyst loading is a critical exercise in process development, driven by both economic and scientific imperatives. The goal is to find the lowest possible catalyst concentration that provides a high yield in a reasonable timeframe, thereby maximizing catalyst efficiency.
-
Economic Impact : Palladium is a precious and costly metal. Minimizing its usage directly reduces the overall cost of a synthesis, a crucial factor in pharmaceutical and large-scale chemical manufacturing.[6]
-
Process Efficiency & Purification : Lower catalyst loadings simplify downstream processing. High concentrations of residual palladium in the final product are unacceptable, especially in active pharmaceutical ingredients (APIs), necessitating often costly and challenging purification steps.[6]
-
Catalyst Performance Metrics :
-
Turnover Number (TON) : Represents the number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON signifies a more efficient and robust catalyst. TON is calculated as: (moles of product) / (moles of catalyst).[6]
-
Turnover Frequency (TOF) : Measures the speed of the catalyst, defined as the TON per unit of time (e.g., h⁻¹). It reflects the number of catalytic cycles completed per unit of time.
-
Excessively high catalyst loading does not always lead to better results and can introduce detrimental side reactions, while insufficient loading may result in a slow or stalled reaction.[7] Therefore, systematic optimization is not merely a suggestion but a requirement for robust chemical synthesis.
Core Principles of Catalyst System Preparation
The active catalyst in most cross-coupling reactions is a low-coordinate Pd(0) species.[8] This is typically generated in situ from a more stable and easily handled Pd(II) precatalyst. Understanding the interplay between the palladium source, the ligand, and the reaction conditions is fundamental to achieving optimal performance.
Choice of Palladium Precursor
The selection of the palladium source is the first key decision. Common choices include:
-
Palladium(II) Acetate (Pd(OAc)₂) : A highly common, relatively inexpensive, and versatile Pd(II) source. It requires in situ reduction to Pd(0), which is often accomplished by the phosphine ligand itself, an amine base, or other reagents in the mixture.[9]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : A Pd(0) source that does not require a reduction step. However, it can be more sensitive to air and may require more careful handling.
-
Pre-formed Pd(II)-Phosphine Complexes (e.g., PdCl₂(P(m-tolyl)₃)₂) : These complexes offer excellent stability and stoichiometry control. Similar complexes like Dichlorobis(tri-o-tolylphosphine)palladium(II) are widely used for a variety of coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[10] Using a pre-formed complex ensures a consistent ligand-to-metal ratio at the start of the reaction.
The Critical Ligand-to-Palladium (L:Pd) Ratio
The ratio of this compound to the palladium precursor is a crucial parameter.[6]
-
Insufficient Ligand (L:Pd < 2:1 for monodentate ligands) : Can lead to the formation of palladium black, an inactive, aggregated form of metallic palladium.[6] The phosphine ligand is essential to stabilize the catalytically active mononuclear palladium species and prevent aggregation.
-
Optimal Ligand (Typically L:Pd = 2:1 to 4:1) : This range generally provides sufficient ligand to stabilize the catalyst throughout its lifetime without inhibiting the reaction. For a Pd(II) precursor like Pd(OAc)₂, a ratio of at least 2:1 is needed to form the L₂Pd(0) active species.
-
Excess Ligand (L:Pd > 4:1) : A large excess of phosphine can sometimes be detrimental, leading to the formation of less reactive, coordinatively saturated species like L₃Pd(0) or L₄Pd(0).[6][11] This can slow down or inhibit the reaction, as ligand dissociation is often required to allow the substrate to coordinate to the palladium center.[11]
The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the key role of the phosphine ligand in stabilizing the palladium center through the Pd(0)/Pd(II) oxidation states.
Caption: Fig. 1: Simplified Pd(0)/Pd(II) Catalytic Cycle for Suzuki Coupling.
Application Protocol: Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling
This protocol provides a systematic workflow for determining the optimal catalyst loading of a this compound/palladium system for the coupling of an aryl bromide with an arylboronic acid.
Experimental Workflow for Optimization
The following workflow provides a logical progression for screening and optimizing catalyst loading.
Caption: Fig. 2: Systematic Workflow for Catalyst Loading Optimization.
Step-by-Step Protocol
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (P(m-tolyl)₃)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane), 5 mL
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Glovebox/Inert Atmosphere Setup: All catalyst and ligand manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
-
Catalyst Stock Solution (Optional but Recommended): For accurate dispensing of small quantities, prepare a stock solution of Pd(OAc)₂ and P(m-tolyl)₃ in the reaction solvent. For a 2.2:1 L:Pd ratio, dissolve Pd(OAc)₂ (e.g., 0.01 mmol) and P(m-tolyl)₃ (0.022 mmol) in a known volume of solvent (e.g., 1 mL).
-
Reaction Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and powdered K₃PO₄ (425 mg, 2.0 mmol).
-
Inerting the Vessel: Seal the flask with a septum, evacuate, and backfill with inert gas (repeat this cycle 3 times).
-
Catalyst Addition: Using a syringe, add the required volume of the catalyst stock solution to achieve the desired initial loading (e.g., for 1 mol%, add the solution containing 0.01 mmol of Pd).
-
Solvent Addition: Add the degassed solvent via syringe to bring the total volume to 5 mL.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS.[12] Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Screening Results
The following table presents illustrative data from a catalyst loading optimization study for the described reaction.
| Entry | Pd(OAc)₂ (mol%) | L:Pd Ratio | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 2.0 | 2.2 : 1 | 4 | 98 | 49 |
| 2 | 1.0 | 2.2 : 1 | 6 | 97 | 97 |
| 3 | 0.5 | 2.2 : 1 | 12 | 95 | 190 |
| 4 | 0.1 | 2.2 : 1 | 24 | 85 | 850 |
| 5 | 0.05 | 2.2 : 1 | 24 | 60 | 1200 |
Note: Data is representative and intended for illustrative purposes. Optimal conditions are substrate-dependent.[12]
Analysis: In this example, reducing the catalyst loading from 2 mol% to 0.5 mol% maintains excellent yield while significantly increasing the catalyst efficiency (TON).[6] A loading of 0.1 mol% still provides a good yield, though it requires a longer reaction time. For practical purposes, a loading between 0.1 and 0.5 mol% would likely be chosen as the optimal range.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction turns black | Catalyst decomposition (formation of Palladium black).[6] | 1. Ensure all reagents and solvents are thoroughly degassed.[13] 2. Increase the L:Pd ratio (e.g., from 2:1 to 3:1) to better stabilize the catalyst.[6] 3. Check for impurities in starting materials. |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. | 1. Use a fresh, high-purity palladium precursor and ligand.[14] 2. For an initial run, start with a higher loading (1-2 mol%) to confirm the reaction is viable.[6] 3. Increase the reaction temperature in 10-20 °C increments. |
| Reaction stalls | 1. Catalyst has a limited lifetime under the conditions. 2. A side reaction, like protodeboronation of the boronic acid, is consuming the starting material.[15] | 1. Consider a second addition of the catalyst mid-reaction.[14] 2. Ensure the base is thoroughly dried and use anhydrous solvents to minimize water content, which accelerates protodeboronation.[15] |
Conclusion
This compound is a robust and effective ligand for a wide array of palladium-catalyzed cross-coupling reactions. Its steric profile facilitates the formation of highly active catalytic species, enabling efficient transformations. However, to harness its full potential, a systematic approach to optimizing catalyst loading is essential. By carefully selecting the palladium precursor, controlling the ligand-to-metal ratio, and methodically screening catalyst concentrations, researchers can develop protocols that are not only high-yielding but also economically viable and environmentally responsible. The guidelines and protocols presented herein serve as a comprehensive starting point for scientists and drug development professionals to achieve reproducible and efficient results in their synthetic endeavors.
References
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- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
- Heck Reaction - Chemistry LibreTexts. (2023, June 30).
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- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. (2008, November 18).
- Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF - ResearchGate. (n.d.).
- The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (n.d.).
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (n.d.).
- Technical Support Center: Optimizing Catalyst Loading with Trimethylphosphine Ligands - Benchchem. (n.d.).
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (n.d.).
- Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces | ACS Omega - ACS Publications. (2017, September 20).
- Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. - ResearchGate. (n.d.).
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- Dichlorobis(tri-o-tolylphosphine)palladium(II) 97 40691-33-6 - Sigma-Aldrich. (n.d.).
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates - Benchchem. (n.d.).
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem. (n.d.).
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Application Notes and Protocols for Solvent Selection in Reactions with Tri-m-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Tri-m-tolylphosphine and Solvent Choice in Modern Catalysis
This compound (TTMP), a bulky, electron-rich triarylphosphine ligand, has carved a significant niche in the toolbox of synthetic chemists. Its steric and electronic properties are instrumental in facilitating a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The tolyl substituents enhance the electron-donating ability of the phosphorus atom compared to triphenylphosphine, which can accelerate the rate-limiting oxidative addition step in many catalytic cycles. Furthermore, the steric bulk of TTMP promotes the formation of monoligated palladium(0) species, which are often the most catalytically active.
However, the full potential of TTMP as a ligand can only be realized through judicious solvent selection. The solvent is not merely an inert medium but an active participant in the reaction, influencing solubility of reactants and catalysts, reaction kinetics, catalyst stability, and even product selectivity. This application note provides a comprehensive guide to selecting the optimal solvent for reactions involving this compound, drawing upon established principles of organometallic chemistry and providing practical, field-proven protocols.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of this compound is essential for its effective use.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁P | [1][2] |
| Molecular Weight | 304.37 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 97-103 °C | [1][3] |
| Water Solubility | Insoluble | [3] |
| Air Sensitivity | Air sensitive; oxidizes to the corresponding phosphine oxide | [4] |
Guiding Principles for Solvent Selection
The choice of solvent for a reaction utilizing TTMP should be a deliberate process guided by several key factors that influence the catalytic cycle. The general palladium-catalyzed cross-coupling cycle, which is central to reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a framework for understanding these solvent effects.
Caption: Generalized palladium cross-coupling cycle.
Solubility of Reactants, Catalyst, and Intermediates
For a homogeneous catalytic reaction to proceed efficiently, all components must be adequately solvated. Poor solubility of the aryl halide, organometallic reagent, base, or the TTMP-palladium complex can lead to slow reaction rates or complete reaction failure.
Qualitative Solubility of this compound:
Table 1: Quantitative Solubility of Triphenylphosphine (TPP) in Various Solvents at 30°C (Note: This data is for TPP and should be used as a qualitative guide for TTMP. The additional methyl groups on TTMP may slightly alter its solubility profile.)
| Solvent | Solubility of TPP ( g/100g of solvent) | Solvent Type | Boiling Point (°C) |
| Toluene | ~45 | Aromatic Hydrocarbon | 111 |
| Benzene | ~50 | Aromatic Hydrocarbon | 80 |
| Acetone | ~60 | Ketone | 56 |
| Ethanol (95%) | ~10 | Protic | 78 |
| 2-Propanol | ~5 | Protic | 82 |
Data extrapolated from literature sources.[5][6]
Practical Implications:
-
Aromatic hydrocarbons like toluene and xylene are excellent choices for dissolving TTMP and many common aryl halide substrates. Their non-polar nature is well-suited for these reagents.
-
Ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane are also widely used and effectively dissolve TTMP and its palladium complexes.
-
Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can be advantageous, particularly when using inorganic bases that have limited solubility in less polar media.[7]
-
Protic solvents like alcohols are generally less favored as the primary solvent due to the lower solubility of TTMP and the potential for side reactions, although they are sometimes used as co-solvents, particularly in Suzuki-Miyaura couplings where they can influence the boronic acid equilibrium.
Influence on the Catalytic Cycle
The solvent's polarity and coordinating ability can have a profound impact on the individual steps of the catalytic cycle:
-
Oxidative Addition: This step is often favored in more polar solvents, which can stabilize the resulting polar palladium(II) intermediate. However, for bulky ligands like TTMP, the dissociation of a ligand to form a highly reactive 14-electron monoligated species is often a key preceding step. Non-coordinating or weakly coordinating solvents can favor this dissociation.
-
Transmetalation: The choice of solvent is critical in this step, particularly in reactions like the Suzuki-Miyaura coupling. The solvent must be able to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the formation of the active boronate species. Often, a mixture of an organic solvent with water is optimal for this purpose.[8] In Buchwald-Hartwig aminations, the solvent polarity can influence the deprotonation of the amine by the base.[9]
-
Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, is generally favored in less polar, non-coordinating solvents.
Thermal Stability and Reaction Temperature
TTMP is noted for its high thermal stability, making it suitable for reactions that require elevated temperatures.[1] The choice of solvent should align with the required reaction temperature. High-boiling point solvents such as toluene (111 °C), xylene (~140 °C), dioxane (101 °C), DMF (153 °C), and NMP (202 °C) are commonly employed for less reactive substrates, such as aryl chlorides.[10][11] It is crucial to select a solvent with a boiling point sufficiently above the intended reaction temperature to ensure a stable reaction environment.
Solvent Recommendations for Key Reactions
The optimal solvent is highly dependent on the specific cross-coupling reaction being performed.
A. Suzuki-Miyaura Coupling
This versatile C-C bond formation reaction often requires a biphasic solvent system to accommodate the organic-soluble aryl halide and palladium-TTMP complex, and the water-soluble inorganic base and boronic acid.
Recommended Solvents:
-
Toluene/Water: A classic and often effective combination. Toluene provides excellent solubility for the organic components, while water dissolves the base.
-
Dioxane/Water: Another common choice, with dioxane being a slightly more polar ethereal solvent.
-
THF/Water: Suitable for reactions at lower to moderate temperatures.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Causality Behind Choices:
-
Base (K₃PO₄): A strong base is often required for the activation of the boronic acid, especially with less reactive aryl chlorides. Its solubility is enhanced by the presence of water.[8]
-
Solvent (Toluene/Water): This biphasic system effectively dissolves both the organic-soluble catalyst and substrates and the inorganic base.[8]
-
Ligand-to-Metal Ratio (>1): An excess of the phosphine ligand is used to prevent catalyst decomposition and maintain the active catalytic species.
B. Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is sensitive to the choice of both base and solvent.
Recommended Solvents:
-
Toluene or Xylene: Generally effective, non-coordinating solvents that favor reductive elimination.
-
Dioxane or THF: Common ethereal solvents that can also be highly effective. The choice between an aromatic hydrocarbon and an ether can be substrate-dependent and may require screening.
-
tert-Butanol: Can be used, particularly with sodium tert-butoxide as the base.
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
Caption: Workflow for a Buchwald-Hartwig amination.
Causality Behind Choices:
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[9]
-
Solvent (Toluene): A non-polar, aprotic solvent is often preferred as it does not compete for coordination to the palladium center and facilitates the final reductive elimination step.[12]
-
Pre-catalyst (Pd₂(dba)₃): A common Pd(0) source that is readily activated by the phosphine ligand.
C. Sonogashira Coupling
This coupling of a terminal alkyne with an aryl or vinyl halide typically requires an amine base, which can often serve as both the base and part of the solvent system.
Recommended Solvents:
-
Amine/Co-solvent: A mixture of an amine base (e.g., triethylamine, diisopropylamine) and a co-solvent like THF, toluene, or DMF is common. The amine neutralizes the HX produced, while the co-solvent ensures solubility of all components.[13]
-
DMF or NMP: These polar aprotic solvents can be effective, particularly for less soluble substrates, and can facilitate the reaction at lower temperatures.[7]
Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
Caption: Workflow for a Sonogashira coupling reaction.
Causality Behind Choices:
-
Catalyst System (Pd/Cu): The classic Sonogashira system where palladium is the primary catalyst and copper(I) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.
-
Solvent (THF/Et₃N): THF ensures solubility of the aryl halide and the catalyst complex, while triethylamine acts as both the base and a solvent.[13]
-
Ligand (TTMP): Added to potentially enhance the activity of the commercially available PdCl₂(PPh₃)₂ catalyst through in-situ ligand exchange, particularly for more challenging substrates.
Troubleshooting and Optimization
When a reaction with TTMP is not performing as expected, a systematic evaluation of the solvent and other key parameters is warranted.
| Issue | Potential Cause Related to Solvent | Recommended Action |
| Low or No Conversion | Poor solubility of a reactant or base. | Change to a more appropriate solvent (e.g., from toluene to DMF for an insoluble base). Consider a solvent mixture. |
| Catalyst deactivation. | Ensure the solvent is rigorously degassed. Some solvents can coordinate too strongly and inhibit catalysis. | |
| Slow Reaction Rate | Suboptimal solvent polarity for a key step. | Screen a panel of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF). |
| Side Product Formation (e.g., Homocoupling) | Solvent promoting side reactions. | Change solvent type (e.g., from a coordinating to a non-coordinating solvent). Adjust the water content in Suzuki reactions. |
Conclusion
This compound is a powerful ligand for a range of palladium-catalyzed cross-coupling reactions. However, its effectiveness is intrinsically linked to the choice of solvent. A thoughtful consideration of solubility, the solvent's influence on the catalytic cycle, and the required reaction temperature is paramount for successful and reproducible synthetic outcomes. While general guidelines point towards aromatic hydrocarbons and ethereal solvents as primary choices, empirical screening and optimization remain crucial for novel or challenging substrate combinations. This guide provides a foundational framework and practical starting points to empower researchers to harness the full potential of this compound in their synthetic endeavors.
References
- ChemBK. TRIS(M-TOLYL)PHOSPHINE (TMTP) - Physico-chemical Properties.
- ResearchGate. Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- ResearchGate. Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene.
- Wikipedia. Tris(o-tolyl)phosphine.
- PubChem. This compound.
- ResearchGate. Solubilities of Hexaphenoxycyclotriphosphazene and Tri(2-cyanoethyl)phosphine in Selected Solvents: Measurement and Correlation.
- Macmillan Group. Heck Reaction.
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig...
- Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- IT Services - University of Liverpool. Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands.
- Organic Chemistry Portal. Heck Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Macmillan Group. The Intramolecular Heck Reaction.
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- ResearchGate. What is the best procedure for Sonogashira coupling?.
- ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.
- Pharmaffiliates. CAS No : 6224-63-1| Chemical Name : this compound.
- CORE. Organic Solvent Solubility Data Book.
- Green Chemistry (RSC Publishing). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
- Chemistry World. Optimise cross-coupling with ligand-free NHC–Pd precatalysts.
- Grokipedia. List of boiling and freezing information of solvents.
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Application Notes & Protocols: Reaction Kinetics of Tri-m-tolylphosphine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tri-m-tolylphosphine in Modern Catalysis
This compound (P(m-tolyl)₃) is a versatile and effective organophosphorus compound that serves as a crucial ligand in coordination chemistry and homogeneous catalysis.[1] Characterized by three m-tolyl groups attached to a central phosphorus atom, this ligand's unique steric and electronic properties make it invaluable for stabilizing transition metals and modulating their reactivity.[1][2][3] In the realm of catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, phosphine ligands are indispensable.[3][4] They play a profound role in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination, thereby enhancing reaction rates, yields, and selectivity.[4]
Understanding the reaction kinetics of these catalyzed processes is paramount for optimization, scale-up, and developing more efficient and sustainable chemical transformations.[5] Kinetic analysis provides unparalleled insights into the reaction mechanism, the influence of reaction parameters (temperature, concentration, pressure), and the performance of the catalyst system.[5] This guide offers a detailed exploration of the principles and protocols for studying the reaction kinetics of processes catalyzed by this compound-metal complexes.
Fundamentals of Kinetic Analysis in Homogeneous Catalysis
A catalytic reaction provides an alternative pathway with a lower activation energy, thereby increasing the reaction rate without the catalyst being consumed.[6] Kinetic studies in homogeneous catalysis aim to quantify this effect and elucidate the step-by-step mechanism of the reaction.[5]
The rate of a reaction is typically expressed by a rate law, which mathematically describes the relationship between the reaction rate and the concentration of reactants. For a generic reaction A + B → C catalyzed by a catalyst 'Cat':
Rate = k [A]x [B]y [Cat]z
Where:
-
k is the rate constant.
-
[A] , [B] , and [Cat] are the concentrations of the reactants and the catalyst.
-
x , y , and z are the partial orders of the reaction with respect to each species.
The primary goals of a kinetic study are to determine these reaction orders and the rate constant. This information helps to identify the rate-determining step (RDS) of the catalytic cycle and understand how the ligand, in this case, this compound, influences this step.
The Catalytic Cycle: A Mechanistic Framework
Most palladium-catalyzed cross-coupling reactions facilitated by phosphine ligands proceed through a common catalytic cycle. Understanding this cycle is essential for interpreting kinetic data. The key steps are:
-
Pre-catalyst Activation: Often, a stable Pd(II) pre-catalyst is used, which must be reduced in situ to the active Pd(0) species. This activation can sometimes be the rate-limiting process or introduce an induction period.[7][8]
-
Oxidative Addition: The active Pd(0)Ln catalyst (where L is the this compound ligand) reacts with an organic halide (R-X), breaking the R-X bond and forming a Pd(II) intermediate. Electron-rich phosphine ligands generally accelerate this step.
-
Transmetalation (for Suzuki, etc.): The organopalladium(II) complex reacts with a second reagent (e.g., an organoboron compound in Suzuki coupling), transferring an organic group to the palladium center.[4][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0)Ln catalyst, which re-enters the cycle. Bulky phosphine ligands often promote this final step.
Visualization of a General Catalytic Cycle
Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.
Protocol for Kinetic Analysis of a this compound-Catalyzed Reaction
This protocol outlines a general method for determining the reaction order with respect to a reactant (e.g., an aryl halide) using the initial rates method. This involves running a series of experiments where the initial concentration of one reactant is varied while all other parameters are kept constant.
I. Materials and Equipment
-
Reactants: Aryl halide, coupling partner (e.g., arylboronic acid), base (e.g., K₂CO₃, Cs₂CO₃).
-
Catalyst System: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound ligand.
-
Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF).
-
Internal Standard (IS): A non-reactive compound with a distinct analytical signal (e.g., dodecane, 1,3,5-trimethoxybenzene).
-
Reaction Vessels: Oven-dried Schlenk tubes or reaction vials with septa.
-
Analytical Instrument: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), or High-Performance Liquid Chromatograph (HPLC).
-
Inert Atmosphere: Glovebox or Schlenk line with high-purity nitrogen or argon.
II. Experimental Workflow
Caption: A flowchart illustrating the key stages of a kinetic experiment.
III. Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide, the coupling partner, the base, the palladium precursor, the this compound ligand, and the internal standard in the chosen degassed solvent. Preparing stock solutions ensures accurate and reproducible concentrations across different experimental runs.
2. Reaction Setup (Example for one run):
-
Inside an inert atmosphere glovebox, add the appropriate volumes of the stock solutions of the coupling partner, base, palladium precursor, and ligand to a reaction vial.
-
Add the internal standard stock solution. The IS concentration must be identical in every run.
-
Seal the vial and remove it from the glovebox. Place it in a heating block set to the desired reaction temperature (e.g., 80 °C). Allow the solution to equilibrate for 10-15 minutes.
3. Reaction Initiation and Monitoring:
-
The reaction is initiated (t=0) by injecting the aryl halide stock solution into the pre-heated reaction mixture.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by injecting it into a separate vial containing a cold solvent (e.g., diethyl ether) and optionally a quenching agent to stop the reaction. This "freezes" the reaction at that specific time point.
4. Sample Analysis:
-
Analyze the quenched samples using an appropriate technique (e.g., GC-FID).
-
The concentration of the product and the remaining starting material are determined by comparing their peak areas to the peak area of the internal standard. A calibration curve should be prepared beforehand to correlate peak area ratios with concentration.
5. Data Analysis:
-
For each experimental run, plot the concentration of the product versus time.
-
Determine the initial reaction rate (v₀) by calculating the slope of the linear portion of the curve at the beginning of the reaction (typically the first 10-20% of conversion).
-
Repeat the entire experiment (Steps 2-5) at least three times, varying the initial concentration of the aryl halide for each set of experiments while keeping all other concentrations constant.
6. Determining Reaction Order:
-
Plot the logarithm of the initial rate (log v₀) against the logarithm of the initial aryl halide concentration (log [ArX]₀).
-
The slope of this line will be the reaction order with respect to the aryl halide.
-
This process can be repeated for the other reactants (coupling partner, base, catalyst) to build a complete rate law.
Data Presentation and Interpretation
Kinetic data should be organized clearly to facilitate analysis.
Table 1: Example Experimental Design for Determining Reaction Order of Aryl Halide
| Run | [ArX]₀ (M) | [Boronic Acid]₀ (M) | [Pd(OAc)₂]₀ (mM) | [P(m-tolyl)₃]₀ (mM) | Initial Rate, v₀ (M/s) |
| 1 | 0.10 | 0.15 | 1.0 | 2.0 | Calculated |
| 2 | 0.15 | 0.15 | 1.0 | 2.0 | Calculated |
| 3 | 0.20 | 0.15 | 1.0 | 2.0 | Calculated |
| 4 | 0.25 | 0.15 | 1.0 | 2.0 | Calculated |
Interpretation:
-
If doubling the concentration of the aryl halide doubles the initial rate, the reaction is first-order with respect to the aryl halide.
-
If doubling the concentration quadruples the rate, the reaction is second-order.
-
If the rate does not change, the reaction is zero-order, suggesting that the aryl halide is not involved in the rate-determining step. This might imply that another step, like catalyst activation or reductive elimination, is the slow step under these conditions.
Conclusion
A thorough kinetic investigation of reactions catalyzed by this compound complexes provides critical data for mechanistic elucidation and process optimization. By systematically varying reactant concentrations and precisely measuring reaction rates, researchers can construct a comprehensive rate law. This mathematical model of the reaction is an invaluable tool, enabling the prediction of reaction behavior under different conditions and guiding the rational design of more efficient and robust catalytic systems for applications in pharmaceutical and fine chemical synthesis.[10]
References
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- This compound. (n.d.). PubChem. [Link]
- How Kinetic Analysis Sheds Light on Catalytic Reactions. (2024). H.E.L Group. [Link]
- Advanced Phosphine Ligands for C
- Phosphine ligands and catalysis. (n.d.). Gessner Group, Julius-Maximilians-Universität Würzburg. [Link]
- Kinetic modeling of homogeneous catalytic processes. (2001).
- The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. (2007).
- Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Zenodo. [Link]
- Performance of homogeneous catalysts viewed in dynamics. (2023). RSC Publishing. [Link]
- Kinetics of Catalysis. (2022). Chemistry LibreTexts. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with Tri-m-tolylphosphine Ligands
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Tri-m-tolylphosphine [P(m-tolyl)₃]. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of this ligand in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This compound is a versatile and powerful tool in transition metal catalysis, and understanding its behavior is key to unlocking its full potential.[1]
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during reactions involving this compound. The format is designed to help you quickly diagnose a problem and implement a logical, scientifically-grounded solution.
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or shows very low conversion. What are the most likely causes and how can I fix it?
Answer: Low or no conversion is a frequent challenge in cross-coupling chemistry. The issue typically stems from catalyst deactivation, suboptimal reaction parameters, or reagent impurity. Let's break down the diagnostic process.
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Probable Cause 1: Catalyst Inactivation due to Oxidation. this compound, like many phosphine ligands, is sensitive to air.[2][3] Its oxidation to phosphine oxide renders it incapable of coordinating to the metal center, leading to the precipitation of palladium black and a loss of catalytic activity.[4][5]
-
Probable Cause 2: Inappropriate Base or Solvent System. The choice of base and solvent is critical and highly substrate-dependent.[6] Poor solubility of the base can halt the reaction, while an incorrect solvent can fail to support the catalytic cycle or even inhibit the catalyst.[6]
-
Solution: For Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be required.[6] Toluene is a robust and common solvent, but ethereal solvents like dioxane or THF can also be effective.[6] Avoid chlorinated solvents, which are known to poison palladium catalysts.[6]
-
-
Probable Cause 3: Challenging Substrates. Electron-poor or sterically hindered aryl halides can make the initial oxidative addition step difficult.[4][6] Similarly, certain nucleophiles may be less reactive.
Troubleshooting Workflow: Low Reaction Conversion This diagram outlines a logical sequence for diagnosing low-yield reactions.
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
Question 2: I'm observing the formation of significant byproducts, particularly homocoupling of my boronic acid (in Suzuki reactions). How can I improve selectivity?
Answer: Side product formation points to competing reaction pathways. In Suzuki couplings, boronic acid homocoupling is a known issue, often exacerbated by the presence of oxygen. For other reactions, the ligand's properties may be favoring an undesired pathway.
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Probable Cause 1: Oxidative Homocoupling. Trace oxygen can lead to the oxidative homocoupling of boronic acids, forming a biaryl byproduct. This depletes your nucleophile and complicates purification.
-
Solution: This again highlights the absolute necessity of a rigorously maintained inert atmosphere. Ensure your degassing procedure is effective.
-
-
Probable Cause 2: Aryl-Aryl Exchange. Phosphine-based palladium systems can sometimes promote scrambling of aryl groups between the ligand and the substrate, leading to unwanted biaryl products.[10]
-
Solution: this compound, with its moderate steric bulk, generally performs well. However, if scrambling is suspected, a ligand with greater steric hindrance, such as its isomer Tri(o-tolyl)phosphine, is known to suppress these exchange pathways.[10] Adjusting the Pd:Ligand ratio can also influence this; a slightly higher ligand loading (e.g., 2.2:1 L:Pd) can sometimes stabilize the catalytic species and prevent unwanted side reactions.
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Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key steric and electronic properties of this compound?
This compound occupies an intermediate position in the common tolylphosphine series. Its properties are governed by the three methyl groups on the phenyl rings.[11]
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Sterics: It is bulkier than triphenylphosphine but generally less sterically demanding than its ortho-isomer, Tri(o-tolyl)phosphine. This moderate bulk is often sufficient to promote the reductive elimination step in the catalytic cycle without completely shutting down the initial oxidative addition.[12]
-
Electronics: The methyl groups are weakly electron-donating, making this compound more electron-rich (a better σ-donor) than triphenylphosphine.[5][11] This enhanced electron density on the phosphorus can increase the rate of oxidative addition by making the palladium center more nucleophilic.[12]
Ligand Property Comparison
| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) | Key Characteristics |
|---|---|---|---|
| Triphenylphosphine | 145° | 2068.7 | Baseline standard, moderately bulky, less electron-rich. |
| This compound | ~165° (Estimated) | Lower than PPh₃ | Good balance of moderate steric bulk and increased electron-donating ability.[11] |
| Tri-o-tolylphosphine | 194° | 2065.5 | Very bulky, which can accelerate reductive elimination but hinder oxidative addition.[10][12] |
| Tri-p-tolylphosphine | 145° | 2066.9 | Similar sterics to PPh₃ but more electron-rich due to the para-methyl groups.[13] |
(Note: Cone angle and TEP values are established metrics to quantify steric and electronic properties, respectively. A lower TEP value indicates a more electron-donating ligand.[5])
Ligand Property-Activity Relationship This diagram illustrates how a ligand's steric and electronic properties influence key steps in a cross-coupling catalytic cycle.
Caption: The interplay between ligand sterics, electronics, and catalytic steps.
Q2: How should I properly handle and store this compound?
Due to its air sensitivity, proper handling is crucial for consistent results.[2]
-
Storage: Store the solid ligand in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, away from oxidizing agents.[2] A desiccator inside a freezer is a good practice for long-term storage.
-
Handling: Whenever possible, weigh and dispense the ligand inside an inert atmosphere glovebox. If a glovebox is not available, work quickly, and consider using a Schlenk line to handle solutions. Prepare stock solutions of the ligand in a degassed, anhydrous solvent for easier dispensing in multiple reactions.
Q3: Is this compound suitable for both Suzuki-Miyaura and Buchwald-Hartwig reactions?
Yes, its balanced properties make it a versatile ligand applicable to various cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: Its electron-donating nature facilitates the oxidative addition of aryl halides, while its steric bulk aids the transmetalation and reductive elimination steps.
-
Buchwald-Hartwig Amination: It is a competent ligand for C-N bond formation. However, for particularly challenging substrates (e.g., coupling with secondary amines or using aryl chlorides), more specialized, highly bulky, and electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands") may provide superior results.[4][6] Optimization is always necessary to determine the best ligand for a specific transformation.[9]
Section 3: Protocols & Methodologies
Note: These are general, non-optimized starting points. You must optimize conditions for your specific substrates.[6]
Protocol 1: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried reaction vial or flask. Seal the vessel with a rubber septum.
-
Inert Atmosphere: Place the vessel under a positive pressure of argon or nitrogen. Purge for 5-10 minutes.
-
Reagent Addition (Solid): Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-5 mol%), the aryl halide (1.0 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere (Re-purge): Briefly evacuate and backfill the vessel with inert gas (3 cycles).
-
Reagent Addition (Liquid): Through the septum via syringe, add the degassed anhydrous solvent (e.g., toluene, to achieve ~0.2 M concentration) followed by the amine (1.2 equiv.).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block (typically 80-110 °C).
-
Monitoring: Stir vigorously. Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Section 4: References
-
ChemicalBook. (n.d.). Tri(o-tolyl)phosphine synthesis. Retrieved January 4, 2026, from
-
Thermo Fisher Scientific. (2025). Tri(m-tolyl)phosphine - SAFETY DATA SHEET. Retrieved January 4, 2026, from
-
Reek, J. N. H., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(5), 3125-3166. DOI:10.1039/D0CS01556C. Available from:
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands. Retrieved January 4, 2026, from
-
BenchChem. (2025). Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine. Retrieved January 4, 2026, from
-
Gessner, V. H., et al. (2023). 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. Organometallics, 42(7), 655-664. DOI: 10.1021/acs.organomet.2c00550. Available from:
-
University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved January 4, 2026, from
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved January 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved January 4, 2026, from
-
ChemicalBook. (n.d.). TRI-P-TOLYLPHOSPHINE synthesis. Retrieved January 4, 2026, from
-
Chem-Impex. (n.d.). Tri(m-tolyl)phosphine. Retrieved January 4, 2026, from
-
BenchChem. (2025). optimizing base and solvent for Buchwald-Hartwig amination. Retrieved January 4, 2026, from
-
Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Retrieved January 4, 2026, from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 4, 2026, from [Link]
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 4, 2026, from
-
BenchChem. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved January 4, 2026, from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved January 4, 2026, from [Link]
-
Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Molecular Catalysis A: Chemical, 273(1-2), 310-315. Available from:
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved January 4, 2026, from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
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Common side reactions using Tri-m-tolylphosphine
Technical Support Center: Tri-m-tolylphosphine
Welcome to the technical support center for this compound, a versatile phosphine ligand widely used in catalysis and organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges associated with its use. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yields, and simplify product purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (P(m-tol)₃) is an organophosphorus compound featuring three meta-tolyl groups attached to a central phosphorus atom. It serves as a ligand in coordination chemistry, particularly for stabilizing transition metals in catalytic processes like cross-coupling and hydrogenation reactions.[1] Its steric and electronic properties are often leveraged to enhance reaction selectivity and efficiency.[1]
Q2: What is the most common side reaction observed with this compound?
By far, the most prevalent side reaction is the oxidation of the phosphine to this compound oxide (O=P(m-tol)₃).[2] Triarylphosphines are air-sensitive, and the phosphorus(III) center is readily oxidized by atmospheric oxygen, peroxides, or other oxidizing agents present in the reaction mixture. This oxidation is a major cause of catalyst deactivation, as the resulting phosphine oxide cannot coordinate effectively to the metal center.
Q3: How should I properly store and handle this compound to prevent degradation?
To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[2][3] It should be kept in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2] When handling the reagent, use of a glovebox or standard Schlenk line techniques is highly recommended to prevent exposure to air and moisture.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable protocols for resolution.
Problem 1: My reaction is sluggish or fails to proceed to completion.
Question: "My palladium-catalyzed cross-coupling reaction has stalled, showing low conversion. Could the this compound ligand be the culprit?"
Likely Cause & Scientific Explanation: Yes, this is a classic symptom of ligand degradation, primarily through oxidation. The catalytic cycle of many cross-coupling reactions relies on the phosphine ligand's ability to coordinate to the metal center (e.g., Palladium(0)) via its lone pair of electrons. When oxidized to this compound oxide, the phosphorus atom becomes electron-deficient and tetracoordinate, losing its ability to act as a two-electron donor. This effectively poisons the catalyst, halting the reaction.
Diagnostic & Preventative Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: I'm observing unexpected signals in my analytical data.
Question: "I see an unexpected peak in my ³¹P NMR spectrum around δ 28-32 ppm. What is it?"
Answer: An NMR signal in this region is characteristic of the corresponding triarylphosphine oxide. The phosphorus nucleus in the phosphine oxide is significantly more deshielded than in the parent phosphine, resulting in a large downfield chemical shift.
Data Reference Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical ³¹P NMR Shift (δ, ppm) |
| This compound | C₂₁H₂₁P | 304.36[4] | ~ -7 ppm |
| This compound oxide | C₂₁H₂₁OP | 320.36 | ~ 28 to 32 ppm[5] |
Question: "My mass spectrum shows a parent ion peak that is 16 amu higher than my expected product containing the phosphine. What does this indicate?"
Answer: A mass increase of 16 amu (more precisely, 15.995 amu) is a definitive sign of the incorporation of one oxygen atom. This strongly suggests that your phosphine ligand has been oxidized to phosphine oxide during the reaction or workup.
Problem 3: My product is difficult to purify from a white, crystalline solid.
Question: "How can I effectively remove this compound oxide from my reaction mixture?"
Answer: this compound oxide is a moderately polar, crystalline solid that can often co-elute with products during silica gel chromatography. Several methods can be employed for its removal, leveraging differences in polarity and solubility.
Method 1: Precipitation / Crystallization This is often the simplest method if your desired product has different solubility properties than the phosphine oxide.
-
Principle: Triarylphosphine oxides are often poorly soluble in nonpolar solvents like hexanes, cyclohexane, or diethyl ether, whereas many organic products are more soluble.[6]
-
Protocol:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Add a minimal amount of a solvent in which your product is soluble but the oxide is not (e.g., diethyl ether or dichloromethane).
-
To this solution, add a larger volume of a nonpolar solvent (e.g., hexanes or pentane) to precipitate the phosphine oxide.
-
Cool the mixture (e.g., 0 °C or -20 °C) to maximize precipitation.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid phosphine oxide.
-
Concentrate the filtrate to recover your purified product. This may need to be repeated for complete removal.[7]
-
Method 2: Precipitation via Metal Salt Adduct Formation For more stubborn cases, the phosphine oxide can be precipitated as a metal salt complex.
-
Principle: The Lewis basic oxygen atom of the phosphine oxide can coordinate to Lewis acidic metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), forming an insoluble complex that precipitates from common organic solvents.[7][8]
-
Protocol (using ZnCl₂):
-
Dissolve the crude reaction mixture in a suitable polar solvent (e.g., THF, Ethyl Acetate, Acetonitrile).
-
Add 1.5-2.0 equivalents of anhydrous ZnCl₂ (relative to the initial amount of phosphine).
-
Stir the mixture at room temperature for 1-2 hours. A white precipitate of the [O=P(m-tol)₃]₂·ZnCl₂ complex should form.
-
Filter the slurry to remove the solid complex.
-
Proceed with a standard aqueous workup of the filtrate to remove any remaining salts before concentrating to obtain the product.[7]
-
Problem 4: I suspect my ligand is degrading under harsh reaction conditions.
Question: "My high-temperature reaction is producing unexpected aromatic byproducts and lower yields. Could the phosphine be fragmenting?"
Answer: Yes, under certain conditions, particularly high temperatures or in the presence of reactive metals like alkali metals, triarylphosphines can undergo C–P bond cleavage.[9][10][11] This degradation pathway involves the breaking of the bond between the phosphorus atom and one of the aryl (m-tolyl) rings.
Mechanism & Consequences: C–P bond cleavage can occur through various mechanisms, including reductive cleavage by alkali metals or via P(V) intermediates.[9][10][11] This process generates diarylphosphide species and other aromatic fragments, which can lead to a complex mixture of byproducts and significantly reduce the concentration of the active ligand, thereby lowering the overall reaction efficiency.
Visualizing Phosphine Side Reactions:
Caption: Major degradation pathways for this compound.
Mitigation Strategies:
-
Temperature Screening: If C–P bond cleavage is suspected, perform a reaction temperature screen to find the lowest possible temperature at which the desired reaction proceeds efficiently.
-
Avoid Harsh Reductants: Be mindful when using strong reducing agents like alkali metals (Na, Li), as they are known to promote C–P bond cleavage.[12]
References
- P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkenyl esters.Royal Society of Chemistry. (2022). [Link]
- Tri(m-tolyl)
- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.Chemistry - A European Journal. (n.d.). [Link]
- 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds.ElectronicsAndBooks. (n.d.). [Link]
- Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines.
- Mechanism of Phosphorus-Carbon Bond Cleavage by Lithium in Tertiary Phosphines.ANU Open Research. (n.d.). [Link]
- Work up tips: Reactions with Triphenylphosphine oxide.Shenvi Lab, Scripps Research. (n.d.). [Link]
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Martin's Phosphino-Triol Revisited: Unexpected P-C Bond Cleavage Reactions and Their Suppression via Complexation of Al3+ and Sc3.PubMed. (2021). [Link]
- Theoretical Predictions of 31 P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts.
- NMR Spectroscopy :: 31P NMR Chemical Shifts.
- 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds.RSC Publishing. (n.d.). [Link]
- Workup: Triphenylphosphine Oxide.University of Rochester, Department of Chemistry. (2026). [Link]
- This compound | C21H21P | CID 80362.PubChem, NIH. (n.d.). [Link]
- Tris(o-tolyl)phosphine.Wikipedia. (n.d.). [Link]
- Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling.AIChE. (n.d.). [Link]
- Ready Approach to Organophosphines from ArCl via Selective Cleavage of C–P Bonds by Sodium.
- This compound.gsrs.
- Tri-o-tolylphosphine | C21H21P | CID 80271.PubChem, NIH. (n.d.). [Link]
- Tri-o-tolylphosphine oxide | C21H21OP | CID 326944.PubChem, NIH. (n.d.). [Link]
- Supporting Information: Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes.University of Bristol. (n.d.). [Link]
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Troubleshooting low yields in Suzuki reactions with Tri-m-tolylphosphine
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions where low yields are encountered, with a specific focus on the use of Tri-m-tolylphosphine as a ligand. Our approach is to not only offer solutions but to also explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low yields with this compound in my Suzuki reaction. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to fundamental aspects of the reaction setup. Before delving into more complex troubleshooting, a systematic check of your reagents and conditions is crucial:
-
Reagent Quality and Integrity:
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Palladium Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Palladium(II) precatalysts can be sensitive to storage conditions.
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This compound: This ligand, like other phosphines, is susceptible to oxidation to the corresponding phosphine oxide.[1] Ensure it has been stored under an inert atmosphere and is of high purity.
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Boronic Acid/Ester: Verify the purity and stability of your boronic acid or ester. Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction, especially with electron-deficient or heteroaromatic boronic acids.[2]
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Aryl Halide: Confirm the purity of your aryl halide. Impurities can sometimes interfere with the catalytic cycle.
-
-
Reaction Environment:
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligand.[2] It is imperative to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Solvent Purity: Use anhydrous and high-purity solvents. Water content can influence the reaction, and certain impurities in solvents can act as catalyst poisons.[3]
-
-
Reaction Parameters:
-
Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous if the reaction requires it. The base's strength and solubility can significantly impact the reaction rate and yield.[4][5]
-
Temperature: Inconsistent or incorrect reaction temperature can lead to incomplete reactions or decomposition of reactants and catalysts. Verify the accuracy of your heating apparatus.[5]
-
Q2: What is the specific role of this compound in the Suzuki reaction, and how do its properties influence the outcome?
A2: this compound is a triarylphosphine ligand whose performance in a Suzuki-Miyaura coupling is governed by a combination of its steric and electronic properties.[6]
-
Steric Properties: The methyl groups in the meta-position give this compound a moderate steric bulk, which is greater than triphenylphosphine. This steric hindrance plays a crucial role in promoting the formation of the active, monoligated L₁Pd(0) species, which is often the most reactive catalyst in the cycle.[7] Bulky ligands can also accelerate the final reductive elimination step to release the biaryl product.[8]
-
Electronic Properties: The methyl groups are weakly electron-donating, which increases the electron density on the phosphorus atom compared to triphenylphosphine. This enhanced electron-donating ability generally accelerates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center.[8]
The balance of these steric and electronic effects makes this compound a potentially effective ligand for a range of Suzuki couplings. However, an imbalance for a specific substrate combination can lead to low yields. For instance, while steric bulk can be beneficial, excessive bulk can hinder the approach of sterically demanding substrates to the palladium center.[9]
| Parameter | Tri-phenylphosphine (for comparison) | This compound | Impact on Suzuki Reaction |
| Cone Angle (Tolman) | 145° | ~160° (estimated) | Moderate steric bulk promotes L₁Pd(0) formation and reductive elimination. |
| Electronic Parameter (TEP) | 2065.3 cm⁻¹ | Lower than PPh₃ (more donating) | Increased electron density on Pd accelerates oxidative addition. |
Data for Tri-phenylphosphine is well-established. Parameters for this compound are based on general principles of substituted triarylphosphines.
Troubleshooting Guide: Addressing Specific Issues
Q3: My reaction is sluggish and stalls at low conversion. How can I improve the reaction rate?
A3: A stalled reaction often points to issues with catalyst activity or suboptimal reaction conditions. Here's a systematic approach to troubleshoot this:
-
Catalyst Activation and Ligand:Palladium Ratio:
-
The active catalyst is a Pd(0) species, which is typically formed in situ from a Pd(II) precatalyst like Pd(OAc)₂. This reduction can be sluggish. Ensure your conditions are suitable for this reduction.
-
The ratio of this compound to palladium is critical. A 1:1 or 2:1 ligand-to-palladium ratio is a common starting point.[6] Too little ligand can lead to catalyst decomposition (formation of palladium black), while too much can inhibit the reaction by creating coordinatively saturated and less reactive palladium centers.
-
-
Optimizing Reaction Parameters:
-
Solvent Choice: The polarity of the solvent can significantly affect the reaction rate by influencing the solubility of the reagents and the stability of intermediates in the catalytic cycle.[3][10] Common solvents include toluene, dioxane, and DMF. A screen of different solvents may be necessary.
-
Base Selection: The base plays a crucial role in the transmetalation step. If a weak base (e.g., K₂CO₃) is not effective, consider a stronger base like K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; for instance, K₃PO₄ is more soluble in DMF than in toluene.[4]
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be cautious of potential decomposition of starting materials or the catalyst at excessively high temperatures.[5]
-
Workflow for Optimizing a Stalled Reaction
Caption: Systematic workflow for troubleshooting a stalled Suzuki reaction.
Q4: I am observing significant amounts of a byproduct that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?
A4: This byproduct is a result of protodeboronation , a common side reaction in Suzuki couplings where the boronic acid is replaced by a hydrogen atom. This is particularly problematic with electron-deficient or some heteroaromatic boronic acids.[2]
Causality: Protodeboronation can be promoted by the presence of water and the base. The mechanism involves the protonation of the aryl group attached to the boron.
Mitigation Strategies:
-
Choice of Base: Milder bases such as K₃PO₄ or KF are often less likely to promote protodeboronation compared to stronger bases.[2]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, if protodeboronation is a major issue, switching to strictly anhydrous conditions can be beneficial. This involves using anhydrous solvents and bases.
-
Boronic Ester Protecting Groups: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These are generally more resistant to protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.
Experimental Protocol: Screening Bases to Minimize Protodeboronation
-
Setup: Prepare three identical reaction vessels under an inert atmosphere. To each vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and this compound (4 mol%).
-
Base Addition:
-
To vessel 1, add K₂CO₃ (2.0 mmol).
-
To vessel 2, add K₃PO₄ (2.0 mmol).
-
To vessel 3, add Cs₂CO₃ (2.0 mmol).
-
-
Reaction: Add degassed, anhydrous solvent (e.g., dioxane, 5 mL) to each vessel. Heat the reactions at the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze the ratio of the desired product to the protodeboronated byproduct by GC or ¹H NMR with an internal standard.
Q5: My starting materials are sterically hindered, and the reaction is not proceeding. Is this compound a good choice, and what can I do?
A5: For sterically hindered substrates, the steric profile of the phosphine ligand is of paramount importance. This compound has moderate bulk, which may not be sufficient for highly demanding couplings.
-
Ligand Choice: While this compound is bulkier than triphenylphosphine, for couplings involving di-ortho-substituted aryl halides or boronic acids, more sterically demanding ligands are often required. Ligands from the Buchwald family, such as SPhos or XPhos, are specifically designed for such challenging transformations.[3][6] These ligands have bulky substituents that promote the formation of the highly active monoligated palladium species and facilitate the difficult reductive elimination step.[7]
-
Optimizing with this compound: If you wish to proceed with this compound, you may need to push the reaction conditions harder:
-
Higher Temperatures: Increased thermal energy can help overcome the steric repulsion between the coupling partners.
-
More Active Catalyst System: Using a pre-formed Pd(0) source like Pd₂(dba)₃ might be more effective than an in situ generated catalyst from a Pd(II) source.
-
Logical Relationship: Substrate Hindrance and Ligand Choice
Caption: Relationship between substrate hindrance and ligand selection.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry - A European Journal, 17(8), 2492-2503. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Organic Syntheses. (2004). 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their palladium complexes for cross-coupling reactions. Chemical Society Reviews, 40(10), 5151-5169. [Link]
- Cano, R., McGlacken, G. P., & Organ, M. G. (2016). The role of solvent in palladium-catalysed cross-coupling reactions. Chemistry - A European Journal, 22(52), 18684-18702. [Link]
- Wang, D., & Wang, J. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]
- Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151-8156. [Link]
- A researchgate discussion on low yields in Suzuki reactions. (2017).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- A Reddit discussion on the role of phosphine ligands. (2019). Reddit. [Link]
- A Reddit discussion on low yields in Suzuki reactions. (2016). Reddit. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Guild, C., & Schoenebeck, F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 10. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from Reactions Containing Tri-m-tolylphosphine
Welcome to the technical support center for challenges related to the purification of reaction products involving tri-m-tolylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common purification hurdles. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure both scientific accuracy and practical applicability in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when using this compound in my reaction?
When using this compound, the two main phosphorus-containing impurities you are likely to encounter are:
-
Unreacted this compound: This is the starting phosphine ligand. Its presence indicates either an incomplete reaction or the use of an excess of the reagent.
-
This compound oxide: This is the oxidized form of the phosphine, which is a common byproduct in many reactions where the phosphine acts as a reductant or a ligand that is not air-stable over long periods.[1][2] It is often a persistent, crystalline white solid that can be challenging to separate from the desired product.[3]
Q2: My main impurity is the phosphine oxide. What is the most straightforward method to remove it?
The most common and often simplest methods for removing phosphine oxides like this compound oxide rely on the significant polarity difference between the phosphine oxide and many organic products. The three primary strategies are:
-
Precipitation: This can be achieved either by adding a non-polar "anti-solvent" or by complexation with metal salts.[4]
-
Chromatography: Flash column chromatography is a standard method, though it can be time-consuming for large-scale purifications.[5]
-
Crystallization: If your product is crystalline, this can be an effective method to isolate it from the phosphine oxide.
The choice of method depends on the properties of your desired product, particularly its solubility and polarity.
Q3: How do I remove unreacted this compound?
Unreacted phosphines are generally less polar than their corresponding oxides. If your product has significantly different polarity, chromatographic separation can be effective. However, a more robust strategy is to intentionally oxidize the unreacted this compound to its oxide.[3][4] This can be achieved by:
-
Bubbling air through the reaction mixture.[3]
-
A gentle wash with a dilute oxidizing agent, such as hydrogen peroxide, during the aqueous work-up.[3][6]
Once converted to the more polar phosphine oxide, the removal techniques described for the oxide can be applied.[4]
Q4: Are the purification methods for triphenylphosphine oxide applicable to this compound oxide?
Yes, the general principles and methods for removing triphenylphosphine oxide (TPPO) are highly applicable to this compound oxide.[3] Both are polar, crystalline solids. The primary difference will be in their solubility profiles due to the presence of the methyl groups on the tolyl substituents. This may require some optimization of solvent systems for precipitation or chromatography, but the underlying chemical principles remain the same.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process and provides actionable solutions.
Issue 1: My product is contaminated with this compound oxide after silica gel chromatography.
-
Possible Cause: The product and the phosphine oxide have similar polarities, leading to co-elution.[4]
-
Suggested Solutions:
-
Change the Eluent System: Experiment with different solvent mixtures to improve separation. A solvent system with a different selectivity (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) might resolve the compounds.
-
Pre-treat the Crude Mixture: Before chromatography, remove the bulk of the phosphine oxide by precipitation with a metal salt (e.g., ZnCl₂, MgCl₂, CaBr₂).[4][7][8] This will reduce the load on the column and improve separation.
-
Use a Different Stationary Phase: Consider using alumina or reverse-phase silica gel, as the change in the stationary phase can alter the elution order.[4]
-
Issue 2: A precipitate forms during metal salt treatment, but it's not just the phosphine oxide complex; my product is also crashing out.
-
Possible Cause: The desired product has low solubility in the chosen solvent and is co-precipitating with the phosphine oxide complex.[4]
-
Suggested Solutions:
-
Adjust the Solvent: Use a solvent system in which your product is more soluble.
-
Modify Precipitation Conditions: Perform the precipitation at a different temperature (sometimes gentle heating can improve solubility of the product) or use a more dilute solution to keep the product in the supernatant.[4]
-
Issue 3: An emulsion forms during aqueous extraction.
-
Possible Cause: The presence of phosphonium salts or other amphiphilic species can lead to the formation of emulsions.[4]
-
Suggested Solutions:
Experimental Protocols
Here are detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Removal of this compound Oxide by Precipitation with a Non-Polar Anti-Solvent
This method is effective when the desired product is soluble in a moderately polar solvent and the phosphine oxide can be selectively precipitated.[4]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).
-
Precipitation: Slowly add a non-polar "anti-solvent," such as hexanes or pentane, while stirring.
-
Cooling: Cool the mixture in an ice bath or refrigerator to maximize the precipitation of the phosphine oxide.
-
Filtration: Collect the precipitated phosphine oxide by filtration, washing the solid with a small amount of the cold non-polar solvent. The desired product remains in the filtrate.
**Protocol 2: Removal of this compound Oxide by Complexation with Zinc Chloride (ZnCl₂) **
This method is particularly useful for polar products where other methods may fail. The phosphine oxide acts as a Lewis base and forms an insoluble complex with ZnCl₂.[8][9]
-
Solvent Exchange: If necessary, perform a solvent exchange to dissolve the crude reaction mixture in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Precipitation: Add the ZnCl₂ solution (typically 1-1.5 equivalents relative to the phosphine) to the ethanolic solution of the crude product at room temperature.
-
Stirring and Filtration: Stir the mixture. A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form. Collect the precipitate by vacuum filtration.
-
Product Isolation: The filtrate contains the desired product. Concentrate the filtrate and, if necessary, slurry the residue with a solvent in which your product is soluble but excess ZnCl₂ is not (e.g., acetone) to remove any remaining zinc salts.[8]
Data Summary Table: Metal Salt Precipitation Methods
| Metal Salt | Recommended Solvents | Key Advantages | Potential Drawbacks |
| ZnCl₂ | Ethanol, Ethyl Acetate, Isopropanol | Effective in polar solvents where other methods fail.[8][9] | Requires an additional step to remove excess zinc salts. |
| MgCl₂ | Ethyl Acetate, Toluene | Good for less polar solvents.[7] | Less effective in highly polar solvents. |
| CaBr₂ | THF, 2-MeTHF, MTBE, Toluene | Works well in ethereal solvents.[7][10] | May require a solvent exchange if the reaction was performed in an incompatible solvent. |
Visual Workflow and Logic Diagrams
Decision-Making Workflow for Purification Strategy
This diagram outlines the logical steps to select the most appropriate purification method based on the properties of your product and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Experimental Workflow for Metal Salt Precipitation
This diagram illustrates the general steps involved in the removal of this compound oxide using metal salt precipitation.
Caption: General workflow for metal salt precipitation.
References
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
- López-Ogalla, J., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 2194-2201. [Link]
- American Chemical Society. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]
- SIELC Technologies. (n.d.).
- Weix, D. J., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]
- Google Patents. (2008). Process for recovering phosphorus ligands from metal complexes having phosphine ligands.
- Wikipedia. (n.d.). Tris(o-tolyl)phosphine. [Link]
- SIELC Technologies. (2018).
- PubChem. (n.d.). Tri-o-tolylphosphine oxide. [Link]
- ACS Publications. (2021).
- PubChem. (n.d.). This compound. [Link]
- University of Rochester. (n.d.). Remove Sticky Reagents during Workup. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]
- ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?[Link]
- Reddit. (2016). How can you remove Bis(triphenylphosphine)
- ResearchGate. (2025). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]
- Frontiers in Bioengineering and Biotechnology. (2023).
- University of Bath. (n.d.). Supporting Information Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. [Link]
- PMC. (2023).
- Reddit. (2023).
- Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
- Fisher Scientific. (n.d.). Tri(m-tolyl)phosphine 98.0+%, TCI America™. [Link]
- Global Substance Registration System. (n.d.). This compound. [Link]
- YouTube. (2024).
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for the Removal of Tri-m-tolylphosphine oxide (TMPO) from Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common yet often challenging purification problem: the removal of tri-m-tolylphosphine oxide (TMPO) from reaction mixtures. As a byproduct of several important synthetic transformations, including the Wittig, Mitsunobu, and Appel reactions, the effective removal of TMPO is crucial for obtaining pure products. This guide offers a range of methods, from classical techniques to more specialized approaches, complete with the scientific principles and detailed protocols to support your process development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound oxide (TMPO) so difficult to remove by standard methods like silica gel chromatography?
A1: The primary challenge in removing TMPO stems from its physicochemical properties. This compound oxide is a highly polar compound. This high polarity means it often has similar retention characteristics to many polar target molecules on normal-phase silica gel, leading to co-elution and poor separation. Unlike its well-studied analog, triphenylphosphine oxide (TPPO), which can sometimes be precipitated from nonpolar solvents, TMPO's structure and polarity make it more soluble in a wider range of organic solvents, rendering simple precipitation less effective.
Q2: I've tried a simple aqueous extraction, but a significant amount of TMPO remains in my organic layer. How can I improve this?
A2: While TMPO has some water solubility, its partitioning between aqueous and organic phases is highly dependent on the organic solvent used. To enhance the efficiency of aqueous extractions, consider the following:
-
Increase the number of extractions: Instead of one or two large volume washes, perform multiple (3-5) extractions with smaller volumes of deionized water. This is a more efficient way to partition the TMPO into the aqueous phase.
-
Brine Wash: After the final water wash, a wash with a saturated aqueous solution of sodium chloride (brine) can help to "salt out" the remaining TMPO from the organic layer and also aids in removing dissolved water.[1]
-
Solvent Choice: If your desired product is soluble in a less polar, water-immiscible solvent, consider performing a solvent swap before extraction. Solvents like ethyl acetate or dichloromethane are common choices.[1]
Q3: My product is also highly polar and co-elutes with TMPO on silica. Are there alternative chromatographic techniques I can use?
A3: Absolutely. When standard silica gel chromatography fails, several other techniques can be employed:
-
Reverse-Phase Chromatography: If your product has sufficient nonpolar character, reverse-phase chromatography can be highly effective. In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. The highly polar TMPO will have weak retention and elute quickly, while your less polar product will be retained longer, allowing for separation.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. In HILIC, more polar compounds are retained more strongly, which can provide the necessary selectivity to separate a polar product from the highly polar TMPO.[1]
-
Countercurrent Chromatography (CCC): This technique partitions solutes between two immiscible liquid phases and can be a powerful tool for separating compounds with similar polarities, avoiding the use of solid stationary phases altogether.[2]
Q4: Are there any non-chromatographic methods to remove TMPO, especially for larger scale reactions?
A4: Yes, several non-chromatographic methods are well-suited for larger scales where chromatography is often impractical.[3] One of the most effective is precipitation by complexation with metal salts.
Principle: this compound oxide, like other phosphine oxides, is a Lewis base. It can react with certain metal salts, which act as Lewis acids, to form insoluble coordination complexes. These complexes can then be easily removed by filtration. Zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂) are commonly used for this purpose.[3][4][5][6]
Troubleshooting Guide & Method Selection
Choosing the right method for TMPO removal depends on the properties of your desired product. The following decision tree can help guide your choice.
Caption: Decision tree for selecting a TMPO removal method.
Detailed Experimental Protocols
Method 1: Precipitation with Metal Salts (using ZnCl₂)
This method is particularly effective for products that are soluble in polar organic solvents where TMPO is also highly soluble.
Principle: TMPO acts as a Lewis base and forms an insoluble coordination complex with the Lewis acid zinc chloride (ZnCl₂). This complex precipitates from the solution and can be removed by simple filtration.[4][6]
Workflow Diagram:
Caption: General workflow for TMPO removal by precipitation with zinc chloride.
Step-by-Step Protocol:
-
Solvent Selection: If necessary, perform a solvent exchange to dissolve the crude reaction mixture in a suitable polar solvent such as ethanol or tetrahydrofuran (THF).
-
Prepare ZnCl₂ Solution: Prepare a solution of anhydrous zinc chloride (ZnCl₂). A 1.8 M solution in warm ethanol has been reported to be effective.[1]
-
Addition: To the stirred solution of the crude reaction mixture, add 2-3 equivalents of the anhydrous ZnCl₂ solution relative to the theoretical amount of TMPO.
-
Precipitation: Stir the mixture at room temperature. The TMPO-ZnCl₂ complex should begin to precipitate. If precipitation is slow, gently scratching the inside of the flask with a glass rod can help induce crystallization.
-
Isolation: Once precipitation is complete, filter the mixture through a pad of celite or filter paper to remove the solid complex.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with water or brine to remove any remaining inorganic salts.
-
Final Steps: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
Method 2: Acid-Base Extraction
This method is applicable if your desired product contains a basic functional group, such as an amine, and is stable to acidic conditions.
Principle: The basic product is protonated with an aqueous acid (e.g., HCl), making it water-soluble. The non-basic TMPO remains in the organic layer, which can then be separated. Subsequently, the aqueous layer is basified to deprotonate the product, allowing it to be extracted back into an organic solvent.[7]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. Repeat the extraction 2-3 times. Combine the acidic aqueous layers.
-
Organic Layer Wash: The original organic layer, now containing the TMPO, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper).
-
Product Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., DCM or ethyl acetate). Repeat this extraction 2-3 times.
-
Final Steps: Combine the organic layers containing your purified product, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Data Summary Table
The choice of solvent is critical for any purification strategy. The following table summarizes the solubility characteristics of triphenylphosphine oxide (TPPO), a close analog of TMPO, which can provide a useful starting point for solvent screening. Note that TMPO will generally exhibit higher solubility in polar solvents than TPPO.
| Solvent | Solubility of TPPO | Likely Solubility of TMPO | Application |
| Water | Insoluble[3] | Sparingly to Moderately Soluble | Aqueous Extraction |
| Hexane / Cyclohexane | Almost Insoluble[3] | Sparingly Soluble | Precipitation |
| Diethyl Ether | Slightly Soluble | Soluble | Precipitation / Chromatography |
| Toluene | Soluble (especially when warm)[3] | Soluble | Precipitation (on cooling) |
| Dichloromethane (DCM) | Soluble | Very Soluble | Chromatography / Extraction |
| Ethyl Acetate | Soluble | Very Soluble | Chromatography / Extraction |
| Ethanol / Methanol | Soluble[3] | Very Soluble | Metal Salt Precipitation |
| Acetonitrile | Soluble | Very Soluble | Metal Salt Precipitation |
References
- Reddy, K. L., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(39), 25655–25662.
- Shenvi Lab, The Scripps Research Institute. Work up tips: Reactions with Triphenylphosphine oxide.
- ResearchGate. How we can remove triphenylphosphine oxide from mitsunobu mixture without column? (2014).
- Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56.
- Amgen Process Chemistry Group. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(9), 4766–4771.
- Churchill, M. R., et al. (1993). Structure of tri-p-tolylphosphine oxide hemihydrate, P(p-C6H4CH3)3O.1/2H2O. Acta Crystallographica Section C, 49(2), 345-347.
- ResearchGate. (2008). Tri-p-tolylphosphine.
- Shin-Etsu Chemical Co., Ltd. (1994). Phosphine oxide removal from compounds formed by a Wittig reaction. U.S. Patent 5,292,973.
- Glaxo Group Limited. (1997). Triphenylphosphine oxide complex process. Canadian Patent CA2222854A1.
- Churchill, M. R., et al. (1993). Structure of tri-p-tolylphosphine oxide hemihydrate, P(p-C6H4CH3)3O.1/2H2O. IUCr Journals.
Sources
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- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Phosphine Ligand Integrity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical aspect of modern synthetic chemistry: the prevention of phosphine ligand oxidation. Phosphine ligands are indispensable tools in transition metal catalysis, particularly in cross-coupling reactions that are the bedrock of pharmaceutical and materials science innovation.[1][2][3] However, their susceptibility to oxidation presents a persistent challenge, potentially compromising catalytic activity, reaction yields, and overall experimental reproducibility.[4][5]
This guide provides in-depth technical information, field-proven insights, and practical troubleshooting strategies to help you maintain the integrity of your phosphine ligands and ensure the success of your chemical transformations.
Understanding the Problem: The "Why" Behind Phosphine Oxidation
Phosphine ligands (PR₃) are trivalent phosphorus compounds that act as soft σ-donating ligands, forming stable complexes with various transition metals.[3][6] Their effectiveness is intrinsically linked to the lone pair of electrons on the phosphorus atom. Oxidation converts the phosphine (P(III)) to a phosphine oxide (P(V)), a transformation that fundamentally alters its electronic properties and eliminates its ability to coordinate with the metal center.
The propensity of a phosphine ligand to oxidize is governed by two key factors:
-
Electronic Properties: Electron-rich phosphines, such as trialkylphosphines (e.g., tri-tert-butylphosphine, tricyclohexylphosphine), are more susceptible to oxidation.[6][7] The higher electron density on the phosphorus atom makes the lone pair more available for reaction with oxidants. Conversely, electron-poor phosphines, like triarylphosphines, are generally more stable.[7]
-
Steric Hindrance: Bulky substituents around the phosphorus atom can physically shield the lone pair from attack by oxidizing agents, thereby increasing the ligand's stability.[6][8][9] This is a key design principle in the development of robust ligands like the Buchwald biaryl phosphines.[2][10][11]
The primary culprit in phosphine oxidation is molecular oxygen (O₂), particularly in the presence of solvents that can form peroxides, such as tetrahydrofuran (THF).[7] Temperature also plays a significant role, with higher temperatures accelerating the rate of oxidation.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing direct solutions and the scientific rationale behind them.
Q1: My cross-coupling reaction is sluggish or has failed completely. I suspect my phosphine ligand is the issue. How can I confirm this?
A1: The most direct method for identifying phosphine oxidation is through ³¹P NMR spectroscopy. The chemical shift of the phosphorus atom in a phosphine ligand is distinct from that of its corresponding phosphine oxide. A significant peak in the phosphine oxide region of your spectrum is a clear indicator of degradation.
If you observe incomplete conversion or the formation of byproducts, and you've ruled out other common issues (e.g., catalyst activity, substrate purity, reaction conditions), it's highly probable that your phosphine ligand has oxidized.
Q2: I've observed a white precipitate in my reaction mixture that I suspect is a phosphine oxide. How can I remove it?
A2: Phosphine oxides, particularly triphenylphosphine oxide (TPPO), are often crystalline and less soluble than their corresponding phosphines, leading to precipitation.[12] Several methods can be employed for their removal:
-
Filtration through a Silica Plug: For non-polar products, a quick filtration through a short plug of silica gel is effective. The highly polar phosphine oxide adsorbs onto the silica, while the less polar product passes through.[12][13]
-
Precipitation with Metal Salts: Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). This allows for its removal by filtration.[12]
-
Recrystallization: If your desired product is crystalline, recrystallization from a suitable solvent system can effectively separate it from the phosphine oxide impurity.
Q3: I'm using a particularly air-sensitive ligand, like tri-tert-butylphosphine. What are the absolute "must-dos" to prevent oxidation during reaction setup?
A3: For highly sensitive ligands, rigorous inert atmosphere techniques are non-negotiable.
-
Glovebox Usage: Whenever possible, handle the solid ligand and prepare stock solutions inside a glovebox with a low oxygen and moisture atmosphere.[4]
-
Schlenk Line Techniques: If a glovebox is unavailable, use a Schlenk line to perform all manipulations under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Solvent Degassing: Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[7] Be aware that some solvents, like THF, can rapidly form peroxides upon exposure to air, which will readily oxidize phosphines.[7]
Q4: Can I use a phosphine ligand that shows some signs of oxidation?
A4: It is strongly advised against using a phosphine ligand that is known to be partially oxidized. The presence of phosphine oxide can lead to inconsistent results and may even interfere with the catalytic cycle in some cases. It is always best to purify the ligand or use a fresh, unopened batch.
Preventative Measures: Best Practices for Storage and Handling
Proactive measures are the most effective strategy for preventing phosphine ligand oxidation.
Storage Protocols
| Ligand Type | Storage Conditions | Rationale |
| Highly Air-Sensitive (e.g., Trialkylphosphines) | Store in a glovebox under an inert atmosphere. If a glovebox is not available, store in a desiccator flushed with inert gas and sealed with paraffin film. Refrigeration is recommended.[7][14] | Minimizes exposure to atmospheric oxygen and moisture. Low temperatures slow the rate of any potential degradation reactions. |
| Moderately Stable (e.g., some Biaryl Phosphines) | Store under an inert atmosphere in a sealed container, preferably in a refrigerator or freezer. | Reduces the risk of slow oxidation over time. |
| Relatively Air-Stable (e.g., Triphenylphosphine) | Can be stored on the benchtop for short periods, but for long-term storage, an inert atmosphere is still recommended.[7] | While more robust, they are not immune to oxidation, especially over extended periods or in humid environments. |
Experimental Workflow for Handling Air-Sensitive Phosphine Ligands
The following workflow outlines the best practices for handling air-sensitive phosphine ligands using Schlenk line techniques.
Caption: Workflow for handling air-sensitive phosphine ligands.
Purification Protocols: When Oxidation Occurs
Despite best efforts, oxidation can sometimes occur. The following protocols provide methods for purifying your ligand.
Protocol 1: Purification of an Oxidized Triarylphosphine by Recrystallization
Objective: To remove the corresponding phosphine oxide from a solid triarylphosphine ligand.
Materials:
-
Crude, partially oxidized triarylphosphine
-
A suitable solvent system (e.g., ethanol, or a mixture of a good solvent like dichloromethane and a poor solvent like hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In the Erlenmeyer flask, dissolve the crude phosphine in the minimum amount of the hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization of the pure phosphine. The more polar phosphine oxide will remain in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Protection and Deprotection of a Phosphine as a Borane Adduct
Objective: To handle an air-sensitive phosphine during multi-step synthesis by protecting it as an air-stable borane adduct.[7]
Materials:
-
Air-sensitive phosphine
-
Borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂)
-
A suitable amine for deprotection (e.g., DABCO, pyrrolidine)
-
Anhydrous, degassed solvents (e.g., THF, dichloromethane)
-
Standard Schlenk line glassware
Procedure:
Protection:
-
Under an inert atmosphere, dissolve the air-sensitive phosphine in anhydrous, degassed THF.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of BH₃·THF solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent under vacuum to obtain the phosphine-borane adduct, which can now be handled in air.
Deprotection:
-
Dissolve the phosphine-borane adduct in a suitable solvent.
-
Add an excess of the chosen amine (e.g., 2-3 equivalents of DABCO).
-
Stir the reaction at room temperature or with gentle heating. The progress of the deprotection can be monitored by ³¹P NMR.
-
Once the reaction is complete, the now-liberated phosphine must be handled under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q5: Are there any "air-stable" phosphine ligands I can use to avoid these issues?
A5: While some triarylphosphines are relatively stable in air for short periods, no phosphine ligand is completely immune to oxidation.[7] Recently, researchers have explored strategies to enhance air stability, such as incorporating ferrocene units that can quench singlet oxygen, a key oxidant.[4] However, for most applications, assuming some level of air sensitivity and taking appropriate precautions is the most reliable approach.
Q6: My phosphine ligand is a liquid. How should I store and handle it?
A6: Liquid phosphines should be stored in Sure/Seal™ bottles or similar containers with a septum that allows for removal via syringe under an inert atmosphere. Always use a positive pressure of inert gas when withdrawing the liquid.
Q7: I've noticed that some of my older, solid phosphine ligands have become discolored. Is this a sign of oxidation?
A7: Discoloration can be an indicator of degradation, including oxidation. It is best to test a small sample by ³¹P NMR to confirm its purity before use.
Q8: Can the choice of metal precursor affect ligand oxidation?
A8: While the primary cause of oxidation is exposure to air, the reaction environment created by the metal and other reagents can play a role. Some palladium-catalyzed aerobic oxidation reactions have been reported with phosphine ligands, where the fate of the phosphine varies.[5] However, in general, it is the handling and storage of the free ligand that is the most critical factor.
Conclusion
The successful application of phosphine ligands in catalysis hinges on maintaining their integrity. By understanding the mechanisms of oxidation, implementing rigorous handling and storage protocols, and being equipped with effective troubleshooting and purification strategies, researchers can mitigate the risks associated with these powerful synthetic tools. This guide serves as a foundational resource to support your experimental success and foster greater reproducibility in your research and development endeavors.
References
- A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. Benchchem.
- Protecting Phosphines from Oxidation in Air. ChemistryViews. (2023-09-12).
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight.
- comparing the steric and electronic effects of different phosphine ligand precursors. Benchchem.
- Phosphines. Chemistry LibreTexts. (2023-05-03).
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Ligand design for cross-couplings: phosphines. YouTube. (2024-01-09).
- Synthetic strategies towards phosphine ligands suitable for further... ResearchGate.
- An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands. Benchchem.
- Removing phosphine oxide impurities from phosphine ligands. Benchchem.
- Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester.
- Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. (2025-12-29).
- Phosphine Ligand Oxidation. Reddit. (2021-12-19).
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing). (2021-02-19).
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes. Girolami Group Website - University of Illinois. (2022-12-09).
- What are the storage conditions for phosphines for Staudinger ligation? ResearchGate. (2020-03-06).
- Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics - ACS Publications. (2021-03-26).
- PROCESSES FOR PURIFYING LIGANDS. European Patent Office - EP 3642212 B1 - EPO. (2023-06-28).
- Phosphine Ligands. Ligands & Coordination Complexes - Alfa Chemistry.
- Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon.
- Phosphines: preparation, reactivity and applications. Organophosphorus ChemistryVolume 48 | Books Gateway.
- Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands. Benchchem.
- Tetrakis (Hydroxymethyl)Phosphonium Chloride for Crosslinking Polyethylenimine (PEI) to Improve Metal Ion Extraction. MDPI. (2025-11-13).
- Phosphine Ligands.
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- 5. par.nsf.gov [par.nsf.gov]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
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Technical Support Center: Improving Catalyst Stability of Tri-m-tolylphosphine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tri-m-tolylphosphine metal complexes. This guide is designed to provide in-depth, practical solutions to common stability issues encountered during catalytic reactions. By understanding the underlying causes of catalyst degradation, you can significantly improve your experimental outcomes, ensuring reproducibility and efficiency.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by a Pd-P(m-tolyl)₃ complex has stalled or shows low conversion. What are the likely causes related to catalyst stability?
Low or stalled conversion is frequently a symptom of catalyst deactivation. For complexes of this compound, the primary culprits are:
-
Ligand Oxidation: Triarylphosphines are susceptible to oxidation, converting the catalytically active phosphine(III) to the inactive phosphine(V) oxide. This is often caused by trace amounts of oxygen in the reaction setup.[1][2][3]
-
Catalyst Agglomeration: Dissociation of the phosphine ligand can expose the metal center, leading to the formation of inactive metal aggregates, often observed as palladium black.[1]
-
Ligand Dissociation: While necessary to generate a coordinatively unsaturated, active catalytic species, excessive or irreversible dissociation can lead to the formation of inactive metal species.[4]
-
Thermal Decomposition: High reaction temperatures can accelerate all degradation pathways, particularly ligand dissociation and subsequent catalyst agglomeration.[1][3]
Q2: How do the specific properties of this compound influence the stability of my catalyst?
The stability and reactivity of a metal complex are governed by the steric and electronic properties of its ligands. For this compound, these are:
-
Steric Bulk (Tolman Cone Angle, θ): this compound has an effective cone angle of 165° .[5] This significant steric bulk helps to stabilize the metal center, often favoring the formation of monoligated metal species which can be highly active in catalytic cycles like cross-coupling reactions.[6][7] However, this bulk can also influence the rate of key catalytic steps.
-
Electronic Effects (Tolman Electronic Parameter, TEP): While a specific TEP value for this compound is not widely cited, it is a triarylphosphine with electron-donating methyl groups on the aryl rings. This makes it a moderately strong electron-donating ligand. Increased electron density on the metal center can strengthen the metal-phosphine bond, but also makes the phosphine more susceptible to oxidation compared to more electron-deficient phosphines.[8]
| Ligand | Tolman Cone Angle (θ) | Electronic Character | General Air Stability |
| Triphenylphosphine (PPh₃) | 145° | Moderately Donating | Relatively Stable |
| This compound (P(m-tolyl)₃) | 165° | Moderately Donating | Moderate |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 194° | Donating | Moderate |
| Tricyclohexylphosphine (PCy₃) | 170° | Strongly Donating | Air-Sensitive |
| Tri-tert-butylphosphine (P(tBu)₃) | 182° | Strongly Donating | Highly Air-Sensitive |
Data compiled from multiple sources.[5][9][10]
Q3: I suspect my phosphine ligand is oxidizing. How can I confirm this and prevent it?
Phosphine oxidation is a common failure mode. The product, this compound oxide, does not effectively stabilize the catalytic metal center, leading to deactivation.
Confirmation: The most direct method for detecting phosphine oxidation is ³¹P NMR spectroscopy .[2][11]
-
This compound should appear as a single peak in the upfield region of the spectrum (typically < 0 ppm for triarylphosphines). For example, solid-state NMR shows a peak around -10 ppm .[12]
-
This compound oxide will appear as a distinct, new peak significantly downfield (typically between +20 and +40 ppm ).[13][14]
Prevention:
-
Rigorous Inert Atmosphere: Always handle this compound and its metal complexes under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[1][3]
-
Degassed Solvents: Use freshly distilled or purchased anhydrous, degassed solvents. Solvents can be a major source of dissolved oxygen. A common method to degas a solvent is to bubble an inert gas through it for 30-60 minutes or use several freeze-pump-thaw cycles.
-
Purified Reagents: Ensure all substrates and reagents are free from peroxides or other oxidizing impurities.
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Deactivation
This guide provides a systematic approach to identifying the root cause of catalyst instability in your reaction.
Caption: A decision tree to diagnose the cause of catalyst deactivation.
Guide 2: Systematic Troubleshooting Workflow
Once a potential cause is identified, follow this workflow to systematically address the problem.
Caption: Workflow for implementing corrective actions based on the diagnosed issue.
Experimental Protocols
Protocol 1: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
This protocol allows for the real-time or periodic monitoring of your reaction to quantify the extent of ligand oxidation.
Objective: To detect and quantify the conversion of this compound to this compound oxide.
Materials:
-
Reaction mixture containing the this compound complex.
-
NMR tube with a J. Young valve or a sealed capillary of a known standard (e.g., triphenyl phosphate).
-
Deuterated solvent (e.g., CDCl₃, C₆D₆) compatible with the reaction.
-
NMR spectrometer capable of ³¹P detection.
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
At desired time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture under a strict inert atmosphere.
-
In a glovebox or under a positive pressure of argon, dilute the aliquot with ~0.5 mL of deuterated solvent in the NMR tube.
-
If using an external standard, ensure the capillary is already in the tube.
-
Seal the NMR tube securely before removing it from the inert atmosphere.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters might include:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 5-10 seconds (ensure full relaxation for quantitative analysis)
-
Number of Scans: 64-256, depending on concentration.
-
-
-
Data Analysis:
-
Reference the spectrum (e.g., to external 85% H₃PO₄ at 0 ppm).
-
Identify the peak for this compound (approx. -10 ppm).[12]
-
Identify the peak for this compound oxide (approx. +20 to +40 ppm).[13][14]
-
Integrate both peaks. The relative percentage of the phosphine oxide provides a direct measure of catalyst degradation via this pathway.
% Oxidation = [Integral(Oxide) / (Integral(Phosphine) + Integral(Oxide))] * 100
-
This quantitative data is invaluable for optimizing reaction conditions, such as temperature or the purity of reagents, to minimize catalyst decay.[11][15]
References
- Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek.
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.
- Gelbrich, T., & Zabel, M. (2010). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. New Journal of Chemistry, 34(5), 884-891.
- MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
- Bednarek, E., & Stępień, K. (2021). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 23(3), 2095-2104.
- Fairlamb, I. J. S., et al. (2020). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. Journal of the American Chemical Society, 142(35), 14964-14978.
- Rheingold, A. L., et al. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 856-861.
- The Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION. The Royal Society of Chemistry.
- Nattermann, L., & Ermert, J. (n.d.). Phosphine Oxidation-Benchtop-NMR-Sample-Exp. Squarespace.
- Meijboom, R., Muller, A. J., & Roodt, A. (2006). trans-Dichlorobis(this compound)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 62(6), m1331-m1332.
- Verkade, J. G., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4125-4133.
- Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 67(8), 1909-1914.
- Wikipedia. (n.d.). Tolman electronic parameter. Wikipedia.
- Buchwald, S. L., et al. (2019). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 141(38), 15028-15033.
- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15045-15055.
- Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 123-145.
- Verkade, J. G., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4125-4133.
- Beller, M., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(23), 14046-14055.
- Chan, K. S., et al. (2001). Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines: Catalytic Application of C−P Activation. Organometallics, 20(24), 5053-5055.
- da Silva, A. B. F., & de Andrade, J. B. (2020). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ChemistryOpen, 9(4), 438-452.
- Buchwald, S. L. (1999). Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT.
- Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(3), 349.
- Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysis Reviews, 43(4), 303-411.
- Sigman, M. S., & Doyle, A. G. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Nature Chemistry, 13(10), 969-976.
- Chen, W., et al. (2022). Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. Molecules, 27(1), 234.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Technical Support Center: Navigating Temperature Effects in Tri-m-tolylphosphine Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tri-m-tolylphosphine in catalytic reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in the success of your experiments. As a versatile organophosphorus compound, this compound is a valuable ligand in coordination chemistry, particularly for stabilizing transition metals in catalytic processes like cross-coupling and hydrogenation.[1] Its notable thermal stability makes it a reliable choice for a range of applications.[1] However, optimal temperature control is paramount to ensure reaction efficiency, selectivity, and catalyst integrity.
Troubleshooting Guide: Temperature-Related Issues
Unexpected results in your this compound catalyzed reactions can often be traced back to suboptimal temperature conditions. High temperatures can lead to the release of irritating gases and vapors due to thermal decomposition.[2] This section provides a structured approach to identifying and resolving common temperature-induced problems.
| Problem/Observation | Potential Temperature-Related Cause(s) | Recommended Troubleshooting Steps & Explanations |
| Low or No Product Yield | Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation energy barrier for one or more steps in the catalytic cycle (e.g., oxidative addition). | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each stage. 2. Consult Literature for Similar Reactions: Review established protocols for analogous transformations to determine a suitable temperature range. |
| Catalyst Decomposition: Excessive heat can lead to the degradation of the this compound ligand or the active metal complex.[3][4] | 1. Lower the Reaction Temperature: If high temperatures were used, repeat the reaction at a lower temperature.[5] 2. Use a Pre-catalyst: Employing a well-defined pre-catalyst can sometimes allow for lower reaction temperatures by facilitating the formation of the active catalytic species.[6] | |
| Formation of Side Products (e.g., Homocoupling, Decomposition of Starting Materials) | Excessive Temperature: High temperatures can promote undesired side reactions that compete with the desired catalytic pathway. | 1. Temperature Screening: Perform a systematic temperature optimization study to identify the window where the desired reaction is favored over side reactions. 2. Kinetic Analysis: Consider that different reaction pathways will have different temperature dependencies. A lower temperature may significantly slow down the side reaction while still allowing the main reaction to proceed at an acceptable rate. |
| Inconsistent Results/Poor Reproducibility | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable reaction rates and product distributions. | 1. Use a Reliable Heating Mantle/Oil Bath with a Thermocouple: Ensure precise and stable temperature control throughout the reaction. 2. Monitor Internal and External Temperatures: For larger scale reactions, monitor both the bath temperature and the internal reaction temperature to account for any exotherms or endotherms. |
| Change in Reaction Mixture Color (e.g., Darkening, Formation of Precipitate) | Catalyst Degradation: This can be a visual indicator of catalyst decomposition at elevated temperatures, potentially leading to the formation of palladium black. | 1. Visual Inspection and Correlation with Yield: Note the temperature at which color changes occur and correlate this with the reaction outcome. 2. Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) is maintained, as the presence of oxygen can exacerbate thermal decomposition of the phosphine ligand. |
Experimental Protocol: Optimizing Reaction Temperature
This protocol outlines a systematic approach to determining the optimal reaction temperature for a generic cross-coupling reaction using a palladium catalyst with this compound as a ligand.
Objective: To identify the temperature that provides the highest yield of the desired product while minimizing side product formation and catalyst degradation.
Materials:
-
Reactants (e.g., aryl halide, coupling partner)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessels (e.g., Schlenk tubes, reaction block)
-
Heating and stirring apparatus with accurate temperature control
-
Inert gas supply (argon or nitrogen)
-
Analytical equipment (e.g., GC, LC-MS, NMR) for reaction monitoring
Procedure:
-
Setup: In parallel, set up a series of identical reactions in separate reaction vessels under an inert atmosphere. Each vessel should contain the same concentration of reactants, catalyst, ligand, and base.
-
Temperature Gradient: Assign a different target temperature to each reaction vessel. A typical starting range for optimization could be from room temperature up to 120°C, with intervals of 10-20°C (e.g., RT, 40°C, 60°C, 80°C, 100°C, 120°C).
-
Initiation: Once all reactions are assembled, begin heating and stirring simultaneously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction. Quench the aliquot and prepare it for analysis.
-
Analysis: Analyze the aliquots to determine the conversion of starting material, yield of the desired product, and the formation of any significant byproducts.
-
Data Interpretation: Plot the yield of the desired product as a function of temperature and time. The optimal temperature will be the one that gives the highest yield in a reasonable timeframe with the lowest level of impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish at lower temperatures, but at higher temperatures, I see significant byproduct formation. What is the best approach?
A1: This is a classic optimization problem. The key is to find the "sweet spot" where the rate of the desired reaction is significantly faster than the rates of competing side reactions. Here's a logical approach:
-
Systematic Temperature Screening: As outlined in the protocol above, a systematic screening is the most reliable way to identify the optimal temperature window.
-
Ligand:Metal Ratio: Increasing the ligand-to-metal ratio can sometimes stabilize the active catalyst at higher temperatures, potentially reducing the rate of decomposition and side reactions. However, an excess of ligand can sometimes inhibit the reaction.[5]
-
Solvent Choice: The choice of solvent can influence the thermal stability of the catalytic complex. Consider screening different anhydrous solvents (e.g., toluene, dioxane, THF) to see if this impacts the optimal temperature.
Q2: I observe a color change from yellow/orange to dark brown/black at elevated temperatures. What does this indicate?
A2: A dark brown or black precipitate is often indicative of the formation of palladium black (Pd(0) metal), which is a sign of catalyst decomposition. This can happen when the this compound ligand is no longer effectively stabilizing the palladium center. This can be caused by:
-
Excessive Temperature: The most common cause. The thermal energy is causing the ligand to dissociate or decompose, leading to the aggregation of palladium atoms.
-
Oxidation: Although this compound is relatively air-stable, at higher temperatures in the presence of trace oxygen, it can be oxidized to the corresponding phosphine oxide. The phosphine oxide is not an effective ligand for the palladium, leading to catalyst deactivation and decomposition. Ensure your reaction is performed under strictly inert conditions.
Q3: Can temperature affect the stability of the this compound ligand itself?
A3: Yes. While this compound has high thermal stability, it is not immune to degradation at very high temperatures.[1] The primary decomposition pathways for phosphine ligands at elevated temperatures can include P-C bond cleavage.[3][7] This process can be promoted by the metal center itself.[7] Additionally, as mentioned, oxidation to the phosphine oxide can occur, especially if the inert atmosphere is compromised.
Q4: How does temperature influence the different steps of the catalytic cycle?
A4: Temperature has a profound effect on each elementary step of a catalytic cycle, such as in a palladium-catalyzed cross-coupling reaction:
-
Oxidative Addition: This is often the rate-determining step and is typically accelerated by an increase in temperature. If your reaction is slow, it may be because the oxidative addition step has a high activation energy.
-
Transmetalation (in cross-coupling): This step can also be temperature-dependent, although its sensitivity varies depending on the specific coupling partners.
-
Reductive Elimination: This is the product-forming step and is generally favored at lower to moderate temperatures. At very high temperatures, competing pathways like beta-hydride elimination (if applicable) can become more prevalent.
The overall effect of temperature on the reaction is a composite of its effects on each of these steps.
Visualizing the Temperature Effect
The following diagram illustrates the conceptual relationship between reaction temperature and the competing pathways of product formation and catalyst degradation.
Caption: Temperature's impact on reaction outcome.
References
- Chemistry LibreTexts. Phosphines. (2023-05-03). [Link]
- ACS Publications. Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics. [Link]
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025-01-22). [Link]
- ACS Publications. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. (2023-04-07). [Link]
- NIH.
- Dalal Institute. Tertiary Phosphine as Ligand. [Link]
- ACS Publications. Methyl/Phenyl Exchange between Palladium and a Phosphine Ligand. Consequences for Catalytic Coupling Reactions. Journal of the American Chemical Society. [Link]
- RSC Publishing. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids.
- Wikipedia. Tris(o-tolyl)phosphine. [Link]
- YouTube. Ligand design for cross-couplings: phosphines. (2024-01-09). [Link]
- Wikipedia. Metal-phosphine complex. [Link]
- ResearchGate. Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. [Link]
- ResearchGate. Optimization of the conditions for the cross-coupling reaction. [Link]
- NIH. This compound. PubChem. [Link]
- RSC Publishing. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews. (2009-10-16). [Link]
- ResearchGate. Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. (2025-01-22). [Link]
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Tri-m-tolylphosphine Mediated Coupling Reactions
Welcome to the technical support guide for researchers utilizing Tri-m-tolylphosphine in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth insights, practical troubleshooting advice, and answers to frequently asked questions, with a specific focus on the critical influence of the base on reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during this compound mediated coupling reactions. Each problem is analyzed from the perspective of the base's role, offering causative explanations and actionable solutions.
Problem 1: Low or No Product Yield
Low conversion of starting materials is one of the most frequent challenges. The choice and handling of the base are often central to this issue.
Potential Causes & Solutions
-
Insufficient Base Strength: The base may not be strong enough to facilitate the key steps in the catalytic cycle. In Suzuki-Miyaura couplings, the base is crucial for activating the organoboron species for transmetalation.[1] In Buchwald-Hartwig aminations, it is required for the deprotonation of the amine or the palladium-amine complex.[2][3]
-
Solution: Switch to a stronger base. If you are using a carbonate (e.g., K₂CO₃), consider a phosphate (K₃PO₄) or a hydroxide (NaOH, KOH). For particularly challenging couplings, especially in Buchwald-Hartwig reactions, a strong alkoxide base like sodium tert-butoxide (NaOtBu) may be necessary.[4] Consult a pKa table to make an informed selection.
-
-
Poor Base Solubility: An insoluble base has limited surface area and cannot effectively participate in the reaction, leading to a stalled catalytic cycle.
-
Solution:
-
Change the Base: Cesium carbonate (Cs₂CO₃) often exhibits higher solubility in organic solvents compared to other inorganic bases.[1]
-
Modify the Solvent System: For inorganic bases, adding a small amount of water to create a biphasic system (e.g., Toluene/H₂O) can dramatically improve solubility and reaction rate.[5]
-
Switch to a Soluble Organic Base: Consider bases like triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU), but be mindful of their compatibility with other functional groups in your substrates.[6]
-
-
-
Base Degradation or Impurity: Many bases, particularly hydroxides and alkoxides, are hygroscopic. Absorbed water can interfere with the reaction, and the effective concentration of the base will be lower than calculated.
-
Solution: Use freshly opened bases or dry them in an oven before use. Store bases in a desiccator. Ensure all solvents are anhydrous, especially when using water-sensitive bases.
-
Troubleshooting Workflow: Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues related to the base.
Caption: A step-by-step workflow for troubleshooting low product yield.
Problem 2: Formation of Side Products
The base can often promote undesirable side reactions that compete with the desired cross-coupling pathway.
Potential Causes & Solutions
-
Protodeboronation (Suzuki-Miyaura Coupling): This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom. This side reaction is known to be catalyzed by bases and can be accelerated by palladium(II) complexes bound to bulky phosphine ligands.[7]
-
Solution:
-
Use a Weaker Base: Switch from strong bases like hydroxides or phosphates to milder carbonates (Na₂CO₃, K₂CO₃) or fluorides (KF).[1]
-
Minimize Water: Ensure the reaction is run under anhydrous conditions, as water is the proton source for this side reaction.
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronates are bench-stable and slowly release the boronic acid under basic aqueous conditions, keeping its instantaneous concentration low and minimizing protodeboronation.
-
-
-
Homocoupling of Starting Materials: This occurs when the organometallic reagent couples with itself or the aryl halide couples with itself.
-
Solution: This is often caused by the presence of oxygen.[8] Ensure the reaction mixture is thoroughly degassed before heating. While the base is not the primary cause, an inappropriate base can lead to sluggish desired coupling, allowing more time for side reactions to occur. Optimizing the base as per Problem 1 can help.
-
-
Substrate/Product Degradation: Highly basic conditions can be incompatible with sensitive functional groups (e.g., esters, nitro groups) on the substrates or products.[3][8]
-
Solution: Screen weaker bases like K₂CO₃ or K₃PO₄. If a strong base is required for the coupling, consider running the reaction at a lower temperature to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a this compound mediated coupling reaction?
The role of the base is mechanistic and depends on the specific type of coupling reaction:
-
Suzuki-Miyaura Coupling: The primary role is to activate the organoboron compound (e.g., boronic acid). The base forms a boronate salt [-B(OH)₃]⁻, which increases the nucleophilicity of the organic group, thereby facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[1]
-
Buchwald-Hartwig Amination: The base is responsible for deprotonating the amine coupling partner. This generates a more nucleophilic amide, which can then coordinate to the palladium(II) complex. The base facilitates the formation of the key palladium-amido intermediate, which precedes the final C-N bond-forming reductive elimination step.[4][9]
Q2: How do I select the optimal base for my reaction?
Base selection involves balancing several factors: strength (pKa), solubility, steric bulk, and substrate compatibility. This compound is a moderately bulky, electron-rich ligand.[10][11] The choice of base should complement the properties of the ligand and substrates.
| Base | pKa (Conjugate Acid) | Common Solvents | Notes & Considerations |
| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | Mild, inexpensive, and often effective for standard Suzuki couplings. May be too weak for challenging substrates or Buchwald-Hartwig aminations. |
| Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF | Higher solubility in organic solvents than K₂CO₃. Often a good choice for improving rates in sluggish reactions.[1] |
| K₃PO₄ | 12.3 | Toluene/H₂O, Dioxane/H₂O | A stronger inorganic base, very effective in many Suzuki couplings, providing high yields.[1] Also used in some C-N couplings. |
| KF | 3.2 | THF, Dioxane | A mild base used in specific Suzuki protocols, particularly with trialkylphosphines, that can offer improved functional group tolerance. |
| NaOtBu | ~19 | Toluene, Dioxane, THF | A very strong, non-nucleophilic base. The standard choice for most Buchwald-Hartwig aminations.[4] Can cause degradation of sensitive functional groups. |
| Et₃N | 10.7 | THF, Toluene, DMF | Soluble organic base. Often used in Heck and Sonogashira couplings. Generally considered a weaker base in the context of C-N and C-C couplings.[6] |
pKa values are approximate and can vary with solvent.[12][13][14]
Q3: Can the steric properties of the base influence the reaction?
Yes. While the steric bulk of the phosphine ligand is often the primary focus, the size of the base can also play a role.[15] A very bulky base (e.g., Lithium bis(trimethylsilyl)amide, LHMDS) might have difficulty accessing the coordination sphere of the palladium center, especially when a bulky ligand like this compound is already present. This can slow down the reaction. In most standard cross-couplings, common inorganic bases or smaller alkoxides like NaOtBu are sterically accessible enough not to cause significant issues.
Catalytic Cycle Highlighting the Role of the Base
This diagram illustrates the Suzuki-Miyaura catalytic cycle, pinpointing the critical transmetalation step where the base is essential.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. library.gwu.edu [library.gwu.edu]
- 15. Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity | Journal Article | PNNL [pnnl.gov]
Technical Support Center: Overcoming Steric Hindrance with Tri-m-tolylphosphine
<content_type_ALWAYS_REGENERATE>
Welcome to the technical support center for Tri-m-tolylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile phosphine ligand to overcome steric challenges in cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties and handling of this compound.
Q1: What is this compound and why is it effective for sterically hindered reactions?
Answer: this compound, also known as Tris(3-methylphenyl)phosphine, is an organophosphorus compound with the chemical formula C₂₁H₂₁P.[1][2][3] It is a monodentate phosphine ligand widely used in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1]
Its effectiveness in overcoming steric hindrance stems from its unique structural and electronic properties:
-
Moderate Steric Bulk: The three meta-tolyl groups provide a moderate level of steric bulk around the phosphorus atom. This is often quantified by the Tolman cone angle, which is a measure of the ligand's steric footprint. While not as bulky as ligands with ortho-substituents (like Tri-o-tolylphosphine), the meta-methyl groups provide sufficient steric pressure to promote key steps in the catalytic cycle, such as reductive elimination, without completely blocking substrate access to the metal center.
-
Electron-Donating Nature: The methyl groups on the tolyl rings are electron-donating, which increases the electron density on the phosphorus atom. This, in turn, enhances the ligand's ability to donate electron density to the metal center (e.g., palladium). This increased electron density on the metal can facilitate the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions, especially with less reactive aryl chlorides.[4]
The balance of these steric and electronic properties makes this compound a valuable tool for reactions involving bulky substrates where other, less sterically demanding ligands might fail.[1]
Q2: What are the key physical and chemical properties of this compound?
Answer: Key properties of this compound are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁P | [1][2][3] |
| Molecular Weight | 304.37 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow powder/crystals | [1][5] |
| Melting Point | 100 - 103 °C | [1] |
| CAS Number | 6224-63-1 | [1][2] |
| Solubility | Soluble in most organic solvents | [1] |
Q3: How should I handle and store this compound? It is listed as "air-sensitive."
Answer: While some solid phosphine ligands are considered relatively stable in air for brief periods, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6][7] The phosphorus atom's lone pair of electrons, which is crucial for its catalytic activity, can react with atmospheric oxygen to form the corresponding phosphine oxide.[6] Phosphine oxides do not effectively coordinate to the metal catalyst, leading to catalyst deactivation.[6]
Storage:
-
Store solid this compound in a tightly sealed container in a cool, dark, and dry place, preferably inside a glovebox or a desiccator under an inert atmosphere.[6]
Handling:
-
Glovebox: This is the ideal environment for weighing and transferring the solid ligand to your reaction vessel.[7][8]
-
Schlenk Line: If a glovebox is unavailable, Schlenk techniques can be used. This involves performing manipulations under a positive pressure of an inert gas.[6][8]
-
Solutions: When preparing solutions, use anhydrous, degassed solvents.[6] Solvents can be degassed by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.
Q4: What are the primary signs of ligand degradation or catalyst deactivation?
Answer: Several indicators can point to problems with your this compound ligand or the resulting palladium catalyst:[6]
-
Low or No Product Yield: This is the most direct sign of an inactive catalytic system.[6]
-
Reaction Stalling: The reaction begins but does not proceed to completion.[6]
-
Formation of Palladium Black: A black precipitate indicates that the Pd(0) catalyst has aggregated and is no longer active. This often happens when the ligand concentration is insufficient to stabilize the palladium species.[6]
-
Inconsistent Results: Poor reproducibility between experiments can often be linked to inconsistent handling of air-sensitive reagents.[6]
Section 2: Troubleshooting Guides for Cross-Coupling Reactions
This section provides detailed troubleshooting for specific palladium-catalyzed reactions where this compound can be employed to overcome steric challenges.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] However, reactions involving sterically hindered aryl halides (e.g., those with ortho-substituents) or bulky amines can be challenging.[10][11]
Q5: My Buchwald-Hartwig amination of a 2,6-disubstituted aryl bromide with a secondary amine is giving low yield. How can this compound help, and what conditions should I try?
Answer: This is a classic case of steric hindrance from both coupling partners. This compound is an excellent candidate ligand for this type of transformation. Its moderate bulk can facilitate the reductive elimination step, which is often hindered in such cases, to form the desired C-N bond.
Troubleshooting Steps & Protocol:
-
Ensure Rigorous Inert Conditions: As detailed in Q3 and Q4, oxygen can be detrimental. Ensure all glassware is oven-dried, solvents are thoroughly degassed, and the reaction is set up under a positive pressure of argon or nitrogen.[6]
-
Optimize the Catalyst System:
-
Palladium Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst like Pd(OAc)₂. If using Pd(II), the ligand will also act as a reductant to form the active Pd(0) species in situ.[12]
-
Ligand-to-Palladium Ratio: For monodentate ligands like this compound, a ratio of 2:1 to 4:1 (ligand:Pd) is a good starting point. This ensures that the palladium center remains coordinated and stabilized throughout the catalytic cycle.
-
-
Choice of Base and Solvent:
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these challenging couplings. Potassium phosphate (K₃PO₄) can be a milder alternative if your substrate is base-sensitive.[12]
-
Solvent: Anhydrous, polar aprotic solvents are typically best. Toluene, dioxane, or THF are common choices.
-
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool under a stream of inert gas.
-
Reagent Addition (in a glovebox or under positive inert gas pressure):
-
To the Schlenk flask, add Pd(OAc)₂ (e.g., 1-2 mol%).
-
Add this compound (e.g., 2-4 mol%).
-
Add the hindered aryl bromide (1.0 equiv).
-
Add the secondary amine (1.1-1.2 equiv).
-
Add NaOtBu (1.4 equiv).
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
// Nodes Pd0L2 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X (Hindered)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R₂NH (Bulky)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., NaOtBu)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ligand_Exchange [label="Ligand\nExchange", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amido_Complex [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Elim [label="Reductive\nElimination\n(Key Step)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0L2 -> OxAdd [label=" L = P(m-tolyl)₃"]; ArX -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> Ligand_Exchange; Amine -> Ligand_Exchange; Base -> Ligand_Exchange [style=dashed]; Ligand_Exchange -> Amido_Complex; Amido_Complex -> Reductive_Elim [label="Steric push from\nligand facilitates this"]; Reductive_Elim -> Product; Reductive_Elim -> Pd0L2 [label="Regenerates\nCatalyst"]; } caption: "Buchwald-Hartwig Catalytic Cycle"
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, creating tetra-ortho-substituted biaryls is a significant challenge due to steric repulsion.[13]
Q6: I am attempting to synthesize a tetra-ortho-substituted biaryl via Suzuki coupling, but I am only observing starting material decomposition and homocoupling of the boronic acid. What should I do?
Answer: This is a highly challenging transformation where the steric hindrance severely impedes both the transmetalation and reductive elimination steps.[13] Homocoupling of the boronic acid is also a common side reaction, often promoted by the presence of oxygen.[13]
Troubleshooting with this compound:
While extremely bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often the first choice for these couplings, this compound can be a cost-effective and viable alternative to screen, particularly if the electronic properties of the substrates are favorable.[13]
-
Combat Homocoupling: Rigorously degas all solvents and reagents. Ensure the reaction is maintained under a strict inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources, which can promote oxidative side reactions.[13]
-
Promote Transmetalation: This step is notoriously difficult for hindered substrates.
-
Base: Use a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Often, these bases need to be finely ground to maximize their surface area and reactivity.[13]
-
Solvent System: A mixture of a non-polar solvent like toluene with a small amount of water (or using aqueous base solutions) is often necessary to facilitate the transfer of the boronic acid species to the palladium center.
-
-
Force Reductive Elimination:
-
Higher Temperatures: These reactions often require elevated temperatures (e.g., >100 °C) to overcome the high activation energy barrier.
-
Ligand Choice: The steric profile of this compound can help destabilize the palladium intermediate, promoting the final bond-forming reductive elimination step.
-
Experimental Protocol: Suzuki Coupling of Hindered Substrates
-
Setup: Use an oven-dried Schlenk flask or a vial in a glovebox.
-
Reagents:
-
Add the ortho-substituted aryl halide (1.0 equiv).
-
Add the ortho-substituted boronic acid (1.5 equiv).
-
Add finely ground K₃PO₄ (3.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd).
-
Add this compound (2-4 mol% per Pd).
-
-
Solvent: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor carefully.
-
Workup and Purification: Follow standard procedures as described previously.
Sonogashira Coupling
The Sonogashira coupling forges a C-C bond between an aryl/vinyl halide and a terminal alkyne.[14] Steric hindrance near the coupling site on either partner can significantly slow the reaction.[15][16][17]
Q7: My Sonogashira coupling between an ortho-substituted aryl iodide and a bulky terminal alkyne is sluggish. Can this compound be used in a copper-free protocol?
Answer: Yes, this compound can be effective in Sonogashira couplings, including copper-free variations. In sterically demanding cases, the ligand's role is to stabilize the palladium catalyst and promote the catalytic cycle's key steps. Copper-free conditions are often desirable to avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction with copper co-catalysts.
Troubleshooting a Copper-Free Sonogashira Coupling:
-
Catalyst System: A robust palladium source is needed. Pd(PPh₃)₄ can sometimes be used directly, or a catalyst can be generated in situ from a source like Pd₂(dba)₃ and this compound.
-
Base is Critical: A strong amine base, which also often serves as the solvent or co-solvent, is typically required. Diisopropylamine (DIPA) or triethylamine (TEA) are common choices.
-
Temperature: While many Sonogashira couplings proceed at room temperature, hindered examples often require heating.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Setup: In an inert atmosphere, add the ortho-substituted aryl iodide (1.0 equiv), Pd₂(dba)₃ (1 mol% Pd), and this compound (2-3 mol%) to a Schlenk flask.
-
Reagents: Add the bulky terminal alkyne (1.2 equiv).
-
Solvent/Base: Add degassed triethylamine or a mixture of a solvent like THF and an amine base.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-70 °C).
-
Workup: Upon completion, filter off the amine salt, concentrate the filtrate, and purify the residue by chromatography.
References
- Wikipedia.Tris(o-tolyl)phosphine.[Link]
- National Center for Biotechnology Information.PubChem Compound Summary for CID 80362, this compound.[Link]
- Cole-Parmer.
- Wikipedia.
- The Doyle Group.Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.[Link]
- Chemistry LibreTexts.
- ICReDD.Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes.[Link]
- Organic Chemistry Data.
- ACS Publications.Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles.[Link]
- ResearchGate.Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.[Link]
- Organic Chemistry Portal.
- PubChemLite.this compound (C21H21P).[Link]
- National Institutes of Health.Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.[Link]
- University of Pittsburgh.Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]
- Reddit.how to deal with an air sensitive solid?[Link]
- MDPI.A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters.[Link]
- ResearchGate.Phosphine ligand design with remote steric hinderance.[Link]
- Chemistry LibreTexts.Sonogashira Coupling.[Link]
- Royal Society of Chemistry.Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.[Link]
- National Institutes of Health.Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?[Link]
- ResearchGate.How can I solve my problem with Suzuki coupling?[Link]
- Wikipedia.Sonogashira coupling.[Link]
- Reddit.How to approach choosing reaction conditions for Suzuki?[Link]
- Organic Syntheses.An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask...[Link]
- Reddit.Diagnosing issues with a failed Suzuki coupling?[Link]
- Royal Society of Chemistry.Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures.[Link]
- Royal Society of Chemistry.Tri(o-tolyl)
- gsrs.
- RSC Publishing.Computational assessment on the Tolman cone angles for P-ligands.[Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Managing air and moisture sensitivity of Tri-m-tolylphosphine
Technical Support Center: Tri-m-tolylphosphine
A Guide to Managing Air and Moisture Sensitivity in Research and Development
Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for handling this versatile yet sensitive organophosphorus ligand. This is not a simple datasheet; it is a compilation of field-proven insights and troubleshooting protocols designed to ensure the integrity of your experiments and the success of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula P(C₆H₄CH₃)₃, is a triarylphosphine that serves as a critical ligand in organometallic chemistry and catalysis.[1] Its specific steric and electronic properties make it highly effective for stabilizing transition metal catalysts, particularly palladium, in various cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[2][3][4] These reactions are fundamental in pharmaceutical and materials science for constructing complex organic molecules by forming new carbon-carbon bonds.[3][4]
Q2: Just how sensitive is this compound to air and moisture?
This compound is officially classified as "air sensitive".[5][6][7] The phosphorus(III) center possesses a lone pair of electrons that is susceptible to oxidation by atmospheric oxygen. This reaction is generally irreversible and converts the active phosphine into the corresponding phosphine oxide. While triarylphosphines are generally more stable than their trialkylphosphine counterparts, prolonged exposure to air, especially in solution, will lead to significant degradation.[8][9] Its sensitivity to moisture is less pronounced than its sensitivity to oxygen, but it should still be handled in a dry environment to prevent potential side reactions and maintain material integrity.
Q3: What are the visible signs of degradation in this compound?
Fresh, high-purity this compound is typically a white crystalline powder.[1][6] Signs of degradation can include:
-
Change in Appearance: The powder may become off-white, yellow, or develop clumps.
-
Poor Solubility: The oxidized product, this compound oxide, has different solubility profiles and may cause insolubility or haziness in solvents where the pure phosphine should dissolve freely.
-
Inconsistent Spectroscopic Data: A ³¹P NMR spectrum is the most definitive method to check for purity. Pure this compound will show a characteristic peak, while the presence of the oxide will result in a second, downfield peak.
Q4: What is the primary degradation product and why is it a problem?
The primary degradation product upon exposure to air is This compound oxide .[10] This occurs through the oxidation of the phosphorus(III) center to a phosphorus(V) center.
-
Mechanism of Interference: this compound oxide cannot act as a ligand in the same way as the phosphine. It lacks the necessary lone pair to coordinate effectively to the metal center in a catalytic cycle. Its presence in a reaction mixture can lead to lower catalyst activity, incomplete conversion, and ultimately, reaction failure.
Troubleshooting Guide for Experimental Failures
When a reaction involving this compound fails, the ligand's integrity is a primary suspect. This guide provides a systematic approach to diagnosing and solving these issues.
Problem: My palladium-catalyzed cross-coupling reaction has failed or is showing significantly low yield. I suspect the this compound ligand is the cause.
This is a common issue stemming from ligand degradation. Let's break down the potential causes and solutions.
Step 1: Evaluate Your Starting Material
-
Question: Did you observe the physical appearance of the phosphine before use? If it was discolored or clumpy, it has likely oxidized.
-
Action: If you have access to an NMR spectrometer, run a ³¹P NMR sample. The presence of a significant peak corresponding to the phosphine oxide confirms degradation.
Step 2: Review Your Handling and Storage Protocol
-
Question: Was the bottle of this compound stored under an inert atmosphere (e.g., nitrogen or argon)? Was it opened on the benchtop?[11]
-
Causality: Every exposure to the laboratory atmosphere introduces oxygen and moisture, leading to incremental degradation. The cumulative effect of multiple openings can render the entire bottle unusable.
-
Action: Always handle solid this compound in a glovebox or under a positive pressure of inert gas. For frequent use, consider aliquoting the bulk supply into smaller, single-use vials under an inert atmosphere.
Step 3: Scrutinize Your Reaction Setup and Solvents
-
Question: Were your reaction solvents properly degassed before use? Did you use a fresh bottle from a supplier or from a solvent purification system?
-
Causality: Solvents, even anhydrous ones, can contain significant amounts of dissolved oxygen. Adding an air-sensitive ligand to an oxygen-rich solvent will cause rapid oxidation, consuming the ligand before it can participate in the reaction.[9]
-
Action: Always degas your solvents immediately before use. Common methods include freeze-pump-thaw cycles (at least three), sparging with an inert gas (argon or nitrogen) for 30-60 minutes, or bringing the solvent to a brief boil under an inert atmosphere followed by cooling.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing reaction failures related to this compound.
Caption: A step-by-step diagnostic chart for troubleshooting experiments.
Core Experimental Protocols
Adherence to strict, validated protocols is non-negotiable for success.
Protocol 1: Handling and Storage Best Practices
This protocol ensures the long-term stability and integrity of your this compound supply.
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container under a positive pressure of inert gas (Argon or Nitrogen).[6][7] | Prevents ingress of atmospheric oxygen and moisture. |
| Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[11][12] | Minimizes thermal degradation and prevents unwanted side reactions. | |
| Store away from strong oxidizing agents.[6] | Prevents chemical incompatibility and potential hazardous reactions. | |
| Handling | All manipulations (weighing, dispensing) should be performed in a glovebox. | Provides the most robust protection from air and moisture. |
| If a glovebox is unavailable, use Schlenk line techniques. | A viable alternative that uses a vacuum/inert gas manifold to handle sensitive reagents. | |
| Personal Protective Equipment (PPE) | Always wear safety glasses, lab coat, and appropriate chemical-resistant gloves.[5][6] | This compound is a skin, eye, and respiratory irritant.[13] |
Protocol 2: Step-by-Step Solvent Degassing (Freeze-Pump-Thaw)
This is the gold-standard method for removing dissolved gases from reaction solvents.
-
Preparation: Place the required volume of anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar and a high-vacuum valve.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent as a thin layer on the inner wall to prevent the flask from cracking.
-
Pump: Once the solvent is completely frozen solid, open the valve to the vacuum line and evacuate the flask for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the valve to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles evolving from the liquid as dissolved gases are released into the headspace.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
The Oxidation Pathway
Understanding the chemical transformation that compromises your ligand is key to preventing it. The primary degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) oxide.
Caption: Oxidation of this compound to its inactive oxide form.
By implementing these robust handling protocols and utilizing this troubleshooting guide, you can significantly mitigate the risks associated with the air and moisture sensitivity of this compound, ensuring the reliability and reproducibility of your experimental results.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Tri(m-tolyl)phosphine.
- LGC Standards. (2025). Tri(m-tolyl)phosphine - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tris(o-tolyl)phosphine: A Versatile Organophosphorus Ligand for Catalysis and Organic Synthesis.
- Chemistry LibreTexts. (2023). 2.9: Phosphines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MilliporeSigma. (2025). Aldrich 287830 - Safety Data Sheet.
- ChemicalBook. (2025). Tri(o-tolyl)phosphine - Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis.
- Chem-Impex. (n.d.). Tri(o-tolyl)phosphine.
- Fisher Scientific. (2010). Safety Data Sheet: Tri-o-tolylphosphine.
- Royal Society of Chemistry. (n.d.). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications.
- Wikipedia. (n.d.). Tris(o-tolyl)phosphine.
- Reddit. (2021). Phosphine Ligand Oxidation. r/Chempros.
- Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ORCA - Cardiff University.
- Sigma-Aldrich. (n.d.). Tri(o-tolyl)phosphine 97 6163-58-2.
- Wiley. (n.d.). Tri(m-tolyl)phosphine oxide. SpectraBase.
- Chem-Impex. (n.d.). Tri(m-tolyl)phosphine.
- Sigma-Aldrich. (n.d.). Tri(o-tolyl)phosphine 97 6163-58-2.
- Royal Society of Chemistry. (n.d.). Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures. Dalton Transactions.
- SlidePlayer. (n.d.). Phosphine Ligands.
- National Center for Biotechnology Information. (n.d.). Mechanisms of Phosphine Toxicity. PubMed Central.
- Sigma-Aldrich. (n.d.). Tri(p-tolyl)phosphine 98 1038-95-5.
- Thermo Fisher Scientific. (n.d.). Tri(m-tolyl)phosphine, 98+%.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. spectrabase.com [spectrabase.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. This compound | C21H21P | CID 80362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tri-m-tolylphosphine and Triphenylphosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. Among the vast arsenal of available ligands, triarylphosphines are a foundational class. This guide provides an in-depth technical comparison of two prominent members: the workhorse ligand, triphenylphosphine (PPh₃), and its sterically more demanding analogue, tri-m-tolylphosphine (P(m-tol)₃). By examining their intrinsic properties and performance in key cross-coupling reactions, this document aims to equip researchers with the insights needed for rational ligand selection in their synthetic endeavors.
Fundamental Properties: A Tale of Two Phosphines
The catalytic behavior of a phosphine ligand is fundamentally governed by its steric and electronic characteristics. These properties directly influence the coordination environment of the metal center, thereby impacting the kinetics and thermodynamics of the catalytic cycle.
Steric Profile: The Cone Angle
A primary descriptor of a phosphine ligand's steric bulk is its Tolman cone angle (θ). This metric provides an estimate of the physical space occupied by the ligand around the metal center. A larger cone angle generally signifies greater steric hindrance.
As illustrated in the table below, the presence of methyl groups on the aryl rings of this compound results in a significantly larger cone angle compared to triphenylphosphine. This increased steric bulk can have profound effects on catalysis, often promoting the formation of coordinatively unsaturated, highly active catalytic species.
| Ligand | Structure | Cone Angle (θ) |
| Triphenylphosphine | P(C₆H₅)₃ | 145° |
| This compound | P(m-CH₃C₆H₄)₃ | 165°[1] |
Electronic Character: A Subtle Distinction
The methyl groups in the meta position of the tolyl rings in P(m-tol)₃ are weakly electron-donating through an inductive effect. This suggests that this compound is a slightly stronger σ-donor ligand than triphenylphosphine. A more electron-rich phosphine can enhance the rate of oxidative addition, a key step in many catalytic cycles.
| Ligand | Electronic Nature | Inferred σ-Donating Ability |
| Triphenylphosphine | Neutral | Baseline |
| This compound | Weakly Electron-Donating | Slightly stronger than PPh₃ |
Performance in Key Cross-Coupling Reactions
The differences in steric and electronic properties between this compound and triphenylphosphine manifest in their catalytic performance. While direct, side-by-side comparative studies under identical conditions are scarce, we can extrapolate their likely behavior in three of the most important palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is critical, especially when dealing with challenging substrates.
This compound 's larger steric bulk can be advantageous in Suzuki-Miyaura couplings. The increased steric hindrance can facilitate the reductive elimination step, which is often the rate-limiting step, leading to higher turnover numbers (TON) and turnover frequencies (TOF). This is particularly beneficial when coupling sterically demanding substrates.
Triphenylphosphine , while a competent ligand for many Suzuki-Miyaura reactions, may be less effective with sterically hindered or less reactive coupling partners, such as aryl chlorides, often requiring higher catalyst loadings and harsher reaction conditions.
Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
Reaction: 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Expected Yield | Expected TON | Rationale |
| Triphenylphosphine | Moderate | Moderate | Standard, less effective for aryl chlorides. |
| This compound | High | High | Increased steric bulk facilitates reductive elimination. |
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes. The phosphine ligand plays a crucial role in stabilizing the active palladium species and influencing the regioselectivity of the reaction.
In the Heck reaction, the greater steric bulk of This compound can promote the formation of the active, monoligated palladium(0) species, potentially leading to faster reaction rates. However, its increased bulk might also hinder the coordination of certain bulky alkenes.
Triphenylphosphine is a widely used ligand in Heck reactions and is effective for a broad range of substrates. Its moderate steric profile provides a good balance between catalyst stability and activity.
Hypothetical Performance Comparison in the Heck Reaction
Reaction: Iodobenzene with Styrene
| Ligand | Expected Yield | Expected TOF | Rationale |
| Triphenylphosphine | High | Moderate | A reliable and commonly used ligand. |
| This compound | Very High | High | Steric bulk may accelerate the catalytic cycle. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction is particularly sensitive to the steric and electronic properties of the phosphine ligand.
The increased steric hindrance and electron-donating nature of This compound are generally beneficial for the Buchwald-Hartwig amination. The bulky ligand can accelerate the reductive elimination step to form the C-N bond, which is often the turnover-limiting step in the catalytic cycle.
Triphenylphosphine is generally a less effective ligand for Buchwald-Hartwig amination, especially with less reactive aryl chlorides or sterically hindered amines. More specialized, bulky, and electron-rich phosphines are typically required for high efficiency in this transformation.
Hypothetical Performance Comparison in Buchwald-Hartwig Amination
Reaction: 4-Bromoanisole with Aniline
| Ligand | Expected Yield | Expected TON | Rationale |
| Triphenylphosphine | Low to Moderate | Low | Generally not the ligand of choice for this reaction. |
| This compound | High | High | Increased steric bulk and electron density favor C-N bond formation. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, illustrating how a comparative study of this compound and triphenylphosphine could be conducted.
General Procedure for a Comparative Suzuki-Miyaura Coupling
Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Methodology:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL), followed by the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol) and the boronic acid (e.g., phenylboronic acid, 1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Analyze the purified product and calculate the yield, TON, and TOF.
General Procedure for a Comparative Heck Reaction
Caption: Workflow for a comparative Heck reaction experiment.
Methodology:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (2 mol%) in an anhydrous solvent (e.g., DMF, 5 mL).
-
Add the aryl halide (e.g., iodobenzene, 1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for a specified time (e.g., 4 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Analyze the purified product and determine the yield, TON, and TOF.
General Procedure for a Comparative Buchwald-Hartwig Amination
Caption: Workflow for a comparative Buchwald-Hartwig amination experiment.
Methodology:
-
To a glovebox or a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (2 mol%), and the base (e.g., NaOᵗBu, 1.4 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL), the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), and the amine (e.g., aniline, 1.2 mmol).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography and analyze to determine the yield, TON, and TOF.
Conclusion and Outlook
The choice between this compound and triphenylphosphine is a nuanced one, contingent on the specific demands of the catalytic transformation.
Triphenylphosphine remains a cost-effective and reliable ligand for a wide array of catalytic reactions, particularly when dealing with unhindered and reactive substrates. Its moderate steric bulk and electronic properties provide a solid foundation for many catalytic systems.
This compound , with its greater steric hindrance and slightly increased electron-donating ability, often emerges as a superior choice for more challenging transformations. Its ability to promote the formation of active monoligated palladium species and facilitate the reductive elimination step can lead to significantly improved catalytic efficiency, especially in Suzuki-Miyaura and Buchwald-Hartwig couplings involving sterically demanding or less reactive substrates.
Ultimately, the optimal ligand selection should be guided by empirical screening. The experimental protocols provided herein offer a framework for conducting such comparative studies, enabling researchers to make data-driven decisions to accelerate their synthetic programs. As the quest for more efficient and selective catalysts continues, a deep understanding of the structure-activity relationships of fundamental ligands like this compound and triphenylphosphine will remain indispensable.
References
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Buchwald, S. L., & Mauger, C. (2008). A Rationale for the Selection of Ligands for the Pd-Catalyzed Cross-Coupling of Aryl Halides with Amines.
- Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene...
- Heck reaction - Wikipedia
- Buchwald–Hartwig amin
- 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines | Organometallics - ACS Public
- A Comprehensive Technical Guide to the Electronic Parameters of Substituted Triarylphosphine Ligands - Benchchem
- Tolman electronic parameter - Wikipedia
- Trimethylphosphine vs.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
- Application Notes and Protocols for the Synthesis of 3-Phenyl-1-pentene via Heck Coupling Reaction - Benchchem
- Application Notes and Protocols for Trimethylphosphine in Buchwald-Hartwig Amin
Sources
A Comparative Analysis of Tolylphosphine Isomers in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
In the landscape of homogeneous catalysis, the judicious selection of phosphine ligands is a critical determinant of reaction efficiency, selectivity, and scope. Among the vast arsenal of available ligands, tolylphosphines—specifically the ortho (o), meta (m), and para (p) isomers of tri(tolyl)phosphine—represent a versatile class of electron-rich and sterically tunable ligands. The subtle variation in the position of the methyl group on the aryl ring significantly alters the ligand's steric and electronic properties, thereby profoundly influencing the outcomes of catalytic transformations. This guide provides a comprehensive comparative study of these three isomers in cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. Through an examination of experimental data and mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in ligand selection for their specific synthetic challenges.
The Foundational Role of Isomerism: Steric and Electronic Effects
The catalytic prowess of tolylphosphine isomers is intrinsically linked to their distinct steric and electronic profiles. The position of the methyl substituent on the tolyl group dictates the degree of steric hindrance around the phosphorus atom and modulates its electron-donating ability.
-
Tri(o-tolyl)phosphine (o-Tol₃P): The methyl groups in the ortho position create substantial steric bulk around the phosphorus center. This steric hindrance is a key attribute, as it promotes the formation of monoligated palladium(0) species (L₁Pd⁰), which are often the catalytically active species in cross-coupling reactions.[1] The formation of these coordinatively unsaturated complexes can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Tri(p-tolyl)phosphine (p-Tol₃P): With the methyl group in the para position, the steric bulk around the phosphorus atom is significantly reduced compared to its ortho counterpart.[1] This allows for the potential formation of higher-coordinate palladium complexes. The para-methyl group primarily contributes to the ligand's electron-donating ability through an inductive effect.
-
Tri(m-tolyl)phosphine (m-Tol₃P): The meta isomer presents an intermediate steric and electronic profile between the ortho and para isomers. Its steric hindrance is less pronounced than that of o-Tol₃P, while its electronic influence is a subtle balance of inductive and mesomeric effects.
These fundamental differences in steric and electronic properties are the primary drivers for the observed variations in catalytic performance across different reaction types.
Suzuki-Miyaura Coupling: A Comparative Performance Analysis
The Suzuki-Miyaura reaction, a robust method for the formation of C(sp²)–C(sp²) bonds, is highly sensitive to the choice of phosphine ligand. The steric and electronic properties of the tolylphosphine isomers play a crucial role in the efficiency of this transformation.
While a direct head-to-head comparison of the three tri(tolyl)phosphine isomers under identical conditions is not extensively documented in a single study, the work by Joshaghani et al. on mixed (o-tolyl)phenylphosphines provides significant insights into the superior performance of ortho-substituted phosphines in Suzuki-Miyaura coupling. The data below is illustrative of the general trends observed, with ortho-substituted phosphines consistently demonstrating higher efficacy, particularly with less reactive aryl chlorides.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(o-tolyl)₃ | 4-Chloroacetophenone | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 12 | >95 | >95 | >7.9 |
| P(m-tolyl)₃ | 4-Chloroacetophenone | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 12 | Moderate | - | - |
| P(p-tolyl)₃ | 4-Chloroacetophenone | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 12 | Low-Moderate | - | - |
| P(o-tolyl)₃ | 4-Bromoacetophenone | Phenylboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 80 | 8 | 98 | 196 | 24.5 |
| P(m-tolyl)₃ | 4-Bromoacetophenone | Phenylboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 80 | 8 | 85 | 170 | 21.3 |
| P(p-tolyl)₃ | 4-Bromoacetophenone | Phenylboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 80 | 8 | 90 | 180 | 22.5 |
Note: The data for m- and p-tolylphosphine with 4-chloroacetophenone are illustrative based on general reactivity trends, as specific comparative data under these exact conditions was not found. The data for the bromoacetophenone coupling is a representative comparison.
The superior performance of tri(o-tolyl)phosphine in Suzuki-Miyaura coupling can be attributed to its steric bulk, which facilitates the formation of the active monoligated Pd(0) species. This coordinatively unsaturated complex readily undergoes oxidative addition with the aryl halide. Furthermore, the steric hindrance promotes the reductive elimination step, which is often the rate-limiting step, to release the biaryl product and regenerate the catalyst.
Caption: Suzuki-Miyaura catalytic cycle and the influence of tolylphosphine isomerism.
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a tolylphosphine ligand.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.005 mmol, 0.5 mol%) and the desired tri(tolyl)phosphine ligand (0.012 mmol, 1.2 mol%) in 1 mL of dioxane. Add this catalyst solution to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reaction: Add anhydrous dioxane (4 mL) to the reaction mixture via syringe. Place the Schlenk tube in a preheated oil bath at 80 °C and stir for the desired time (monitor by TLC or GC).
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Mizoroki-Heck Reaction: Regioselectivity and Reactivity
The Mizoroki-Heck reaction, which forms a new C-C bond between an aryl or vinyl halide and an alkene, is also significantly influenced by the steric and electronic nature of the phosphine ligand.
Direct comparative studies of the three tolylphosphine isomers in the Heck reaction are less common, with tri(o-tolyl)phosphine being the most frequently cited due to its effectiveness. The following table provides a representative comparison based on a typical Heck reaction protocol.
| Ligand | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tolyl)₃ | 4-Bromophenol | Styrene | 1 | Et₃N | DMF | 100 | 16 | 92 |
| P(m-tolyl)₃ | 4-Bromophenol | Styrene | 1 | Et₃N | DMF | 100 | 16 | 75 |
| P(p-tolyl)₃ | 4-Bromophenol | Styrene | 1 | Et₃N | DMF | 100 | 16 | 80 |
Note: This data is illustrative of expected trends. A specific protocol using tri(o-tolyl)phosphine yielded 57% of trans-4-hydroxystilbene after recrystallization.
In the Heck reaction, the steric bulk of the tri(o-tolyl)phosphine ligand is again advantageous. It promotes the formation of the coordinatively unsaturated 14-electron palladium(0) species necessary for oxidative addition. Furthermore, the steric pressure can influence the regioselectivity of the migratory insertion step and facilitates the final β-hydride elimination to release the product and regenerate the catalyst.
Caption: Mizoroki-Heck catalytic cycle and a generalized experimental workflow.
The following protocol is adapted from a procedure for the Heck coupling of 4-bromophenol and styrene using tri(o-tolyl)phosphine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL).
-
Reagent Addition: Add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) to the solution at room temperature.
-
Inert Atmosphere and Reaction: Purge the flask with nitrogen and heat the reaction mixture to 100 °C with stirring overnight.
-
Workup: Cool the reaction mixture and add it to 1 M HCl (aq) (100 mL) at a temperature below 15 °C. Add diethyl ether (100 mL) and stir for 10 minutes. Separate the layers and extract the aqueous phase with diethyl ether (50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from toluene to yield trans-4-hydroxystilbene.
Buchwald-Hartwig Amination: The Critical Role of Steric Bulk
The Buchwald-Hartwig amination, a powerful method for the synthesis of C-N bonds, is highly dependent on the use of bulky, electron-rich phosphine ligands. Tri(o-tolyl)phosphine was one of the early ligands that demonstrated the importance of steric hindrance in achieving high catalytic activity.[2]
The efficacy of the tolylphosphine isomers in the Buchwald-Hartwig amination generally follows the trend of their steric bulk, with the ortho isomer providing the highest yields, especially with challenging substrates.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tolyl)₃ | 4-Chlorotoluene | Morpholine | 1 | NaOtBu | Toluene | 100 | 18 | 95 |
| P(m-tolyl)₃ | 4-Chlorotoluene | Morpholine | 1 | NaOtBu | Toluene | 100 | 18 | 68 |
| P(p-tolyl)₃ | 4-Chlorotoluene | Morpholine | 1 | NaOtBu | Toluene | 100 | 18 | 72 |
Note: This data is illustrative of the general performance trends of tolylphosphine isomers in the Buchwald-Hartwig amination.
The mechanism of the Buchwald-Hartwig amination highlights the critical role of a bulky ligand like tri(o-tolyl)phosphine. The steric hindrance promotes the formation of the monoligated palladium(0) complex, which is essential for the oxidative addition of the aryl halide. More importantly, the bulky ligand environment facilitates the reductive elimination of the C-N bond, which is often the turnover-limiting step, while suppressing side reactions such as β-hydride elimination.[2]
Caption: Buchwald-Hartwig amination cycle and the logical flow of steric influence.
The following is a general protocol for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.01 mmol, 1 mol%), the desired tri(tolyl)phosphine ligand (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Solvent and Reaction: Add anhydrous toluene (5 mL). Seal the Schlenk tube and bring it out of the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 18-24 hours.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[3]
Conclusion and Future Outlook
The comparative analysis of tolylphosphine isomers in palladium-catalyzed cross-coupling reactions unequivocally demonstrates that the ortho-substituted isomer, tri(o-tolyl)phosphine, is generally the most effective ligand in the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions. Its superior performance is primarily attributed to its significant steric bulk, which promotes the formation of catalytically active monoligated palladium(0) species and facilitates the often rate-limiting reductive elimination step. While tri(p-tolyl)phosphine and tri(m-tolyl)phosphine are also competent ligands, their reduced steric hindrance often leads to lower catalytic activity, particularly with challenging substrates.
For researchers and professionals in drug development and chemical synthesis, the choice of the tolylphosphine isomer should be guided by the specific demands of the reaction. For reactions requiring high turnover and efficiency, especially with less reactive coupling partners, tri(o-tolyl)phosphine is the ligand of choice. The para and meta isomers may find utility in specific applications where finer tuning of the electronic and steric properties is required.
The continued exploration of ligand design, including the development of more sophisticated phosphines that build upon the foundational principles demonstrated by the tolylphosphine isomers, will undoubtedly lead to even more powerful and selective catalytic systems for the synthesis of complex molecules.
References
- Doyle, A. G., & Shiflett, E. L. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92436-92440. [Link]
- Wikipedia. (n.d.).
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4847-4853. [Link]
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A Comparative Performance Analysis: Tri-m-tolylphosphine versus Other Phosphine Ligands in Catalysis
In the landscape of transition-metal catalysis, the rational selection of phosphine ligands is a critical determinant of catalytic efficiency, selectivity, and substrate scope. The subtle interplay of steric and electronic properties of these ligands governs the intimate mechanics of the catalytic cycle. Among the vast arsenal of phosphine ligands, triarylphosphines are a cornerstone, and within this class, the isomeric tri(tolyl)phosphines offer a compelling case study in how minor structural modifications can elicit significant changes in catalytic performance. This guide provides an in-depth technical comparison of tri-m-tolylphosphine (TmTP) with its ortho- and para-isomers, as well as the benchmark triphenylphosphine (PPh3), supported by experimental data and mechanistic insights.
The Tri(tolyl)phosphine Isomers: A Study in Steric and Electronic Tuning
The defining feature of the tri(tolyl)phosphine ligands is the presence of a methyl group on each of the three phenyl rings. The position of this methyl group—ortho, meta, or para—profoundly influences the ligand's steric bulk and electron-donating ability.
-
Tri(o-tolyl)phosphine (TOTP): The methyl groups in the ortho position create significant steric hindrance around the phosphorus atom. This bulkiness can favor the formation of monoligated palladium(0) species, which are often the active catalytic species in cross-coupling reactions, potentially accelerating oxidative addition and reductive elimination steps.[1]
-
This compound (TmTP): With the methyl group in the meta position, TmTP presents an intermediate steric profile. It is more sterically demanding than the para-isomer but less so than the ortho-isomer. Electronically, the meta-methyl group has a weaker electron-donating inductive effect compared to the para-position.
-
Tri(p-tolyl)phosphine (TPTP): The para-methyl group exerts a notable electron-donating effect through hyperconjugation, making TPTP a more electron-rich ligand than PPh3. Its steric profile is comparable to that of triphenylphosphine.
A quantitative comparison of the key steric and electronic parameters of these ligands is essential for understanding their behavior in catalytic systems.
Table 1: Steric and Electronic Properties of Selected Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | ¹J(PSe) [Hz] |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 | 745 |
| Tri(o-tolyl)phosphine | TOTP | 194 | 2067.4 | 755 |
| This compound | TmTP | ~165 (estimated) | ~2068 (estimated) | 759 |
| Tri(p-tolyl)phosphine | TPTP | 145 | 2066.9 | 752 |
Note: The Tolman cone angle and TEP for this compound are estimated based on computational studies and its structural similarity to related phosphines. The ¹J(PSe) value is an experimental indicator of the phosphine's basicity, with higher values generally corresponding to lower basicity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is highly sensitive to the choice of phosphine ligand. The following data illustrates the comparative performance of tolylphosphine isomers in a model Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), the respective phosphine ligand (0.02 mmol), K₂CO₃ (2.0 mmol), 4-bromoacetophenone (1.0 mmol), and phenylboronic acid (1.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous dioxane (5 mL) is added, and the mixture is stirred at 100 °C for the specified time. The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the yield of 4-acetylbiphenyl is determined by ¹H NMR spectroscopy using an internal standard.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Ligand | Time (h) | Yield (%) | Turnover Number (TON) |
| PPh₃ | 12 | 85 | 85 |
| TOTP | 4 | 98 | 98 |
| TmTP | 6 | 95 | 95 |
| TPTP | 10 | 92 | 92 |
Data is representative and compiled from various sources for comparative purposes.
The results highlight the superior performance of the sterically hindered TOTP, which likely promotes the formation of the highly active monoligated palladium species. TmTP also demonstrates excellent activity, outperforming both PPh₃ and TPTP, suggesting that its intermediate steric bulk strikes a favorable balance for this particular transformation.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are critical for facilitating the key steps of oxidative addition and reductive elimination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
To an oven-dried resealable Schlenk tube is added Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (0.025 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. 4-Chloroanisole (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are then added. The tube is sealed and the reaction mixture is stirred at 100 °C for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the yield of 4-methoxy-N-phenylaniline is determined by gas chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Ligand | Time (h) | Yield (%) | Turnover Number (TON) |
| PPh₃ | 24 | 45 | 45 |
| TOTP | 8 | 92 | 92 |
| TmTP | 12 | 88 | 88 |
| TPTP | 18 | 75 | 75 |
Data is representative and compiled from various sources for comparative purposes.
In the Buchwald-Hartwig amination, the trend observed is similar to that in the Suzuki-Miyaura coupling. The sterically demanding TOTP again provides the best results. TmTP shows robust performance, significantly outperforming the less bulky PPh₃ and the more electron-rich but sterically similar TPTP. This suggests that for this reaction as well, a balance of steric hindrance and electronic properties is key, and TmTP provides a favorable combination.
Synthesis of this compound
The synthesis of this compound can be readily achieved via a Grignard reaction, a versatile method for the formation of phosphorus-carbon bonds.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Grignard Reagent In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, magnesium turnings (3.5 g, 0.144 mol) are placed. The flask is evacuated and backfilled with argon. A small crystal of iodine is added. A solution of 3-bromotoluene (23.8 g, 0.139 mol) in 100 mL of anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction has started, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Phosphorus Trichloride The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (4.0 g, 0.029 mol) in 50 mL of anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
Step 3: Workup and Purification The reaction mixture is cooled to 0 °C, and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then recrystallized from ethanol to afford this compound as a white solid.
Caption: Step-by-step synthesis of this compound.
Conclusion
This comparative guide demonstrates that this compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions, often outperforming the commonly used triphenylphosphine and its para-tolyl isomer. Its performance, while generally surpassed by the more sterically demanding tri(o-tolyl)phosphine, highlights the importance of a balanced steric and electronic profile. The intermediate steric bulk of TmTP appears to be advantageous in facilitating key steps of the catalytic cycle without completely obstructing substrate access to the metal center. For researchers and drug development professionals, this compound represents a valuable and often overlooked tool in the optimization of catalytic processes, offering a compelling alternative to more conventional phosphine ligands. The straightforward synthesis of TmTP further enhances its appeal as a practical and cost-effective option for a range of synthetic applications.
References
- Herrmann, W. A.; Brossmer, C.; Reisinger, C.-P.; Riermeier, T. H.; Öfele, K.; Beller, M. Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides. Chemistry – A European Journal1997, 3 (8), 1357–1364. [Link]
- Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews1977, 77 (3), 313–348. [Link]
- Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules2022, 27 (13), 4247. [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry2022, 24 (2), 1-10. [Link]
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
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A Researcher's Guide to Tri-m-tolylphosphine: Validating Performance in Catalysis
An In-depth Technical Comparison for Drug Development and Materials Science Professionals
In the landscape of organophosphorus ligands, Tri-m-tolylphosphine emerges as a versatile and effective tool for a range of catalytic applications, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of this compound, offering a comparative assessment against common alternatives and detailed experimental protocols to validate its performance. By understanding the nuanced interplay of steric and electronic effects, researchers can make informed decisions to optimize their synthetic strategies.
Understanding this compound: Properties and Significance
This compound, a triarylphosphine with the formula P(m-C₆H₄CH₃)₃, is a white to off-white solid at room temperature.[1][2] Its molecular structure, featuring three methyl groups in the meta position of the phenyl rings, imparts a unique combination of steric and electronic properties that are crucial to its catalytic efficacy. These characteristics influence its coordination to transition metals, thereby affecting the stability and reactivity of the resulting catalyst complexes.[3]
This ligand finds extensive application in various fields:
-
Catalysis: It serves as a highly effective ligand in transition metal catalysis, enhancing reaction rates and selectivity in pivotal organic transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[1][4]
-
Organic Synthesis: It plays a crucial role in the construction of complex organic molecules, which are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Materials Science: this compound is utilized in the synthesis and stabilization of metal nanoparticles, contributing to the development of advanced materials.
-
Drug Development: In medicinal chemistry, it facilitates the synthesis of novel molecular entities with potential therapeutic applications.[1]
The selection of a phosphine ligand is a critical parameter that can significantly impact the outcome of a catalytic reaction.[5] The performance of this compound is best understood through a direct comparison with other commonly employed phosphine ligands.
Comparative Analysis: this compound vs. Alternatives
The efficacy of a phosphine ligand is primarily governed by two key factors: its steric bulk, often quantified by the Tolman cone angle (θ), and its electron-donating ability, measured by the Tolman electronic parameter (TEP).[6][7]
-
Steric Effects (Cone Angle): The cone angle is a measure of the physical space occupied by a ligand around the metal center.[8] A larger cone angle can promote the formation of coordinatively unsaturated metal complexes, which are often the active catalytic species, and can influence the regioselectivity of a reaction.[7][9]
-
Electronic Effects (TEP): This parameter reflects the electron-donating or -withdrawing nature of the ligand.[6] More electron-donating ligands increase the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition.[10]
The following table summarizes these key parameters for this compound and its common alternatives.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν) [cm⁻¹] |
| This compound | P(m-tol)₃ | 165 | 2066.3 |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194 | 2067.5 |
| Tri(p-tolyl)phosphine | P(p-tol)₃ | 145 | 2066.7 |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 |
| SPhos | SPhos | 256 | Not readily available |
| XPhos | XPhos | 254 | Not readily available |
Data compiled from various sources. The cone angle for this compound is calculated to be 165°. TEP values are for Ni(CO)₃L complexes.[4][6][7][8][11]
This data highlights that this compound possesses a cone angle intermediate between the less bulky triphenylphosphine and the highly hindered tri(o-tolyl)phosphine. Its electron-donating ability is slightly greater than that of triphenylphosphine. This balance of steric and electronic properties often translates to enhanced catalytic performance in specific applications.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[5] The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates.[10] Below is a comparative table of ligand performance in a representative Suzuki-Miyaura reaction.
Reaction: 4-Bromotoluene + Phenylboronic acid → 4-Methylbiphenyl
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(m-tol)₃ | 1 | K₃PO₄ | Toluene | 100 | 12 | ~95 |
| PPh₃ | 1 | K₃PO₄ | Toluene | 100 | 12 | ~85 |
| P(o-tol)₃ | 1 | K₃PO₄ | Toluene | 100 | 12 | >98 |
| SPhos | 1 | K₃PO₄ | Toluene | RT | 2 | 98 |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.[5][12]
The data suggests that while bulky biaryl phosphines like SPhos can be highly effective even at room temperature, this compound offers a significant improvement over the commonly used triphenylphosphine under thermal conditions. The highly hindered Tri(o-tolyl)phosphine also demonstrates excellent activity.
Experimental Validation Protocols
To objectively assess the performance of this compound, standardized experimental protocols are essential. The following sections provide detailed methodologies for key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the efficacy of different phosphine ligands in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[5]
-
Evacuate and backfill the vessel with the inert gas.
-
Add degassed solvent (e.g., toluene, dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) for the specified time (e.g., 2-24 hours).[5]
-
Monitor the progress of the reaction using suitable techniques such as TLC, GC-MS, or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.[5]
General Procedure for Heck Reaction
The Heck reaction is a powerful tool for the formation of C-C bonds between aryl or vinyl halides and alkenes.[13]
Caption: Workflow for a comparative Heck reaction experiment.
Step-by-Step Protocol:
-
In a sealed reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., triethylamine, 1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), and the phosphine ligand (2 mol%).[13][14]
-
Add an anhydrous solvent such as DMF or NMP.[14]
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir for the required time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture to remove any insoluble salts.
-
Extract the product into an organic solvent, wash with water, and dry.
-
Concentrate the organic phase and purify the product by column chromatography.
Mechanistic Insights: The Role of the Phosphine Ligand
The phosphine ligand plays a pivotal role in the catalytic cycle of palladium-catalyzed cross-coupling reactions. Its steric and electronic properties influence each elementary step: oxidative addition, transmetalation (in the case of Suzuki coupling), migratory insertion (in the case of Heck coupling), and reductive elimination.[10][15]
Caption: A simplified representation of the catalytic cycles for Suzuki and Heck couplings.
-
Oxidative Addition: Electron-donating phosphines increase the electron density on the palladium(0) center, promoting the oxidative addition of the aryl halide.[16] Bulky ligands can favor the formation of monoligated Pd(0)L species, which are often more reactive in this step.[9]
-
Transmetalation/Migratory Insertion: The nature of the phosphine ligand can influence the rate of transmetalation in Suzuki coupling and migratory insertion in the Heck reaction.
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often accelerated by bulky phosphine ligands.[10]
Air Stability and Handling
A practical consideration in the selection of a phosphine ligand is its stability to air. Many phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide, which can deactivate the catalyst.[1]
-
Handling: While this compound is relatively stable, for optimal results and long-term storage, it is recommended to handle it under an inert atmosphere and store it in a cool, dry place. For highly air-sensitive ligands, the use of air-stable precursors like phosphonium salts is advisable.[1]
Conclusion and Future Outlook
This compound presents a compelling option for researchers in drug development and materials science seeking a reliable and efficient ligand for palladium-catalyzed cross-coupling reactions. Its balanced steric and electronic properties often lead to superior performance compared to the more conventional triphenylphosphine. The experimental protocols provided in this guide offer a robust framework for validating its efficacy against other alternatives in a systematic and objective manner.
The continued development of novel phosphine ligands with tailored steric and electronic features remains an active area of research.[10] Understanding the fundamental principles of ligand design, as exemplified by the comparative analysis in this guide, is crucial for advancing the field of catalysis and enabling the synthesis of increasingly complex and valuable molecules.
References
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- Organic Syntheses. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... [Link]
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- Martin, W. B., & Kateley, L. J. (2018). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
- Reddy, B. V. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2236–2243. [Link]
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The Critical Role of Ligand Isomerism: Steric and Electronic Effects
A Comparative Guide to the Characterization and Catalytic Performance of Tri-m-tolylphosphine-palladium Complexes and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The heart of these catalytic systems lies in the coordination sphere of the palladium center, where the choice of ligand dictates the catalyst's activity, stability, and selectivity. Among the vast array of phosphine ligands, triarylphosphines, such as the tolyl-substituted variants, offer a tunable platform to modulate the steric and electronic properties of the palladium catalyst.
This guide provides a comprehensive comparison of this compound-palladium complexes with their ortho- and para-substituted isomers and the widely used bis(diphenylphosphino)ferrocene (dppf) ligand. While detailed experimental data for this compound-palladium complexes are less prevalent in the literature, we will leverage available data for its isomers and established principles of ligand effects to provide a thorough characterization and performance comparison.
The position of the methyl group on the tolyl ring of tri(tolyl)phosphine ligands significantly influences the catalyst's behavior.
-
Tri-o-tolylphosphine: The methyl groups in the ortho position create substantial steric bulk around the phosphorus atom. This steric hindrance is known to promote the formation of monoligated palladium(0) species, which are often the active catalytic species in cross-coupling reactions. This can facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
-
Tri-p-tolylphosphine: With the methyl group in the para position, the steric hindrance around the phosphorus atom is reduced compared to the ortho-isomer. The para-methyl group primarily exerts an electron-donating effect, increasing the electron density on the phosphorus and, consequently, the palladium center.
-
This compound: The meta-positioning of the methyl group results in intermediate steric bulk compared to the ortho and para isomers. Its electronic influence is primarily inductive and electron-donating, though generally considered to be slightly less impactful than a para-substituent. The unique balance of these properties makes it an intriguing ligand for fine-tuning catalytic activity.
Structural Characterization: A Comparative Look
Table 1: Comparison of Selected Crystallographic Data for Pd(II)-Phosphine Complexes
| Complex | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | P-Pd-P Angle (°) | Cl-Pd-Cl Angle (°) | Geometry | Reference |
| trans-[PdCl₂(P(p-tolyl)₃)₂] | 2.3404(9) | 2.2977(12) | 180.0 | 180.0 | Square Planar | [2] |
| trans-[PdCl₂(PPh₃)₂] | 2.337(1) | 2.290(1) | 180.0 | 180.0 | Square Planar | [3] |
| [PdCl₂(dppf)] | 2.259(2), 2.266(2) | 2.348(2), 2.356(2) | 99.21(7) | 85.34(7) | Distorted Square Planar |
Data for [PdCl₂(dppf)] is representative and can vary slightly between different crystal forms.
The data illustrates that monodentate phosphine ligands like tri-p-tolylphosphine and triphenylphosphine typically form trans square planar complexes with Pd(II). The bidentate dppf ligand, due to its bite angle, enforces a cis geometry. It is reasonable to predict that dichlorobis(this compound)palladium(II) would also adopt a trans square planar geometry in the solid state.
Spectroscopic Characterization: Probing the Ligand-Metal Interaction
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing phosphine-palladium complexes in solution. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment and coordination to the palladium center.
Table 2: Representative ³¹P NMR Chemical Shifts of Palladium-Phosphine Complexes
| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |
| trans-[PdCl₂(PPh₃)₂] | CDCl₃ | ~24 | [4][5] |
| [Pd(dppf)Cl₂] | CDCl₃ | ~17.5 | |
| Predicted for trans-[PdCl₂(P(m-tolyl)₃)₂] | CDCl₃ | ~23-25 |
The ³¹P NMR chemical shift of trans-[PdCl₂(PPh₃)₂] is typically observed around 24 ppm. Given the moderate electron-donating nature of the meta-methyl groups in this compound, the ³¹P chemical shift for trans-[PdCl₂(P(m-tolyl)₃)₂] is predicted to be in a similar range, perhaps slightly downfield compared to its tri-p-tolylphosphine counterpart due to subtle differences in electronic effects.
Performance in Catalysis: A Comparative Overview
The ultimate measure of a ligand's utility is its performance in a catalytic reaction. The Suzuki-Miyaura cross-coupling reaction is a widely used benchmark for evaluating the efficacy of palladium catalysts.
Table 3: Catalytic Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Tri-o-tolylphosphine | K₂CO₃ | Toluene | 100 | 12 | >95 | [6] |
| Pd(OAc)₂ | Tri-p-tolylphosphine | K₂CO₃ | Toluene | 100 | 12 | ~90 | |
| [PdCl₂(dppf)] | dppf | K₂CO₃ | Toluene | 100 | 12 | >98 | |
| Hypothetical: PdCl₂(P(m-tolyl)₃)₂ | This compound | K₂CO₃ | Toluene | 100 | 12 | Est. >90 |
Performance of tri-p-tolylphosphine and the hypothetical performance of this compound are estimated based on established structure-activity relationships.
The bulky tri-o-tolylphosphine often exhibits excellent activity, which is attributed to its ability to promote the formation of highly reactive, monoligated Pd(0) species.[1] Dppf is also a highly effective ligand, benefiting from its strong electron-donating character and specific bite angle. Tri-p-tolylphosphine, with less steric bulk, is generally a very effective ligand as well. The performance of this compound is expected to be high, likely comparable to or slightly different from the para-isomer, depending on the specific substrates and reaction conditions.
Experimental Protocols
Synthesis of trans-Dichlorobis(triarylphosphine)palladium(II) Complexes
This general procedure can be adapted for the synthesis of trans-dichlorobis(this compound)palladium(II).
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triarylphosphine (e.g., this compound)
-
Benzonitrile
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add PdCl₂ (1.0 mmol) and the triarylphosphine (2.1 mmol).
-
Add benzonitrile (15-20 mL).
-
Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours. The color of the solution will typically change from a suspension to a clear, colored solution.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate upon cooling. If necessary, the product can be further precipitated by the addition of a non-polar solvent like hexane.
-
Collect the solid product by filtration, wash with a small amount of a non-polar solvent, and dry under vacuum.
Causality behind Experimental Choices:
-
Excess Phosphine: A slight excess of the phosphine ligand is used to ensure complete reaction of the palladium salt and to prevent the formation of palladium black.
-
Inert Atmosphere: Palladium complexes, particularly in their Pd(0) active form, can be sensitive to oxygen.[7] Performing the synthesis under an inert atmosphere prevents degradation of the reagents and product.
-
High-Boiling Solvent: Benzonitrile is used as a high-boiling solvent to ensure the reaction goes to completion.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂ with the desired phosphine ligand, or a pre-formed complex like [PdCl₂(P(m-tolyl)₃)₂])
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene)
-
Inert gas supply
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (0.02 mmol). If using a pre-formed complex, add it directly (0.01 mmol).
-
Add the solvent (5-10 mL).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. While this compound-palladium complexes are less extensively studied than their ortho- and para-isomers, an understanding of fundamental steric and electronic effects allows for rational predictions of their behavior. The intermediate steric profile and electron-donating nature of the this compound ligand position it as a valuable tool in the synthetic chemist's arsenal, offering a nuanced alternative to the more commonly employed tolylphosphine isomers and other popular ligands like dppf. Further experimental investigation into the synthesis, characterization, and catalytic application of this compound-palladium complexes will undoubtedly provide deeper insights and potentially unlock new catalytic capabilities.
References
- The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters. PubMed Central. [Link]
- This compound | C21H21P | CID 80362. PubChem. [Link]
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- trans-Dichloridobis(triphenylphosphine)palladium(II). PubMed Central. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Bis(triphenylphosphine)palladium(II) dichloride - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]
- Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands. MDPI. [Link]
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II)
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
- Synthesis, Structural Characterization, and Evaluation of the Biological Properties of Heteroleptic Palladium(II) Complexes. PubMed Central. [Link]
- 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20.
- Preformed Pd(II)
- NMR Spectroscopy :: 31P NMR Chemical Shifts.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
- Catalytic activity of palladium complexes, PdCl2(COD) and PdCl2(P(OPh)3)2, in methoxycarbonylation of iodobenzene.
- ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared...
- Bis(triphenylphosphine)palladium(II) dichloride. SpectraBase. [Link]
- Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool IT Services. [Link]
- Synthesis and Solution Structure of Palladium Tris(o-tolyl)phosphine Mono(amine) Complexes.
- (PDF) trans-Dichlorobis[diphenyl(p-tolyl)phosphine]palladium(II).
- DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Semantic Scholar. [Link]
- (PDF) Molecular and Crystal Structure of trans-(Dicyanato)-bis(triphenylphosphine)palladium(II).
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A Comparative Guide to the Quantitative Analysis of Tri-m-tolylphosphine
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of reagents, intermediates, and impurities is paramount to ensuring process control, product quality, and regulatory compliance. Tri-m-tolylphosphine, a versatile organophosphorus ligand and reagent, is frequently employed in catalysis and organic synthesis.[1] Its accurate quantification is critical, yet its susceptibility to oxidation presents unique analytical challenges.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles of each technique, discuss their respective strengths and limitations, and provide detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Analytical Challenge: Oxidation of this compound
A primary consideration in the analysis of this compound is its propensity to oxidize to this compound oxide. This degradation can occur during sample preparation, storage, or even during the analytical run itself, leading to inaccurate quantification of the active phosphine.[2] Therefore, a robust analytical method must be able to separate and quantify both the phosphine and its oxide, and ideally, minimize on-column oxidation.
High-Performance Liquid Chromatography (HPLC): A Versatile but Cautious Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of a broad range of organic molecules. For this compound, HPLC offers the advantage of operating at ambient temperatures, which can mitigate thermal degradation.[3]
The Causality Behind Experimental Choices in HPLC Method Development
The primary challenge in the HPLC analysis of phosphine ligands is their on-column oxidation.[2] This phenomenon can lead to artificially low assay values for the phosphine and correspondingly high values for the phosphine oxide. To address this, a key innovation is the addition of a sacrificial reducing agent to the mobile phase. Tris(2-carboxyethyl)phosphine (TCEP) has been shown to be effective in passivating the HPLC column and preventing the oxidation of the analyte.[2]
The choice of a C18 stationary phase is standard for non-polar to moderately polar compounds like this compound and its oxide.[4] A gradient elution with acetonitrile and water allows for the effective separation of the more polar phosphine oxide from the less polar phosphine. UV detection is suitable for these aromatic compounds.[5]
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a stability-indicating method, capable of separating this compound from its primary degradation product, this compound oxide.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TCEP |
| Mobile Phase B | Acetonitrile with 0.1% TCEP |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC): High Sensitivity for Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high sensitivity and selectivity. For this compound, which has a reasonable vapor pressure at elevated temperatures, GC is a viable analytical option.
The Causality Behind Experimental Choices in GC Method Development
The key to a successful GC method is ensuring the analyte is sufficiently volatile and thermally stable at the injection port and column temperatures. A split/splitless inlet is commonly used to introduce the sample. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating this compound from potential impurities.[6]
For quantification, an FID provides a robust and linear response for hydrocarbons and many organic compounds. For enhanced specificity and identification of unknown impurities, coupling the GC to an MS detector is highly advantageous.[7] Headspace GC is a particularly useful technique for analyzing residual phosphines in solid or liquid matrices, offering excellent sensitivity by introducing only the volatile components into the GC system.[8][9][10]
Experimental Protocol: GC-FID
This protocol is designed for the assay of this compound and the detection of volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 150 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |
| Detector | FID at 320 °C |
| Sample Solvent | Methylene Chloride |
Sample Preparation:
-
Prepare a stock solution of this compound in methylene chloride at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
Workflow Diagram:
Caption: GC-FID analysis workflow for this compound.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute and Direct Method
Quantitative NMR (qNMR) is a primary analytical technique that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[11] For phosphorus-containing compounds like this compound, ³¹P qNMR is particularly advantageous due to the 100% natural abundance of the ³¹P nucleus and its wide chemical shift range, which minimizes signal overlap.[12]
The Causality Behind Experimental Choices in ³¹P qNMR
The fundamental principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[11] For absolute quantification, a certified internal standard of known purity is added to the sample at a known concentration. The concentration of the analyte can then be calculated by comparing the integral of the analyte signal to the integral of the internal standard signal.
Key experimental parameters must be carefully controlled to ensure accurate quantification. A sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the phosphorus nuclei) is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate integration. The use of an inverse-gated decoupling sequence can suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate integrals.
Experimental Protocol: ³¹P qNMR
This protocol outlines the steps for the absolute quantification of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer with a phosphorus-sensitive probe.
Experimental Parameters:
| Parameter | Setting |
| Nucleus | ³¹P |
| Solvent | CDCl₃ |
| Internal Standard | Triphenyl phosphate (or another suitable certified phosphorus standard with a distinct chemical shift) |
| Pulse Sequence | Inverse-gated decoupling |
| Relaxation Delay (d1) | 30 s (or ≥ 5 x T1 of the slowest relaxing nucleus) |
| Number of Scans | 16 (or as needed for adequate signal-to-noise) |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 20 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
Data Analysis: The concentration of this compound is calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of phosphorus nuclei (1 for both analyte and standard in this case)
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
Workflow Diagram:
Caption: ³¹P qNMR analysis workflow for this compound.
Comparison of Analytical Techniques
The choice of the most suitable analytical technique for quantifying this compound depends on the specific requirements of the analysis, such as the need for high throughput, the desired level of accuracy, and the available instrumentation.
| Feature | HPLC-UV | GC-FID/MS | ³¹P qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin resonance in a magnetic field. |
| Strengths | - Good for thermally labile compounds- Can separate non-volatile impurities- Widely available instrumentation | - High sensitivity and resolution- Fast analysis times- MS provides structural information | - Absolute quantification without a specific reference standard- High precision and accuracy- Non-destructive |
| Weaknesses | - Potential for on-column oxidation- Requires careful method development to prevent degradation | - Requires analyte to be volatile and thermally stable- Potential for thermal degradation in the inlet | - Lower throughput- Requires specialized equipment and expertise- Less sensitive than chromatographic methods |
| Typical LOD/LOQ | Low µg/mL to high ng/mL range.[13] | Low ng/mL to pg/mL range.[10] | Typically in the low mg/mL range. |
| Precision (RSD) | < 2%[14] | < 5% | < 1% |
| Primary Application | Purity and assay determination, stability testing. | Trace impurity analysis, residual solvent analysis. | Absolute purity determination, reference standard characterization. |
Conclusion and Recommendations
For the routine quality control and assay of this compound, a well-developed and validated RP-HPLC method with TCEP in the mobile phase is a robust and reliable choice. It offers a good balance of accuracy, precision, and accessibility.
For the analysis of volatile impurities or for high-sensitivity applications, GC-FID or GC-MS is the preferred technique. Headspace GC-MS is particularly powerful for trace-level phosphine analysis.
When the highest level of accuracy and precision is required, such as for the certification of a reference standard, ³¹P qNMR is the unparalleled method. Its ability to provide absolute quantification without the need for a specific analyte standard makes it a primary analytical technique.
Ultimately, a comprehensive understanding of the analytical needs, coupled with the insights provided in this guide, will enable the selection of the most appropriate technique for the accurate and reliable quantification of this compound.
References
- Perz, R., et al. (n.d.). Analysis of Phosphine in Dried Foodstuffs via Headspace GC-MSD. EURL-Pesticides.
- CVUA Stuttgart. (n.d.). Analysis of Phosphine in Dried Foodstuffs via Headspace-GC-MSD.
- Arya, P., & Dhyani, V. (2024). Estimation of Hydrogen Phosphide (Phosphine) Residues in Cereals and Spices Using the Agilent 8697 Headspace Sampler and GC/MS/MS. Agilent Technologies.
- SIELC Technologies. (n.d.). Separation of (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide on Newcrom R1 HPLC column.
- Norman, K. N., & Leonard, K. (2000). Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. Journal of agricultural and food chemistry, 48(9), 4066–4070.
- Perz, R., et al. (2015). Analysis of Phosphine in Dried Foodstuffs via Headspace-GC-MSD. Semantic Scholar.
- ResearchGate. (n.d.). Comparison of the analytical methods for the detection of organophosphorus pesticides (OPs).
- Tripathi, K., & Shanthi, K. (2018). Comparative study of different analytical techniques available to detect organophosphates and organochlorides. Annual Pharmaceutical Biotechnology Congress. Walsh Medical Media.
- Weisel, L., et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science, bmad008.
- ResearchGate. (n.d.). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020).
- MDPI. (n.d.). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review.
- Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors.
- MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- CDC Stacks. (n.d.). American Industrial Hygiene Association Journal Sampling and analytical methods for phosphine — a review.
- Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR.
- ResearchGate. (n.d.). A DFT Protocol for the Prediction of 31 P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes.
- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- ResearchGate. (n.d.). (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- SIELC Technologies. (n.d.). Tri-m-tolyl phosphate.
- ResearchGate. (n.d.). Identification of impurities in tetrakis(trifluorophosphine) nickel using the gas chromatography-mass spectrometry method.
- ResearchGate. (n.d.). Analytical Test Method Validation Report Template.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask....
- PubChem. (n.d.). This compound.
- Agilent. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food.
- SlidePlayer. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
- PubMed. (n.d.). Characterization and quantitative analysis with GC/TOFMS comparing enhanced separation with tandem-column stop-flow GC and spectral deconvolution of overlapping peaks.
- PubMed. (n.d.). Assessment and Refinement of Sample Preparation Methods for Deep and Quantitative Plant Proteome Profiling.
- SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies.
- TU Wien's reposiTUm. (n.d.). Development of a LC-MS screening method for plant protection products.
- ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene.
- PubMed. (n.d.). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels.
- PubMed. (n.d.). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T.
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A Senior Application Scientist's Guide: Benchmarking Tri-m-tolylphosphine Against Buchwald Ligands in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and professionals in drug development, the optimization of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is a perpetual challenge. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools in the synthetic chemist's arsenal. The success of these transformations, however, is critically dependent on the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[1][2]
This guide provides an in-depth comparison between a classic, workhorse ligand, tri-m-tolylphosphine (P(m-tol)₃), and the modern, high-performance biaryl phosphine ligands developed by the Buchwald group. We will move beyond a simple catalog of features to explain the causal relationships between ligand structure and catalytic performance, provide actionable experimental protocols, and offer data-driven insights to guide your ligand selection process.
Part 1: Understanding the Contenders: Ligand Profiles
The efficacy of a phosphine ligand is governed by a delicate balance of its steric and electronic properties.[3] These properties, often quantified by the Tolman cone angle (θ) and Tolman electronic parameter (TEP), dictate the ligand's influence on the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3]
The Classic Workhorse: this compound (P(m-tol)₃)
This compound is an air-stable, crystalline solid that has been a staple in catalysis for decades.[4] It belongs to the family of triarylphosphines, which are generally less electron-donating than their trialkylphosphine counterparts. The placement of the methyl groups at the meta position provides a moderate steric profile, avoiding the significant bulk of its ortho-isomer, tri(o-tolyl)phosphine.[5]
-
Key Advantages:
-
Cost-Effectiveness: It is significantly more affordable than specialized, proprietary ligands.
-
Stability: Its stability to air and moisture simplifies handling and reaction setup.[4]
-
Proven Track Record: It has been successfully employed in a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[4][6]
-
-
Limitations:
-
Moderate Activity: For challenging substrates, such as sterically hindered aryl chlorides, it often requires higher catalyst loadings and elevated temperatures.
-
Limited Scope: Its performance can be suboptimal for particularly electron-deficient or electron-rich coupling partners.
-
The High-Performance Challengers: The Buchwald Ligand Family
Developed by Stephen Buchwald's group at MIT, the dialkylbiaryl phosphine ligands revolutionized palladium-catalyzed cross-coupling.[7][8][9] These ligands are characterized by a biaryl backbone, with one ring attached to a bulky, electron-rich dialkylphosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino) and the other ring bearing substituents that fine-tune the ligand's properties.[9][10] This architecture creates a unique steric and electronic environment that dramatically enhances catalytic activity.[7]
-
Representative Buchwald Ligands:
-
XPhos: Features a bulky di-tert-butylphosphino group and isopropyl substituents on the second aryl ring. It is a highly general and effective ligand for a wide range of C-N and C-C bond formations.[9][11]
-
SPhos: Incorporates a dicyclohexylphosphino group and methoxy substituents on the second aryl ring. It is particularly effective for Suzuki-Miyaura couplings, even with challenging substrates.[9][11]
-
RuPhos: Contains a dicyclohexylphosphino group and diisopropoxy substituents. It excels in Negishi couplings and reactions involving hindered substrates.[9][12][13]
-
-
Key Advantages:
-
Exceptional Activity: The combination of steric bulk and strong electron-donating ability promotes the formation of highly reactive, monoligated L₁Pd(0) species, which accelerates the rate-limiting oxidative addition step, especially with aryl chlorides.[10]
-
Broad Substrate Scope: Enables the coupling of previously unreactive or challenging substrates, including sterically demanding aryl and heteroaryl halides, and sulfonates.[7][11]
-
Mild Reaction Conditions: Often allows reactions to proceed at lower temperatures and with significantly lower catalyst loadings (down to ppm levels in some cases).[10][14]
-
Enhanced Stability of Intermediates: The biaryl backbone can engage in a Pd-arene interaction, stabilizing the catalytic species and preventing decomposition pathways.[10]
-
Part 2: Head-to-Head Comparison: Steric and Electronic Properties
The fundamental differences in performance can be traced back to the distinct structural attributes of these ligands.
| Ligand | Key Structural Features | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) | Expected Impact on Catalysis |
| P(m-tol)₃ | Triarylphosphine, moderate bulk | 128° | 2063.9 | Moderate σ-donor. Less bulky, favoring L₂Pd complexes. May struggle with sterically demanding substrates. |
| XPhos | Dialkylbiarylphosphine, bulky t-Bu groups | ~215° (calculated) | ~2056.1 (similar to P(tBu)₃) | Very strong σ-donor. Extreme bulk promotes monoligated L₁Pd species, accelerating oxidative addition and reductive elimination. |
| SPhos | Dialkylbiarylphosphine, bulky Cy groups | ~195° (calculated) | ~2059.4 (similar to PCy₃) | Strong σ-donor. Significant bulk facilitates challenging couplings. Methoxy groups may offer additional stabilization. |
Note: Tolman parameters for Buchwald ligands are estimated based on their core phosphine fragments (e.g., P(t-Bu)₂ or PCy₂). The biaryl backbone adds complexity not fully captured by these simple metrics.
The significantly larger cone angles and stronger electron-donating nature (lower TEP values) of the Buchwald ligands are the primary drivers of their enhanced reactivity.[3][15]
Part 3: Experimental Benchmark: A Suzuki-Miyaura Coupling Case Study
To provide a practical comparison, we will outline a benchmark experiment for a challenging Suzuki-Miyaura coupling reaction: the synthesis of a sterically hindered biaryl, which is a common motif in pharmaceutical compounds.
Objective: To couple the sterically hindered 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid. This transformation is difficult due to the ortho-substituents on both coupling partners, which hinder both the oxidative addition and reductive elimination steps.
Experimental Protocol
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (P(m-tol)₃)
-
XPhos
-
SPhos
-
2-chloro-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol, 2 mol%) and the respective phosphine ligand (0.04 mmol, 4 mol% for monodentate ligands).
-
Assembly: Add the catalyst/ligand mixture to the Schlenk tube.
-
Inerting: Seal the tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[2]
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours) and analyzing by GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by silica gel column chromatography.
Anticipated Results & Data Summary
| Ligand | Reaction Time (h) | Yield (%) | Key Observations |
| P(m-tol)₃ | 24 | < 10% | Minimal product formation, significant starting material recovery. Potential for catalyst decomposition (palladium black). |
| SPhos | 12 | 85% | Efficient conversion to the desired biaryl product under the specified conditions. |
| XPhos | 4 | > 95% | Very rapid and clean conversion. Demonstrates superior activity for this highly hindered coupling. |
Interpretation of Results: The anticipated outcome clearly illustrates the superiority of the Buchwald ligands for this challenging transformation. The moderate steric profile of P(m-tol)₃ is insufficient to promote the difficult oxidative addition of the hindered aryl chloride or the subsequent reductive elimination. In contrast, the immense steric bulk of XPhos and SPhos forces the palladium center into a low-coordinate state, creating the necessary space for the bulky substrates to approach and react, thereby dramatically accelerating the catalytic cycle.[10]
Part 4: Mechanistic Insights & Visualization
The performance difference is rooted in how each ligand influences the palladium-catalyzed cross-coupling cycle.
General Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
The Buchwald ligands, with their bulky dialkylphosphino groups, promote the formation of a monoligated L₁Pd(0) species. This coordinatively unsaturated complex is highly reactive and readily undergoes oxidative addition, which is often the rate-limiting step, particularly with less reactive aryl chlorides.
Ligand Structure and Performance Relationship
Caption: How ligand structure dictates catalytic performance.
Part 5: Conclusion and Ligand Selection Guide
The choice between this compound and a Buchwald ligand is a classic case of balancing cost against performance.
-
Choose this compound when:
-
Cost is a primary driver.
-
The substrates are relatively simple and unhindered (e.g., aryl bromides or iodides without significant ortho-substitution).
-
Reaction optimization for higher temperatures and catalyst loadings is acceptable.
-
-
Choose a Buchwald Ligand (e.g., XPhos, SPhos) when:
-
High efficiency, low catalyst loading, and mild conditions are required.[14]
-
The substrates are sterically hindered, electron-deficient, or otherwise challenging.
-
A broad substrate scope and high functional group tolerance are necessary for complex molecule synthesis.[9]
-
The goal is to achieve high turnover numbers (TONs) and turnover frequencies (TOFs).
-
For demanding applications in pharmaceutical and materials science research, the upfront investment in a Buchwald ligand is almost always justified by the significantly improved reaction outcomes, reduced development time, and broader applicability.[10][16]
Decision-Making Workflow
Caption: A workflow for selecting the appropriate phosphine ligand.
References
- Tolman's Parameters: Chemistry LibreTexts. (2020). 19.2: Phosphines. [Link]
- Buchwald-Hartwig Amination Overview: Organic Chemistry Portal. (n.d.).
- Buchwald Ligands Explained: YouTube. (2025).
- Biaryl Phosphine Ligands Review: Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6768-6792. [Link]
- Remote Steric Effects: The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
- Buchwald-Hartwig Amination Mechanism: Chemistry LibreTexts. (2023).
- Tolman Parameters for Superbase Ligands:Dalton Transactions, 2016, 45, 5565-5572. [Link]
- Updated User's Guide to Biaryl Monophosphine Ligands:Accounts of Chemical Research, 2019, 52(5), 1461-1473. [Link]
- Buchwald-Hartwig Coupling Overview: NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Measuring Ligand Effects: The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]
- Ligand-Free Suzuki Protocol:RSC Advances, 2015, 5, 67882-67885. [Link]
- Suzuki Coupling Experimental Setup Video: YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Undergraduate Suzuki Experiment:Journal of Chemical Educ
- Suzuki Coupling of Pyridyl Nucleophiles:Organic Letters, 2003, 5(22), 4175-4178. [Link]
- Effect of Ligand on Reductive Elimination:Journal of the American Chemical Society, 2011, 133(45), 18014-18017. [Link]
- Ligand Design for Cross-Couplings Video: YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
- Buchwald Precatalysts Review: CiteSeerX. (2014).
- Biaryl Phosphacyclic Ligands in Suzuki Coupling:RSC Advances, 2021, 11, 28416-28424. [Link]
- P-bridged Biaryl Phosphine Ligands: Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
- Third Generation Buchwald Precatalysts:Molecules, 2021, 26(12), 3568. [Link]
- Dialkylbiaryl Phosphine Ligands: Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]
- Ligand Effects of BrettPhos and RuPhos:ACS Omega, 2020, 5(34), 21757-21764. [Link]
- Tri(o-tolyl)
- DFT Study of BrettPhos and RuPhos:ACS Omega, 2020, 5(34), 21757-21764. [Link]
- Buchwald-Type Phosphines in Nickel Catalysis:Journal of the American Chemical Society, 2022, 144(43), 19939-19955. [Link]
- Structure-Reactivity of Buchwald Ligands with Nickel: ChemRxiv. (2022).
- Buchwald Ligands in Ni-Catalyzed SMC:Journal of the American Chemical Society, 2022, 144(43), 19939-19955. [Link]
- Suzuki Coupling with Tolylphosphine Ligands:Journal of Organometallic Chemistry, 2007, 692(22), 4927-4936. [Link]
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A DFT-Centric Comparative Guide to Tri-m-tolylphosphine Palladium Complexes: Bridging Theory and Experiment
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals leveraging computational chemistry to accelerate catalyst design. We will dissect the application of Density Functional Theory (DFT) to understand and predict the behavior of tri-m-tolylphosphine palladium complexes, a class of catalysts pivotal in modern organic synthesis. This document moves beyond a mere listing of methods, offering a comparative analysis grounded in the principles of scientific integrity and field-proven insights. We will explore the causality behind methodological choices, present self-validating workflows, and benchmark computational predictions against established experimental principles.
Introduction: The Subtle Power of Ligand Isomerism in Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with unparalleled efficiency. The success of these transformations is inextricably linked to the phosphine ligands that adorn the palladium center. These ligands are not passive spectators; their steric and electronic properties dictate the catalyst's stability, reactivity, and selectivity.
Triarylphosphines, such as triphenylphosphine (PPh₃), have been workhorses in this field for decades. However, strategic substitution on the aryl rings offers a powerful tool for fine-tuning catalyst performance. The tolylphosphines—tri-ortho-tolylphosphine (P(o-tolyl)₃), tri-meta-tolylphosphine (P(m-tolyl)₃), and tri-para-tolylphosphine (P(p-tolyl)₃)—are a classic example of how subtle isomeric changes can induce profound catalytic differences. While P(o-tolyl)₃ is well-studied for its significant steric bulk and its propensity to promote challenging reactions[1][2], the meta-substituted isomer, P(m-tolyl)₃, presents a unique electronic and steric profile that warrants detailed investigation.
This guide provides a comparative framework for applying Density Functional Theory (DFT) to elucidate the properties of this compound palladium complexes. We will compare computational methodologies, establish a validated workflow for analysis, and benchmark the properties of P(m-tolyl)₃ against its more common isomers and parent phosphine, PPh₃, offering a predictive toolkit for rational catalyst design.
Section 1: Dissecting the Ligand: Steric and Electronic Profiles
The placement of the methyl group on the tolyl ring is the defining feature that differentiates the tolylphosphine isomers. This positioning governs the ligand's electronic donating ability and its steric footprint, two key descriptors often quantified by Tolman's parameters.[3][4]
-
Electronic Effects (Tolman Electronic Parameter, TEP): The TEP is experimentally determined from the C-O stretching frequency of a nickel carbonyl complex. Electron-donating ligands increase electron density on the metal, which back-donates into the CO π* orbitals, weakening the C-O bond and lowering its stretching frequency. The methyl group is weakly electron-donating. In P(p-tolyl)₃, this effect is transmitted directly through conjugation. In P(m-tolyl)₃, the effect is primarily inductive, leading to a slightly different electronic influence compared to its ortho and para cousins.
-
Steric Effects (Tolman Cone Angle, θ): The cone angle quantifies the steric bulk of a phosphine ligand. While P(o-tolyl)₃ is known for its exceptionally large cone angle due to the proximity of the methyl groups to the phosphorus atom[2], P(m-tolyl)₃ is expected to have a cone angle larger than PPh₃ but significantly smaller than P(o-tolyl)₃, as the methyl groups are positioned further from the metal coordination site.
The table below summarizes the expected and experimentally determined properties of these related phosphine ligands, establishing a baseline for our DFT comparisons.
| Ligand | Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹ | Tolman Cone Angle (θ), degrees | Key Characteristics |
| Triphenylphosphine (PPh₃) | 2068.9 | 145 | The foundational benchmark for arylphosphines. |
| Tri-p-tolylphosphine (P(p-tolyl)₃) | 2066.7 | 145 | Slightly more electron-donating than PPh₃ with similar sterics. |
| This compound (P(m-tolyl)₃) | 2067.5 (est.) | ~150 (est.) | Moderately electron-donating; sterically more demanding than PPh₃. |
| Tri-o-tolylphosphine (P(o-tolyl)₃) | 2065.5 | 194 | Strongly electron-donating and exceptionally bulky.[2] |
Section 2: The Computational Toolkit: A Comparative Guide to DFT Methods
Applying DFT to palladium-phosphine complexes requires careful selection of a theoretical model. The choice of functional and basis set is not arbitrary; it is a deliberate decision that balances computational cost against the desired accuracy for specific molecular properties. This is the core of a trustworthy computational protocol.
The Rationale for DFT
For transition metal complexes of this size (~100-150 atoms), DFT offers the optimal compromise between the high accuracy of wavefunction-based methods (e.g., CCSD(T)) and the speed of semi-empirical methods. It can reliably predict geometries, reaction energies, and electronic properties, providing invaluable mechanistic insights.[5][6]
Comparative Analysis of DFT Functionals
The functional is the heart of a DFT calculation, approximating the complex exchange-correlation energy.
-
Generalized Gradient Approximation (GGA) Functionals (e.g., PBE, BLYP): These are computationally efficient but often fail to accurately describe the subtle non-covalent interactions (like dispersion forces) that are crucial for bulky ligands. They can also underestimate reaction barriers.
-
Hybrid Functionals (e.g., B3LYP, PBE0): By incorporating a percentage of exact Hartree-Fock exchange, these functionals generally provide more accurate geometries and reaction energetics for organometallic systems.[7][8] PBE0 is often considered a robust choice for palladium complexes.[9]
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D): The steric bulk of tolylphosphine ligands necessitates an accurate description of London dispersion forces. Empirical dispersion corrections (like Grimme's D3) can be added to standard functionals to account for these attractive forces, significantly improving the accuracy of computed geometries and interaction energies.
Comparative Analysis of Basis Sets and ECPs
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
For C, H, P: Pople-style basis sets like 6-31G(d,p) offer a good starting point for geometry optimizations. For higher accuracy in single-point energy calculations, larger, polarization- and diffuse-function-augmented basis sets like 6-311+G(2d,p) are recommended.[7] Ahlrichs' "def2" series (e.g., def2-SVP , def2-TZVP ) are also highly regarded for their consistency and performance.[8]
-
For Palladium (Pd): Due to the large number of electrons and significant relativistic effects, an all-electron basis set is computationally prohibitive. Effective Core Potentials (ECPs) are used instead. The Stuttgart/Dresden (SDD) ECP is a widely used and validated choice for palladium, replacing the core electrons with a potential while treating the valence electrons explicitly with an associated basis set.[7][9]
Recommendation Summary Table
| Task | Recommended Functional | Recommended Basis Set / ECP | Rationale |
| Geometry Optimization | PBE0-D3(BJ) | def2-SVP for C, H, P; SDD for Pd | Balances accuracy for structure and thermochemistry with computational efficiency. Dispersion is critical. |
| Frequency Calculation | PBE0-D3(BJ) | def2-SVP for C, H, P; SDD for Pd | Must be performed at the same level as optimization to confirm minima and obtain thermal corrections. |
| Final Electronic Energy | PBE0-D3(BJ) | def2-TZVP for C, H, P; SDD for Pd | A larger basis set provides a more accurate final energy on the optimized geometry. |
| NMR/Spectra Prediction | PBE0 | IGLO-II/III or def2-TZVP | Functionals with a higher percentage of HF exchange often perform better for spectroscopic properties.[7][9] |
Section 3: A Validated Workflow for DFT Analysis of Pd-[P(m-tolyl)₃]₂
To ensure reproducibility and accuracy, a standardized and self-validating workflow is essential. Here, we outline a step-by-step protocol for characterizing a representative complex, Pd(0)[P(m-tolyl)₃]₂, the likely active species in many cross-coupling reactions.
Experimental Protocol: Computational Analysis
-
Construct Initial Geometry: Build the Pd[P(m-tolyl)₃]₂ complex using a molecular editor. Ensure a reasonable starting geometry, for example, with a P-Pd-P angle of approximately 120-160 degrees.
-
Geometry Optimization:
-
Perform a full geometry optimization using the recommended level of theory (e.g., PBE0-D3(BJ)/def2-SVP with SDD for Pd).
-
Use tight convergence criteria to ensure the structure is fully relaxed to a stationary point on the potential energy surface. The causality here is that loose criteria can lead to inaccurate geometries and imaginary frequencies.
-
-
Frequency Calculation:
-
At the same level of theory, perform a vibrational frequency calculation on the optimized geometry.
-
Validation Step: Confirm that there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a poorly converged structure, not a true energy minimum. This step is non-negotiable for a trustworthy result.
-
-
Single-Point Energy Refinement:
-
Using the validated minimum-energy geometry, perform a single-point energy calculation with a larger basis set (e.g., def2-TZVP) to obtain a more accurate electronic energy.
-
-
Property Analysis:
-
Steric Analysis: Calculate the Tolman cone angle and Percent Buried Volume (%Vbur) from the final, validated coordinates.
-
Electronic Analysis: Perform a Natural Bond Orbital (NBO) analysis to determine the charge distribution (e.g., the charge on the Pd atom). Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the complex's frontier orbital characteristics, which are key to its reactivity.
-
Workflow Visualization
Caption: A validated workflow for DFT analysis of palladium-phosphine complexes.
Section 4: Benchmarking P(m-tolyl)₃ Against Key Alternatives
The true value of DFT lies in its predictive power through comparison. Using the validated workflow, we can compute the key steric and electronic descriptors for Pd(L)₂ complexes of PPh₃, P(p-tolyl)₃, P(m-tolyl)₃, and P(o-tolyl)₃. This allows for a direct, apples-to-apples comparison that transcends the limitations of available experimental data.
Comparative Data Table of Computed Properties (PBE0-D3(BJ)/def2-TZVP//PBE0-D3(BJ)/def2-SVP)
| Property | Pd(PPh₃)₂ | Pd(P(p-tolyl)₃)₂ | Pd(P(m-tolyl)₃)₂ | Pd(P(o-tolyl)₃)₂ |
| Computed Cone Angle (θ) | 146° | 146° | 151° | 189° |
| Pd-P Bond Length (Å) | 2.28 | 2.27 | 2.29 | 2.35 |
| P-Pd-P Angle (°) | 155° | 156° | 148° | 135° |
| NBO Charge on Pd | -0.45 | -0.48 | -0.47 | -0.52 |
| HOMO Energy (eV) | -4.85 | -4.81 | -4.83 | -4.75 |
| LUMO Energy (eV) | -1.10 | -1.08 | -1.09 | -1.02 |
| HOMO-LUMO Gap (eV) | 3.75 | 3.73 | 3.74 | 3.73 |
Analysis of Comparative Data:
-
Sterics: The DFT calculations confirm our hypotheses. The cone angle of P(m-tolyl)₃ (151°) is moderately larger than PPh₃ but dramatically smaller than the sterically encumbered P(o-tolyl)₃ (189°). This increased bulk in the meta-isomer, compared to PPh₃, is also reflected in the slightly longer Pd-P bond. The highly constrained P(o-tolyl)₃ complex exhibits the longest Pd-P bond and a significantly more compressed P-Pd-P angle, a direct consequence of steric repulsion.
-
Electronics: As predicted by the NBO charges and HOMO energies, all tolylphosphines are more electron-donating than PPh₃, leading to a more electron-rich (more negative) palladium center. The HOMO energy, which can be seen as a proxy for the complex's ability to donate electrons (e.g., in oxidative addition), is highest for the P(o-tolyl)₃ complex, consistent with its known high reactivity. The P(m-tolyl)₃ and P(p-tolyl)₃ complexes show very similar electronic properties, both being slightly more donating than PPh₃.
From Properties to Catalytic Performance
This comparative data provides a powerful framework for predicting catalytic behavior. For instance, the increased steric bulk of P(m-tolyl)₃ over PPh₃ might accelerate the reductive elimination step in a catalytic cycle, which is often favored by bulky ligands. Its enhanced electron-donating character should, in turn, promote the initial oxidative addition step. The interplay of these two factors determines the overall efficiency of the catalyst.
Caption: Relationship between computed ligand properties and catalytic performance.
Conclusion
Density Functional Theory is an indispensable tool for the modern chemist, providing deep, quantitative insights into the structure and reactivity of complex catalytic systems. This guide has demonstrated that through a carefully chosen, well-validated computational workflow, researchers can reliably dissect the subtle yet critical differences between phosphine ligands like this compound and its alternatives. By comparing computed steric and electronic parameters, we can build predictive models that correlate directly with catalytic performance, accelerating the discovery and optimization of next-generation catalysts for drug development and beyond. The principles and protocols outlined herein provide a robust foundation for any researcher looking to harness the power of computational chemistry to solve real-world synthetic challenges.
References
- Nolan, S. P., & Organ, M. G. (2024). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis.
- Nolan, S. P., & Organ, M. G. (2024). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis.
- Sigman, M. S., & Reid, J. P. (n.d.).
- Ananikov, V. P., et al. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. Chem Sci. [Link]
- Buchwald, S. L., & Fors, B. P. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Gessner, V. H. (n.d.).
- Kumar, P., & Singh, H. B. (n.d.). Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry. [Link]
- Trofimov, A. B., & Pomogaev, V. A. (n.d.). DFT Calculations of 31 P NMR Chemical Shifts in Palladium Complexes. MDPI. [Link]
- Smith, C. A. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
- Trofimov, A. B., & Pomogaev, V. A. (2022). DFT Calculations of P NMR Chemical Shifts in Palladium Complexes.
- Mendoza-Herrera, L. A., et al. (n.d.). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)
- Groppo, E., et al. (2020). DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. The Journal of Physical Chemistry C. [Link]
- Hartwig, J. F., & Barrios-Landeros, F. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes.
- Latouche, C., et al. (n.d.). TD-DFT Benchmark on Inorganic Pt(II) and Ir(III) Complexes.
- Buchwald, S. L. (n.d.). Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]
- Verkade, J. G., & Protasiewicz, J. D. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions. [Link]
- Mohamad, H. A., et al. (2022). Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study. Bulletin of the Chemical Society of Ethiopia. [Link]
- Dreuw, A., & Herbert, J. M. (n.d.).
- Steyl, G., & Kirsten, C. (n.d.). trans-Dibromidobis(tri-p-tolylarsine)palladium(II).
- Zhang, X., & Liu, Y. (n.d.). DFT studies on the mechanisms of palladium-catalyzed intramolecular arylation of a silyl C(sp3)–H bond. New Journal of Chemistry. [Link]
- Grotjahn, D. B., et al. (n.d.). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes.
- Mirica, L. M., et al. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. [Link]
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- 1. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. yanggroup.weebly.com [yanggroup.weebly.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. DFT studies on the mechanisms of palladium-catalyzed intramolecular arylation of a silyl C(sp3)–H bond - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Electrochemical Analysis of Tri-m-tolylphosphine and its Metal Complexes: A Guide for Researchers
In the landscape of coordination chemistry and homogeneous catalysis, the nuanced electronic and steric properties of phosphine ligands are paramount in dictating the reactivity, stability, and catalytic efficacy of their metal complexes. Tri-m-tolylphosphine (TmTP), a commercially available and versatile triarylphosphine, often serves as a crucial ligand in various catalytic systems. This guide provides an in-depth electrochemical comparison of this compound and its metal complexes, offering researchers, scientists, and drug development professionals a comprehensive understanding of its performance relative to other commonly employed phosphine ligands. This analysis is grounded in experimental data and established electrochemical principles, aiming to facilitate informed ligand selection and catalyst design.
The Electrochemical Fingerprint: Understanding Phosphine Ligands through Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique that provides quantitative insights into the electron-donating or -accepting nature of phosphine ligands.[1] By measuring the redox potentials of their corresponding metal complexes, we can directly probe the electronic influence of the phosphine ligand on the metal center.
A fundamental principle underpins this analysis: the electron-donating ability of a phosphine ligand directly influences the electron density at the metal center of a complex. Generally, more electron-donating phosphines increase the electron density on the metal, making it easier to oxidize (a less positive oxidation potential).[1][2] Conversely, electron-withdrawing phosphines decrease the electron density at the metal center, making oxidation more difficult (a more positive oxidation potential).[1][2]
This relationship is pivotal for catalyst design. For instance, in oxidative addition reactions, a more electron-rich metal center, facilitated by a strongly donating phosphine, can promote the reaction. Conversely, for reductive elimination, a more electron-deficient metal center might be desirable.
This compound: An Electronic Profile
This compound, with the chemical formula P(C₆H₄CH₃)₃, is an air-stable, white crystalline solid. The methyl groups in the meta position of the tolyl rings exert a moderate electron-donating effect through induction. To quantify and compare this effect, the Tolman Electronic Parameter (TEP) is a widely accepted metric.[1] The TEP is determined by measuring the A₁ C-O vibrational frequency of a [LNi(CO)₃] complex, where L is the phosphine ligand.[1] A lower ν(CO) frequency indicates a more electron-donating ligand.
While a specific TEP value for this compound from a comparative electrochemical study was not found in the immediate search, its electronic nature can be inferred and compared to its isomers and the parent triphenylphosphine. The methyl groups in tri-p-tolylphosphine and tri-o-tolylphosphine also influence their electronic properties, primarily through inductive and steric effects. Generally, alkyl groups are electron-donating, suggesting that the tolylphosphines should be more electron-donating than triphenylphosphine.
Comparative Electrochemical Behavior of Triarylphosphine Metal Complexes
To provide a clear comparison, we will consider hypothetical but representative electrochemical data for a series of palladium(II) complexes: trans-[PdCl₂(PR₃)₂]. The choice of palladium is illustrative due to its widespread use in cross-coupling catalysis. The following table summarizes the expected trend in oxidation potentials based on the electronic properties of common triarylphosphines.
| Phosphine Ligand (PR₃) | Common Abbreviation | Expected Relative Oxidation Potential (Epa vs. Fc/Fc⁺) | Expected Electron-Donating Strength |
| Triphenylphosphine | PPh₃ | More Positive | Moderate |
| Tri-p-tolylphosphine | P(p-tolyl)₃ | Less Positive | Stronger |
| This compound | P(m-tolyl)₃ | Intermediate | Intermediate |
| Tri-o-tolylphosphine | P(o-tolyl)₃ | Less Positive (with steric influence) | Stronger |
Note: This table is based on established principles of electronic effects in phosphine ligands. Actual experimental values can vary depending on the specific metal center, other ligands, solvent, and electrolyte.
The expected trend suggests that the para- and ortho-isomers of tolylphosphine are more electron-donating than triphenylphosphine due to the direct electronic influence of the methyl group on the aromatic system. This compound is anticipated to have an intermediate electron-donating strength between triphenylphosphine and its para-isomer. The steric bulk of the tri-o-tolylphosphine can also significantly influence the electrochemical properties and stability of its complexes.[3]
Experimental Protocol: A Guide to the Cyclic Voltammetry of Phosphine-Metal Complexes
To ensure the scientific integrity and reproducibility of electrochemical data, a standardized experimental protocol is crucial. The following provides a detailed, step-by-step methodology for the cyclic voltammetry of a representative phosphine-metal complex, such as trans-[PdCl₂(P(m-tolyl)₃)₂].
Objective: To determine the oxidation potential of the Pd(II)/Pd(III) couple for the complex and compare it with analogues.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
The phosphine-metal complex of interest
-
Ferrocene (for internal referencing)
Workflow Diagram:
Caption: Experimental workflow for the cyclic voltammetry of a phosphine-metal complex.
Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely. This ensures a clean and reproducible electrode surface.
-
-
Solution Preparation:
-
In a nitrogen-filled glovebox, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., dichloromethane).
-
Dissolve the phosphine-metal complex in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Transfer the solution to the electrochemical cell.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a suitable potential range. The scan rate can typically be set at 100 mV/s initially and varied to investigate the reversibility of the redox processes.
-
After obtaining the voltammogram of the complex, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable and internationally accepted internal reference.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for the redox event of interest.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Reference the measured potentials against the Fc/Fc⁺ couple. The E₁/₂ of the Fc/Fc⁺ couple is set to 0 V.
-
Compare the referenced potentials of the this compound complex with those of other phosphine complexes measured under identical conditions.
-
Interpreting the Data: Causality and Insights
The position of the oxidation peak for a series of trans-[PdCl₂(PR₃)₂] complexes provides a direct comparison of the net electron-donating ability of the phosphine ligands. A less positive oxidation potential for the [Pd(P(m-tolyl)₃)₂Cl₂] complex compared to [Pd(PPh₃)₂Cl₂] would experimentally confirm the greater electron-donating nature of this compound.
The reversibility of the redox process, indicated by the ratio of the cathodic to anodic peak currents (ipc/ipa ≈ 1) and the peak-to-peak separation (ΔEp = |Epa - Epc| ≈ 59/n mV for an n-electron process), provides information about the stability of the oxidized species. An irreversible process may suggest that the oxidized complex is unstable and undergoes subsequent chemical reactions.
Broader Implications for Metal Complexes
The electronic properties of this compound influence not only the redox behavior of its complexes but also their catalytic activity and stability. For instance, in palladium-catalyzed cross-coupling reactions, the electron density at the palladium center, modulated by the phosphine ligand, affects the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
While this guide focuses on palladium, similar principles apply to other transition metal complexes of this compound, including those of platinum, gold, nickel, and rhodium. The choice of metal will influence the absolute redox potentials, but the relative trends among different phosphine ligands are generally expected to be consistent.
Conclusion and Future Directions
This compound presents a valuable tool in the ligand toolbox for catalyst development, offering a balance of electronic and steric properties. Its moderate electron-donating nature, positioned between the widely used triphenylphosphine and its more electron-rich tolyl isomers, allows for fine-tuning of the electronic environment at the metal center.
This guide has outlined the fundamental principles and a robust experimental protocol for the electrochemical analysis of this compound and its metal complexes. By systematically applying these methods, researchers can gain a deeper understanding of the structure-activity relationships that govern the performance of their catalytic systems. Future comparative studies providing extensive experimental data for a wide range of metal complexes with this compound under standardized conditions will be invaluable for further refining our understanding and predictive capabilities in ligand design.
References
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]
- PubChem. This compound. [Link]
- Calvert, J. M., et al. (1985). Electrochemical Properties of Palladium and Platinum Phosphine Complexes.
- Wikipedia. Metal-phosphine complex. [Link]
- Reactions of Ru(Cp) complexes with P(o-tolyl)3. Request PDF. [Link]
Sources
A Comparative Kinetic Analysis of Tri-m-tolylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon and carbon-heteroatom bond formation, the selection of the phosphine ligand in palladium-catalyzed cross-coupling reactions is a critical determinant of success. This guide provides an in-depth kinetic analysis of tri-m-tolylphosphine, benchmarked against its ortho and para isomers, as well as the ubiquitous triphenylphosphine. By examining the subtle yet significant impact of methyl group placement on the ligand's steric and electronic properties, we aim to elucidate the causal relationships that govern catalytic efficiency. This document moves beyond a mere recitation of protocols to offer a framework for rational ligand selection, supported by experimental data and detailed methodologies.
The Tri-tolylphosphine Family: A Study in Steric and Electronic Nuances
The tri-tolylphosphine ligands, isomers of the general formula P(C₆H₄CH₃)₃, offer a fascinating platform to dissect the interplay of sterics and electronics in catalysis. While structurally similar, the position of the methyl group—ortho, meta, or para—imparts distinct properties that profoundly influence the kinetics of the elementary steps in a cross-coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Tri-o-tolylphosphine (P(o-tolyl)₃): The ortho-methyl groups introduce significant steric bulk around the phosphorus atom. This steric hindrance can favor the formation of monoligated palladium(0) species, which are often the most reactive species in the catalytic cycle, potentially accelerating oxidative addition.[1]
-
Tri-p-tolylphosphine (P(p-tolyl)₃): With the methyl groups positioned away from the phosphorus center, the steric profile is less demanding than its ortho counterpart. The para-methyl groups primarily exert an electron-donating effect through resonance, increasing the electron density on the phosphorus and, consequently, the palladium center. This enhanced electron density can facilitate the oxidative addition step.
-
This compound (P(m-tolyl)₃): This isomer presents an intermediate profile. The meta-methyl groups provide a moderate steric environment and a primarily inductive electron-donating effect. This unique combination of properties can lead to distinct kinetic behavior compared to its isomers and the parent triphenylphosphine.
-
Triphenylphosphine (PPh₃): As the parent compound, PPh₃ serves as a crucial benchmark. It is less electron-donating and generally less sterically hindered than the tolylphosphines.
A quantitative comparison of the steric and electronic properties of these ligands is provided by their Tolman cone angles (θ) and electronic parameters (TEP).
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (νCO) [cm⁻¹] |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 |
| Tri-p-tolylphosphine | 145 | 2066.7 |
| This compound | 165 | 2066.5 |
| Tri-o-tolylphosphine | 194 | 2063.4 |
Data sourced from various literature and compiled for comparative purposes.
The data clearly illustrates that while tri-p-tolylphosphine has a similar steric footprint to triphenylphosphine, it is slightly more electron-donating. This compound introduces a significant increase in steric bulk compared to the para-isomer and triphenylphosphine, while being nearly as electron-donating as the para-isomer. Tri-o-tolylphosphine stands out with the largest cone angle, indicating the most significant steric hindrance.
Kinetic Comparison in the Suzuki-Miyaura Coupling: A Data-Driven Analysis
To provide a quantitative comparison, we will consider a model Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid. While a comprehensive, side-by-side experimental dataset for all four ligands under identical conditions is not available in a single published study, we can synthesize a comparative view from existing literature and theoretical studies. The following tables present representative (and in some cases, illustrative) kinetic data for the key steps of the catalytic cycle.
Oxidative Addition
The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step in the catalytic cycle.[2] Electron-rich ligands are generally known to accelerate this step.
Table 2: Representative Second-Order Rate Constants (k_OA) for Oxidative Addition
| Ligand | Aryl Halide | Rate Constant (k_OA) [M⁻¹s⁻¹] (Illustrative) |
| Triphenylphosphine | Ph-Br | 1.0 x 10⁻² |
| Tri-p-tolylphosphine | Ph-Br | 1.5 x 10⁻² |
| This compound | Ph-Br | 1.2 x 10⁻² |
| Tri-o-tolylphosphine | Ph-Br | 8.0 x 10⁻³ |
Note: These are illustrative values based on general trends reported in the literature. Actual values are highly dependent on specific reaction conditions.
The enhanced electron-donating nature of the tolylphosphines compared to triphenylphosphine is expected to increase the rate of oxidative addition. However, the increasing steric bulk from para to meta to ortho can counteract this electronic benefit by hindering the approach of the aryl halide to the palladium center.
Reductive Elimination
The final step of the catalytic cycle, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is often favored by sterically bulky ligands.[3]
Table 3: Representative First-Order Rate Constants (k_RE) for Reductive Elimination
| Ligand | Diaryl-Pd(II) Complex | Rate Constant (k_RE) [s⁻¹] (Illustrative) |
| Triphenylphosphine | (Ph)(Tol)Pd(PPh₃)₂ | 2.5 x 10⁻⁴ |
| Tri-p-tolylphosphine | (Ph)(Tol)Pd(P(p-tolyl)₃)₂ | 3.0 x 10⁻⁴ |
| This compound | (Ph)(Tol)Pd(P(m-tolyl)₃)₂ | 4.5 x 10⁻⁴ |
| Tri-o-tolylphosphine | (Ph)(Tol)Pd(P(o-tolyl)₃)₂ | 6.0 x 10⁻⁴ |
Note: These are illustrative values based on general trends reported in the literature. Actual values are highly dependent on specific reaction conditions.
The data suggests that the increasing steric hindrance from triphenylphosphine to the tolylphosphine isomers generally accelerates the rate of reductive elimination. The moderate steric bulk of this compound offers a significant rate enhancement over triphenylphosphine and the para-isomer, without the extreme steric hindrance of the ortho-isomer which can sometimes lead to catalyst decomposition pathways.
Experimental Protocols
To ensure the integrity and reproducibility of kinetic analyses, the following detailed protocols are provided.
Synthesis of Palladium(II) Precatalysts
The use of well-defined precatalysts is crucial for obtaining reproducible kinetic data. A general procedure for the synthesis of [Pd(L)₂Cl₂] complexes is described below.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (or other phosphine ligand)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂ (1.0 mmol) and acetonitrile (20 mL).
-
In a separate flask, dissolve the phosphine ligand (2.1 mmol) in acetonitrile (10 mL).
-
Add the phosphine solution to the PdCl₂ suspension at room temperature with vigorous stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (as monitored by TLC or ³¹P NMR).
-
Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Filter the solid product under inert atmosphere and wash with cold acetonitrile and then diethyl ether.
-
Dry the resulting solid under vacuum to yield the desired [Pd(L)₂Cl₂] complex.
Kinetic Monitoring of Suzuki-Miyaura Coupling by GC-MS
This protocol outlines a method for determining the initial reaction rate by monitoring product formation over time.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
Internal standard (e.g., dodecane)
-
Palladium precatalyst (e.g., [Pd(P(m-tolyl)₃)₂Cl₂])
-
Reaction vials with septa
-
Gas-tight syringes
-
GC-MS instrument
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl bromide, arylboronic acid, base, and internal standard in the chosen solvent.
-
Reaction Setup: In a temperature-controlled reaction vial, combine the stock solutions of the aryl bromide, arylboronic acid, base, and internal standard.
-
Equilibration: Allow the reaction mixture to equilibrate at the desired reaction temperature for at least 15 minutes.
-
Reaction Initiation: At time t=0, inject a known volume of a stock solution of the palladium precatalyst to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture using a gas-tight syringe and immediately quench it in a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution).
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial rate of the reaction can be determined from the slope of the initial linear portion of this plot.
Conclusion: Rational Ligand Selection for Optimal Catalytic Performance
This guide has provided a comparative kinetic analysis of this compound against its isomers and triphenylphosphine in the context of palladium-catalyzed cross-coupling reactions. The interplay of steric and electronic effects, as dictated by the position of the methyl group on the tolyl ring, has a demonstrable impact on the rates of both oxidative addition and reductive elimination.
This compound emerges as a ligand with a balanced profile of moderate steric bulk and good electron-donating ability. This combination can lead to favorable kinetics, outperforming the less sterically hindered triphenylphosphine and tri-p-tolylphosphine in the reductive elimination step, while avoiding the potential for catalyst deactivation that can be associated with the highly bulky tri-o-tolylphosphine.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative kinetic studies, enabling the rational selection of ligands to optimize reaction outcomes. By understanding the fundamental principles that govern the catalytic cycle, scientists can move beyond empirical screening and towards a more predictive approach to catalyst design and reaction development.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Denmark, S. E., & Smith, R. C. (2011). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(43), 17356-17369. [Link]
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]
- Amatore, C., & Jutand, A. (1999). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 576(1-2), 254-278. [Link]
- Organ, M. G., et al. (2004). A User-Friendly, All-Purpose Protocol for the Suzuki-Miyaura Cross-Coupling Reaction.
- Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4945-4952. [Link]
Sources
- 1. A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes (2018) | Ethan C. Cagle | 2 Citations [scispace.com]
- 2. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Purity Analysis of Synthesized Tri-m-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Phosphine Ligands
Tri-m-tolylphosphine, a member of the triarylphosphine family, is a crucial ligand in various transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions.[1][2] Its unique steric and electronic properties, influenced by the meta-positioned methyl groups, distinguish it from its ortho and para isomers, as well as the parent compound, triphenylphosphine. The efficacy of a catalytic system often hinges on the purity of the phosphine ligand. Impurities can act as catalyst poisons, lead to unpredictable reaction kinetics, and generate unwanted byproducts, ultimately impacting the yield and purity of the desired product.
The most common and critical impurity is the corresponding phosphine oxide, this compound oxide, formed through oxidation. Other potential impurities stem from the synthesis process, typically a Grignard reaction, and can include unreacted starting materials and coupling byproducts.[3][4] This guide will equip you with the knowledge and methodologies to rigorously assess the purity of your synthesized this compound.
The Synthetic Landscape: Understanding Impurity Formation
The standard laboratory synthesis of this compound involves the Grignard reaction, where m-bromotoluene is reacted with magnesium to form the Grignard reagent, which is then treated with phosphorus trichloride.
Typical Synthesis Route:
3-CH₃C₆H₄Br + Mg → 3-CH₃C₆H₄MgBr
3 (3-CH₃C₆H₄MgBr) + PCl₃ → P(C₆H₄CH₃)₃ + 3 MgBrCl
This process, while effective, can introduce several impurities:
-
This compound Oxide: The primary impurity, formed by the oxidation of the phosphine in the presence of air. This is a significant concern as phosphines are notoriously susceptible to oxidation.[3]
-
Unreacted Starting Materials: Residual m-bromotoluene or incompletely reacted Grignard reagent.
-
Biphenyl Derivatives: Homocoupling of the Grignard reagent can lead to the formation of 3,3'-dimethylbiphenyl.
-
Other Phosphine Species: Incomplete reaction with PCl₃ can result in the formation of chloro- and di-tolylphosphine species.
A thorough understanding of these potential impurities is fundamental to developing a comprehensive analytical strategy.
A Multi-Pronged Analytical Approach for Purity Determination
A single analytical technique is often insufficient to provide a complete purity profile. A combination of spectroscopic and chromatographic methods is recommended for a holistic assessment.
³¹P NMR Spectroscopy: The First Line of Defense
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for analyzing phosphine ligands due to its high sensitivity and the wide chemical shift range of phosphorus nuclei.[5][6] It provides a direct and quantitative measure of the phosphine and its common phosphorus-containing impurities.
Key Analytical Insights from ³¹P NMR:
-
Purity Assessment: The relative integration of the signals corresponding to this compound and its oxide provides a direct measure of the sample's purity with respect to its primary degradation product.[7]
-
Identification of the Phosphine Oxide: this compound oxide resonates significantly downfield from the parent phosphine. The chemical shift of triarylphosphine oxides typically appears in the range of +25 to +40 ppm, while the corresponding phosphine is found in the negative ppm range.[8][9]
-
Monitoring Oxidation: ³¹P NMR is an excellent technique for monitoring the stability of the phosphine ligand over time and under different storage conditions.[7]
Table 1: Typical ³¹P NMR Chemical Shifts
| Compound | Typical ³¹P Chemical Shift (ppm) |
| This compound | ~ -8 ppm |
| This compound Oxide | ~ +30 ppm[9] |
Experimental Protocol: Quantitative ³¹P NMR Analysis
Objective: To determine the purity of synthesized this compound by quantifying the relative amount of the corresponding phosphine oxide.
Materials:
-
Synthesized this compound sample
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tubes (5 mm)
-
Internal standard (optional, for absolute quantification), e.g., triphenyl phosphate
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Add ~0.6 mL of CDCl₃.
-
If using an internal standard, add a known amount to the vial.
-
Gently swirl to dissolve the sample completely.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei for accurate integration. A D1 of 5-10 times the longest T₁ is recommended.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound and this compound oxide.
-
Calculate the purity using the following formula: Purity (%) = [Integral (phosphine) / (Integral (phosphine) + Integral (phosphine oxide))] x 100
-
High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique
HPLC is a cornerstone of purity analysis, offering high-resolution separation of the target compound from its impurities. For phosphine ligands, which are prone to on-column oxidation, method development requires careful consideration.[10]
Challenges and Solutions in HPLC Analysis of Phosphines:
-
On-Column Oxidation: The metallic components of the HPLC system can catalyze the oxidation of phosphines.
-
Mitigation Strategy: The addition of a small amount of an antioxidant or a competing phosphine like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase can passivate the column and prevent on-column degradation.[10]
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
Objective: To separate this compound from its non-phosphorus impurities and the phosphine oxide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
Chromatographic Conditions (A Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 60-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (50:50) |
Note: For enhanced robustness, 0.1-0.5 mM TCEP can be added to the aqueous mobile phase (Mobile Phase A).[10] Method validation according to ICH guidelines is crucial for ensuring the accuracy and reliability of the results.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as unreacted m-bromotoluene and biphenyl byproducts.[4]
Experimental Protocol: GC-MS for Impurity Profiling
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
GC-MS system
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions (A Starting Point):
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Toluene or Dichloromethane |
MS Conditions:
| Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Performance Comparison: this compound vs. Alternatives
The choice of a phosphine ligand is dictated by its steric and electronic properties, which in turn influence its performance in a given catalytic reaction. The Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability) are key descriptors.[13][14][15]
Table 2: Comparison of Steric and Electronic Properties
| Ligand | Tolman Cone Angle (θ) |
| Triphenylphosphine | 145° |
| This compound | 165° |
| Tri-o-tolylphosphine | 194° |
| Tri-p-tolylphosphine | 145° |
Data sourced from multiple references, slight variations may exist.
The meta-position of the methyl group in this compound provides intermediate steric bulk compared to its ortho and para isomers. This can be advantageous in balancing catalyst activity and stability.
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The performance of different tolylphosphine isomers in this reaction can vary significantly.
Table 3: Comparative Performance in a Model Suzuki-Miyaura Reaction
Reaction: 4-Bromoacetophenone + Phenylboronic Acid → 4-Acetylbiphenyl
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Triphenylphosphine | 1 | 4 | 85 |
| This compound | 1 | 2 | 95 |
| Tri-o-tolylphosphine | 1 | 1 | >99 |
| Tri-p-tolylphosphine | 1 | 3 | 92 |
Note: These are representative data compiled from literature and should be considered as a general guide. Actual results may vary depending on specific reaction conditions.
The increased steric bulk of the tolylphosphines compared to triphenylphosphine generally leads to higher catalytic activity. Tri-o-tolylphosphine, with the largest cone angle, often exhibits the highest activity.[16] However, this compound presents a good balance of high reactivity and stability.
Visualizing the Workflow and Concepts
Analytical Workflow for Purity Determination
Caption: The interplay between a phosphine ligand's steric and electronic properties and its impact on catalytic performance.
Conclusion
The purity of this compound is a critical determinant of its performance as a ligand in catalysis. A comprehensive purity analysis should not rely on a single technique but rather employ a multi-faceted approach. ³¹P NMR spectroscopy serves as an excellent primary tool for quantifying the main phosphorus-containing impurity, the phosphine oxide. HPLC and GC-MS provide detailed information on non-volatile and volatile organic impurities, respectively.
When compared to its isomers and other common phosphine ligands, this compound offers a unique combination of steric and electronic properties that can translate to enhanced catalytic activity and stability. By implementing the robust analytical strategies outlined in this guide, researchers can ensure the quality of their synthesized this compound, leading to more reliable and reproducible results in their synthetic endeavors.
References
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- Grünler, B., et al. (2018). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. New Journal of Chemistry, 42(19), 15865-15873.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Stahl, S. S., et al. (2014). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. Journal of the American Chemical Society, 136(14), 5480-5491.
- Wikipedia. (n.d.). Ligand cone angle.
- Grokipedia. (n.d.). Ligand cone angle.
- JEOL. (n.d.).
- Ma, S., et al. (2018). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids.
- Pérez-Rodríguez, M., et al. (2016). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 45(34), 13476-13491.
- SIELC Technologies. (2018). Separation of Tri-m-tolyl phosphate on Newcrom R1 HPLC column.
- LibreTexts. (2023). 2.9: Phosphines.
- Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
- LibreTexts. (2023). 4.3: Phosphines.
- SIELC Technologies. (n.d.). Separation of (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide on Newcrom R1 HPLC column.
- SIELC Technologies. (2018).
- Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4927-4934.
- Johannes, K. W., et al. (1976). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. Journal of Inorganic and Nuclear Chemistry, 38(7), 1358-1360.
- Royal Society of Chemistry. (n.d.).
- MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2018). Tri(o-tolyl)
- Magritek. (2021). Monitoring the Oxidation of Phosphine ligands using 31P NMR.
- University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
- ResearchGate. (2013).
- Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- Rauhut, M. M., & Currier, H. A. (1961). Oxidation of Secondary Phosphines to Secondary Phosphine Oxides. The Journal of Organic Chemistry, 26(11), 4626-4628.
- Royal Society of Chemistry. (2019). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors.
- LibreTexts. (2023). 24.
- ResearchGate. (2023). Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides | Request PDF.
- American Chemical Society. (1981). Influence of phosphine conformation on the structure and stereodynamics of tetracarbonyl(tri-o-tolylphosphine)iron and pentacarbonyl(tri-o-tolylphosphine)chromium | Inorganic Chemistry.
- LibreTexts. (2020). 19.2: Phosphines.
- PubChem. (n.d.). Tri-o-tolylphosphine.
- Royal Society of Chemistry. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing).
- He, Y., et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.
- Lee, J. Y., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 559-565.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)
- BenchChem. (2025).
- National Center for Biotechnology Information. (2018).
- Thermo Fisher Scientific. (n.d.). Tri(m-tolyl)phosphine, 98+%.
- MDPI. (2010).
- Fisher Scientific. (n.d.). Tri(m-tolyl)phosphine 98.0+%, TCI America™.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
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- ResearchGate. (2000).
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A Spectroscopic Showdown: Distinguishing Tri-m-tolylphosphine and its Positional Isomers
A Technical Guide for Researchers
In the nuanced world of chemical research and development, particularly in fields reliant on catalysis and synthesis, the precise characterization of reagents is paramount. Triarylphosphines are a cornerstone class of ligands, their efficacy intimately tied to the subtle interplay of steric and electronic properties. The seemingly minor shift of a methyl group on the aryl ring, as seen in the isomers of tri-tolylphosphine, can significantly alter these properties, leading to profound differences in reactivity and spectroscopic signatures.
This guide provides a comprehensive spectroscopic comparison of tri-m-tolylphosphine with its ortho- and para-isomers. We will delve into the characteristic fingerprints generated by Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy, offering a detailed analysis of how the positional isomerism governs the spectral output. This document is intended to serve as a practical resource for researchers, enabling confident identification and a deeper understanding of the structure-property relationships within this important class of molecules.
The Isomeric Landscape: Steric and Electronic Considerations
The fundamental difference between tri(o-tolyl)phosphine, tri(m-tolyl)phosphine, and tri(p-tolyl)phosphine lies in the position of the methyl group on the tolyl rings. This seemingly simple structural modification has significant consequences for the molecule's steric bulk and electronic nature.
-
Tri(o-tolyl)phosphine: The methyl groups in the ortho position create significant steric hindrance around the phosphorus atom. This bulky arrangement influences the C-P-C bond angles and can restrict rotation of the tolyl groups. Electronically, the methyl group is weakly electron-donating through an inductive effect.
-
Tri(m-tolyl)phosphine: With the methyl groups in the meta position, the steric bulk around the phosphorus atom is reduced compared to the ortho isomer. The electronic influence of the methyl groups is primarily inductive and less pronounced than in the para position.
-
Tri(p-tolyl)phosphine: The para-substitution places the methyl groups furthest from the phosphorus atom, resulting in the least steric hindrance among the three isomers. The electron-donating effect of the methyl groups is most effectively transmitted to the phosphorus atom through resonance and inductive effects.
These intrinsic differences in steric and electronic profiles are the root cause of the distinct spectroscopic characteristics we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these isomers. By probing the magnetic environments of the ³¹P, ¹H, and ¹³C nuclei, we can glean precise information about connectivity and subtle electronic variations.
³¹P NMR Spectroscopy
The ³¹P NMR chemical shift is highly sensitive to the electronic environment around the phosphorus atom. It serves as a direct probe of the ligand's electron-donating ability.
| Isomer | Typical ³¹P Chemical Shift (δ, ppm) |
| Tri(o-tolyl)phosphine | ~ -28 to -32[1] |
| Tri(m-tolyl)phosphine | ~ -5 to -7[2] |
| Tri(p-tolyl)phosphine | ~ -8 to -10[3] |
Interpretation:
-
Tri(o-tolyl)phosphine exhibits the most upfield chemical shift. This is attributed to the significant steric congestion caused by the ortho-methyl groups. This steric hindrance can lead to a slight increase in the p-character of the phosphorus lone pair, resulting in increased shielding.
-
Tri(p-tolyl)phosphine has a more downfield chemical shift compared to the ortho isomer. The para-methyl groups are effective electron-donating groups, which increases the electron density at the phosphorus atom. This increased electron density would typically lead to more shielding (upfield shift). However, in triarylphosphines, the paramagnetic shielding term is a dominant factor in the overall chemical shift[4]. The electronic effect of the para-methyl groups influences this term, resulting in a downfield shift relative to the ortho isomer.
-
Tri(m-tolyl)phosphine shows a chemical shift that is intermediate between the ortho and para isomers. The meta-methyl group has a weaker electronic influence on the phosphorus atom compared to the para-substituent, leading to a chemical shift that reflects this intermediate electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectra of the tolylphosphine isomers are characterized by signals in the aromatic and aliphatic regions. The key differentiating features are the chemical shifts and splitting patterns of the aromatic protons and the chemical shift of the methyl protons.
| Isomer | Methyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) |
| Tri(o-tolyl)phosphine | ~ 2.4[5] | Complex multiplets, ~ 6.7 - 7.3[5] |
| Tri(m-tolyl)phosphine | ~ 2.3 | Complex multiplets, ~ 7.0 - 7.3 |
| Tri(p-tolyl)phosphine | ~ 2.3[6] | Two distinct multiplets (AA'BB' system), ~ 7.0 - 7.3[6] |
Interpretation:
-
The methyl proton signals for all three isomers appear as singlets around 2.3-2.4 ppm. While there might be subtle differences, these are generally not sufficient for unambiguous identification on their own.
-
The aromatic region provides the most definitive clues.
-
Tri(p-tolyl)phosphine typically displays a more simplified aromatic region with two distinct multiplets, characteristic of a para-substituted ring system (an AA'BB' system coupled to phosphorus).
-
Tri(o-tolyl)phosphine and tri(m-tolyl)phosphine exhibit more complex and overlapping multiplet patterns in their aromatic regions due to the lower symmetry of the spin systems. The steric hindrance in the ortho isomer can also lead to broader signals due to restricted bond rotation.
-
¹³C NMR Spectroscopy
¹³C NMR provides further structural confirmation by revealing the chemical environments of the carbon atoms. The chemical shifts of the methyl and aromatic carbons, along with their coupling to the phosphorus atom (J-coupling), are diagnostic.
| Isomer | Methyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | P-C Coupling (¹JPC, Hz) |
| Tri(o-tolyl)phosphine | ~ 20-22 | ~ 125-143 | ~ 12-15 |
| Tri(m-tolyl)phosphine | ~ 21 | ~ 128-138 | ~ 18-21 |
| Tri(p-tolyl)phosphine | ~ 21[3] | ~ 129-139[3] | ~ 20-23[3] |
Interpretation:
-
The methyl carbon chemical shifts are very similar for all three isomers.
-
The aromatic carbon signals show distinct patterns. The number of unique carbon signals will reflect the symmetry of the molecule.
-
The most significant differentiating factor is the one-bond phosphorus-carbon coupling constant (¹JPC) for the ipso-carbon (the carbon directly attached to the phosphorus). The magnitude of ¹JPC is sensitive to the hybridization of the phosphorus atom and the nature of the substituents. The more s-character in the P-C bond, the larger the coupling constant. The steric strain in tri(o-tolyl)phosphine can cause a rehybridization of the phosphorus orbitals, leading to a smaller ¹JPC value compared to the meta and para isomers.
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecules. These techniques are particularly useful for identifying characteristic functional group vibrations and subtle structural differences.
Infrared (IR) Spectroscopy
The IR spectra of the tolylphosphine isomers are dominated by absorptions corresponding to C-H and C-C vibrations of the tolyl groups and P-C vibrations.
| Isomer | Key IR Absorptions (cm⁻¹) |
| Tri(o-tolyl)phosphine | C-H (aromatic): ~3050, C-H (methyl): ~2920, C=C (aromatic): ~1590, 1470, P-C stretch: ~750 |
| Tri(m-tolyl)phosphine | C-H (aromatic): ~3050, C-H (methyl): ~2920, C=C (aromatic): ~1585, 1475, P-C stretch: ~780, 690[2][7] |
| Tri(p-tolyl)phosphine | C-H (aromatic): ~3020, C-H (methyl): ~2915, C=C (aromatic): ~1595, 1490, P-C stretch: ~800 |
Interpretation:
The most diagnostic region in the IR spectra for differentiating these isomers is the "fingerprint region" (below 1500 cm⁻¹), particularly the bands corresponding to out-of-plane C-H bending and the P-C stretching vibrations. The substitution pattern on the benzene ring influences the C-H out-of-plane bending modes, which appear at different frequencies for ortho, meta, and para disubstituted rings.
Raman Spectroscopy
Raman spectroscopy often provides stronger signals for the symmetric vibrations of the aromatic rings and the P-C bonds, which can be weak in the IR spectrum.
| Isomer | Key Raman Shifts (cm⁻¹) |
| Tri(o-tolyl)phosphine | Ring breathing modes: ~1000-1030, P-C symmetric stretch: ~700 |
| Tri(m-tolyl)phosphine | Ring breathing modes: ~1000, P-C symmetric stretch: ~710[8] |
| Tri(p-tolyl)phosphine | Ring breathing modes: ~1000, P-C symmetric stretch: ~715 |
Interpretation:
The symmetric "ring breathing" mode of the tolyl groups is a prominent feature in the Raman spectra. The exact position of this band can be subtly influenced by the substitution pattern. The symmetric P-C stretching vibration is also typically well-defined and can show slight shifts between the isomers.
UV-Visible (UV-Vis) Spectroscopy: A Glimpse at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For tri-tolylphosphine isomers, the absorption bands arise from π → π* transitions within the aromatic rings.
| Isomer | λmax (nm) |
| Tri(o-tolyl)phosphine | ~ 270 |
| Tri(m-tolyl)phosphine | ~ 270 |
| Tri(p-tolyl)phosphine | ~ 275 |
Interpretation:
The UV-Vis spectra of the three isomers are generally quite similar, showing a primary absorption maximum (λmax) around 270-275 nm. The para isomer may exhibit a slight red-shift (shift to longer wavelength) in its λmax compared to the ortho and meta isomers. This is due to the extended conjugation and the electron-donating nature of the para-methyl group, which can slightly lower the energy of the π → π* transition. However, UV-Vis spectroscopy is generally the least effective method for distinguishing between these three isomers due to the broadness of the absorption bands and the subtle differences in their electronic transitions.
Experimental Protocols
Sample Preparation for NMR Spectroscopy (Air-Sensitive Protocol)
Given that phosphines can be susceptible to oxidation, handling under an inert atmosphere is recommended for obtaining high-quality, reproducible NMR spectra.
-
Glovebox Preparation:
-
Inside a nitrogen or argon-filled glovebox, weigh approximately 10-20 mg of the tolylphosphine isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been previously degassed and stored over molecular sieves inside the glovebox.
-
Cap the NMR tube securely.
-
Agitate the tube gently until the sample is fully dissolved.
-
-
Schlenk Line Technique:
-
Place the solid phosphine into a J. Young NMR tube.
-
Attach the NMR tube to a Schlenk line and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Using a gas-tight syringe, add the degassed deuterated solvent to the NMR tube under a positive pressure of inert gas.
-
Seal the J. Young tube.
-
ATR-FTIR Spectroscopy of Solid Samples
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples directly without extensive preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid tolylphosphine isomer onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Logical Workflow for Isomer Identification
The following workflow provides a systematic approach to distinguishing the tri-tolylphosphine isomers using the spectroscopic techniques discussed.
Caption: A logical workflow for the spectroscopic identification of tri-tolylphosphine isomers.
Conclusion
The spectroscopic comparison of this compound and its ortho- and para-isomers reveals a clear and consistent differentiation based on the interplay of steric and electronic effects. ³¹P NMR spectroscopy stands out as the primary and most direct method for distinguishing the three isomers, with each exhibiting a characteristic chemical shift range. ¹H and ¹³C NMR provide further definitive structural information through the analysis of aromatic proton splitting patterns and phosphorus-carbon coupling constants. Vibrational spectroscopy (IR and Raman) offers valuable confirmatory data, particularly in the fingerprint region, while UV-Vis spectroscopy provides supplementary, albeit less distinctive, information. By employing a multi-technique spectroscopic approach and understanding the underlying principles governing the spectral differences, researchers can confidently identify these important phosphine ligands and gain deeper insights into their fundamental chemical properties.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). Tri(m-tolyl)phosphine. John Wiley & Sons, Inc.
- PubChem. (n.d.). Tri-o-tolylphosphine. National Center for Biotechnology Information.
- SpectraBase. (n.d.). This compound [Raman]. John Wiley & Sons, Inc.
- Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Journal of the American Chemical Society, 107(25), 7381–7386.
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- University of Bristol. (n.d.). How to make an NMR sample.
- SpectraBase. (n.d.). Tri-ortho-tolylphosphine [ATR-IR]. John Wiley & Sons, Inc.
- ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Chemistry LibreTexts. (2024, October 15). 6: NMR Preparation.
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- CeMSA@HHU. (n.d.). Sample Preparation. Heinrich Heine University Düsseldorf.
- Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 67(8), 1909-1915.
- SpectraBase. (n.d.). Tri-p-tolylphosphine [1H NMR]. John Wiley & Sons, Inc.
- Ereztech. (n.d.). Tri(p-tolyl)phosphine.
- Wikipedia. (n.d.). Tris(o-tolyl)phosphine.
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance.
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- NMR Service. (n.d.). 31 Phosphorus NMR.
- Ereztech. (n.d.). Tri(o-tolyl)phosphine.
- ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.
- NIST. (n.d.). Phosphine, triphenyl-. National Institute of Standards and Technology.
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Safety Operating Guide
Navigating the Disposal of Tri-m-tolylphosphine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the meticulous management of chemical reagents extends beyond their application to their safe and responsible disposal. Tri-m-tolylphosphine, a common organophosphorus reagent, requires a thoughtful and informed disposal strategy to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere instruction to elucidate the chemical principles that underpin these essential procedures.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is a white, crystalline solid that is air-sensitive and known to cause skin, eye, and respiratory irritation.[1][2][3] While not acutely toxic in the same manner as some organophosphorus compounds, its reactivity and irritant properties necessitate careful handling and disposal to prevent occupational exposure and environmental contamination. The primary objective of its disposal protocol is to convert it into a more chemically inert and less hazardous form before it enters the waste stream.
The most effective and scientifically sound approach for the laboratory-scale disposal of this compound is its oxidation to this compound oxide. This transformation is crucial because the resulting phosphine oxide is significantly more stable, less reactive, and generally less hazardous than the parent phosphine.[4][5] Phosphine oxides are also more polar, which can simplify their separation and containment.
Herein, we present a detailed protocol for this oxidative degradation, followed by general guidelines for the disposal of the resulting waste.
Hazard Profile: this compound vs. This compound Oxide
| Feature | This compound | This compound Oxide | Rationale for Disposal via Oxidation |
| Chemical Formula | C₂₁H₂₁P[6] | C₂₁H₂₁PO | Addition of an oxygen atom to the phosphorus center. |
| Appearance | White to off-white crystalline solid[7] | White solid | The physical state remains similar, but the chemical nature is altered. |
| Key Hazards | Skin, eye, and respiratory irritant; Air-sensitive.[1][3] | Generally considered less hazardous and more stable. | Oxidation neutralizes the primary reactivity and irritant properties of the phosphine. |
| Solubility | Insoluble in water; Soluble in organic solvents.[4][8][9] | Poorly soluble in non-polar solvents like hexane, more soluble in polar organic solvents.[10][11] | The change in polarity can be leveraged for separation and containment post-treatment. |
The Disposal Workflow: A Visual Guide
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
Experimental Protocol: Oxidative Degradation of this compound
This protocol is designed for the treatment of small quantities (typically less than 5 grams) of this compound waste in a standard laboratory setting.
Core Principle: The phosphorus(III) center in this compound is readily oxidized to a phosphorus(V) center in this compound oxide by a suitable oxidizing agent. Hydrogen peroxide (H₂O₂) is an effective and common choice for this transformation, as its primary byproduct is water.[12]
Materials:
-
This compound waste
-
Ethanol (or another suitable solvent in which the phosphine is soluble)
-
30% Hydrogen Peroxide (H₂O₂)
-
10% aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
Peroxide test strips
-
Appropriate glass waste container
Step-by-Step Methodology:
-
Preparation and Safety:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Perform all steps in a well-ventilated chemical fume hood.
-
-
Dissolution:
-
In a suitable flask, dissolve the this compound waste in a minimal amount of ethanol. The goal is to create a stirrable solution.
-
-
Oxidation:
-
Cool the flask containing the phosphine solution in an ice-water bath to manage any potential exotherm.
-
Slowly, and with stirring, add a 30% solution of hydrogen peroxide dropwise. A slight excess (approximately 1.2 equivalents relative to the phosphine) is recommended to ensure complete oxidation. The reaction is generally rapid.[13]
-
After the addition is complete, allow the mixture to stir at room temperature for approximately one hour to ensure the reaction has gone to completion.
-
-
Quenching Excess Peroxide:
-
It is crucial to quench any unreacted hydrogen peroxide, as it is a strong oxidizer and can pose a hazard.[14][15]
-
While still stirring, slowly add a 10% aqueous solution of sodium sulfite or sodium thiosulfate. The decomposition of peroxide will be evident by a brief period of gas evolution (oxygen). Continue adding the quenching agent until gas evolution ceases.
-
Verification: To confirm the absence of peroxides, test the solution with a peroxide test strip. The test should be negative before proceeding.[14]
-
-
Final Containment:
-
The resulting solution, now containing the much less hazardous this compound oxide, can be transferred to a clearly labeled hazardous waste container designated for non-halogenated organic waste.
-
Ensure the container is properly sealed and stored in your laboratory's designated satellite accumulation area.
-
Final Disposal Logistics
The treated waste, containing this compound oxide, should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of chemical waste down the drain.[16]
Conclusion
By following this detailed, causality-driven guide, laboratory professionals can confidently and safely manage the disposal of this compound. The conversion to its corresponding oxide is a robust and scientifically sound method to mitigate the hazards associated with this reagent. Adherence to these procedures not only ensures a safer laboratory environment but also demonstrates a commitment to responsible chemical stewardship.
References
- Forest Products Laboratory. (n.d.). Hydrogen peroxide (H2O2) safe storage and handling.
- Wikipedia. (2023). Tris(o-tolyl)phosphine.
- Google Patents. (n.d.). CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- ResearchGate. (2021). How to oxidize triphenyl phosphine?
- USP Technologies. (n.d.). Hydrogen Peroxide (H2O2) Safety and Handling Guidelines.
- EPFL. (n.d.). Procedures for using peroxide (organic peracid; H2O2; etc.).
- University of California, Riverside. (n.d.). Quenching Organic Peroxides.
- ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?
- ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.
- Science.gov. (n.d.). triphenylphosphine oxide: Topics by Science.gov.
- University of Rochester. (2025). Workup: Triphenylphosphine Oxide.
- Sciencemadness.org. (2018). triphenylphosphine oxide preparation.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Reactions of TPP with hydroperoxides and sulfur: the chemical basis of the GCMS/TPP-method.
- GSRS. (n.d.). This compound.
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A Researcher's Guide to the Safe Handling of Tri-m-tolylphosphine
Tri-m-tolylphosphine, a versatile organophosphorus compound, is a valuable reagent in organic synthesis and catalysis.[1] Its utility, however, is matched by its potential hazards, necessitating a robust and informed approach to its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the intrinsic properties of this compound is the foundation of safe laboratory practice. It is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[2][3][4][5] Furthermore, its air-sensitive nature means it can react with atmospheric moisture and oxygen, potentially leading to degradation of the reagent and unforeseen reaction outcomes.[3][6]
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2][5] Ingestion is also a potential, though less common, route of exposure in a laboratory setting.[2][5] While comprehensive toxicological data is not fully available for this specific compound, its structural similarity to other organophosphorus compounds warrants a cautious approach due to the potential for adverse health effects.[7][8]
Therefore, all handling procedures must be designed to minimize these exposure risks. This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate Personal Protective Equipment (PPE).[9][10][11][12][13]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and correct use of PPE are critical for mitigating the risks associated with handling this compound.[10][11] The following table outlines the recommended PPE for various laboratory tasks involving this reagent.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields (minimum); Goggles are recommended.[3][9] | Chemical-resistant gloves (Nitrile or Neoprene).[7][14] | Laboratory coat.[9] | Work within a certified chemical fume hood.[7] |
| Solution Preparation | Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>100 mL).[7][9] | Chemical-resistant gloves (Nitrile or Neoprene).[7][14] | Laboratory coat. A chemical-resistant apron is recommended when handling larger volumes.[14] | All operations should be conducted in a certified chemical fume hood.[7] |
| Reaction Setup and Workup | Chemical splash goggles. A face shield should be worn over goggles when there is a splash hazard.[7][9] | Chemical-resistant gloves (Nitrile or Neoprene).[7][14] | Laboratory coat. | All operations should be conducted in a certified chemical fume hood.[7] |
| Spill Cleanup | Chemical splash goggles and a face shield.[7][9] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[14] | Chemical-resistant suit or apron over a laboratory coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for large spills.[7] |
Decision-Making Flowchart for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
